2-Fluoro-4-methoxybenzonitrile
Description
The exact mass of the compound 2-Fluoro-4-methoxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-4-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKUZTFIZATJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348678 | |
| Record name | 2-fluoro-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94610-82-9 | |
| Record name | 2-Fluoro-4-methoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94610-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluoro-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-methoxybenzonitrile
This guide provides a comprehensive technical overview of 2-Fluoro-4-methoxybenzonitrile (CAS No. 94610-82-9), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile compound, grounding all information in established scientific principles and data.
Introduction and Core Molecular Features
2-Fluoro-4-methoxybenzonitrile is a substituted aromatic compound that has garnered significant interest as a versatile building block in various chemical industries.[1] Its utility is particularly pronounced in the synthesis of pharmaceuticals and agrochemicals, where the precise introduction of its structural motifs can lead to enhanced biological activity and optimized physicochemical properties.[1]
The molecule's chemical personality is defined by the interplay of three key functional groups attached to a benzene ring:
-
A Nitrile Group (-C≡N): A highly versatile functional moiety that serves as a precursor to amines, carboxylic acids, and amides.
-
A Fluorine Atom (-F): The most electronegative element, its presence can significantly modulate a molecule's pKa, metabolic stability, and binding affinity to biological targets.[2]
-
A Methoxy Group (-OCH₃): An electron-donating group that influences the electronic properties of the aromatic ring and can affect solubility.
This unique combination of functional groups makes 2-Fluoro-4-methoxybenzonitrile an ideal starting point for constructing complex organic molecules.[1]
Caption: Core structure and key functional groups.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. The properties of 2-Fluoro-4-methoxybenzonitrile are summarized below.
Core Physicochemical Data
The following table outlines the key computed and experimentally determined properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 94610-82-9 | [3][4] |
| Molecular Formula | C₈H₆FNO | [3][4][5] |
| Molecular Weight | 151.14 g/mol | [3][4] |
| Monoisotopic Mass | 151.043341977 Da | [3] |
| Melting Point | 59-65 °C | [4][6][7] |
| Boiling Point | 233.9 ± 20.0 °C at 760 mmHg | [4][6] |
| Density | 1.2 ± 0.1 g/cm³ | [4][6] |
| Flash Point | 95.3 ± 21.8 °C | [4][6] |
| Refractive Index | 1.505 | [4][6] |
| XLogP3 | 1.7 | [3] |
| Topological Polar Surface Area | 33 Ų | [3] |
Structural Identifiers
| Identifier | String | Source(s) |
| IUPAC Name | 2-fluoro-4-methoxybenzonitrile | [3] |
| SMILES | COC1=CC(=C(C=C1)C#N)F | [3] |
| InChIKey | HWKUZTFIZATJPM-UHFFFAOYSA-N | [3] |
Spectroscopic Analysis
The structural features of 2-Fluoro-4-methoxybenzonitrile give rise to a predictable spectroscopic signature, which is crucial for its identification and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The three aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The methoxy protons will appear as a sharp singlet, typically around 3.8 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the unique electronic environment.[3] Key signals include the nitrile carbon (C≡N) around 118-120 ppm, the methoxy carbon (-OCH₃) around 55 ppm, and the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
-
Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint based on the vibrational frequencies of its functional groups.[8]
-
C≡N Stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹.
-
C-F Stretch: A strong absorption will appear in the 1000-1350 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): A strong band will be present around 1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
-
Aromatic C=C Stretch: Multiple bands of variable intensity will be observed in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry: The monoisotopic mass is 151.0433 Da.[3] High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the elemental composition, with the molecular ion peak [M]⁺ appearing at m/z ≈ 151.0433.
Synthesis and Reactivity
The synthetic utility and reaction pathways of 2-Fluoro-4-methoxybenzonitrile are central to its role as a chemical intermediate.
Representative Synthesis Protocol
While multiple synthetic routes exist, a common and effective method involves the cyanation of a halogenated precursor, such as 2-fluoro-4-bromoanisole, using a cyanide source like copper(I) cyanide or zinc cyanide. This approach is analogous to the synthesis of similar substituted benzonitriles.[9][10]
Protocol: Cyanation of 2-Fluoro-4-bromoanisole
This protocol is a representative example based on established methodologies for aryl nitrile synthesis.
-
Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-4-bromoanisole (1 equivalent), copper(I) cyanide (1.2 equivalents), and anhydrous dimethylformamide (DMF) as the solvent.
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes to establish an inert atmosphere.
-
Heating: Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 10-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into an aqueous solution of ferric chloride and ammonia to complex with the copper salts.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or toluene.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 2-Fluoro-4-methoxybenzonitrile.[10]
Caption: General workflow for the synthesis of 2-Fluoro-4-methoxybenzonitrile.
Chemical Reactivity
The reactivity of 2-Fluoro-4-methoxybenzonitrile is dictated by its functional groups, offering multiple avenues for further chemical transformation.
-
Nitrile Group Transformations: The nitrile is the most versatile handle for subsequent reactions.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 2-fluoro-4-methoxybenzoic acid or 2-fluoro-4-methoxybenzamide, respectively.
-
Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Ni) or chemical reduction (e.g., with LiAlH₄) converts the nitrile to (2-fluoro-4-methoxyphenyl)methanamine.
-
Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.
-
-
Aromatic Ring Substitution: The methoxy group is a strong activating, ortho-para directing group, while the fluorine atom is a deactivating, ortho-para directing group. Their combined influence directs incoming electrophiles primarily to the positions ortho and para to the methoxy group (positions 3 and 5).
Caption: Key transformations of the nitrile functional group.
Applications in Research and Industry
The primary application of 2-Fluoro-4-methoxybenzonitrile is as a high-value intermediate in the synthesis of complex organic molecules.[1]
-
Pharmaceuticals: It is a crucial building block for synthesizing Active Pharmaceutical Ingredients (APIs). The 2-fluoro-4-methoxyphenyl moiety is present in various drug candidates. The fluorine atom is often strategically incorporated to block metabolic oxidation, increase binding affinity, or modulate the acidity of nearby functional groups.[1][2]
-
Agrochemicals: The compound serves as an intermediate in the development of modern pesticides, herbicides, and plant growth regulators, where the fluorinated aromatic structure can contribute to enhanced efficacy and environmental stability.[1]
-
Materials Science: Substituted benzonitriles are precursors for specialty polymers, liquid crystals, and dyes. While less common, this compound could be explored for creating materials with specific thermal or electronic properties.[11]
Safety and Handling
2-Fluoro-4-methoxybenzonitrile is a hazardous substance and must be handled with appropriate safety precautions. The following information is a summary and should be supplemented by a full Safety Data Sheet (SDS) before use.[12][13]
GHS Hazard Classification
| Hazard Class | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | H301: Toxic if swallowed. / H302: Harmful if swallowed. | [3][6][7] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin. | [4][7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [3][4][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [3][4][7] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled. | [4] |
| STOT - Single Exposure | H335: May cause respiratory irritation. | [7] |
Handling and Storage Recommendations
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[4][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][13] Keep away from incompatible materials such as strong oxidizing agents.
References
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- 94610-82-9, 2-Fluoro-4-methoxybenzonitrile Formula. ECHEMI.
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- 2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443. PubChem.
- Synthesis routes of 2-Fluoro-4-methylbenzonitrile. Benchchem.
- SAFETY DATA SHEET - 3-Fluoro-4-methoxybenzonitrile. TCI Chemicals.
- Electronic Supplementary Inform
- Safety Data Sheet - 2-Fluoro-6-methoxybenzonitrile. Biosynth.
- Synthesis of 3-fluoro-4-methoxybenzonitrile. PrepChem.com.
- SAFETY D
- 2-Fluoro-4-methoxybenzonitrile | CAS 94610-82-9. Santa Cruz Biotechnology.
- 94610-82-9 Cas No. | 2-Fluoro-4-methoxybenzonitrile. Apollo Scientific.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
- Leveraging 2-Fluoro-4-methoxybenzaldehyde in Materials Science Innov
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An In-depth Technical Guide to the Physicochemical Characteristics of 2-Fluoro-4-methoxybenzonitrile
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. 2-Fluoro-4-methoxybenzonitrile (CAS No. 94610-82-9) has emerged as a key building block, valued for its trifunctional nature: a cyano group amenable to diverse chemical transformations, a methoxy group that modulates electronic and solubility properties, and a strategically placed fluorine atom.[1]
This guide provides an in-depth examination of the core physicochemical characteristics of 2-Fluoro-4-methoxybenzonitrile. Moving beyond a simple data sheet, we will explore the causality behind its properties, detail the experimental methodologies for their validation, and discuss the implications of these characteristics for its application in synthesis and drug discovery. The protocols and data presented herein are designed to form a self-validating system, ensuring that researchers can proceed with confidence in the identity, purity, and behavior of this versatile intermediate.
Core Physicochemical Properties at a Glance
A precise understanding of a compound's fundamental properties is the bedrock of successful and reproducible research. The following table summarizes the key physicochemical data for 2-Fluoro-4-methoxybenzonitrile, compiled from authoritative chemical data sources.
| Property | Value | Source(s) |
| IUPAC Name | 2-fluoro-4-methoxybenzonitrile | [2] |
| CAS Number | 94610-82-9 | [3] |
| Molecular Formula | C₈H₆FNO | [4][3] |
| Molecular Weight | 151.14 g/mol | [2][3] |
| Appearance | White solid / powder | [1] |
| Melting Point | 62-65 °C | [5] |
| Boiling Point | 233.9 ± 20.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Flash Point | 95.3 ± 21.8 °C | [5] |
| XLogP3 | 1.7 | [2][5] |
| SMILES | COC1=CC(=C(C=C1)C#N)F | [2] |
| InChIKey | HWKUZTFIZATJPM-UHFFFAOYSA-N | [2] |
Structural Elucidation and Spectroscopic Signature
Verifying the chemical identity and purity of a starting material is a non-negotiable first step in any synthetic workflow. The molecular architecture of 2-Fluoro-4-methoxybenzonitrile, featuring an aromatic ring with distinct functional groups, gives rise to a unique spectroscopic fingerprint.
Caption: Chemical structure of 2-Fluoro-4-methoxybenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The three aromatic protons will appear as complex multiplets, with their chemical shifts and coupling constants influenced by the electron-donating methoxy group and the electron-withdrawing fluoro and cyano groups. The methoxy group will present as a sharp singlet, typically around 3.8-3.9 ppm, integrating to three protons.
-
¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to each carbon atom in the unique electronic environment. The carbon of the nitrile group (C≡N) will appear significantly downfield. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds.[6]
-
¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and provides crucial confirmation.[7] A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of 2-Fluoro-4-methoxybenzonitrile will be characterized by:
-
A sharp, strong absorption band around 2220-2240 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration.
-
Strong absorption bands in the 1200-1300 cm⁻¹ region corresponding to the C-O (ether) stretching of the methoxy group.
-
A band in the 1000-1400 cm⁻¹ range for the C-F stretch.
-
Absorptions in the 1500-1600 cm⁻¹ region from the C=C stretching of the aromatic ring.
Workflow and Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and comparable data. The following section details the methodologies for characterizing 2-Fluoro-4-methoxybenzonitrile, reflecting a self-validating system of analysis.
Caption: A typical workflow for the physicochemical characterization of a chemical intermediate.
Protocol 1: Melting Point Determination
-
Objective: To determine the melting range of the compound as an indicator of purity. A pure crystalline solid will have a sharp melting point range (typically < 2 °C).
-
Apparatus: Digital melting point apparatus, capillary tubes (one end sealed).
-
Methodology:
-
Ensure the sample is dry and finely powdered.
-
Load a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to approximate the melting point. For 2-Fluoro-4-methoxybenzonitrile, a starting temperature of 50 °C is appropriate.
-
Conduct a second, more precise measurement. Cool the apparatus and use a new sample. Heat rapidly to about 10 °C below the approximate melting point found in the previous step.
-
Reduce the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
-
Causality: Impurities disrupt the crystal lattice of a solid, typically causing melting to begin at a lower temperature and occur over a wider range. Therefore, a sharp range of 62-65 °C validates high purity.[5]
Protocol 2: General Sample Preparation for Spectroscopic Analysis
-
Objective: To prepare a homogenous sample suitable for NMR and IR analysis to ensure high-quality, reproducible spectra.
-
Materials: Deuterated chloroform (CDCl₃) for NMR, analytical balance, NMR tubes, IR salt plates (e.g., KBr or NaCl) or ATR crystal.
-
Methodology for NMR:
-
Weigh approximately 5-10 mg of 2-Fluoro-4-methoxybenzonitrile directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Gently agitate the vial until the solid is completely dissolved. The resulting solution should be clear and colorless.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
-
Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.
-
-
Methodology for ATR-IR:
-
Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty, clean crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Trustworthiness: Proper sample preparation is critical. For NMR, complete dissolution ensures a homogeneous magnetic environment for all molecules, leading to sharp, well-resolved peaks. For ATR-IR, good contact with the crystal is essential for achieving a strong, high-quality signal.
Applications and Field Insights
The physicochemical properties of 2-Fluoro-4-methoxybenzonitrile directly inform its utility as a versatile chemical intermediate.[1]
-
Pharmaceutical Synthesis: The nitrile group is a highly valuable functional handle. It can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into an amide.[1][8] These transformations are fundamental in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule by altering its electronic properties and conformation.[9]
-
Agrochemicals: Similar to pharmaceuticals, this compound serves as an intermediate in the development of pesticides and herbicides where the fluorinated motif can contribute to increased efficacy and stability.[1]
-
Materials Science: The rigid aromatic structure and potential for conversion into other functional groups make it a candidate for creating specialty polymers, dyes, and organic electronic materials.[10]
Safety and Handling
As with any chemical reagent, a thorough understanding of its hazards is essential for safe handling.
-
Hazard Identification: According to aggregated GHS information, 2-Fluoro-4-methoxybenzonitrile is classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][5] It is also reported to cause skin and serious eye irritation.[2]
-
Handling Precautions:
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as oxidizing agents.[13]
Conclusion
2-Fluoro-4-methoxybenzonitrile is more than just a chemical on a shelf; it is a carefully designed tool for molecular construction. Its well-defined physicochemical properties—from its melting point and spectroscopic fingerprint to the versatile reactivity of its nitrile group—make it a reliable and valuable intermediate for researchers in drug discovery and materials science. The strategic placement of its fluoro and methoxy groups provides a nuanced ability to tune the characteristics of target molecules. By understanding and validating these core properties through the rigorous application of the protocols described, scientists can leverage this building block to its full potential, accelerating the development of novel and impactful chemical entities.
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2-Fluoro-4-methoxybenzonitrile | C8H6FNO | CID 639878 - PubChem . National Center for Biotechnology Information. [Link]
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Optimizing Chemical Synthesis: The Versatility of 2-Fluoro-4-methoxybenzonitrile . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Role of 3-Fluoro-4-methoxybenzonitrile in Custom Synthesis Projects . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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2-Fluoro-4-methoxybenzonitrile, 97%, Thermo Scientific 1 g | Buy Online . Fisher Scientific. [Link]
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Electronic Supplementary Information - The Royal Society of Chemistry . Royal Society of Chemistry. [Link]
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Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines . ACS Publications. [Link]
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery . PubMed. [Link]
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Leveraging 2-Fluoro-4-methoxybenzaldehyde in Materials Science Innovations . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery . MDPI. [Link]
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Foreword: The Strategic Value of Fluorinated Scaffolds
An In-Depth Technical Guide to 2-Fluoro-4-methoxybenzonitrile (CAS: 94610-82-9)
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated basicity of nearby functional groups—make fluorinated building blocks indispensable tools.[1] 2-Fluoro-4-methoxybenzonitrile stands out as a particularly valuable intermediate. Its trifunctional nature, comprising a reactive nitrile, a metabolically robust fluoro-substituent, and an electron-donating methoxy group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, characterization, reactivity, and application, with a focus on the underlying chemical principles that drive its utility in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical intermediate begins with its fundamental properties and spectroscopic signature. These data are critical for quality control, reaction monitoring, and structural confirmation.
Physical and Chemical Properties
The properties of 2-Fluoro-4-methoxybenzonitrile, a white solid at room temperature, are summarized below.[1]
| Property | Value | Source(s) |
| CAS Number | 94610-82-9 | [2] |
| Molecular Formula | C₈H₆FNO | [2] |
| Molecular Weight | 151.14 g/mol | [2] |
| Appearance | White Solid | [1] |
| Melting Point | 62-65 °C | - |
| Boiling Point | 233.9 ± 20.0 °C at 760 mmHg | - |
| Density | 1.2 ± 0.1 g/cm³ | - |
| XLogP3 | 1.7 | [2] |
| Flash Point | 95.3 ± 21.8 °C | - |
Spectroscopic Characterization
Confirming the identity and purity of 2-Fluoro-4-methoxybenzonitrile is achieved through a combination of spectroscopic techniques. While a complete experimental dataset is not publicly available, a robust and reliable spectroscopic profile can be predicted based on established principles and data from analogous structures.[3][4]
| Technique | Predicted Data and Interpretation |
| ¹H NMR | δ (ppm) ~7.6-7.7 (1H, t, J ≈ 8.8 Hz) : H6, triplet due to coupling with H5 and F. ~6.8-6.9 (1H, dd, J ≈ 8.8, 2.4 Hz) : H5, doublet of doublets from coupling to H6 and H3. ~6.7-6.8 (1H, dd, J ≈ 11.0, 2.4 Hz) : H3, doublet of doublets from ortho-coupling to F and meta-coupling to H5. ~3.8-3.9 (3H, s) : Methoxy (-OCH₃) protons. |
| ¹³C NMR | δ (ppm) ~165 (d, ¹JCF ≈ 255 Hz) : C2, large doublet due to direct C-F coupling. ~163 (s) : C4. ~134 (d, ³JCF ≈ 8 Hz) : C6. ~118 (s) : C≡N. ~112 (d, ²JCF ≈ 22 Hz) : C1. ~109 (d, ⁴JCF ≈ 4 Hz) : C5. ~102 (d, ²JCF ≈ 26 Hz) : C3. ~56 (s) : -OCH₃. |
| IR (cm⁻¹) | ~2230-2220 : Sharp, strong C≡N stretch. ~1610, 1500 : Aromatic C=C stretching. ~1250-1200 : Aryl-O-CH₃ asymmetric stretch. ~1100-1000 : Aryl-F stretch. |
| MS (EI) | m/z (%) : 151 (M⁺, 100), 136 (M⁺-CH₃), 108 (M⁺-CH₃, -CO). |
Synthesis and Mechanistic Considerations
A reliable and scalable synthesis is paramount for any valuable building block. While multiple synthetic routes are conceivable, a robust pathway involves the strategic functionalization of a readily available fluorophenol precursor. The following two-step protocol is proposed based on well-established and high-yielding chemical transformations.
Workflow: Proposed Synthesis of 2-Fluoro-4-methoxybenzonitrile
Caption: Proposed two-stage synthesis pathway.
Step 1: Synthesis of 2-Fluoro-4-hydroxybenzonitrile
The synthesis of the key phenolic intermediate can be adapted from established procedures for fluorinated aromatics.[5]
-
Rationale : This pathway begins with the bromination of 3-fluorophenol. Bromination occurs selectively at the para-position due to the strong ortho,para-directing effect of the hydroxyl group. The resulting 4-bromo-3-fluorophenol is then subjected to a Rosenmund–von Braun reaction. To prevent side reactions with the acidic phenol, it is first protected as a methyl ether. The nitrile group is introduced by heating with copper(I) cyanide in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). Finally, deprotection of the methyl ether yields the desired phenolic intermediate.
-
Self-Validation : Each step of this sequence can be monitored by TLC and the structure of the intermediate confirmed by NMR spectroscopy before proceeding, ensuring the integrity of the synthetic pathway.
Step 2: Methylation to 2-Fluoro-4-methoxybenzonitrile (Protocol)
This final step is a classic Williamson ether synthesis, a reliable and high-yielding reaction.
-
Protocol Details :
-
To a stirred solution of 2-fluoro-4-hydroxybenzonitrile (1.0 eq) in acetone (10 mL/g), add anhydrous potassium carbonate (1.5 eq).
-
Add methyl iodide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring for the disappearance of starting material by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 2-Fluoro-4-methoxybenzonitrile as a pure, white solid.
-
-
Causality of Choices :
-
Solvent (Acetone) : Acetone is an ideal solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction. Its boiling point allows for gentle reflux conditions.
-
Base (K₂CO₃) : Potassium carbonate is a mild, inexpensive, and easily removable base sufficient to deprotonate the phenol without promoting side reactions.
-
Methylating Agent (MeI) : Methyl iodide is a highly reactive and efficient methylating agent for this transformation.
-
Reactivity and Synthetic Utility
The synthetic power of 2-Fluoro-4-methoxybenzonitrile stems from the distinct reactivity of its three functional groups. Understanding these allows for its strategic deployment in complex synthesis.
Caption: Key synthetic transformations of the title compound.
-
Nitrile Group : The nitrile is a versatile functional handle. It can be readily hydrolyzed under acidic or basic conditions to the corresponding 2-fluoro-4-methoxybenzoic acid , a common fragment in drug molecules.[6] Alternatively, it can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to furnish the 2-fluoro-4-methoxybenzylamine .
-
Fluoro Group (Nucleophilic Aromatic Substitution - SNAr) : The electron-withdrawing nitrile group activates the ortho-positioned fluorine for SNAr. This is perhaps its most valuable feature, allowing for the facile introduction of nucleophiles, particularly amines or thiols, at the C2 position. This reaction is often the key step in building the core of a target molecule.
Application Profile: A Key Building Block for Novel ENPP1 Inhibitors
The true measure of an intermediate's value is its successful application in synthesizing high-value molecules. A recent and compelling example is the use of 2-Fluoro-4-methoxybenzonitrile in the development of novel inhibitors for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).
ENPP1 is a key enzyme implicated in cancer progression, and its inhibition is a promising therapeutic strategy.[1][7] In a recently disclosed patent, scientists utilized 2-Fluoro-4-methoxybenzonitrile as a cornerstone for building a new class of heteroaromatic ENPP1 inhibitors.
Case Study: Synthesis of an ENPP1 Inhibitor Core
The patent describes a key SNAr reaction where the title compound is coupled with an amine to construct the central diaryl amine scaffold of the potential drug candidate.[1][7]
Caption: Patented reaction utilizing the title compound.
This application perfectly illustrates the intended use of this building block. The fluorine atom serves as an excellent leaving group under thermal conditions, enabling the construction of a C-N bond that would be difficult to form via other methods like traditional cross-coupling. The methoxy and nitrile groups remain intact, available for further elaboration or to serve as critical pharmacophoric features in the final API.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is non-negotiable. 2-Fluoro-4-methoxybenzonitrile is a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Profile
| Pictogram(s) | Hazard Statement(s) |
| H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
Data aggregated from multiple supplier safety data sheets.
Recommended Handling Protocol
-
Engineering Controls : All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Use chemical safety goggles or a face shield.
-
Skin and Body Protection : Wear a flame-retardant lab coat.
-
-
Spill Response : In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand), sweep up, and place in a sealed container for hazardous waste disposal.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
2-Fluoro-4-methoxybenzonitrile is more than just another chemical intermediate; it is a strategically designed building block that addresses specific challenges in modern synthetic chemistry. Its unique combination of functional groups provides a robust platform for creating complex molecules, particularly in the field of medicinal chemistry. As demonstrated by its recent application in the synthesis of novel cancer therapeutic agents, its importance is set to grow. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively and safely leverage this versatile compound to accelerate the discovery and development of next-generation pharmaceuticals.
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-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid. [Link]
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An In-Depth Technical Guide to 2-Fluoro-4-methoxybenzonitrile: Molecular Structure, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive analysis of 2-Fluoro-4-methoxybenzonitrile (CAS No: 94610-82-9), a key fluorinated building block in modern chemical synthesis. The document details its core molecular structure, physicochemical properties, and the expected spectroscopic signatures for its analytical characterization. A detailed, field-proven protocol for its synthesis via a nucleophilic aromatic substitution reaction is presented, emphasizing mechanistic causality and self-validating quality control measures. Furthermore, this guide explores the compound's strategic applications in medicinal chemistry and materials science, highlighting how its unique trifunctional nature—a nitrile group, a fluorine atom, and a methoxy group—offers multiple pathways for developing novel molecules. Safety and handling procedures are also outlined to ensure its responsible use in a research and development setting.
Section 1: Introduction to a Versatile Fluorinated Synthon
2-Fluoro-4-methoxybenzonitrile is a substituted aromatic compound of significant interest to researchers in drug discovery, agrochemicals, and materials science.[1] Its value lies in the strategic placement of three distinct functional groups on a benzene ring: a cyano (nitrile) group, a fluorine atom, and a methoxy group. This combination provides a powerful and versatile scaffold for chemical modification.
The nitrile group serves as a versatile synthetic handle, readily convertible into amines, carboxylic acids, or amides, or capable of participating in cycloaddition reactions.[2] The fluorine atom, a bioisostere of hydrogen, can profoundly modulate a molecule's physicochemical properties, often enhancing metabolic stability, binding affinity, and lipophilicity—traits highly desirable in pharmaceutical candidates.[2][3] The methoxy group, an electron-donating substituent, influences the electronic environment of the aromatic ring and provides another site for potential functionalization. This guide serves as a technical resource for scientists, offering in-depth information on the structure, synthesis, and application of this high-value chemical intermediate.
Section 2: Core Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is critical for its effective use in synthesis and application development.
2.1. Structural Identification The compound is unambiguously identified by the following descriptors:
| Identifier | Value |
| IUPAC Name | 2-fluoro-4-methoxybenzonitrile[4] |
| CAS Number | 94610-82-9[4][5] |
| Molecular Formula | C₈H₆FNO[4][5] |
| SMILES | COC1=CC(=C(C=C1)C#N)F[4] |
| InChIKey | HWKUZTFIZATJPM-UHFFFAOYSA-N[4] |
| Synonyms | 3-Fluoro-4-cyanoanisole, 4-Cyano-3-fluoroanisole[4][6] |
2.2. Molecular Diagram The two-dimensional structure of 2-Fluoro-4-methoxybenzonitrile highlights the ortho-positioning of the fluorine atom relative to the nitrile group and the para-positioning of the methoxy group.
Caption: 2D structure of 2-Fluoro-4-methoxybenzonitrile.
2.3. Physicochemical Data Summary The key physical and chemical properties are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 151.14 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 62-65 °C | [5] |
| Boiling Point | 233.9 ± 20.0 °C (at 760 mmHg) | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Purity | Typically >98% | [2][7] |
2.4. Electronic and Steric Landscape The molecule's reactivity is governed by the interplay of its functional groups. The nitrile and fluorine substituents are strongly electron-withdrawing via induction, while the methoxy group is electron-donating through resonance. This push-pull electronic effect makes the aromatic ring susceptible to certain types of substitution and influences the acidity of the aromatic protons.
Section 3: Spectroscopic and Analytical Characterization
Validation of the molecular structure post-synthesis is paramount. The following spectroscopic signatures are expected for 2-Fluoro-4-methoxybenzonitrile and serve as a benchmark for quality control.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The spectrum should reveal three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Their chemical shifts and splitting patterns will be influenced by the neighboring fluorine and methoxy groups. A sharp singlet corresponding to the three protons of the methoxy group is expected in the upfield region (typically 3.8-4.0 ppm).
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The nitrile carbon (C≡N) will appear significantly downfield (~115-120 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant, a definitive diagnostic feature.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.
3.2. Infrared (IR) Spectroscopy IR spectroscopy is used to confirm the presence of key functional groups.
-
A sharp, intense absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.
-
Strong bands in the 1200-1300 cm⁻¹ region are expected for the C-O (ether) stretch.
-
A band in the 1000-1100 cm⁻¹ region typically corresponds to the C-F stretch.
3.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. The high-resolution mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of C₈H₆FNO (151.0433 m/z).[4]
Section 4: Synthesis and Purification Protocol
4.1. Mechanistic Rationale for Synthesis A robust and scalable synthesis for 2-Fluoro-4-methoxybenzonitrile involves the Rosenmund–von Braun reaction. This cyanation reaction utilizes a copper cyanide reagent to displace a halide (typically bromide or iodide) from the aromatic ring. The choice of starting material, 4-bromo-3-fluoroanisole , is strategic as the bromine atom is an excellent leaving group for this nucleophilic aromatic substitution. Dimethylformamide (DMF) is an ideal solvent due to its high boiling point and its ability to dissolve the copper salts.
4.2. Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
4.3. Detailed Step-by-Step Protocol This protocol is adapted from established methodologies for similar transformations.[8]
-
Reagents & Equipment:
-
4-Bromo-3-fluoroanisole (1.0 eq)
-
Copper(I) Cyanide (CuCN) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Toluene, Ferric Chloride, Saturated Sodium Bicarbonate, Brine
-
Silica gel for chromatography
-
-
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-bromo-3-fluoroanisole and anhydrous DMF. Stir until dissolved.
-
Addition of Cyanide: Carefully add Copper(I) Cyanide to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 150°C) and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, add an aqueous solution of ferric chloride to the reaction mixture to complex with excess cyanide.
-
Extraction: Extract the product into an organic solvent like toluene. Perform the extraction three times to ensure complete recovery.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
4.4. Self-Validation and Quality Control The purified fractions should be analyzed using the spectroscopic methods outlined in Section 3 to confirm the identity of the product as 2-Fluoro-4-methoxybenzonitrile. Purity should be assessed by NMR or GC, with a target of >98% for use in sensitive downstream applications.[2][7]
Section 5: Applications in Research and Development
The unique structural features of 2-Fluoro-4-methoxybenzonitrile make it a valuable precursor in multiple R&D fields.
5.1. Role in Medicinal Chemistry As a molecular scaffold, this compound is highly attractive. The fluorine substitution is a well-established strategy to block metabolic oxidation sites and improve the pharmacokinetic profile of drug candidates.[3] The nitrile can be elaborated into various functional groups that are common in bioactive molecules, such as primary amines (via reduction) or tetrazoles (via cycloaddition), which are often used as carboxylic acid bioisosteres.
5.2. Utility in Materials Science Fluorinated benzonitrile derivatives are precursors to advanced materials. For instance, related structures are used to synthesize Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs).[9] The fluorine and methoxy groups help tune the electronic energy levels (HOMO/LUMO) of the final material, which is critical for optimizing device efficiency and stability.[10]
5.3. Application Diversification Pathway
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An In-Depth Technical Guide to 2-Fluoro-4-methoxybenzonitrile: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methoxybenzonitrile is a substituted aromatic nitrile that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifunctional molecular architecture, featuring a nitrile group, a fluorine atom, and a methoxy group on a benzene ring, imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable trait in drug design, while the nitrile and methoxy moieties offer multiple avenues for chemical modification.[1] This guide provides a comprehensive overview of 2-Fluoro-4-methoxybenzonitrile, including its chemical identity, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.
Core Compound Identification and Properties
The accurate identification of a chemical entity is paramount for its successful application in research and development. This section provides the fundamental nomenclature and physical properties of 2-Fluoro-4-methoxybenzonitrile.
IUPAC Name: 2-fluoro-4-methoxybenzonitrile
Synonyms:
-
Benzonitrile, 2-fluoro-4-methoxy-
-
4-Cyano-3-fluoroanisole
-
3-Fluoro-4-cyano anisole
-
2-Fluoro-4-methoxy-benzonitrile
-
2-fluoro-4-methoxybenzenecarbonitrile
CAS Number: 94610-82-9
Molecular Formula: C₈H₆FNO
Molecular Weight: 151.14 g/mol
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 62-65 °C |
| Boiling Point | 233.9 ± 20.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| Flash Point | 95.3 ± 21.8 °C |
Synthesis and Purification
The synthesis of 2-Fluoro-4-methoxybenzonitrile can be achieved through various synthetic routes. A common and effective method involves the cyanation of a corresponding aryl halide, such as 2-fluoro-4-bromoanisole, using a cyanide source like copper(I) cyanide. This transformation, known as the Rosenmund-von Braun reaction, is a well-established method for the preparation of aryl nitriles.
Experimental Protocol: Synthesis from 2-Fluoro-4-bromoanisole
This protocol is adapted from a similar synthesis of a regioisomer and represents a viable route to 2-Fluoro-4-methoxybenzonitrile.[2]
Materials:
-
2-Fluoro-4-bromoanisole
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF)
-
Toluene
-
Ferric chloride (FeCl₃)
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-bromoanisole and copper(I) cyanide in dimethylformamide.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add an aqueous solution of ferric chloride to the reaction mixture to decompose the copper cyanide complex.
-
Extract the product into toluene.
-
Wash the organic layer successively with water, a saturated aqueous solution of sodium carbonate, and a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-Fluoro-4-methoxybenzonitrile.
Spectroscopic Characterization
The structural elucidation and purity assessment of 2-Fluoro-4-methoxybenzonitrile are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 2-Fluoro-4-methoxybenzonitrile would include a singlet for the methoxy protons and a complex splitting pattern for the three aromatic protons, influenced by both fluorine and the adjacent protons. A reported ¹H NMR spectrum showed the following peaks: δ 7.55 (dd, J = 8.6, 7.4 Hz, 1H), 6.84 (dd, J = 8.6, 2.4 Hz, 1H), 6.78 (dd, J = 11.4, 2.4 Hz, 1H), 3.84 (s, 3H).[3]
¹³C NMR (126 MHz, CDCl₃): The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The spectrum is characterized by signals for the aromatic carbons, the nitrile carbon, and the methoxy carbon. The carbon atoms attached to or near the fluorine atom will exhibit splitting due to C-F coupling. A reported ¹³C NMR spectrum showed the following peaks: δ 164.7 (d, J = 255.9 Hz), 162.9 (d, J = 12.3 Hz), 128.9 (d, J = 9.1 Hz), 118.0, 112.5 (d, J = 2.8 Hz), 103.1 (d, J = 26.6 Hz), 99.8 (d, J = 12.3 Hz), 56.1.[4]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Fluoro-4-methoxybenzonitrile would display characteristic absorption bands corresponding to its functional groups. Expected key peaks include:
-
C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C-O-C stretch (asymmetric): A strong band in the region of 1200-1275 cm⁻¹.
-
C-O-C stretch (symmetric): A band around 1000-1075 cm⁻¹.
-
C-F stretch: A strong absorption in the 1000-1400 cm⁻¹ region.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 2-Fluoro-4-methoxybenzonitrile, the molecular ion peak (M⁺) would be observed at m/z = 151.14. The fragmentation pattern would likely involve the loss of the methoxy group, the nitrile group, and other characteristic fragments.
Chemical Reactivity and Synthetic Applications
The unique combination of functional groups in 2-Fluoro-4-methoxybenzonitrile makes it a versatile substrate for a variety of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the 2-position of the benzene ring. This reactivity is particularly useful in the synthesis of complex heterocyclic structures, which are common motifs in pharmacologically active compounds.
Caption: General scheme of a Nucleophilic Aromatic Substitution (SNAr) reaction involving 2-Fluoro-4-methoxybenzonitrile.
Reduction of the Nitrile Group
The nitrile group can be readily reduced to a primary amine (aminomethyl group) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation provides a key synthetic handle for further functionalization, such as amide bond formation or the construction of nitrogen-containing heterocycles.
Electrophilic Aromatic Substitution
The benzene ring of 2-Fluoro-4-methoxybenzonitrile can undergo electrophilic aromatic substitution reactions. The methoxy group is a strong activating and ortho-, para-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. The nitrile group is a deactivating and meta-directing group. The regioselectivity of electrophilic substitution will be governed by the interplay of these directing effects. For instance, bromination of 2-fluoro-4-methoxybenzonitrile is expected to occur at the C5 position, directed by the powerful ortho-directing effect of the methoxy group.[5]
Applications in Drug Discovery and Development
2-Fluoro-4-methoxybenzonitrile is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the area of kinase inhibitors for cancer therapy.[1] Kinase inhibitors are a class of targeted therapies that block the action of protein kinases, which are enzymes that can become overactive in cancer cells and drive tumor growth.
While a direct synthesis of a marketed drug starting from 2-fluoro-4-methoxybenzonitrile is not prominently documented in publicly available literature, its structural motifs are present in numerous kinase inhibitors. Its utility lies in its ability to be incorporated into larger, more complex molecules that are designed to fit into the ATP-binding pocket of specific kinases. For example, the related compound, 4-fluoro-3-nitrobenzonitrile, is a key intermediate in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor.[6] The 2-fluoro-4-methoxybenzonitrile scaffold provides a similar platform for the development of novel kinase inhibitors.
Conclusion
2-Fluoro-4-methoxybenzonitrile is a highly versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal and agricultural chemistry. Its unique combination of a reactive nitrile group, a metabolically stabilizing fluorine atom, and a directing methoxy group provides chemists with a powerful tool for the construction of complex and biologically active molecules. The synthetic routes and spectroscopic data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their future endeavors.
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Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methoxybenzonitrile. Retrieved from [Link]
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Kinaselibrary. (2024, October 13). 94610-82-9 2-Fluoro-4-methoxybenzonitrile AKSci J52651. Retrieved from [Link]
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Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility Profile of 2-Fluoro-4-methoxybenzonitrile in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Fluoro-4-methoxybenzonitrile. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvents. This document will delve into the theoretical principles governing its solubility, predictive analysis of its behavior in different solvent classes, and a detailed experimental protocol for determining its solubility profile.
Introduction to 2-Fluoro-4-methoxybenzonitrile
2-Fluoro-4-methoxybenzonitrile is a substituted aromatic nitrile with the chemical formula C₈H₆FNO.[1][2][3] It is a solid at room temperature with a melting point in the range of 62-65°C.[1] Its molecular structure, featuring a polar nitrile group (-CN), a moderately polar methoxy group (-OCH₃), and a fluorine atom, imparts a unique combination of polarity and hydrogen bonding capability that dictates its solubility in organic solvents. Understanding this solubility profile is critical for a range of applications, including reaction chemistry, purification, crystallization, and formulation development.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol [1][2] |
| Melting Point | 62-65°C[1] |
| Boiling Point | 233.9 ± 20.0 °C at 760 mmHg[1] |
| Appearance | White to off-white crystalline solid |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5][6] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of 2-Fluoro-4-methoxybenzonitrile is influenced by the following structural features:
-
Nitrile Group (-CN): The triple bond between carbon and nitrogen creates a strong dipole, making this group highly polar and a hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor.
-
Fluorine Atom (-F): As the most electronegative element, fluorine creates a dipole moment with the attached carbon, contributing to the overall polarity of the molecule.
-
Benzene Ring: The aromatic ring is largely nonpolar, providing a hydrophobic character to the molecule.
The interplay of these functional groups results in a molecule of moderate overall polarity.
Predictive Solubility Analysis in Common Organic Solvents
Based on the structural analysis, we can predict the solubility of 2-Fluoro-4-methoxybenzonitrile in various classes of organic solvents:
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrile, methoxy, and fluorine groups of the solute. Therefore, good solubility is expected in lower-chain alcohols.
-
Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents have significant dipole moments and can interact favorably with the polar functional groups of 2-Fluoro-4-methoxybenzonitrile. High solubility is anticipated in these solvents.
-
Ethers (e.g., Diethyl Ether, Tetrahydrofuran): These solvents are less polar than ketones and alcohols but can still act as hydrogen bond acceptors. Moderate to good solubility is expected.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can induce dipole interactions. Moderate solubility is likely.
-
Aromatic Hydrocarbons (e.g., Toluene, Benzene): The nonpolar aromatic ring of these solvents can interact with the benzene ring of the solute through π-π stacking.[7] However, the polar functional groups of the solute will limit its solubility. Moderate solubility is expected, likely increasing with temperature.
-
Aliphatic Hydrocarbons (e.g., Hexane, Heptane): These are nonpolar solvents and are expected to be poor solvents for the moderately polar 2-Fluoro-4-methoxybenzonitrile at room temperature.
Experimental Determination of Solubility Profile
To obtain a quantitative understanding of the solubility of 2-Fluoro-4-methoxybenzonitrile, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a solid in a liquid solvent.
Materials and Equipment
-
2-Fluoro-4-methoxybenzonitrile (purity >99%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The experimental workflow for determining the solubility is depicted in the following diagram:
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Fluoro-4-methoxybenzonitrile
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and quality control of 2-Fluoro-4-methoxybenzonitrile (CAS: 94610-82-9), a key intermediate in the synthesis of pharmaceuticals and advanced materials. As direct experimental spectra for this specific compound are not universally published, this document serves as both a predictive guide and a methodological framework. It is designed for researchers, chemists, and quality control specialists, detailing the theoretical underpinnings, expected spectral features, and field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and data interpretation, this guide equips scientists with the necessary tools to confidently acquire, analyze, and validate the spectroscopic signature of this molecule.
Introduction: The Analytical Imperative for 2-Fluoro-4-methoxybenzonitrile
2-Fluoro-4-methoxybenzonitrile is an aromatic compound featuring a strategically substituted benzene ring. The presence of a nitrile (-C≡N), a methoxy (-OCH₃), and a fluorine (-F) group makes it a versatile building block. Each of these functional groups imparts unique electronic and steric properties, but also presents a distinct signature in various spectroscopic analyses.
Unambiguous structural confirmation is paramount. An incorrect substitution pattern could lead to inactive final compounds, undesirable side products, or failed synthetic steps. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring material identity, purity, and consistency. This guide will deconstruct the three primary spectroscopic pillars—NMR, IR, and MS—providing a predictive analysis of the data one should expect to obtain and the robust methodologies for acquiring it.
Molecular Structure and Spectroscopic Implications
Before delving into the techniques, let us consider the molecule itself. Understanding its structure is key to predicting its behavior under spectroscopic analysis.
-
Exact Mass: 151.043341977 Da[1]
-
Structure:
The key features for spectroscopic analysis are:
-
Aromatic System: A 1,2,4-trisubstituted benzene ring, which will give rise to a complex but predictable pattern in the ¹H NMR spectrum.
-
Proton Environments: There are three distinct aromatic protons and three equivalent methoxy protons.
-
Carbon Environments: There are eight unique carbon atoms in the molecule.
-
Fluorine Atom: The ¹⁹F nucleus is NMR-active and will couple with nearby protons and carbons, providing invaluable structural information.
-
Functional Groups: The nitrile (C≡N), ether (C-O-C), and aryl-fluoride (C-F) bonds will produce characteristic absorption bands in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in an organic molecule.[3] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is ideal.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will account for all hydrogen atoms. We predict three signals in the aromatic region and one in the aliphatic region.
Causality of Predictions:
-
The methoxy group (-OCH₃) is an electron-donating group, shielding nearby protons and shifting their signals upfield (to lower ppm).
-
The fluorine (-F) and nitrile (-CN) groups are electron-withdrawing, deshielding nearby protons and shifting them downfield (to higher ppm).
-
Spin-Spin Coupling: Protons on adjacent carbons (vicinal) and protons separated by more bonds can "split" each other's signals. Crucially, the ¹⁹F nucleus (spin I=½) will also couple to nearby protons, introducing additional splitting (J-coupling).
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| H-6 | ~7.6 - 7.8 | Doublet of doublets (dd) | JH6-H5 ≈ 8.5-9.0 Hz, JH6-F ≈ 5.0-6.0 Hz | Proton ortho to CN | Deshielded by the anisotropic effect of the CN group and the inductive effect of F. Coupled to both H-5 and the fluorine atom. |
| H-5 | ~6.9 - 7.1 | Doublet of doublets (dd) | JH5-H6 ≈ 8.5-9.0 Hz, JH5-H3 ≈ 2.0-2.5 Hz | Proton meta to CN and F | Shielded by the methoxy group. Coupled to both H-6 (ortho) and H-3 (meta). |
| H-3 | ~6.8 - 7.0 | Doublet of doublets (dd) | JH3-F ≈ 10.0-12.0 Hz, JH3-H5 ≈ 2.0-2.5 Hz | Proton ortho to F and OCH₃ | Shielded by the methoxy group. Shows a large ortho coupling to fluorine and a smaller meta coupling to H-5. |
| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | N/A | Methoxy protons | Typical range for an aryl methoxy group. Appears as a singlet as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show eight distinct signals, one for each carbon atom. The key diagnostic feature will be the splitting of carbon signals due to coupling with the fluorine atom (¹³C-¹⁹F coupling).
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant (¹JCF, Hz) | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | C-2 | ~163 - 166 | Doublet (d) | Very Large (~250 Hz) | C-F | Directly attached to fluorine, resulting in a large one-bond coupling constant and a significant downfield shift. | | C-4 | ~162 - 165 | Singlet (or very small d) | N/A | C-OCH₃ | Attached to the electron-donating oxygen, shifting it significantly downfield. | | C-6 | ~133 - 135 | Doublet (d) | Small (~3-5 Hz) | Aromatic CH | Deshielded by adjacent CN group. Shows small four-bond coupling to fluorine. | | C-5 | ~118 - 120 | Singlet (or very small d) | N/A | Aromatic CH | Shielded by OCH₃ group. | | C-1 | ~116 - 118 | Doublet (d) | Small (~3-5 Hz) | C-CN | Quaternary carbon attached to CN. Shows two-bond coupling to fluorine. | | C≡N | ~115 - 117 | Singlet | N/A | Nitrile Carbon | Typical chemical shift for a benzonitrile. | | C-3 | ~102 - 105 | Doublet (d) | Medium (~20-25 Hz) | Aromatic CH | Shielded by OCH₃ group. Shows two-bond coupling to fluorine. | | -OCH₃ | ~55 - 57 | Singlet | N/A | Methoxy Carbon | Typical chemical shift for a methoxy group. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides a clean spectrum with a wide chemical shift range, making it excellent for confirming the presence and environment of fluorine. For 2-Fluoro-4-methoxybenzonitrile, a single signal is expected. It would likely appear as a doublet of doublets due to coupling with the two ortho protons, H-6 (JF-H6) and H-3 (JF-H3).
Experimental Protocol: NMR Data Acquisition
The goal of this protocol is to generate high-resolution spectra suitable for unambiguous structural confirmation.
Workflow Diagram: NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 15-20 mg of 2-Fluoro-4-methoxybenzonitrile into a clean, dry vial. For a high-quality ¹³C spectrum, 50-100 mg is preferable.[4]
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the compound without contributing interfering signals.[3][4]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. Solids can degrade the spectral quality.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[5]
-
-
Instrument Setup & Data Acquisition:
-
Following the specific standard operating procedure for your instrument, insert the sample into the magnet.
-
Locking: The instrument will "lock" onto the deuterium signal from the solvent. This compensates for any magnetic field drift during the experiment, ensuring spectral stability.
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume. It is the single most important step for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.
-
Acquire a standard ¹H spectrum. A few scans (4-16) are typically sufficient.
-
Acquire a proton-decoupled ¹³C spectrum. This requires more scans due to the low natural abundance of ¹³C and may take from 20 minutes to several hours depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.
-
Manually or automatically correct the phase and baseline of the spectrum.
-
Calibrate the chemical shift axis by setting the TMS signal to exactly 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups within a molecule. It works by measuring the absorption of infrared light, which excites molecular vibrations (stretching, bending).
Predicted IR Absorption Bands
The analysis of 2-Fluoro-4-methoxybenzonitrile should be straightforward, with several highly characteristic peaks. Attenuated Total Reflectance (ATR) is the preferred method as it requires virtually no sample preparation.[6][7][8]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3050-3100 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2950-2850 | Medium-Weak | C-H Stretch | -OCH₃ |
| ~2220-2230 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~1600-1610 | Strong | C=C Stretch | Aromatic Ring |
| ~1500-1520 | Strong | C=C Stretch | Aromatic Ring |
| ~1250-1290 | Strong | C-O-C Stretch (Asymmetric) | Aryl Ether |
| ~1220-1260 | Strong | C-F Stretch | Aryl Fluoride |
| ~1020-1040 | Medium | C-O-C Stretch (Symmetric) | Aryl Ether |
| ~800-850 | Strong | C-H Bend (Out-of-plane) | 1,2,4-Trisubstituted Ring |
Causality of Predictions:
-
The nitrile stretch is one of the most diagnostic peaks in the IR spectrum. Its position around 2225 cm⁻¹ is highly characteristic and its intensity is strong due to the large change in dipole moment during the vibration.
-
The aryl-fluoride (C-F) stretch is also strong and appears in a relatively clean region of the spectrum.
-
The aryl ether C-O stretches are typically very strong and appear as two distinct bands (asymmetric and symmetric).
Experimental Protocol: ATR-FTIR Data Acquisition
Workflow Diagram: ATR-FTIR Analysis
Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Step-by-Step Methodology:
-
Preparation: Ensure the ATR crystal (typically diamond) is clean. Use a soft wipe with a suitable solvent like isopropanol and allow it to fully evaporate.
-
Background Collection: Collect a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 2-Fluoro-4-methoxybenzonitrile powder directly onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the solid firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.[6]
-
Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The process takes less than a minute.
-
Cleanup: Release the pressure arm, remove the sample, and clean the crystal surface as in step 1.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation, offers clues about its structure. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.[9][10][11]
Predicted Mass Spectrum (ESI-MS)
High-Resolution MS (HRMS): The most crucial piece of data is the exact mass of the molecular ion. This allows for the unambiguous determination of the elemental formula.
-
Calculated Exact Mass (C₈H₆FNO): 151.04334 Da[1]
-
Expected [M+H]⁺ Ion: 152.05061 Da
-
Expected [M+Na]⁺ Ion: 174.03255 Da[12]
Low-Resolution MS & Fragmentation: If a higher-energy method is used or in-source fragmentation occurs, characteristic neutral losses can be predicted.
-
Loss of CH₃• (15 Da): A common fragmentation for methoxy groups, leading to a fragment at m/z 136.
-
Loss of CO (28 Da): Subsequent fragmentation from the m/z 136 ion.
-
Loss of HCN (27 Da): A characteristic loss from the molecular ion of benzonitriles.
-
Loss of HF (20 Da): Possible for fluorinated compounds.[13]
| Predicted Ion (m/z) | Formula | Identity | Rationale |
| 152.0506 | [C₈H₇FNO]⁺ | [M+H]⁺ | Protonated molecular ion (base peak in ESI) |
| 174.0326 | [C₈H₆FNNaO]⁺ | [M+Na]⁺ | Sodium adduct, common in ESI |
| 151.0433 | [C₈H₆FNO]⁺• | M⁺• | Molecular ion (more common in EI-MS) |
| 136.0247 | [C₇H₃FNO]⁺• | [M-CH₃]⁺ | Loss of methyl radical from methoxy group |
Experimental Protocol: ESI-MS Data Acquisition
Workflow Diagram: ESI-MS Analysis
Caption: A typical workflow for direct infusion ESI-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Create a dilute working solution (e.g., 1-10 µg/mL) using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water.
-
For positive ion mode ([M+H]⁺), it is standard practice to add a small amount of acid (e.g., 0.1% formic acid) to the working solution to promote protonation.[14]
-
-
Data Acquisition (Direct Infusion):
-
Load the working solution into a syringe and place it in a syringe pump connected to the ESI source.
-
Infuse the sample at a low, steady flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable and strong signal for the ion of interest.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300). For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
Conclusion: An Integrated Analytical Picture
The structural confirmation of 2-Fluoro-4-methoxybenzonitrile is achieved not by a single technique, but by the convergence of evidence from all three.
-
MS confirms the molecular formula is C₈H₆FNO.
-
IR confirms the presence of nitrile, ether, and aryl-fluoride functional groups.
-
NMR confirms the precise arrangement of these groups on the aromatic ring, showing the 1,2,4-substitution pattern through the chemical shifts and, most importantly, the unique H-F and C-F coupling patterns.
By following the robust protocols and using the predictive data outlined in this guide, a researcher can confidently verify the identity and purity of their material, ensuring the integrity of subsequent research and development efforts.
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ATR-FTIR Spectroscopy. (n.d.). Agilent. Retrieved January 11, 2026, from [Link]
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ATR FTIR Basics. (2019, November 26). Bruker. [Link]
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Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn. Retrieved January 11, 2026, from [Link]
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Kruve, A., & Kaupmees, K. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(4), 436–451. [Link]
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Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved January 11, 2026, from [Link]
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Seetha, C. S., & Vairam, S. (2014). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 91(1), 136-139. [Link]
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2-fluoro-4-methoxybenzonitrile (C8H6FNO). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]
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NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. [Link]
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Introduction: The Strategic Importance of a Fluorinated Building Block
An In-depth Technical Guide to 2-Fluoro-4-methoxybenzonitrile: Synthesis, Properties, and Applications
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2] Fluorine's unique properties—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—allow medicinal chemists to meticulously modulate a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3][4]
2-Fluoro-4-methoxybenzonitrile (CAS No. 94610-82-9) has emerged as a particularly valuable building block, embodying the synergy of three critical functional groups on a single aromatic ring.[5] The nitrile moiety serves as a versatile synthetic handle, readily convertible into amines, amides, or carboxylic acids. The fluorine atom provides the aforementioned benefits of fluorination, while the methoxy group can influence electronic distribution and solubility.[5] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the historical context, primary synthetic methodologies, physicochemical properties, and key applications of this important chemical intermediate.
Synthetic Methodologies: Pathways to a Versatile Intermediate
The synthesis of 2-Fluoro-4-methoxybenzonitrile is primarily achieved through well-established transformations in aromatic chemistry. The choice of route is often dictated by the availability and cost of starting materials. The most prevalent and industrially viable methods involve the cyanation of a pre-functionalized aryl halide or the transformation of an aromatic amine via a diazonium salt.
Cyanation of an Aryl Halide: The Rosenmund-von Braun Reaction
A direct and efficient method for introducing a nitrile group is the nucleophilic substitution of an aryl halide with a cyanide salt, typically catalyzed by a copper(I) species. This transformation, known as the Rosenmund-von Braun reaction, is a preferred industrial route.
Causality and Mechanistic Insight: The reaction typically starts with 2-fluoro-4-bromoanisole. The copper(I) cyanide is essential; it not only serves as the source of the cyanide nucleophile but also facilitates the displacement of the halide. The reaction proceeds in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which can solvate the copper salts and facilitate the reaction at elevated temperatures.[6] The mechanism involves the formation of an organocopper intermediate, which then undergoes reductive elimination to yield the benzonitrile product.
Experimental Protocol: Synthesis from 2-Fluoro-4-bromoanisole [6]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-bromoanisole (1.0 eq) and copper(I) cyanide (1.1-1.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a slurry.
-
Reaction: Heat the reaction mixture under reflux (typically 140-150 °C) for several hours (e.g., 10 hours). The reaction progress should be monitored by a suitable technique like TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes.
-
Extraction: The aqueous mixture is then extracted with an organic solvent, such as toluene or ethyl acetate.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography or recrystallization to yield pure 2-Fluoro-4-methoxybenzonitrile.[6]
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An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Fluoro-4-methoxybenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the intricate electronic effects within 2-Fluoro-4-methoxybenzonitrile, a molecule of significant interest in pharmaceutical and materials science.[1] We dissect the competing and synergistic interactions of the electron-donating methoxy group, the electronegative fluoro group, and the electron-withdrawing cyano group. Through a detailed examination of inductive and resonance effects, supported by spectroscopic data and computational insights, this guide elucidates the resulting electron distribution on the aromatic ring. This distribution dictates the molecule's reactivity, stability, and potential for intermolecular interactions, making this analysis crucial for researchers in drug development and chemical synthesis.
Introduction: The Delicate Balance of Electronic Forces in Aromatic Systems
Substituted benzonitriles are foundational scaffolds in medicinal chemistry and materials science.[1][2][3] The nitrile functional group is a versatile handle for chemical transformations, while substituents on the aromatic ring modulate the molecule's electronic landscape, thereby influencing its physicochemical properties, reactivity, and biological activity.[1][2] 2-Fluoro-4-methoxybenzonitrile (Figure 1) presents a compelling case study in substituent effects, featuring a powerful resonance-donating group (-OCH₃), a strongly inductive-withdrawing group (-F), and a group with both strong inductive and resonance-withdrawing characteristics (-CN).
Understanding how these groups interact is paramount for predicting the molecule's behavior. Will the activating effect of the methoxy group dominate, or will the deactivating influence of the fluoro and cyano groups prevail? Where are the sites of highest and lowest electron density, and how does this inform potential reactions like electrophilic or nucleophilic aromatic substitution? This guide aims to answer these questions through a systematic, evidence-based approach.
Figure 1. Structure of 2-Fluoro-4-methoxybenzonitrile.
IUPAC Name: 2-fluoro-4-methoxybenzonitrile[4] CAS Number: 94610-82-9[4] Molecular Formula: C₈H₆FNO[4]Analysis of Individual and Combined Substituent Effects
The net electronic effect on the aromatic ring is a superposition of two fundamental phenomena: the inductive effect (I) , which is transmitted through sigma (σ) bonds, and the resonance effect (R) , transmitted through the pi (π) system.
-
The Methoxy Group (-OCH₃) at C4: The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs can participate in the π-system of the ring, leading to a strong electron-donating resonance effect (+R). For the methoxy group, the +R effect overwhelmingly dominates the -I effect, making it a strong activating group, particularly at the ortho and para positions.[5] Its Hammett para-substituent constant (σₚ) is -0.27, indicating strong electron donation.[6]
-
The Fluoro Group (-F) at C2: As the most electronegative element, fluorine exerts a very strong -I effect.[7] Like oxygen, it also possesses lone pairs that can be donated to the ring (+R effect). However, due to the poor energy match between fluorine's 2p orbitals and carbon's 2p orbitals, this resonance donation is weak.[5] Consequently, the -I effect dominates, and fluorine is considered a deactivating group. Its Hammett para-substituent constant (σₚ) is +0.06, reflecting its overall electron-withdrawing nature.[6][8]
-
The Cyano Group (-CN) at C1: The nitrile group is strongly electron-withdrawing through both inductive and resonance effects (-I, -R). The nitrogen atom is more electronegative than carbon, and the π-bonds of the nitrile can accept electron density from the ring. It is a powerful deactivating group.
The Interplay in 2-Fluoro-4-methoxybenzonitrile
In this molecule, the substituents create a "push-pull" system.
-
The methoxy group at the para position (C4) strongly donates electron density into the ring via its +R effect. This effect enriches the electron density at C1 (para to -OCH₃) and C3/C5 (ortho to -OCH₃).
-
The fluoro group at the ortho position (C2) strongly withdraws electron density from C2 via its -I effect, while weakly donating via its +R effect.
-
The cyano group at C1 strongly withdraws electron density from the ring at its point of attachment.
The result is a highly polarized ring. The activating +R effect of the methoxy group and the deactivating -I effect of the fluoro group are in direct competition, particularly influencing the electron density at the carbons positioned between them.
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An In-depth Technical Guide to the Safe Handling and Management of 2-Fluoro-4-methoxybenzonitrile
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-Fluoro-4-methoxybenzonitrile (CAS No. 94610-82-9). As a key intermediate in the synthesis of pharmaceuticals and advanced materials, a thorough understanding of its chemical properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1] This guide moves beyond mere procedural checklists to provide the underlying scientific rationale for each safety recommendation, fostering a culture of informed risk mitigation.
Compound Profile and Hazard Identification
2-Fluoro-4-methoxybenzonitrile is a substituted aromatic nitrile. The presence of the nitrile group (-CN) and the fluorinated aromatic ring dictates its reactivity and toxicological profile. Organic nitriles can be metabolized to release cyanide ions in vivo, which is a primary driver of their toxicity.[2] Therefore, all handling procedures must be predicated on preventing exposure.
Physicochemical Properties
A clear understanding of the compound's physical properties is the foundation of a robust safety assessment, influencing everything from storage conditions to fire response.
| Property | Value | Source |
| CAS Number | 94610-82-9 | [3][4] |
| Molecular Formula | C₈H₆FNO | [3][4][5] |
| Molecular Weight | 151.14 g/mol | [3][4][5] |
| Appearance | White powder/crystals | [1] |
| Melting Point | 62-65 °C | [3][5] |
| Boiling Point | 233.9 ± 20.0 °C at 760 mmHg | [3][5] |
| Flash Point | 95.3 ± 21.8 °C | [3][5] |
| Density | 1.2 ± 0.1 g/cm³ | [3][5] |
GHS Hazard Classification
2-Fluoro-4-methoxybenzonitrile is classified as hazardous under the Globally Harmonized System (GHS). The following table summarizes its primary hazard statements, which legally and scientifically mandate the precautions detailed in this guide.
| GHS Classification | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 3/4) | H301/H302: Toxic or Harmful if swallowed | Danger/Warning |
| Acute Toxicity, Dermal (Category 3/4) | H311/H312: Toxic or Harmful in contact with skin | Danger/Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
The Hierarchy of Controls: A Systematic Approach to Risk Mitigation
Effective safety management prioritizes systematic risk elimination over reliance on personal protective equipment (PPE). The "Hierarchy of Controls" is a fundamental principle in occupational safety that provides a framework for implementing the most effective and reliable safety measures.
Caption: Hierarchy of Controls applied to laboratory chemical safety.
For 2-Fluoro-4-methoxybenzonitrile, engineering controls are the most critical practical step. All manipulations of this compound must be performed within a certified chemical fume hood. [8] This is non-negotiable, as it directly mitigates the primary inhalation hazard (H332).[5] Administrative controls, such as the protocols in this guide and mandatory training, form the next layer of defense. PPE is the final barrier and must not be considered a substitute for higher-level controls.
Standard Operating Procedures (SOPs)
Adherence to validated SOPs is essential for reproducible science and personal safety.
SOP for Safe Handling and Use
-
Pre-Use Assessment: Before handling, consult this guide and the manufacturer's Safety Data Sheet (SDS). Ensure a chemical spill kit is accessible.
-
Engineering Control Verification: Confirm that the chemical fume hood is operational, with the sash at the indicated height to ensure proper airflow.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.[8] A face shield is required when there is a significant risk of splashing.[9][10]
-
Hand Protection: Wear chemical-resistant nitrile rubber gloves.[9] Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is mandatory.[9] For tasks involving larger quantities, chemical-resistant coveralls should be considered.
-
-
Weighing and Transfer:
-
Handle as a solid. Avoid crushing or grinding actions that could generate dust.
-
Use a dedicated, labeled container for weighing.
-
All transfers should be conducted deep within the fume hood to contain any potential dust or vapors.
-
-
Post-Handling:
SOP for Storage and Chemical Compatibility
-
Container Integrity: Store in the original, tightly sealed container.[8][11] Ensure the label is legible and facing outward.[12]
-
Storage Location:
-
Segregation:
SOP for Waste Disposal
-
Classification: All waste containing 2-Fluoro-4-methoxybenzonitrile, including contaminated consumables (e.g., gloves, weighing paper), must be treated as hazardous waste.[9]
-
Containerization:
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, following the same segregation rules as the pure chemical.[9]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[9][15] Under no circumstances should this chemical be disposed of down the drain. [16]
Emergency Preparedness and Response
Rapid and correct response during an emergency is critical to minimizing harm. All laboratory personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.
Spill Response
The appropriate response depends on the scale of the spill. The following workflow provides a decision-making framework.
Caption: Emergency response workflow for a chemical spill.
For any spill, remove all ignition sources.[11] For minor spills, use dry clean-up procedures to avoid generating dust.[11]
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
Inhalation: Immediately move the exposed person to fresh air.[7][17] If breathing is difficult or has stopped, perform artificial respiration and seek immediate medical attention.[17]
-
Skin Contact: Promptly remove all contaminated clothing.[17][18] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[18][19] Seek medical attention if irritation persists.[6][7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][7][18][20] Remove contact lenses if present and easy to do.[6][20] Immediate medical attention is required.[19]
-
Ingestion: If the substance is swallowed, rinse the mouth with water.[6][7] Immediately call a poison center or physician. [6][19] Do not induce vomiting.[19]
Fire-Fighting Measures
While the compound has a relatively high flash point, it is combustible.[11]
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or foam.[11] A water spray can be used for large fires or to cool containers, but care must be taken.[11]
-
Hazards from Combustion: Combustion may produce toxic fumes, including carbon monoxide, nitrogen oxides, and hydrogen fluoride.[8]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
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An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-methoxybenzonitrile
This guide provides a comprehensive overview of the material safety data for 2-Fluoro-4-methoxybenzonitrile (CAS No. 94610-82-9), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from multiple authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.
Chemical and Physical Properties
2-Fluoro-4-methoxybenzonitrile is a fluorinated organic compound with the molecular formula C₈H₆FNO.[1][2] Its structural and physical properties are critical for understanding its behavior in experimental settings.
| Property | Value | Source |
| Molecular Weight | 151.14 g/mol | [1][3][4] |
| Appearance | White powder/crystals | Ossila |
| Melting Point | 62-65 °C | [1][3] |
| Boiling Point | 233.9 ± 20.0 °C at 760 mmHg | [1][3] |
| Density | 1.2 ± 0.1 g/cm³ | [1][3] |
| Flash Point | 95.3 ± 21.8 °C | [1][3] |
| Refractive Index | 1.505 | [1][3] |
Hazard Identification and GHS Classification
A thorough understanding of the hazards associated with 2-Fluoro-4-methoxybenzonitrile is paramount for its safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
The primary hazards associated with this compound are related to its acute toxicity upon ingestion, skin contact, and inhalation, as well as its potential to cause skin and eye irritation.[1][4]
GHS Hazard Pictograms:
-
Acute Toxicity (Oral, Dermal, Inhalation): Skull and Crossbones
-
Skin Irritation/Sensitization, Eye Irritation, Acute Toxicity (harmful): Exclamation Mark
Signal Word: Danger[3][4][5]
Hazard Statements:
Precautionary Statements:
A comprehensive list of precautionary statements is provided by various suppliers. Key preventative and response measures include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[3][6][7]
-
P270: Do not eat, drink or smoke when using this product.[3][5][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3][7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]
Safe Handling and Storage Protocols
The inherent hazards of 2-Fluoro-4-methoxybenzonitrile necessitate stringent adherence to safe handling and storage protocols to minimize exposure risk.
Experimental Workflow for Safe Handling:
Caption: A typical experimental workflow for the safe handling of 2-Fluoro-4-methoxybenzonitrile.
Step-by-Step Handling Protocol:
-
Engineering Controls: All manipulations of 2-Fluoro-4-methoxybenzonitrile should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from oxidizing agents.[8]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Emergency Response Logic:
Caption: Decision-making flowchart for first aid response to exposure incidents.
First-Aid Measures:
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6][9]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[6][7]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6][7]
-
Ingestion: If swallowed, rinse mouth.[6][7] Immediately call a POISON CENTER or doctor/physician.[7]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry powder or carbon dioxide extinguishers.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[8]
Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment.[8]
-
Environmental Precautions: Do not allow the material to enter drains or water courses.[8]
-
Methods for Cleaning Up: Mix with sand or other inert absorbent material, sweep up, and place in a tightly closed container for disposal.[8]
Toxicological and Ecological Information
Detailed toxicological and ecological data for 2-Fluoro-4-methoxybenzonitrile are not extensively available in the public domain. However, the GHS classifications indicate significant acute toxicity. The environmental impact has not been fully investigated, and care should be taken to prevent its release into the environment.
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A Technical Guide to the Thermal Stability and Decomposition of 2-Fluoro-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thermal stability of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of safe and robust drug development and manufacturing. Uncontrolled thermal decomposition can lead to catastrophic equipment failure, the release of toxic byproducts, and significant financial loss. This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 2-Fluoro-4-methoxybenzonitrile (CAS No. 94610-82-9), a key intermediate in organic synthesis.[1][2] By integrating principles of thermal analysis with actionable, field-proven protocols, this document serves as an essential resource for ensuring process safety and optimizing handling procedures. We will explore the methodologies for assessing thermal hazards, interpret the resulting data, and provide a framework for making informed safety decisions.
The Imperative of Thermal Hazard Assessment
In pharmaceutical development, the journey from laboratory synthesis to full-scale production magnifies thermal risks. An exothermic decomposition reaction that is manageable at the gram scale can become a dangerous runaway reaction at the kilogram scale.[3][4] Understanding a molecule's response to heat is therefore not merely a regulatory requirement but a fundamental aspect of process safety management. Key reasons for comprehensive thermal analysis include:
-
Preventing Runaway Reactions: Identifying the onset temperature of exothermic decomposition is critical for defining safe operating limits.[5]
-
Safe Drying and Storage Conditions: Thermal analysis determines the maximum safe temperatures for drying, milling, and long-term storage.[6][7]
-
Designing Emergency Relief Systems: Data from techniques like Accelerating Rate Calorimetry (ARC) are essential for engineering pressure relief systems.[5]
-
Understanding Decomposition Pathways: Identifying decomposition products is crucial for assessing the toxicity hazards associated with a thermal event.[8][9]
Physicochemical Profile of 2-Fluoro-4-methoxybenzonitrile
2-Fluoro-4-methoxybenzonitrile is an aromatic nitrile, a class of compounds that warrants careful handling due to the potential for hazardous decomposition.[10][11] Its structure, featuring a nitrile group, a fluorine atom, and a methoxy group on a benzene ring, influences its reactivity and thermal behavior.
| Property | Value | Source |
| CAS Number | 94610-82-9 | [1] |
| Molecular Formula | C₈H₆FNO | [12] |
| Molecular Weight | 151.14 g/mol | [12] |
| Appearance | White solid | [1] |
| Purity | ≥97-99% (typical) | [1][2] |
While specific, publicly available thermal decomposition data for this exact molecule is limited, the chemistry of related benzonitriles suggests that upon heating, decomposition can produce highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[8][9][13][14] Therefore, a rigorous experimental assessment is mandatory.
Methodologies for Thermal Stability Assessment
A multi-technique approach is essential for a complete and reliable thermal hazard assessment. Each technique provides a unique piece of the puzzle.
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature.[15][16] It is excellent for determining the onset of decomposition where volatile products are released and assessing the overall mass loss profile.[17]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated.[6][18] It is highly sensitive for detecting exothermic (heat-releasing) or endothermic (heat-absorbing) events like melting, crystallization, or decomposition, and is a primary screening tool for thermal hazards.[7][19]
-
Accelerating Rate Calorimetry (ARC): Considered the gold standard for process safety testing, ARC simulates a worst-case adiabatic (no heat loss) scenario.[4][20] It provides critical data on the onset temperature of a runaway reaction, the rate of temperature and pressure rise, and the time to maximum rate (TMR), which are indispensable for process safety design.[3][5]
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to provide a comprehensive and trustworthy assessment of the thermal stability of 2-Fluoro-4-methoxybenzonitrile.
Workflow for Thermal Hazard Evaluation
The logical flow from initial screening to detailed hazard characterization is crucial for an efficient and safe evaluation.
Caption: Workflow for comprehensive thermal stability assessment.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which significant mass loss due to decomposition begins.
-
Causality: TGA is the first step to see if the material decomposes into volatile products upon heating. A standard heating rate of 10 °C/min provides a good balance between resolution and experimental time. An inert nitrogen atmosphere is crucial to prevent oxidative decomposition, isolating the inherent thermal stability of the molecule.[16]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of 2-Fluoro-4-methoxybenzonitrile into an alumina crucible.[21] Ensure the sample is representative of the batch being tested.
-
Atmosphere Control: Purge the TGA furnace with high-purity nitrogen at a flow rate of 30-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[21]
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[22]
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The onset decomposition temperature (T_d) is determined as the temperature at which a significant deviation from the baseline (e.g., 5% mass loss) occurs.[23]
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To detect the onset temperature of any exothermic decomposition and quantify the energy released.
-
Causality: DSC is highly sensitive to the energy changes that precede mass loss.[18] A sealed, high-pressure crucible is used to contain any volatile decomposition products, ensuring that the measured heat flow corresponds to the total energy of the reaction. This provides a more accurate measure of the decomposition energy (ΔH_decomp) and onset temperature.[19]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Fluoro-4-methoxybenzonitrile into a high-pressure stainless steel or gold-plated copper crucible and hermetically seal it.
-
Thermal Program:
-
Place the sample crucible and an empty reference crucible into the DSC cell.
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow (mW) versus temperature (°C). Determine the extrapolated onset temperature of the first major exotherm. Integrate the peak area to calculate the heat of decomposition (ΔH_decomp) in J/g.
Protocol 3: Accelerating Rate Calorimetry (ARC)
Objective: To simulate a worst-case thermal runaway scenario and determine critical safety parameters under adiabatic conditions.[3][20]
-
Causality: The ARC's "Heat-Wait-Search" mode is designed to detect the very beginning of self-heating.[3] Once an exotherm is detected (typically at a sensitivity of 0.02 °C/min), the instrument heaters match the sample temperature, creating an adiabatic environment where all generated heat increases the sample's temperature, thus accelerating the reaction.[4] This mimics the conditions in the center of a large, poorly-cooled reactor.
Step-by-Step Methodology:
-
Sample Preparation: Load approximately 1-5 g of the sample into a suitable spherical test cell (e.g., titanium or Hastelloy-C) equipped with a pressure transducer.[3]
-
Instrument Setup: Place the test cell into the ARC calorimeter.
-
Thermal Program (Heat-Wait-Search Mode):
-
Set the start temperature well below the DSC onset (e.g., 100 °C).
-
The instrument heats the sample in small steps (e.g., 5 °C).
-
After each step, it enters a "Wait" period to achieve thermal equilibrium.
-
It then enters a "Search" period, monitoring the sample's self-heat rate.
-
If the self-heat rate exceeds a set threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.
-
-
Data Acquisition: In adiabatic mode, the instrument continuously records temperature and pressure as a function of time until the reaction is complete.
-
Data Analysis: Plot temperature vs. time and pressure vs. time. From these curves, determine the onset temperature of the runaway, the time to maximum rate (TMR), and the maximum temperature and pressure rise rates (dT/dt, dP/dt).[5]
Data Interpretation and Safety Implications
The data from these analyses must be synthesized to form a complete picture of the thermal hazard.
Summary of Thermal Stability Data (Illustrative)
| Parameter | Technique | Illustrative Value | Significance for Process Safety |
| Onset of Mass Loss (T_d) | TGA | ~250 °C | Indicates temperature at which gaseous decomposition products form. |
| Onset of Exotherm (T_onset) | DSC | ~235 °C | Earliest warning of potential thermal runaway; defines the upper limit for safe processing. |
| Heat of Decomposition (ΔH_decomp) | DSC | -250 J/g | Quantifies the energy potential of the decomposition. Higher values indicate a more severe event. |
| Adiabatic Onset (T_onset, ARC) | ARC | ~220 °C | The "point of no return" under worst-case conditions. Critical for defining emergency procedures. |
| Time to Maximum Rate (TMR) from Onset | ARC | 8 hours @ 220 °C | Time available for corrective action after a deviation. A short TMR indicates a very high-risk process. |
| Max Temperature Rise Rate (dT/dt) | ARC | >100 °C/min | Determines the severity of the runaway and is used for vent sizing calculations. |
| Max Pressure Rise Rate (dP/dt) | ARC | >50 bar/min | Critical for designing vessels and relief systems to withstand a decomposition event. |
Decomposition Pathway and Products
Based on the chemistry of benzonitriles and fluorinated aromatic compounds, the thermal decomposition of 2-Fluoro-4-methoxybenzonitrile is likely to proceed via complex radical mechanisms.[8] High temperatures can cause fragmentation of the molecule, potentially releasing:
-
Hydrogen Cyanide (HCN): A highly toxic gas resulting from the decomposition of the nitrile group.[9][13]
-
Nitrogen Oxides (NOx): Toxic gases formed during decomposition.[14][24]
-
Fluorinated Byproducts: Potentially hazardous organofluorine compounds may be formed.[25]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of organic matter decomposition.[14][24]
The generation of these toxic gases underscores the need for robust containment and ventilation, especially during a thermal event.
Safety and Handling Recommendations
Based on the comprehensive thermal analysis, the following handling and storage procedures are recommended:
-
Storage: Store in a cool, dry, well-ventilated place, away from heat sources and incompatible materials like strong oxidizing agents.[26][27]
-
Process Temperature: All processing steps (e.g., drying, milling, reaction) should be maintained at a temperature with a significant safety margin below the adiabatic onset temperature determined by ARC. A margin of 50-100 °C is often recommended depending on the scale and control systems in place.
-
Atmosphere: When heating, use an inert atmosphere (e.g., nitrogen) to prevent potentially more energetic oxidative decomposition.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, especially when handling the material outside of a closed system.
-
Emergency Preparedness: Ensure that emergency procedures and equipment, including appropriate fire extinguishers and emergency relief systems, are in place and validated based on the ARC data.
Caption: Relationship between analytical data and safety implementation.
Conclusion
The thermal stability of 2-Fluoro-4-methoxybenzonitrile requires a rigorous, multi-faceted investigation. A workflow combining TGA, DSC, and ARC provides the necessary data to understand its decomposition behavior, from initial mass loss to a full-scale adiabatic runaway. By interpreting this data correctly, researchers and process chemists can establish safe operating limits, design robust safety systems, and handle this valuable intermediate with the necessary precautions, ensuring both personnel safety and process integrity.
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An In-depth Technical Guide to the Potential Biological Activities of Fluorinated Benzonitriles
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, diverse biological targets – is a paramount objective. The fluorinated benzonitrile core has steadily emerged as one such scaffold, offering a unique convergence of physicochemical properties that medicinal chemists can exploit to overcome pervasive challenges in drug development. This guide provides a comprehensive exploration of this chemical motif, delving into the fundamental principles that underpin its utility, surveying its diverse biological activities, and presenting detailed experimental workflows for its evaluation. Our focus is not merely on what these molecules do, but on why they are effective, providing researchers and drug development professionals with the foundational knowledge to leverage this powerful scaffold in their own programs.
Section 1: The Fluorinated Benzonitrile Scaffold: A Physicochemical Rationale
The remarkable versatility of fluorinated benzonitriles stems from the synergistic interplay between the fluorine atom(s) and the benzonitrile core. Understanding these individual contributions is critical to appreciating their combined power.
The Strategic Role of Fluorine: More Than a Simple Halogen
The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry, employed to strategically modulate a molecule's properties.[1] Unlike other halogens, fluorine possesses a unique combination of characteristics: a small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) and the highest electronegativity of any element.[1][2] This allows it to act as a "super-hydrogen" in some contexts, while imparting profound electronic effects.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[3] Strategically placing fluorine at a metabolically labile position (e.g., a site of potential P450-mediated oxidation) can effectively block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.[4][]
-
Modulation of pKa: Due to its powerful electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[2][] This is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, cell membrane permeability, and target binding.[2]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds (orthogonal multipolar C–F···C=O interactions).[1][6] Its introduction can also alter the conformation of a molecule to better fit its target, a concept known as conformational control.[2][]
-
Increased Lipophilicity: The C-F bond is more lipophilic than the C-H bond.[4] This property can be fine-tuned to enhance a molecule's ability to cross cellular membranes or the blood-brain barrier (BBB), a crucial consideration for central nervous system (CNS) drugs.[7][8][9]
The Benzonitrile Pharmacophore: A Versatile Functional Group
The nitrile group (–C≡N) is far from an inert spectator. Its distinct electronic and structural features make it a valuable pharmacophore.
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a potent hydrogen bond acceptor, mimicking the interactions of a carbonyl oxygen or the nitrogen in a heterocyclic ring.[10] This is a key feature in many enzyme inhibitors, where the nitrile engages with hydrogen bond donors (like serine or arginine residues) in the active site.[10]
-
Dipolar Interactions: The strong dipole moment of the nitrile group facilitates polar interactions within the target binding site, often serving as a bioisostere for hydroxyl or carboxyl groups.[10]
-
Metabolic Resistance: Aryl nitriles, particularly when para-substituted, are less susceptible to oxidative metabolism due to the strong electron-withdrawing nature of the cyano group, which deactivates the aromatic ring.[10][11]
Logical Framework: From Physicochemical Properties to Biological Activity
The combination of fluorine and a benzonitrile core creates a scaffold where metabolic stability, target affinity, and pharmacokinetic properties can be rationally and synergistically tuned. The following diagram illustrates the logical relationship between the fundamental properties of the scaffold and the desired biological outcomes.
Caption: Logical flow from physicochemical properties to therapeutic potential.
Section 2: Diverse Biological Activities and Mechanisms of Action
The versatility of the fluorinated benzonitrile scaffold has led to its successful application across multiple therapeutic areas.
Enzyme Inhibition: A Primary Modality
A predominant biological activity of fluorinated benzonitriles is enzyme inhibition.[12] Their ability to engage in specific hydrogen bonding and polar interactions, coupled with the enhanced binding affinity often conferred by fluorine, makes them potent inhibitors of various enzyme classes.[12][13]
-
Kinase Inhibitors: Many human cancers are driven by the overexpression of protein kinases.[14] Fluorinated benzonitriles are key components of inhibitors targeting kinases like the Aurora kinase family, which are critical for cell division.[14] The benzonitrile moiety often occupies the "hinge-binding" region of the kinase, a critical interaction for potent inhibition.
-
Protease Inhibitors: Fluorinated ketones, which can be bioisosterically related to nitriles, are known to form stable hemiacetal complexes with the active site serine residues of serine proteases.[13] The strong electron-withdrawing effect of fluorine makes the carbonyl (or nitrile) carbon highly electrophilic and susceptible to nucleophilic attack.[13]
-
Other Enzymes: Substituted benzonitriles have been developed as selective inhibitors of the aromatase enzyme for treating estrogen-dependent diseases.[10][11]
Applications in Oncology
In oncology, fluorinated benzonitriles have demonstrated efficacy through multiple mechanisms of action.
-
Inhibition of Tubulin Polymerization: Certain derivatives act as potent inhibitors of tubulin polymerization.[15] By disrupting the dynamics of microtubules, which are essential for forming the mitotic spindle, these compounds arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis) in cancer cells.[15]
-
Immune Checkpoint Inhibition: The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a key mechanism cancer cells use to evade the immune system.[15] Benzonitrile-containing compounds have been developed to inhibit this interaction, restoring the immune system's ability to recognize and attack cancer cells.[15]
Applications in Neuroscience
The ability of fluorine to modulate lipophilicity and aid in crossing the blood-brain barrier makes this scaffold particularly valuable for CNS targets.[9]
-
Metabotropic Glutamate Receptor 5 (mGluR5) Ligands: mGluR5 is implicated in various neurological and psychiatric disorders. A fluorinated benzonitrile derivative, 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, was found to be an exceptionally high-affinity ligand for mGluR5.[16] Its fluorine-18 isotopologue, [¹⁸F]3, has been successfully developed as a high-affinity radioligand for imaging these receptors in the brain using Positron Emission Tomography (PET), a powerful tool in both diagnostics and drug development.[7][16]
Antimicrobial and Antiviral Activities
The benzonitrile scaffold has also shown promise in combating infectious diseases. For example, novel benzothiazole-benzonitrile chromophores have been synthesized and assessed for their antimicrobial properties, showing notable activity against bacteria such as Staphylococcus aureus and Escherichia coli.[17] Additionally, certain benzonitrile derivatives have been investigated as inhibitors of Hepatitis C Virus (HCV) replication.[15]
Section 3: Experimental Validation and Workflow
A robust and reproducible experimental workflow is essential for identifying and characterizing the biological activities of novel fluorinated benzonitriles. This section provides an overview of this process, from initial screening to cellular validation.
Drug Discovery and Validation Workflow
The typical workflow for evaluating a new chemical entity (NCE) involves a tiered approach, starting with broad screening and progressing to more complex, physiologically relevant models. This ensures that resources are focused on the most promising candidates.
Caption: A typical workflow for the discovery and validation of bioactive compounds.
In Vitro Evaluation: Step-by-Step Protocols
The following protocols are foundational for assessing the biological activity of fluorinated benzonitrile derivatives.
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a protein kinase.[18][19]
Objective: To quantify the potency of a fluorinated benzonitrile derivative as an inhibitor of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (fluorinated benzonitrile derivative) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
384-well assay plates
-
Multichannel pipette and plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down in 10-point, 3-fold steps.
-
Assay Plate Setup: In a 384-well plate, add a small volume (e.g., 50 nL) of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Enzyme Addition: Add the kinase, diluted in assay buffer, to all wells except the negative control.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP, diluted in assay buffer, to all wells.
-
Reaction Incubation: Incubate the plate for 1-2 hours at room temperature or 30°C, allowing the phosphorylation reaction to proceed.
-
Reaction Termination & Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the ADP generated by the kinase into a luminescent signal.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[20]
Causality and Validation: This biochemical assay provides a direct measure of the compound's interaction with its purified target, free from the complexities of a cellular environment.[19][21] The dose-response curve validates the specific inhibitory effect; a steep curve indicates specific, potent inhibition, while a shallow curve may suggest non-specific effects.[20] Comparing the IC₅₀ values of different derivatives allows for the establishment of a structure-activity relationship (SAR).
This protocol measures the metabolic activity of cells as an indicator of cell viability and is a common method to assess the cytotoxic potential of a compound.[15][22]
Objective: To determine the half-maximal effective concentration (EC₅₀) at which a fluorinated benzonitrile derivative reduces the viability of a cancer cell line by 50%.
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 - 8,000 cells/well) and incubate overnight to allow for cell attachment.[15][23]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours in the CO₂ incubator.[23]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][22]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.[24]
Causality and Validation: This cell-based assay provides crucial information on whether the biochemical potency of a compound translates into a functional effect in a living system.[25] It assesses not only the compound's intrinsic activity but also its ability to permeate cell membranes and remain stable in the culture medium. A potent EC₅₀ value suggests that the compound can effectively engage its target within the cell to produce a cytotoxic or anti-proliferative effect.[24][25]
Section 4: Quantitative Data and Case Studies
The practical application of fluorinated benzonitriles is best illustrated through specific examples where their unique properties have led to highly potent and valuable molecules.
Summary of Biological Activities
The following table summarizes quantitative data for representative fluorinated benzonitrile compounds discussed in the literature.
| Compound Class / Name | Target / Cell Line | Biological Activity | Potency (IC₅₀ / EC₅₀) | Reference |
| Aurora Kinase Inhibitor | Aurora A Kinase | Enzyme Inhibition | Nanomolar range | [14] |
| Tubulin Polymerization Inhibitor (e.g., Compound 1g2a) | HCT116, BEL-7402 | Cytotoxicity | Nanomolar range | [15] |
| mGluR5 Ligand (Compound 3) | mGluR5 Receptor | Receptor Binding | 36 pM | [16] |
| mGluR5 Ligand (Compound 3) | mGluR5 Receptor | Functional Potency | 0.714 pM | [16] |
Case Study: A High-Affinity PET Ligand for mGluR5 Imaging
Background: The metabotropic glutamate receptor 5 (mGluR5) is a key target in neuroscience. Developing a high-affinity radioligand for PET imaging allows for the non-invasive study of this receptor in the living brain, aiding in the diagnosis of diseases and the development of new drugs.[16]
The Compound: Researchers synthesized a series of fluorinated benzonitrile analogs. One compound, 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile , demonstrated exceptionally high affinity (IC₅₀ = 36 pM) and functional potency (IC₅₀ = 0.714 pM) for mGluR5.[16]
Rationale for Success:
-
The benzonitrile and thiazole moieties likely engage in key binding interactions within the mGluR5 ligand-binding pocket.
-
The strategic placement of fluorine atoms contributes to the high affinity and provides a site for radiolabeling with fluorine-18. The lipophilicity conferred by the fluorine likely aids in its excellent brain uptake.[16]
Outcome: The [¹⁸F]-labeled version of the compound was successfully used in PET imaging studies in rhesus monkeys, showing high uptake in mGluR5-rich brain regions.[16] This work provides a powerful example of how the properties of fluorinated benzonitriles can be leveraged to create highly specialized and potent molecular probes for neuroscience research.
Section 5: Conclusion and Future Perspectives
The fluorinated benzonitrile scaffold represents a powerful and versatile platform in drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of metabolic stability, binding affinity, and pharmacokinetic properties, while the benzonitrile group provides key pharmacophoric interactions and further metabolic resistance.[4][10] The successful development of these compounds as potent enzyme inhibitors, anticancer agents, and CNS imaging agents underscores their broad therapeutic potential.[14][15][16]
Future research will likely focus on expanding the application of this scaffold to new biological targets and disease areas. Advances in synthetic chemistry will enable the creation of more complex and diverse libraries of fluorinated benzonitriles.[26][27][28] Furthermore, the integration of computational modeling with experimental screening will allow for a more rational design of next-generation compounds, accelerating the journey from initial concept to clinical candidate. The continued exploration of this privileged scaffold promises to yield novel and effective therapeutics for years to come.
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The Art and Science of Substituted Benzonitriles: A Technical Guide to Synthesis
Substituted benzonitriles are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their value lies in the versatile reactivity of the nitrile group, which can be readily transformed into a variety of other functional groups, including amines, amides, and carboxylic acids.[2] This guide provides an in-depth exploration of the core synthetic strategies for accessing this vital class of molecules, offering field-proven insights for researchers, scientists, and professionals in drug development.
Foundational Pillars: Classical Approaches to Benzonitrile Synthesis
The historical methods for synthesizing benzonitriles remain relevant and powerful tools in the synthetic chemist's arsenal. Understanding their mechanisms and limitations is crucial for selecting the appropriate strategy for a given target molecule.
The Sandmeyer Reaction: A Diazonium Salt-Based Transformation
First discovered in 1884, the Sandmeyer reaction is a venerable and widely used method for introducing a cyano group onto an aromatic ring.[3][4][5] The reaction proceeds through the diazotization of a primary aniline, followed by treatment with a copper(I) cyanide salt.[6][7]
Mechanism: The reaction is believed to follow a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][4] A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with the cyanide anion, and subsequent reoxidation of the copper catalyst completes the catalytic cycle.[4]
Experimental Protocol: Synthesis of 2-Hydroxybenzonitrile via Sandmeyer Reaction [8]
-
Diazotization: Dissolve 2-aminophenol in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and an excess of a cyanide salt (e.g., KCN or NaCN).
-
Slowly add the cold diazonium salt solution to the cyanide solution. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, the reaction mixture is typically warmed to ensure complete reaction.
-
The product is then isolated by extraction and purified by distillation or recrystallization.
The Rosenmund-von Braun Reaction: A Copper-Mediated Cyanation
The Rosenmund-von Braun reaction provides a direct method for the cyanation of aryl halides using copper(I) cyanide.[9][10] Traditionally, this reaction required harsh conditions, including high temperatures and polar, high-boiling solvents, which limited its functional group tolerance.[9][11]
Mechanism: The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. Reductive elimination of the aryl nitrile then regenerates the active copper catalyst.[9]
Modern modifications of the Rosenmund-von Braun reaction have significantly improved its utility. The use of catalytic amounts of copper(I) iodide with alkali metal cyanides, or the addition of promoting ligands like L-proline, allows the reaction to proceed at much lower temperatures (80-120°C), thereby enhancing its compatibility with a wider range of functional groups.[9][11][12][13]
Experimental Protocol: L-Proline-Promoted Rosenmund-von Braun Reaction [11]
-
To a reaction vessel, add the aryl bromide, copper(I) cyanide, L-proline, and a suitable solvent such as DMF.
-
Heat the reaction mixture to 80-120°C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and partition it between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is then purified by column chromatography.
The Modern Era: Palladium-Catalyzed Cyanation
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted benzonitriles.[14][15] These methods offer milder reaction conditions, broader substrate scope, and excellent functional group tolerance compared to their classical counterparts.[6]
Mechanism: The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source, and finally, reductive elimination to afford the benzonitrile product and regenerate the Pd(0) catalyst.[15] A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can poison the palladium center.[6]
To address this, a variety of cyanide sources have been developed, including less toxic alternatives to traditional alkali metal cyanides. Potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, has emerged as a particularly useful reagent in this context.[6]
| Cyanide Source | Toxicity | Key Features |
| KCN, NaCN | High | Highly reactive, but poses significant safety risks. |
| Zn(CN)₂ | Moderate | Less hazardous than alkali metal cyanides.[6] |
| K₄[Fe(CN)₆] | Low | Non-toxic, often used in aqueous systems.[6] |
| Acetone cyanohydrin | High | Can be used as a cyanide source.[15] |
| Trimethylsilyl cyanide | High | Another alternative cyanide source.[15] |
Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide with Potassium Ferrocyanide [16]
-
In a reaction vessel, combine the aryl bromide, potassium ferrocyanide, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., KOAc).
-
Add a solvent system, often a mixture of an organic solvent like dioxane or DMAc and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.
-
After cooling, the reaction mixture is worked up by extraction.
-
The desired benzonitrile is then purified by chromatography or recrystallization.
Emerging Frontiers: Novel Approaches to Benzonitrile Synthesis
The field of organic synthesis is constantly evolving, and the development of new methods for constructing benzonitriles is an active area of research. These innovative strategies often focus on improving efficiency, sustainability, and functional group compatibility.
From Aldehydes and Amides: Dehydration and One-Pot Transformations
Substituted benzonitriles can also be synthesized from readily available starting materials such as aldehydes and primary amides.
-
From Aldehydes: A common route involves the conversion of an aldehyde to an aldoxime, followed by dehydration to the corresponding nitrile.[17] One-pot procedures have been developed that utilize hydroxylamine hydrochloride in a solvent like DMSO to effect this transformation in good yields.[18][19] Greener synthetic routes using ionic liquids as recyclable agents have also been reported.[20]
-
From Amides: The dehydration of primary amides is another direct route to nitriles.[21] Various dehydrating agents can be employed, and a catalytic Swern oxidation protocol using oxalyl chloride and a catalytic amount of DMSO offers a mild and efficient method.[22]
Direct C-H Cyanation: An Atom-Economical Approach
Direct C-H functionalization represents a highly atom-economical approach to the synthesis of complex molecules. Gallium-catalyzed direct cyanation of aromatic C-H bonds with cyanogen bromide has been developed as a practical method for preparing aromatic nitriles.[23]
Nickel-Catalyzed Cyanation: A Cost-Effective Alternative
Nickel-catalyzed cyanation reactions are gaining prominence as a more cost-effective alternative to palladium-based systems.[24][25] These methods can utilize a variety of cyanide sources, including organic nitriles, and have shown broad substrate scope and good functional group tolerance.[24][26] Recent advancements have even demonstrated the use of CO₂ and NH₃ as a cyanide source in nickel-catalyzed reactions.[24]
Applications in Drug Discovery and Materials Science
The importance of substituted benzonitriles extends far beyond their role as synthetic intermediates. The benzonitrile moiety itself is a key structural feature in numerous pharmaceuticals and advanced materials.[2][6][27] For instance, the anti-cancer drug Imatinib (Gleevec) contains a benzonitrile group that is crucial for its biological activity.[27] In materials science, the electronic properties of benzonitrile derivatives make them valuable components in the development of optoelectronics, liquid crystals, and polymers.[2][28]
Conclusion
The synthesis of substituted benzonitriles is a rich and diverse field, with a range of methods available to the modern synthetic chemist. From the time-honored Sandmeyer and Rosenmund-von Braun reactions to the highly versatile palladium- and nickel-catalyzed cross-coupling reactions, the choice of synthetic route depends on factors such as substrate scope, functional group tolerance, and cost-effectiveness. As the demand for novel pharmaceuticals and advanced materials continues to grow, the development of even more efficient and sustainable methods for the synthesis of this important class of molecules will undoubtedly remain a key area of research.
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Methodological & Application
Application Note & Protocol: Regioselective Synthesis of 2-Fluoro-4-methoxybenzonitrile from 3-Fluoroanisole
This document provides a comprehensive guide for the synthesis of 2-Fluoro-4-methoxybenzonitrile, a valuable intermediate in pharmaceutical and materials science research. The protocol outlines a robust, two-step synthetic pathway starting from the readily available precursor, 3-fluoroanisole. The core of this strategy lies in a highly regioselective ortho-formylation reaction, followed by a standard conversion of the resulting aldehyde to the target nitrile. This guide is intended for researchers and professionals in drug development and organic synthesis, offering detailed experimental procedures, mechanistic insights, and validation checkpoints.
Introduction: The Strategic Importance of Fluorinated Benzonitriles
Fluorinated aromatic compounds are of paramount importance in modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. 2-Fluoro-4-methoxybenzonitrile serves as a critical building block for a variety of complex molecular architectures. The synthetic challenge lies in the precise installation of the cyano group ortho to the fluorine atom on the anisole scaffold. This guide details a logical and efficient approach leveraging the principles of Directed ortho-Metalation (DoM) to achieve the desired regiochemistry.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages:
-
Directed ortho-Metalation and Formylation: 3-Fluoroanisole is regioselectively lithiated at the C-2 position and subsequently formylated to yield 2-Fluoro-4-methoxybenzaldehyde.
-
Oximation and Dehydration: The intermediate aldehyde is converted to its corresponding aldoxime, which is then dehydrated to afford the final product, 2-Fluoro-4-methoxybenzonitrile.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 2-Fluoro-4-methoxybenzaldehyde via Directed ortho-Metalation (DoM)
Expertise & Rationale: Achieving Regioselectivity
The key to this synthesis is the controlled deprotonation of 3-fluoroanisole at the C-2 position. This is achieved through Directed ortho-Metalation (DoM), a powerful technique in which a functional group on an aromatic ring directs a strong base to deprotonate a specific ortho proton.[1][2][3]
In 3-fluoroanisole, both the methoxy group (at C-1) and the fluorine atom (at C-3) act as directing metalation groups (DMGs).
-
The methoxy group is a potent DMG, directing lithiation to its ortho positions (C-2 and C-6) by coordinating with the lithium cation of the organolithium base.[1]
-
The fluorine atom also functions as a DMG, enhancing the acidity of its adjacent protons at C-2 and C-4.[4]
The C-2 position is uniquely activated by both the methoxy and the fluoro groups, making it the most kinetically and thermodynamically favorable site for deprotonation by an organolithium reagent like n-butyllithium (n-BuLi).[5][6] Following deprotonation, the resulting aryllithium intermediate is quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to install the aldehyde functionality.[7]
Caption: Workflow for the synthesis of 2-Fluoro-4-methoxybenzaldehyde.
Experimental Protocol: 2-Fluoro-4-methoxybenzaldehyde
Materials:
-
3-Fluoroanisole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 3-fluoroanisole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 2 hours. The formation of the aryllithium species may cause a slight color change.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, stir the mixture at -78 °C for another hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-Fluoro-4-methoxybenzaldehyde as a solid.
Part 2: Synthesis of 2-Fluoro-4-methoxybenzonitrile
Expertise & Rationale: Aldehyde to Nitrile Conversion
The transformation of an aldehyde to a nitrile is a fundamental process in organic synthesis. A highly reliable, two-step method involves the formation of an aldoxime intermediate, followed by its dehydration.[8][9]
-
Oximation: The aldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a mild base (like sodium acetate or pyridine) to form 2-Fluoro-4-methoxybenzaldoxime. The base neutralizes the HCl released during the reaction, driving the equilibrium towards the oxime product.
-
Dehydration: The aldoxime is then treated with a dehydrating agent. Acetic anhydride (Ac₂O) is an effective and common choice. It reacts with the oxime's hydroxyl group, forming an acetate intermediate which readily eliminates acetic acid to yield the stable nitrile functional group.[8]
Caption: Workflow for the conversion of aldehyde to nitrile.
Experimental Protocol: 2-Fluoro-4-methoxybenzonitrile
Materials:
-
2-Fluoro-4-methoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or Sodium Acetate
-
Ethanol (optional, as solvent)
-
Acetic anhydride (Ac₂O)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Oximation: In a round-bottom flask, combine 2-Fluoro-4-methoxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and pyridine (2.0 eq) in ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Isolation of Oxime (Crude): Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude 2-Fluoro-4-methoxybenzaldoxime can often be used directly in the next step.
-
Dehydration: To the crude aldoxime, add acetic anhydride (3.0-5.0 eq).
-
Heating: Heat the mixture to reflux (approx. 140 °C) for 1-2 hours.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of ice and water. Stir vigorously until the excess acetic anhydride has hydrolyzed.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove acetic acid), and brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield pure 2-Fluoro-4-methoxybenzonitrile.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | 3-Fluoroanisole | n-BuLi, DMF | THF | -78 to RT | ~16 | 60-75% |
| 2 | 2-Fluoro-4-methoxybenzaldehyde | NH₂OH·HCl, Ac₂O | Pyridine/Ethanol | Reflux | ~4-6 | 80-95% |
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured through in-process controls and final product characterization.
-
TLC Monitoring: The progress of both reaction steps should be closely monitored by TLC to ensure complete consumption of the starting material before proceeding to the work-up.
-
Intermediate Characterization: The identity and purity of the 2-Fluoro-4-methoxybenzaldehyde intermediate should be confirmed after purification using ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic aldehyde proton signal (~10 ppm in ¹H NMR) is a key diagnostic peak.
-
Final Product Validation: The final 2-Fluoro-4-methoxybenzonitrile product must be rigorously characterized. The disappearance of the aldehyde proton peak and the appearance of a nitrile carbon signal (~115-120 ppm in ¹³C NMR) are definitive indicators of a successful transformation. Purity should be assessed by HPLC or GC-MS analysis.
By implementing these analytical checkpoints, researchers can ensure the reliable and reproducible synthesis of the target compound with high purity.
References
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- Andrew G Myers Research Group. (n.d.). ortho metalation.
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- Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Tetrahedron, 39(12), 1975-1981.
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- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Google Patents. (n.d.). US4059589A - Process for formylation.
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- Organic Syntheses. (n.d.). ortho-Formylation of phenols.
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Application Note: Laboratory Scale Synthesis of 2-Fluoro-4-methoxybenzonitrile via Sandmeyer Cyanation
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Fluoro-4-methoxybenzonitrile, a valuable building block in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through the Sandmeyer reaction, a robust and reliable method for converting primary aromatic amines into a variety of functionalized products. The protocol begins with the diazotization of 2-Fluoro-4-methoxyaniline, followed by a copper(I) cyanide-mediated cyanation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, safety protocols, and purification techniques.
Introduction and Scientific Context
2-Fluoro-4-methoxybenzonitrile is an important intermediate in organic synthesis. The presence of the fluorine atom and the methoxy and nitrile groups provides multiple reaction sites, making it a versatile precursor for more complex molecular architectures. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a cornerstone of aromatic chemistry for its ability to replace an amino group with a wide range of substituents, including halides and pseudohalides like cyanide.[1][2]
This transformation proceeds in two key stages:
-
Diazotization: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt.[3][4] Maintaining low temperatures is critical to prevent premature decomposition of this intermediate.[4]
-
Copper-Catalyzed Cyanation: The diazonium salt is then subjected to a copper(I) cyanide solution. The reaction is understood to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][5] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and dinitrogen gas. This is followed by the transfer of the cyanide nucleophile from a copper(II) species to the aryl radical, yielding the desired benzonitrile and regenerating the copper(I) catalyst.[2][5]
This protocol has been optimized for reliability and yield on a standard laboratory scale.
Reaction Scheme:
Workflow and Logic
The entire process is designed as a sequential, one-pot reaction followed by a standard extraction and purification workflow. The logic is to generate the reactive diazonium salt intermediate under controlled, cold conditions and immediately use it in the subsequent cyanation step to maximize yield and minimize decomposition.
Caption: Experimental workflow for the synthesis of 2-Fluoro-4-methoxybenzonitrile.
Materials and Equipment
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity (Example Scale) | Molar Eq. |
| 2-Fluoro-4-methoxyaniline | 458-52-6 | 141.14 | 5.00 g | 1.00 |
| Hydrochloric Acid (conc., ~37%) | 7647-01-0 | 36.46 | 12 mL | ~4.0 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 2.70 g | 1.10 |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 | 3.48 g | 1.10 |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 1.88 g | 1.08 |
| Toluene | 108-88-3 | 92.14 | ~100 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | - |
| Sodium Bicarbonate (sat. aq. soln.) | 144-55-8 | 84.01 | ~50 mL | - |
| Brine (sat. aq. NaCl soln.) | 7647-14-5 | 58.44 | ~50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | - |
| Silica Gel (for chromatography) | 7631-86-9 | - | As needed | - |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Personal Protective Equipment (PPE): safety goggles, face shield, nitrile gloves, flame-resistant lab coat.
MANDATORY SAFETY PRECAUTIONS
This procedure involves EXTREMELY HAZARDOUS materials and must be performed in a certified chemical fume hood with the sash at the lowest practical height. Ensure an emergency shower and eyewash station are immediately accessible.
-
Copper(I) Cyanide (CuCN) and Sodium Cyanide (NaCN): FATAL if swallowed, inhaled, or in contact with skin.[6] Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas .[7] All equipment used with cyanides must be decontaminated by rinsing with a freshly prepared 10% ferrous sulfate solution followed by a dilute bleach solution. Never mix cyanide waste with acid waste.
-
2-Fluoro-4-methoxyaniline: Toxic if swallowed or in contact with skin.[8][9][10] Causes skin and serious eye irritation.
-
Sodium Nitrite (NaNO₂): Strong oxidizer, may intensify fire.[11][12] Toxic if swallowed.[12][13] Ingestion can cause methemoglobinemia.[12][14]
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.[15][16][17][18][19] May cause respiratory irritation.[17][18]
-
Toluene/Ethyl Acetate: Flammable liquids and vapors. Cause skin and eye irritation.
Emergency Plan: In case of exposure to cyanides, immediately alert personnel, remove the victim from the contaminated area, and call for emergency medical services. Amyl nitrite may be administered by trained personnel as an antidote while awaiting medical assistance.
Detailed Experimental Protocol
Part A: Preparation of the Arenediazonium Salt Solution
-
Aniline Salt Formation: In a 250 mL beaker, combine 2-Fluoro-4-methoxyaniline (5.00 g, 35.4 mmol) with 40 mL of deionized water. Place the beaker in an ice bath on a magnetic stirrer.
-
Slowly add concentrated hydrochloric acid (12 mL) to the stirring suspension. The aniline will dissolve to form the hydrochloride salt. Continue stirring and allow the solution to cool to 0-5 °C.[3]
-
Scientist's Note: Forming the hydrochloride salt increases the aniline's solubility in the aqueous medium and provides the necessary acidic environment for diazotization. The temperature must be kept low as the subsequent diazotization is exothermic.[4]
-
-
Nitrite Solution Preparation: In a separate small beaker, dissolve sodium nitrite (2.70 g, 39.1 mmol) in 15 mL of cold deionized water. Keep this solution in the ice bath.
-
Diazotization: Using a dropping funnel or pipette, add the cold sodium nitrite solution dropwise to the stirring aniline hydrochloride solution over 20-30 minutes.
-
Scientist's Note:Crucial Step. The temperature of the reaction mixture must be maintained between 0 °C and 5 °C.[4] Higher temperatures will cause the unstable diazonium salt to decompose, leading to the formation of phenolic byproducts and a significant reduction in yield. A slow, dropwise addition is essential to control the exothermic reaction.
-
-
After the addition is complete, stir the resulting pale yellow solution for an additional 15 minutes in the ice bath. The presence of excess nitrous acid can be confirmed by placing a drop of the solution on starch-iodide paper, which should turn blue-black.[4] The diazonium salt solution is now ready for immediate use in the next step.
Part B: Sandmeyer Cyanation Reaction
-
Copper Cyanide Complex Preparation: In a 250 mL three-neck flask equipped with a mechanical stirrer, add copper(I) cyanide (3.48 g, 38.9 mmol) and sodium cyanide (1.88 g, 38.4 mmol) to 30 mL of deionized water. Warm the mixture gently to ~50 °C to facilitate dissolution, then cool to room temperature. Separately, add 20 mL of toluene to the flask. Cool the entire apparatus in an ice bath to ~10 °C.
-
Scientist's Note: Using a mixture of CuCN and NaCN forms a soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is a more effective cyanating agent. Toluene is added as the reaction solvent to extract the organic product as it forms.
-
-
Addition of Diazonium Salt: Slowly, and in small portions, add the cold diazonium salt solution from Part A to the vigorously stirring copper cyanide mixture.
-
Scientist's Note: Vigorous evolution of nitrogen gas (N₂) will be observed. The rate of addition should be controlled to keep the foaming manageable. The diazonium group (N₂) is an excellent leaving group, and its departure as a gas drives the reaction forward.[4]
-
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, or until the evolution of gas has completely ceased. A dark-colored organic layer should be visible.
Part C: Work-up and Purification
-
Separation: Transfer the reaction mixture to a 500 mL separatory funnel. Allow the layers to separate and collect the upper organic (toluene) layer.
-
Extraction: Extract the aqueous layer twice more with 30 mL portions of ethyl acetate. Combine all organic layers.[20]
-
Scientist's Note: Ethyl acetate is used for subsequent extractions to ensure all of the product is recovered from the aqueous phase.
-
-
Washing: Wash the combined organic layers sequentially with:
-
50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
50 mL of brine (to reduce the amount of water in the organic layer).[3]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[21] Swirl the flask until the drying agent no longer clumps together.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which will likely be a dark oil or solid.
-
Purification: Purify the crude product by silica gel column chromatography. A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate).
-
Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure to afford 2-Fluoro-4-methoxybenzonitrile as a white to pale yellow solid.
Expected Results and Characterization
-
Yield: 60-75%
-
Appearance: White to pale yellow crystalline solid.
-
Characterization:
-
¹H NMR (CDCl₃): Peaks corresponding to the methoxy group protons and the aromatic protons.
-
¹³C NMR (CDCl₃): Peaks corresponding to the nitrile carbon, the methoxy carbon, and the aromatic carbons, showing C-F coupling.
-
FT-IR (KBr): Characteristic sharp absorption for the nitrile (C≡N) stretch (~2230 cm⁻¹).
-
Mass Spectrometry (GC-MS or LC-MS): A molecular ion peak corresponding to the product's molecular weight (151.14 g/mol ).
-
References
-
LookChem. (n.d.). Purification of Benzonitrile. Chempedia. [Link]
-
West Liberty University. (2005). Sodium nitrite MSDS. [Link]
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ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
Chemtrade Logistics Inc. (2023). Sodium Nitrite, Granular Super Free-Flowing Food Grade Safety Data Sheet. [Link]
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Valudor Products. (n.d.). Safety Data Sheet sodium nitrite. [Link]
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RCI Labscan Limited. (2021). hydrochloric acid 32% - SAFETY DATA SHEET. [Link]
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Ecolab. (n.d.). SAFETY DATA SHEET HYDROCHLORIC ACID 33%. [Link]
-
Exposome-Explorer. (2013). Acutely Toxic Chemicals (ATC) - Copper Cyanide. [Link]
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Tata Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: Hydrochloric Acid. [Link]
-
Redox. (2023). Safety Data Sheet Sodium nitrite, <=33% Solution. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Fisher Scientific. (2010). SAFETY DATA SHEET - Copper (I) cyanide. [Link]
-
Ataman Kimya. (n.d.). BENZONITRILE. [Link]
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ResearchGate. (n.d.). The diazotization process. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
IRIS-AperTO. (n.d.). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
IJCRT.org. (2022). PURIFICATION & CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. [Link]
- Google Patents. (n.d.).
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. [Link]
-
PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
NJ.gov. (n.d.). COPPER CYANIDE HAZARD SUMMARY. [Link]
-
YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. [Link]
-
PubChem - NIH. (n.d.). 4-Fluoro-2-methoxyaniline. [Link]
-
KSCL (KRISHNA). (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1. [Link]
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Application Note: 2-Fluoro-4-methoxybenzonitrile as a Versatile Building Block for Kinase Inhibitor Synthesis
Abstract
In modern medicinal chemistry, the strategic incorporation of fluorine and methoxy groups into molecular scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. 2-Fluoro-4-methoxybenzonitrile has emerged as a valuable building block due to its unique trifecta of functional groups: a nitrile for diverse chemical transformations, an ortho-fluorine atom to modulate pKa and serve as a potential hydrogen bond acceptor, and a para-methoxy group influencing electronic properties and solubility. This guide provides an in-depth look at the application of 2-Fluoro-4-methoxybenzonitrile in the synthesis of kinase inhibitors, with a specific focus on constructing a core scaffold relevant to Bruton's Tyrosine Kinase (BTK) inhibitors. Detailed protocols, mechanistic insights, and workflow visualizations are provided for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorinated Benzonitriles
The substitution pattern of 2-Fluoro-4-methoxybenzonitrile offers a distinct set of advantages for drug design.[1][2]
-
The Nitrile Group: A highly versatile functional handle, the nitrile can be readily converted into amines, amides, carboxylic acids, or heterocyclic systems like tetrazoles and aminopyrimidines. This flexibility allows for its use as a key anchoring point or a precursor to a critical pharmacophore.
-
The Ortho-Fluorine Atom: Fluorine's high electronegativity can significantly lower the pKa of adjacent functional groups, influencing ionization states at physiological pH. Furthermore, it is a weak hydrogen bond acceptor and its incorporation can improve metabolic stability by blocking sites susceptible to oxidative metabolism. This strategic placement is crucial in designing molecules that fit precisely into enzymatic active sites.
-
The Para-Methoxy Group: This electron-donating group can modulate the electronic character of the aromatic ring and often enhances solubility. It also provides a potential vector for further chemical modification if required during lead optimization.
This combination of features makes 2-Fluoro-4-methoxybenzonitrile an ideal starting material for constructing complex molecules, particularly the heterocyclic cores of many kinase inhibitors.[1]
Case Study: A Synthetic Blueprint for Bruton's Tyrosine Kinase (BTK) Inhibitors
Biological Rationale: Targeting BTK in Disease
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream pathways like PLCγ2, leading to calcium mobilization, activation of transcription factors (e.g., NF-κB), and ultimately promoting B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is a hallmark of various B-cell malignancies and autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[3][4] Therefore, inhibiting BTK is a validated therapeutic strategy to dampen B-cell activity. Potent and selective BTK inhibitors, such as Fenebrutinib (GDC-0853), have demonstrated significant clinical potential.[3][4][5]
Caption: The BTK signaling pathway and point of therapeutic intervention.
Synthetic Strategy: From Benzonitrile to an Aminopyrimidine Core
The 2-aminopyrimidine moiety is a privileged scaffold in kinase inhibitor design, known for its ability to form key hydrogen bonds with the "hinge" region of the ATP-binding pocket. Our strategy leverages 2-Fluoro-4-methoxybenzonitrile as the starting material to construct a substituted 2-aminopyrimidine core, a crucial intermediate for a potential BTK inhibitor. The overall workflow involves the conversion of the nitrile into a reactive amidine, followed by a condensation/cyclization reaction.
Caption: General synthetic workflow from the starting material to the target scaffold.
Detailed Experimental Protocol: Synthesis of a Key Aminopyrimidine Intermediate
This protocol details a robust, two-stage process for converting 2-Fluoro-4-methoxybenzonitrile into a versatile 4-aryl-pyrimidin-2-amine intermediate.
Causality Statement: This procedure first converts the chemically stable nitrile into a more reactive hydroxyamidine intermediate. This intermediate is then primed for cyclization with a 1,3-dicarbonyl compound (in this case, benzoylacetonitrile) under basic conditions to form the thermodynamically stable pyrimidine ring system.
Materials and Equipment
| Reagents | Equipment |
| 2-Fluoro-4-methoxybenzonitrile (99%) | Round-bottom flasks (50 mL, 100 mL) |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | Magnetic stirrer with heating mantle |
| Sodium bicarbonate (NaHCO₃) | Reflux condenser |
| Benzoylacetonitrile | Thin Layer Chromatography (TLC) plates |
| Sodium ethoxide (NaOEt) | Column chromatography setup (silica gel) |
| Ethanol (absolute) | Rotary evaporator |
| Ethyl acetate (EtOAc) | NMR spectrometer, Mass spectrometer |
| Hexanes | Melting point apparatus |
| Deionized water |
Stage 1: Synthesis of N'-Hydroxy-2-fluoro-4-methoxybenzimidamide
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-4-methoxybenzonitrile (5.0 g, 33.1 mmol), hydroxylamine hydrochloride (2.76 g, 39.7 mmol, 1.2 eq), and ethanol (50 mL).
-
Reaction: Add sodium bicarbonate (3.34 g, 39.7 mmol, 1.2 eq) portion-wise to the stirring suspension.
-
Rationale: Sodium bicarbonate is a mild base used to neutralize the HCl salt of hydroxylamine, liberating the free base in situ to react with the nitrile. An excess ensures complete neutralization.
-
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (Eluent: 50% EtOAc in Hexanes). The starting material is relatively nonpolar, while the product will have a lower Rf value.
-
Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts (NaCl). Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water to afford the pure N'-Hydroxy-2-fluoro-4-methoxybenzimidamide as a white crystalline solid. Dry under vacuum.
Stage 2: Synthesis of 4-(2-Fluoro-4-methoxyphenyl)-6-phenylpyrimidin-2-amine
-
Setup: To a 50 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), add absolute ethanol (25 mL) and sodium ethoxide (2.48 g, 36.4 mmol, 1.1 eq). Stir until the base is fully dissolved.
-
Rationale: Sodium ethoxide is a strong base required to deprotonate the active methylene group of benzoylacetonitrile, forming a nucleophilic enolate for the subsequent condensation reaction.
-
-
Addition: Add benzoylacetonitrile (4.80 g, 33.1 mmol, 1.0 eq) to the solution and stir for 15 minutes at room temperature. Then, add the N'-Hydroxy-2-fluoro-4-methoxybenzimidamide (6.10 g, 33.1 mmol, 1.0 eq) from Stage 1.
-
Reaction: Heat the mixture to reflux for 12 hours. The reaction should become a thicker slurry as the product precipitates. Monitor by TLC (Eluent: 40% EtOAc in Hexanes).
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL) and then deionized water (2 x 20 mL).
-
Purification: The crude solid can be further purified by column chromatography on silica gel if necessary, but is often of sufficient purity after filtration and washing. Dry the final product, 4-(2-Fluoro-4-methoxyphenyl)-6-phenylpyrimidin-2-amine, under vacuum.
Physicochemical Data
The properties of the starting material are crucial for planning synthesis and ensuring quality control.
| Property | Value | Reference |
| CAS Number | 94610-82-9 | [6] |
| Molecular Formula | C₈H₆FNO | [6] |
| Molecular Weight | 151.14 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 88-92 °C | - |
| Boiling Point | ~280 °C (Predicted) | - |
| Solubility | Soluble in methanol, ethanol, acetone, DCM | - |
Conclusion
2-Fluoro-4-methoxybenzonitrile is a highly effective and versatile starting material in medicinal chemistry for the synthesis of complex heterocyclic scaffolds. Its unique electronic and steric properties facilitate the construction of core structures like the 2-aminopyrimidine ring, which is central to the design of numerous kinase inhibitors. The protocols and strategies outlined in this guide demonstrate a logical and efficient pathway to leverage this building block in drug discovery programs, particularly those targeting kinases such as BTK. By understanding the rationale behind each synthetic step, researchers can adapt and optimize these methods for the creation of novel and potent therapeutic agents.
References
-
Title: Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853 Source: ACS Publications URL: [Link]
-
Title: Discovery and Development of Non-Covalent, Reversible Bruton's Tyrosine Kinase Inhibitor Fenebrutinib (GDC-0853) Source: ACS Publications URL: [Link]
-
Title: Discovery and Development of Non-Covalent, Reversible Bruton's Tyrosine Kinase Inhibitor Fenebrutinib (GDC-0853) Source: ResearchGate URL: [Link]
-
Title: Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853 Source: ACS Publications URL: [Link]
-
Title: Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy Source: PMC - NIH URL: [Link]
-
Title: Optimizing Chemical Synthesis: The Versatility of 2-Fluoro-4-methoxybenzonitrile Source: Autech Industry Co., Limited. URL: [Link]
-
Title: The Role of 3-Fluoro-4-methoxybenzonitrile in Custom Synthesis Projects Source: NINGBO INNO PHARMCHEM CO., LTD. URL: [Link]
-
Title: Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines Source: ChemRxiv URL: [Link]
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Application Notes and Protocols: The Strategic Role of 2-Fluoro-4-methoxybenzonitrile in the Synthesis of Advanced Agrochemicals
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 2-Fluoro-4-methoxybenzonitrile (CAS No. 94610-82-9) as a pivotal intermediate in the development of modern agrochemicals. The unique molecular architecture of this compound, featuring a strategically positioned fluorine atom, a methoxy group, and a versatile nitrile functionality, offers a powerful scaffold for the synthesis of potent herbicides and fungicides. This document elucidates the chemical transformations of 2-Fluoro-4-methoxybenzonitrile into key synthons and provides detailed, step-by-step protocols for their subsequent elaboration into a representative diphenyl ether herbicide, a class of agrochemicals known for their efficacy as protoporphyrinogen oxidase (PPO) inhibitors. This guide is intended for researchers, scientists, and process chemists in the agrochemical industry, offering both foundational knowledge and practical, field-proven insights to leverage this versatile building block in novel crop protection solutions.
Introduction: The Significance of Fluorinated Intermediates in Agrochemical Design
The incorporation of fluorine into active agrochemical ingredients is a well-established strategy to enhance their biological efficacy, metabolic stability, and overall performance.[1][2] The fluorine atom's high electronegativity and relatively small size can profoundly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. 2-Fluoro-4-methoxybenzonitrile has emerged as a valuable building block in this context, serving as a precursor to a variety of functionalized aromatic compounds used in the synthesis of pesticides, herbicides, and plant growth regulators.[3]
This application note will focus on a key synthetic pathway originating from 2-Fluoro-4-methoxybenzonitrile: its conversion to 2-Fluoro-4-hydroxybenzonitrile and the subsequent utilization of this phenol in the synthesis of a diphenyl ether herbicide. This class of herbicides acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll and heme biosynthesis pathways in plants, leading to rapid and effective weed control.[4]
Physicochemical Properties of 2-Fluoro-4-methoxybenzonitrile
A thorough understanding of the physical and chemical properties of the starting material is paramount for successful process development and scale-up.
| Property | Value | Reference |
| CAS Number | 94610-82-9 | [3] |
| Molecular Formula | C₈H₆FNO | [3] |
| Molecular Weight | 151.14 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 59-65 °C | |
| Boiling Point | 233.9 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents such as DMSO and acetone; limited solubility in water. |
Synthetic Transformation of 2-Fluoro-4-methoxybenzonitrile: Gateway to Key Agrochemical Synthons
The true synthetic power of 2-Fluoro-4-methoxybenzonitrile lies in the selective transformations of its functional groups. The methoxy and nitrile moieties can be readily converted to hydroxyl and carboxylic acid groups, respectively, opening up a wide array of subsequent reactions for building complex agrochemical structures.
Demethylation to 2-Fluoro-4-hydroxybenzonitrile: A Critical Phenolic Intermediate
The conversion of the methoxy group to a hydroxyl group is a crucial step, yielding 2-Fluoro-4-hydroxybenzonitrile (4-cyano-3-fluorophenol), a highly valuable intermediate for the synthesis of diphenyl ether herbicides and other agrochemicals.[5] This transformation is typically achieved using strong acids or boron tribromide.
Protocol 1: Demethylation of 2-Fluoro-4-methoxybenzonitrile
Objective: To synthesize 2-Fluoro-4-hydroxybenzonitrile.
Materials:
-
2-Fluoro-4-methoxybenzonitrile (1.0 eq)
-
Boron tribromide (BBr₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Fluoro-4-methoxybenzonitrile in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BBr₃ in DCM dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Fluoro-4-hydroxybenzonitrile as a white to pale tan solid.
Expected Yield: 85-95%
Hydrolysis to 2-Fluoro-4-methoxybenzoic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-Fluoro-4-methoxybenzoic acid, another important intermediate for the synthesis of agrochemicals and pharmaceuticals.
Protocol 2: Hydrolysis of 2-Fluoro-4-methoxybenzonitrile
Objective: To synthesize 2-Fluoro-4-methoxybenzoic acid.
Materials:
-
2-Fluoro-4-methoxybenzonitrile (1.0 eq)
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, prepare a solution of 2-Fluoro-4-methoxybenzonitrile in a mixture of ethanol and water.
-
Add sodium hydroxide pellets and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated HCl.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2-Fluoro-4-methoxybenzoic acid.
Expected Yield: 90-98%
Application in the Synthesis of a Diphenyl Ether Herbicide
The 2-Fluoro-4-hydroxybenzonitrile synthesized in Protocol 1 is an ideal precursor for the synthesis of diphenyl ether herbicides via a Williamson ether synthesis. This reaction involves the coupling of the phenoxide with a suitable substituted aromatic halide.
Proposed Synthetic Pathway
The following workflow illustrates the synthesis of a representative diphenyl ether herbicide from 2-Fluoro-4-hydroxybenzonitrile.
Caption: Synthetic workflow for a diphenyl ether herbicide.
Mode of Action: PPO Inhibition
Diphenyl ether herbicides exert their phytotoxic effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor to both chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized in the cytoplasm, generating singlet oxygen. These reactive oxygen species cause lipid peroxidation, leading to membrane disruption and rapid cell death.[4]
Caption: Mechanism of action of PPO-inhibiting herbicides.
Protocol 3: Synthesis of a Representative Diphenyl Ether Herbicide
Objective: To synthesize a diphenyl ether herbicide via Williamson ether synthesis.
Materials:
-
2-Fluoro-4-hydroxybenzonitrile (1.0 eq)
-
2-chloro-5-(trifluoromethyl)nitrobenzene (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Fluoro-4-hydroxybenzonitrile, 2-chloro-5-(trifluoromethyl)nitrobenzene, and anhydrous potassium carbonate in anhydrous DMF.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final diphenyl ether herbicide.
Expected Yield: 75-85%
Conclusion
2-Fluoro-4-methoxybenzonitrile is a highly versatile and valuable starting material for the synthesis of complex agrochemicals. This application note has demonstrated its effective conversion into key phenolic and carboxylic acid intermediates. Furthermore, a detailed protocol for the synthesis of a representative diphenyl ether herbicide from the derived 2-Fluoro-4-hydroxybenzonitrile highlights the practical utility of this building block in creating potent PPO-inhibiting herbicides. The synthetic routes and protocols provided herein offer a solid foundation for researchers and process chemists to develop novel and effective crop protection agents.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from [Link]
-
OKCHEM (n.d.). 2-Fluoro-4-Hydroxybenzonitrile: A Key Intermediate with Reliable Supply from China. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Hydroxybenzonitrile: Properties and Applications. Retrieved from [Link]
- Vertex AI Search. (n.d.). Optimizing Chemical Synthesis: The Versatility of 2-Fluoro-4-methoxybenzonitrile.
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MDPI. (2019). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Molecules, 24(11), 2045. Retrieved from [Link]
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Frontiers in Chemistry. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry, 8, 23. Retrieved from [Link]
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The Strategic Application of 2-Fluoro-4-methoxybenzonitrile in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of complex Active Pharmaceutical Ingredients (APIs). 2-Fluoro-4-methoxybenzonitrile, a seemingly unassuming aromatic compound, has emerged as a highly versatile and valuable building block. Its unique trifunctional nature, featuring a fluorine atom, a methoxy group, and a nitrile moiety on a benzene ring, offers a powerful toolkit for synthetic chemists. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical applications of 2-Fluoro-4-methoxybenzonitrile in API synthesis, with a focus on kinase inhibitors. We will explore the causality behind experimental choices, provide detailed protocols for key transformations, and illustrate the strategic advantages this intermediate offers.
The intrinsic reactivity of 2-Fluoro-4-methoxybenzonitrile is dictated by its distinct functional groups. The nitrile group serves as a versatile precursor to amines, carboxylic acids, and amides, while the fluorine atom, positioned ortho to the nitrile, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many API syntheses.[1] The methoxy group, in turn, modulates the electronic properties of the aromatic ring and can be a site for further functionalization. This combination of functionalities makes 2-Fluoro-4-methoxybenzonitrile an ideal starting point for the construction of complex heterocyclic scaffolds frequently found in targeted therapies.[2]
Core Applications in API Synthesis: A Focus on Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, enzymes that are often dysregulated in cancer cells.[3] The 2-fluoro-4-methoxyphenyl motif is a recurring structural element in a number of potent kinase inhibitors, highlighting the importance of this scaffold in drug design.
A prime example of the strategic importance of a closely related scaffold is in the synthesis of Osimertinib , a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[4][5] While not directly synthesized from 2-fluoro-4-methoxybenzonitrile, a key intermediate in Osimertinib's synthesis is 4-fluoro-2-methoxy-5-nitroaniline.[4][6] This intermediate shares the crucial 4-fluoro-2-methoxy substitution pattern, underscoring the value of this arrangement for achieving high-potency EGFR inhibition. The synthesis of this key intermediate often starts from 4-fluoro-2-methoxyaniline, a compound that can be conceptually derived from 2-fluoro-4-methoxybenzonitrile via reduction of the nitrile group. This connection provides a strong rationale for the application of 2-fluoro-4-methoxybenzonitrile in the synthesis of novel kinase inhibitors targeting EGFR and other related kinases.
The quinazoline core is another privileged scaffold in many kinase inhibitors, including Gefitinib and Lapatinib .[3][7] The synthesis of these APIs often involves the reaction of a substituted quinazoline with a functionalized aniline.[8][9] The aniline derivative corresponding to 2-fluoro-4-methoxybenzonitrile (2-fluoro-4-methoxybenzylanine or 2-amino-5-methoxybenzonitrile) represents a valuable building block for creating novel analogues of these established drugs, potentially leading to improved potency, selectivity, or pharmacokinetic properties.[10]
Key Synthetic Transformations and Protocols
The utility of 2-Fluoro-4-methoxybenzonitrile in API synthesis is realized through a series of key chemical transformations. This section provides detailed, field-proven protocols for these reactions, explaining the underlying chemical principles.
Nucleophilic Aromatic Substitution (SNAr): Gateway to Molecular Diversity
The fluorine atom in 2-Fluoro-4-methoxybenzonitrile is activated towards nucleophilic attack by the electron-withdrawing effect of the ortho-nitrile group. This makes it an excellent substrate for SNAr reactions, a powerful method for forming carbon-heteroatom bonds.[1]
Causality of Experimental Choices: The choice of base is critical in SNAr reactions with amine nucleophiles. A non-nucleophilic base is required to deprotonate the amine without competing in the substitution reaction. The solvent should be polar aprotic to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.[11]
Experimental Protocol: SNAr with an Aniline Derivative
-
Objective: To synthesize N-(aryl)-2-amino-4-methoxybenzonitrile derivatives as potential precursors to kinase inhibitors.
-
Materials:
-
2-Fluoro-4-methoxybenzonitrile
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.1 equivalents) and anhydrous DMF.
-
Add potassium carbonate (2.0 equivalents) to the solution and stir at room temperature for 15 minutes.
-
Add 2-Fluoro-4-methoxybenzonitrile (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted benzonitrile.
-
Data Presentation: Representative SNAr Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 6 | 85 |
| Aniline | NaH | THF | 65 | 12 | 78 |
| N,N'-Dimethylethylenediamine | Et₃N | DMSO | 120 | 8 | 82 |
Reduction of the Nitrile Group: Accessing Primary Amines
The reduction of the nitrile functionality to a primary amine opens up a plethora of synthetic possibilities, allowing for the introduction of the crucial amino group found in many APIs. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[12]
Causality of Experimental Choices: LiAlH₄ is a highly reactive and non-selective reducing agent.[13] The reaction must be carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent its violent reaction with protic solvents. The reaction is typically performed at low temperatures to control its exothermicity. An aqueous workup with careful quenching of the excess hydride is essential for safety and to isolate the product.[2]
Experimental Protocol: Reduction of 2-Fluoro-4-methoxybenzonitrile to 2-Fluoro-4-methoxybenzylamine
-
Objective: To synthesize 2-Fluoro-4-methoxybenzylamine, a key building block for further functionalization.
-
Materials:
-
2-Fluoro-4-methoxybenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
-
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-Fluoro-4-methoxybenzonitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Filter the resulting granular precipitate and wash it with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Fluoro-4-methoxybenzylamine.
-
The product can be further purified by distillation or by conversion to its hydrochloride salt.
-
Hydrolysis of the Nitrile Group: Formation of Carboxylic Acids
Hydrolysis of the nitrile group provides access to the corresponding carboxylic acid, another important functional group in API synthesis. This can be achieved under either acidic or basic conditions.[9]
Causality of Experimental Choices: Basic hydrolysis is often preferred as it is less likely to cause side reactions on the aromatic ring compared to harsh acidic conditions. The reaction requires elevated temperatures to proceed at a reasonable rate. Acidification of the resulting carboxylate salt is necessary to isolate the free carboxylic acid.[6]
Experimental Protocol: Hydrolysis of 2-Fluoro-4-methoxybenzonitrile to 2-Fluoro-4-methoxybenzoic Acid
-
Objective: To synthesize 2-Fluoro-4-methoxybenzoic acid, a versatile intermediate for further derivatization.
-
Materials:
-
2-Fluoro-4-methoxybenzonitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or a mixture of water and a co-solvent
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-Fluoro-4-methoxybenzonitrile (1.0 equivalent) in ethanol.
-
Add a 20% aqueous solution of sodium hydroxide (5.0 equivalents).
-
Heat the mixture to reflux and stir vigorously for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-Fluoro-4-methoxybenzoic acid.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of 2-Fluoro-4-methoxybenzonitrile.
Caption: Key synthetic transformations of 2-Fluoro-4-methoxybenzonitrile.
Caption: Conceptual pathway to kinase inhibitors.
Conclusion: A Strategic Asset in Drug Discovery
2-Fluoro-4-methoxybenzonitrile is a powerful and versatile building block in the synthesis of APIs, particularly in the development of novel kinase inhibitors. Its unique combination of functional groups allows for a wide range of chemical transformations, including nucleophilic aromatic substitution, nitrile reduction, and nitrile hydrolysis. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this valuable intermediate in their drug discovery and development programs. By understanding the underlying chemical principles and leveraging the strategic advantages of 2-fluoro-4-methoxybenzonitrile, the scientific community can continue to advance the synthesis of innovative and life-saving medicines.
References
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- Pan, T., Wang, P., Guo, Y., Zhu, X., & Shan, H. (2017). Synthesis of Osimertinib Mesylate. Chinese Journal of Pharmaceuticals, 48(04), 483.
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Topic: Reaction of 2-Fluoro-4-methoxybenzonitrile with Grignard Reagents: A Detailed Protocol for the Synthesis of Fluorinated Aryl Ketone Intermediates
An Application Note for the Synthesis of 2-Acyl-4-methoxyanilines
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the synthesis of 2-acyl-4-methoxy-fluorobenzene derivatives through the reaction of 2-Fluoro-4-methoxybenzonitrile with various Grignard reagents. Fluorinated aryl ketones are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the fluorine atom. This document details the underlying reaction mechanism, addresses the critical aspect of chemoselectivity, and presents a robust, step-by-step protocol for laboratory execution. Furthermore, it includes a workflow visualization, a troubleshooting guide for common experimental challenges, and essential safety precautions to ensure reliable and safe synthesis.
Introduction: The Significance of Fluorinated Aryl Ketones
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The target molecule, 2-Fluoro-4-methoxybenzonitrile, serves as a versatile starting material. Its reaction with organomagnesium halides (Grignard reagents) provides a direct and efficient route to a variety of 1-(2-fluoro-4-methoxyphenyl)alkan-1-one derivatives. These ketones are valuable precursors for a wide range of more complex molecular architectures, including kinase inhibitors and other biologically active compounds.
The primary challenge in this synthesis is controlling the chemoselectivity. The Grignard reagent, a potent nucleophile, must selectively attack the electrophilic carbon of the nitrile group over a potential nucleophilic aromatic substitution at the carbon bearing the fluorine atom. This guide will demonstrate that under controlled conditions, the reaction proceeds with high fidelity to yield the desired ketone product.
Reaction Mechanism and Chemoselectivity
The conversion of a nitrile to a ketone via a Grignard reagent is a classic and reliable transformation in organic synthesis.[1][2] The reaction proceeds in two distinct stages: nucleophilic addition followed by acidic hydrolysis.
-
Nucleophilic Addition: The Grignard reagent (R-MgX) features a highly polarized carbon-magnesium bond, rendering the organic group (R) strongly nucleophilic.[3] This nucleophile readily attacks the electrophilic carbon atom of the polarized nitrile (C≡N) group.[4] This addition breaks the nitrile's pi bond, forming a resonance-stabilized N-magnesium imine salt intermediate.[5] The negative charge on the nitrogen atom in this intermediate prevents a second addition of the Grignard reagent.[6][7]
-
Hydrolysis: The reaction is "quenched" by the addition of an aqueous acid (e.g., NH₄Cl or dilute HCl). This step serves to protonate the imine salt, which then undergoes hydrolysis to furnish the final ketone product and ammonia.[6] The ketone is not formed until this aqueous workup, which advantageously prevents it from reacting with any remaining Grignard reagent in the flask.
Chemoselectivity: The success of this reaction hinges on the preferential attack at the nitrile over the C-F bond. The carbon-fluorine bond in an aryl system is exceptionally strong and generally resistant to nucleophilic attack unless activated by potent electron-withdrawing groups in the ortho or para positions. In 2-Fluoro-4-methoxybenzonitrile, the nitrile group is a significantly more reactive electrophilic site for the Grignard reagent than the C-F bond. Studies have shown that fluoro-substituted nitriles react efficiently with organometallic reagents to afford the corresponding fluoro-substituted ketones, confirming the high chemoselectivity of this transformation.[8]
Caption: Mechanism of Grignard addition to a nitrile to form a ketone.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the reaction of 2-Fluoro-4-methoxybenzonitrile with a Grignard reagent (e.g., Ethylmagnesium bromide). The quantities can be scaled as needed.
Materials and Equipment
-
Glassware: Three-neck round-bottom flask, dropping funnel, condenser, thermometer, magnetic stirrer, separatory funnel. All glassware must be oven- or flame-dried prior to use.[9]
-
Reagents: 2-Fluoro-4-methoxybenzonitrile, Grignard reagent (e.g., 1.0 M Ethylmagnesium bromide in THF), anhydrous diethyl ether or THF, saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, magnesium sulfate (MgSO₄).
-
Equipment: Inert atmosphere setup (Nitrogen or Argon line), ice-water bath, rotary evaporator, column chromatography setup.
Reagent Stoichiometry (Example: 10 mmol scale)
| Reagent | Formula | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 2-Fluoro-4-methoxybenzonitrile | C₈H₆FNO | 151.14 | 1.0 | 10.0 | 1.51 g |
| Ethylmagnesium Bromide | C₂H₅MgBr | ~133.27 | 1.2 | 12.0 | 12.0 mL (1.0 M) |
| Anhydrous THF | C₄H₈O | 72.11 | - | - | 50 mL |
| Sat. aq. NH₄Cl | NH₄Cl | 53.49 | - | - | ~30 mL |
Reaction Procedure
-
Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, a thermometer, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. Purge the entire system with the inert gas for 10-15 minutes.[9]
-
Reagent Addition: To the flask, add 2-Fluoro-4-methoxybenzonitrile (1.51 g, 10.0 mmol) and anhydrous THF (30 mL) via syringe. Stir the mixture until the solid dissolves completely.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Grignard Addition: Transfer the Ethylmagnesium bromide solution (12.0 mL of 1.0 M solution, 12.0 mmol) to a syringe. Add the Grignard reagent to the stirred nitrile solution dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous NH₄Cl solution (~30 mL) dropwise to quench the reaction.[10] An initial exothermic reaction and gas evolution may occur. Continue stirring for 15 minutes until a clear biphasic mixture is observed.
Workup and Purification
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add ethyl acetate (50 mL) and shake well. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash them with brine (2 x 30 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product is typically a yellow oil or solid. Purify it using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure 1-(2-fluoro-4-methoxyphenyl)propan-1-one.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of fluorinated aryl ketones.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet glassware or solvent quenched the Grignard reagent.[11]2. Inactive Grignard reagent (old or improperly stored).3. Insufficient reaction time or temperature. | 1. Ensure all glassware is rigorously dried and use freshly opened or distilled anhydrous solvents.2. Use a freshly prepared Grignard reagent or titrate the existing solution to determine its active concentration.3. Monitor the reaction by TLC to confirm completion before workup. Consider gentle heating if the reaction is sluggish. |
| Recovery of Starting Material | 1. Inactive or insufficient Grignard reagent.2. Reaction temperature was too low, preventing initiation. | 1. Use a larger excess of a verified active Grignard reagent.2. Allow the reaction to warm to room temperature after the initial addition. |
| Formation of Side Products | 1. Reaction temperature was too high, leading to side reactions.2. Presence of oxygen can lead to oxidation side products.[12]3. The Grignard reagent contained impurities. | 1. Maintain strict temperature control during the Grignard addition.2. Ensure the inert atmosphere is maintained throughout the reaction.3. Use high-purity Grignard reagents. |
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and corrosive. They react violently with water and protic solvents.[11][13] Always handle them under a dry, inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Anhydrous Ethers (THF, Diethyl Ether): These solvents are extremely flammable and can form explosive peroxides upon standing. Use only freshly opened bottles or peroxide-tested solvent. Work in a well-ventilated fume hood away from ignition sources.
-
Quenching: The quenching process is highly exothermic. Always perform the quench slowly in an ice bath to control the reaction rate and prevent splashing.
References
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. [Link]
-
LibreTexts Chemistry. (2024, September 30). 20.7: Chemistry of Nitriles. [Link]
-
University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. [Link]
-
JoVE. (2025, May 22). Nitriles to Ketones: Grignard Reaction. [Link]
-
LibreTexts Chemistry. (2023, January 22). Conversion to ketones using Grignard reagents. [Link]
-
National Institutes of Health (NIH). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Wikipedia. Grignard reaction. [Link]
-
BYJU'S. Grignard Reaction Mechanism. [Link]
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LibreTexts Chemistry. (2025, March 5). 6.6: Chemistry of Nitriles. [Link]
-
University of Wisconsin-Madison Chemistry. Experiment 13: Grignard Reaction. [Link]
-
ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
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Application Notes & Protocols: Strategic Functionalization of 2-Fluoro-4-methoxybenzonitrile via Nucleophilic Aromatic Substitution
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 2-Fluoro-4-methoxybenzonitrile in SNAr Chemistry
Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, displacing a suitable leaving group.[1][2] This pathway is fundamental for the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
The substrate, 2-Fluoro-4-methoxybenzonitrile, is an exemplary molecule primed for SNAr reactions. Its reactivity is governed by a precise arrangement of functional groups:
-
Activating Group: The nitrile (-C≡N) group at the C1 position is a powerful electron-withdrawing group (EWG). Positioned ortho to the leaving group, it strongly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate through resonance.[2][5]
-
Leaving Group: The fluorine atom at the C2 position serves as the leaving group. In the context of SNAr, fluoride is an excellent leaving group. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine pulling electron density from the ring.[6][7] The subsequent C-F bond cleavage is fast as it restores the ring's aromaticity.[7]
-
Modulating Group: The methoxy (-OCH3) group at C4 is an electron-donating group. While electron-donating groups typically decrease the rate of SNAr reactions, its meta position relative to the fluorine leaving group means its deactivating effect is primarily inductive and less pronounced than the powerful resonance-based activation provided by the ortho nitrile group.
This unique electronic arrangement makes 2-Fluoro-4-methoxybenzonitrile a versatile and predictable building block for introducing a wide range of functionalities at the C2 position, leading to valuable substituted benzonitrile derivatives.[8][9]
The Addition-Elimination Mechanism: A Two-Step Pathway
The SNAr reaction of 2-Fluoro-4-methoxybenzonitrile proceeds through a well-established two-step addition-elimination mechanism .[6][10] This pathway is distinct from SN1 and SN2 reactions, which are unfavorable on sp2-hybridized aromatic carbons due to steric hindrance and the instability of aryl cations.[1][11]
-
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex: A nucleophile attacks the electrophilic carbon atom bonded to the fluorine. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atom of the electron-withdrawing nitrile group, which provides significant stabilization.[5][10][11] The formation of this intermediate is typically the slow, rate-determining step.[6]
-
Step 2: Elimination and Restoration of Aromaticity: The reaction intermediate rapidly expels the fluoride leaving group, a process that restores the highly stable aromatic system and yields the final substituted product.[6][10]
Experimental Protocols
The following protocols provide detailed, validated methodologies for the SNAr of 2-Fluoro-4-methoxybenzonitrile with common classes of nucleophiles.
Protocol 1: Synthesis of 2-(Alkyl/Aryl)amino-4-methoxybenzonitriles
Principle: This protocol details the displacement of the fluoride with primary or secondary amines. The reaction often proceeds readily in a polar aprotic solvent, which helps to solvate the intermediate complex. A mild inorganic base is used to neutralize the HF by-product.
| Reagents & Materials | Purpose | Supplier Example |
| 2-Fluoro-4-methoxybenzonitrile (1.0 eq) | Electrophile | Sigma-Aldrich |
| Primary or Secondary Amine (1.2 eq) | Nucleophile | Acros Organics |
| Potassium Carbonate (K₂CO₃) (2.0 eq) | Base | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Solvent | EMD Millipore |
| Ethyl Acetate (EtOAc) | Extraction Solvent | VWR Chemicals |
| Brine | Aqueous Wash | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying Agent | J.T. Baker |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-4-methoxybenzonitrile (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMSO to create a stirrable suspension (approx. 0.5 M concentration relative to the substrate). Add the amine nucleophile (1.2 eq) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (10x the volume of DMSO).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL per 100 mL of water).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) to remove residual DMSO, followed by a wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-amino-4-methoxybenzonitrile derivative.
Causality: The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the Meisenheimer complex, lowering the activation energy.[12] Elevated temperatures are necessary to overcome the initial energy barrier for the nucleophilic attack.
Protocol 2: Synthesis of 2-Alkoxy/Aryloxy-4-methoxybenzonitriles
Principle: This protocol utilizes an alcohol or phenol as the nucleophile. The nucleophile must first be deprotonated with a strong, non-nucleophilic base to generate the more potent alkoxide/phenoxide anion. Anhydrous conditions are critical to prevent quenching the base.
| Reagents & Materials | Purpose | Supplier Example |
| 2-Fluoro-4-methoxybenzonitrile (1.0 eq) | Electrophile | Sigma-Aldrich |
| Alcohol or Phenol (1.2 eq) | Nucleophile Precursor | Alfa Aesar |
| Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq) | Strong Base | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), Anhydrous | Solvent | Acros Organics |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Quenching Agent | Fisher Scientific |
| Diethyl Ether (Et₂O) | Extraction Solvent | VWR Chemicals |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | J.T. Baker |
Procedure:
-
Nucleophile Preparation: In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
Alkoxide Formation: Slowly add a solution of the alcohol or phenol (1.2 eq) in a minimal amount of anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation (cessation of H₂ gas evolution).
-
Substrate Addition: Add a solution of 2-Fluoro-4-methoxybenzonitrile (1.0 eq) in anhydrous DMF to the freshly prepared nucleophile solution.
-
Reaction Execution: Heat the mixture to 60-80 °C. Monitor the reaction by TLC until completion (typically 2-6 hours).
-
Quenching and Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute with water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Causality: Alkoxides and phenoxides are significantly stronger nucleophiles than their corresponding neutral alcohols/phenols. NaH is an effective base for this purpose, and the resulting H₂ gas safely exits the system.[10] Anhydrous conditions are paramount to prevent the reaction of NaH with water.
Protocol 3: Synthesis of 2-(Alkyl/Aryl)thio-4-methoxybenzonitriles
Principle: Thiols are highly effective nucleophiles in SNAr reactions, often reacting under milder conditions than their alcohol counterparts.[12][13] A mild base is usually sufficient to generate the thiolate anion in situ.
| Reagents & Materials | Purpose | Supplier Example |
| 2-Fluoro-4-methoxybenzonitrile (1.0 eq) | Electrophile | Sigma-Aldrich |
| Thiol (1.1 eq) | Nucleophile | TCI America |
| Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | Base | Oakwood Chemical |
| Acetonitrile (MeCN), Anhydrous | Solvent | Fisher Scientific |
| Deionized Water | Quenching/Wash | N/A |
| Ethyl Acetate (EtOAc) | Extraction Solvent | VWR Chemicals |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | J.T. Baker |
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-Fluoro-4-methoxybenzonitrile (1.0 eq), the desired thiol (1.1 eq), and cesium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C). The high nucleophilicity of thiolates often allows for lower reaction temperatures.[14] Monitor progress by TLC (typically 1-5 hours).
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the inorganic base, washing the pad with ethyl acetate.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Causality: Thiols are more acidic than alcohols, and their conjugate bases (thiolates) are softer and more nucleophilic.[12] This enhanced reactivity allows for the use of milder bases like K₂CO₃ or Cs₂CO₃ and often lower reaction temperatures compared to reactions with alcohols.
Workflow and Data Summary
A generalized workflow for these SNAr protocols is outlined below.
Table 1: Summary of Typical Reaction Conditions
| Nucleophile Class | Nucleophile (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Amines | 1.2 | K₂CO₃ (2.0) | DMSO | 80-100 | 4-12 | 75-95% |
| Alcohols/Phenols | 1.2 | NaH (1.2) | DMF/THF | 60-80 | 2-6 | 70-90% |
| Thiols | 1.1 | Cs₂CO₃ (1.5) | MeCN | 25-60 | 1-5 | 85-98% |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Inactive nucleophile (e.g., incomplete deprotonation). 3. Impure reagents or wet solvent. | 1. Increase reaction temperature in 10 °C increments. 2. For alkoxides, ensure base is fresh and reaction is anhydrous. 3. Use freshly distilled/anhydrous solvents and high-purity reagents. |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition. 2. Nucleophile or product is unstable to the reaction conditions. | 1. Lower the reaction temperature and increase reaction time. 2. Use a milder base if possible (e.g., K₂CO₃ instead of NaH for phenols). |
| Difficult Purification | 1. Residual high-boiling solvent (DMSO/DMF). 2. Product has similar polarity to starting material. | 1. Ensure thorough aqueous washes during workup. Consider lyophilization from water/dioxane if product is stable. 2. Utilize a high-resolution chromatography system or consider recrystallization. |
References
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Filo. (2025). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Retrieved from [Link]
-
Grokipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Leroux, F. et al. (2005). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. Retrieved from [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]
-
Tayade, R. R. (n.d.). Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. Retrieved from [Link]
-
Cole, K. P. et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved from [Link]
-
Arts, M. et al. (2021). Perfluoroaryl-thiol SNAr reaction for the modification of porphyrins (A) and polymers (B). ResearchGate. Retrieved from [Link]
-
Gallardo-Garrido, C. et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PubMed Central. Retrieved from [Link]
-
Autechaux. (n.d.). Optimizing Chemical Synthesis: The Versatility of 2-Fluoro-4-methoxybenzonitrile. Retrieved from [Link]
- Google Patents. (2007). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
-
Colell, J. F. P. et al. (2026). Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. ACS Publications. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
WuXi Biology. (n.d.). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from [Link]
-
Sergeeva, N. N. et al. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed Central. Retrieved from [Link]
-
Dr. K. Cossey. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of (2-Fluoro-4-methoxyphenyl)methanamine via Nitrile Group Reduction
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the reduction of the nitrile group in 2-Fluoro-4-methoxybenzonitrile to synthesize (2-fluoro-4-methoxyphenyl)methanamine. This primary amine is a crucial building block in the development of novel pharmaceutical agents and other advanced materials.[1][2] This document explores three robust reduction methodologies: catalytic hydrogenation with Raney® Nickel, stoichiometric reduction using lithium aluminum hydride (LiAlH₄), and a borane-mediated reduction. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and a comparative analysis of the different approaches to enable informed methodological choices.
Introduction: The Significance of (2-Fluoro-4-methoxyphenyl)methanamine
The transformation of nitriles into primary amines is a cornerstone of organic synthesis, providing access to a versatile class of intermediates.[3][4] The target molecule, (2-fluoro-4-methoxyphenyl)methanamine, incorporates a unique substitution pattern on the phenyl ring—a fluorine atom and a methoxy group—which imparts specific electronic and conformational properties. These features are often sought after in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, reliable and scalable methods for the synthesis of this amine are of high importance.
The reduction of 2-Fluoro-4-methoxybenzonitrile presents a classic chemical challenge where the choice of reducing agent and reaction conditions dictates the efficiency, selectivity, and overall success of the synthesis. This guide will dissect the nuances of this transformation, providing a robust framework for its practical execution.
Foundational Principles of Nitrile Reduction
The carbon-nitrogen triple bond in a nitrile group is polar, with the carbon atom being electrophilic.[4][5] Reduction to a primary amine involves the formal addition of four hydrogen atoms. This can be achieved through various mechanisms, primarily:
-
Catalytic Hydrogenation: In this heterogeneous process, molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Raney Ni, Pd/C).[3] The nitrile adsorbs to the catalyst surface and undergoes stepwise hydrogenation through an imine intermediate. A common side reaction is the formation of secondary and tertiary amines, which can be mitigated by the addition of ammonia.[3][6]
-
Hydride Transfer: Potent nucleophilic hydride reagents, such as lithium aluminum hydride (LiAlH₄), directly attack the electrophilic carbon of the nitrile.[5][7][8] Two successive hydride additions lead to a dianionic intermediate, which upon aqueous workup, is protonated to yield the primary amine.[7]
-
Borane-Based Reductions: Boranes (e.g., BH₃•THF) are effective reducing agents for nitriles. The reaction proceeds through the formation of a borane-nitrile adduct, followed by intramolecular hydride transfers.
The electronic nature of the substituents on the benzonitrile ring influences the reactivity of the nitrile group. In 2-Fluoro-4-methoxybenzonitrile, the methoxy group is electron-donating, which can slightly deactivate the nitrile towards nucleophilic attack. Conversely, the fluorine atom is electron-withdrawing, which can enhance the electrophilicity of the nitrile carbon. The interplay of these effects must be considered when selecting a reduction protocol.
Caption: General reaction scheme for the reduction of 2-Fluoro-4-methoxybenzonitrile.
Comparative Overview of Reduction Protocols
The choice of reduction methodology is critical and depends on factors such as available equipment, scale of the reaction, and tolerance of other functional groups. The following table provides a comparative summary of the protocols detailed in this guide.
| Methodology | Reducing Agent | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ / Raney® Nickel | Good to Excellent | Economical for large scale, environmentally benign (water is the main byproduct).[3] | Requires specialized high-pressure equipment, potential for secondary/tertiary amine byproducts.[3][6] |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Excellent | High reactivity, rapid reaction times, effective for a wide range of nitriles.[8][9] | Highly reactive and pyrophoric, requires strictly anhydrous conditions, not chemoselective for other reducible groups. |
| Borane Reduction | Borane-Tetrahydrofuran (BH₃•THF) | Good | Milder than LiAlH₄, good functional group tolerance.[6] | BH₃•THF is moisture-sensitive and has a limited shelf life, requires careful handling. |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This method is highly effective and scalable, making it suitable for both laboratory and industrial applications.[3] The addition of ammonia is crucial to suppress the formation of secondary and tertiary amine impurities by shifting the equilibrium away from the condensation of the intermediate imine with the product amine.[6]
Materials:
-
2-Fluoro-4-methoxybenzonitrile
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Ethanol
-
Ammonia solution (e.g., 7N in Methanol) or liquid ammonia
-
Hydrogen gas (high purity)
-
Celite®
Procedure:
-
Catalyst Preparation: In a suitable high-pressure reactor, add Raney® Nickel (approximately 10-20% by weight of the starting material). Wash the catalyst sequentially with anhydrous ethanol to remove water.
-
Reaction Setup: To the reactor containing the prepared catalyst, add a solution of 2-Fluoro-4-methoxybenzonitrile (1.0 eq) in anhydrous ethanol. Add the ammonia solution (2-3 eq).
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 psi, but conditions may vary).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake can be pyrophoric and should be kept wet with water and disposed of appropriately.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (2-fluoro-4-methoxyphenyl)methanamine. The product can be further purified by distillation or crystallization if necessary.
Caption: A generalized workflow for chemical synthesis and purification.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful and non-selective reducing agent, highly effective for the reduction of nitriles to primary amines.[5][8][9] Strict anhydrous conditions are mandatory due to the violent reaction of LiAlH₄ with water.
Materials:
-
2-Fluoro-4-methoxybenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Sodium sulfate (Na₂SO₄) or Glauber's salt (Na₂SO₄·10H₂O) for workup
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 2-Fluoro-4-methoxybenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux to ensure completion. Monitor the reaction by TLC.
-
Work-up (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure is designed to produce a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude amine. If necessary, the amine can be converted to its hydrochloride salt by treatment with HCl in ether for purification by recrystallization, followed by liberation of the free amine with a base.
Protocol 3: Reduction with Borane-Tetrahydrofuran Complex (BH₃•THF)
This method offers a milder alternative to LiAlH₄ and is generally more tolerant of other functional groups.[6]
Materials:
-
2-Fluoro-4-methoxybenzonitrile
-
Borane-tetrahydrofuran complex (BH₃•THF, 1M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) solution (e.g., 3M)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Fluoro-4-methoxybenzonitrile (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add the BH₃•THF solution (2.0-3.0 eq) dropwise to the nitrile solution at room temperature.
-
Reaction: After the addition, heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously add 3M HCl to quench the excess borane and hydrolyze the intermediate borazine complexes. Caution: Hydrogen gas is evolved during this step.
-
Isolation: Stir the mixture for 1 hour, then make the solution basic (pH > 10) by the slow addition of aqueous NaOH.
-
Extraction and Purification: Extract the product with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography or distillation.
Conclusion
The reduction of 2-Fluoro-4-methoxybenzonitrile to (2-fluoro-4-methoxyphenyl)methanamine can be successfully achieved through several distinct methodologies. Catalytic hydrogenation is ideal for large-scale, green synthesis, provided the necessary equipment is available. LiAlH₄ reduction is a rapid and high-yielding laboratory method for small-scale synthesis, demanding rigorous handling of the pyrophoric reagent. Borane reduction presents a balanced approach with good yields and functional group tolerance. The selection of the most appropriate protocol will be guided by the specific requirements of the synthesis, including scale, cost, safety considerations, and the chemical environment of the starting material.
References
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
-
Mebane, R. C., Jensen, D. R., Rickerd, K. R., & Gross, B. H. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications, 33(19), 3373–3379. [Link]
-
Nitrile reduction. (2023). In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
Chemistry LibreTexts. (2021). 20.7: Chemistry of Nitriles. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
JoVE. (n.d.). Nitriles to Amines: LiAlH4 Reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. [Link]
-
Reaction Chemistry & Engineering. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. [Link]
-
Chad's Prep. (n.d.). Hydride Reduction. [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amine – Common Conditions. [Link]
-
Unacademy. (2022). JEE 2022: Chemistry- Topic Reduction of Nitriles. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. [Link]
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Introduction: The Significance of 2-Fluoro-4-methoxybenzoic Acid
An Application Guide to the Synthesis of 2-Fluoro-4-methoxybenzoic Acid via Nitrile Hydrolysis
2-Fluoro-4-methoxybenzoic acid (CAS No: 394-42-3) is a highly valuable substituted benzoic acid derivative that serves as a critical building block in modern organic and medicinal chemistry.[1] Its unique electronic properties, imparted by the electron-withdrawing fluorine atom and the electron-donating methoxy group, make it an important intermediate in the synthesis of complex molecules.[1] In the pharmaceutical sector, it is a precursor for active pharmaceutical ingredients (APIs), including anti-inflammatory and anticancer agents, where its structure helps modulate biological pathways. This guide provides a detailed, field-proven protocol for the synthesis of 2-fluoro-4-methoxybenzoic acid from its nitrile precursor, 2-fluoro-4-methoxybenzonitrile, focusing on the robust and widely applicable method of base-catalyzed hydrolysis.
Reaction Mechanism: From Nitrile to Carboxylic Acid
The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a classic hydrolysis reaction that can be performed under either acidic or basic conditions.[2] The reaction proceeds in two main stages: first, the nitrile is hydrolyzed to an amide intermediate, which is then further hydrolyzed to the carboxylic acid (or its salt).[3] While both methods are effective, basic hydrolysis is often preferred for its high yields and straightforward workup.
Base-Catalyzed Hydrolysis Mechanism
In the presence of a strong base like sodium hydroxide (NaOH), the reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbon atom of the nitrile group.[2][4] This is followed by a series of proton transfers and tautomerization to form a stable amide intermediate. Under sustained heating (reflux), the amide undergoes further hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, expelling an amide anion (⁻NH₂) as the leaving group, which is immediately protonated by water to form ammonia (NH₃).[5] The final product in the reaction vessel is the sodium salt of the carboxylic acid (sodium 2-fluoro-4-methoxybenzoate), which is readily converted to the desired free carboxylic acid by acidification during the workup.[3][6]
Caption: Fig 2. Step-by-step workflow for the hydrolysis of 2-fluoro-4-methoxybenzonitrile.
Expert Insights & Troubleshooting
-
Incomplete Reaction: If starting material is observed after the standard reflux time (e.g., via TLC analysis of the organic wash), the reaction time can be extended, or a higher concentration of NaOH (e.g., 20%) can be used. Nitriles are relatively unreactive carboxylic acid derivatives and require forcing conditions to hydrolyze. [5]* Isolation of Amide Intermediate: Under milder basic conditions (e.g., lower temperature or shorter reaction time), the amide intermediate may be isolated as the primary product. [5]If this occurs, the amide can be subjected to the same hydrolysis conditions again to drive the reaction to the carboxylic acid.
-
Product Precipitation: Ensure the solution is sufficiently acidic (pH 1-2) to fully protonate the carboxylate salt and precipitate the less soluble carboxylic acid. Adding the acid slowly to a chilled solution promotes the formation of larger, more easily filterable crystals.
-
Alternative: Acid-Catalyzed Hydrolysis: The reaction can also be performed by refluxing the nitrile in an aqueous strong acid like hydrochloric or sulfuric acid. [7][8]In this case, the initial product is the free carboxylic acid, and the ammonia by-product is trapped as an ammonium salt (e.g., NH₄Cl). [3]The workup typically involves cooling, filtration, and washing.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents. [9][10]* Strong Base/Acid Handling: Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. [9]Handle them with extreme care inside a chemical fume hood to avoid skin/eye contact and inhalation of fumes. [11]Always add acid to water, never the other way around, to control the exothermic reaction. [9]* Starting Material: 2-Fluoro-4-methoxybenzonitrile may be harmful if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated area and avoid creating dust. [12][13]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal.
References
- Vertex AI Search. (n.d.). Nitrile to Acid - Common Conditions. Retrieved January 11, 2026.
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 11, 2026.
- Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved January 11, 2026.
- Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 11, 2026.
- Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 1. Semantic Scholar.
- Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 2033-2041.
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved January 11, 2026.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 11, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. Retrieved January 11, 2026.
- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. Retrieved January 11, 2026.
- Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved January 11, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 2-Fluoro-4-methoxybenzoic Acid. Retrieved January 11, 2026.
- Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved January 11, 2026.
- Azmon, B. D. (2016, April 7). Base Hydrolysis of Benzonitrile. YouTube. Retrieved January 11, 2026.
- Allen. (n.d.). Hydrolysis of benzonitrile gives. Retrieved January 11, 2026.
- Quora. (2022, November 26). What are some safety precautions to take when working with strong acids and strong bases? Retrieved January 11, 2026.
- National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC. Retrieved January 11, 2026.
- Synquest Labs. (n.d.).
- Thermo Fisher Scientific. (2024, March 31).
- University of Utah. (2019, April 11). Acid Handling SOP. Retrieved January 11, 2026.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET for 2-Fluoro-4-methoxybenzonitrile. Retrieved January 11, 2026.
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Application Note: Catalytic Conversion Strategies for 2-Fluoro-4-methoxybenzonitrile
Abstract
This document provides a comprehensive technical guide for the catalytic conversion of 2-Fluoro-4-methoxybenzonitrile, a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] We present detailed, field-proven protocols for two primary transformations: the catalytic hydrogenation to 2-fluoro-4-methoxybenzylamine and the catalytic hydrolysis to 2-fluoro-4-methoxybenzoic acid. The guide emphasizes the rationale behind catalyst selection, reaction parameter optimization, and procedural nuances to ensure high yield, selectivity, and reproducibility. Methodologies are supported by mechanistic insights and comparative data to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable synthetic route for their specific applications.
Introduction: The Synthetic Value of 2-Fluoro-4-methoxybenzonitrile
2-Fluoro-4-methoxybenzonitrile is a substituted aromatic nitrile whose structural motifs—a fluorine atom, a methoxy group, and a cyano group—make it a valuable building block for complex molecular architectures. The cyano group, in particular, serves as a versatile functional handle, readily convertible into primary amines or carboxylic acids. These transformations unlock pathways to a wide array of biologically active molecules and advanced materials.
-
Conversion to Amines: The resulting benzylamine derivative is a key precursor for synthesizing active pharmaceutical ingredients (APIs), where the primary amine allows for the formation of amides, sulfonamides, and other critical linkages.
-
Conversion to Carboxylic Acids: The corresponding benzoic acid derivative is also a crucial intermediate in organic synthesis. It serves as a foundational component for creating esters, amides, and other functionalities prevalent in anti-inflammatory agents, anticancer drugs, and agrochemicals.
This guide provides robust protocols for these two pivotal conversions, focusing on catalytic methods that offer efficiency, selectivity, and scalability.
Pathway I: Catalytic Hydrogenation to 2-Fluoro-4-methoxybenzylamine
Catalytic hydrogenation is the most direct and widely employed method for reducing nitriles to primary amines. The reaction involves the addition of molecular hydrogen across the carbon-nitrogen triple bond, proceeding through a reactive imine intermediate.
Causality Behind Catalyst Selection: The choice of catalyst is paramount as it dictates reaction efficiency and, crucially, selectivity. The primary challenge in nitrile hydrogenation is preventing the reaction of the intermediate imine with the newly formed primary amine product, which leads to the formation of secondary and tertiary amine byproducts.
-
Raney® Nickel: A highly active and cost-effective catalyst for reducing a wide range of functional groups, including aromatic nitriles.[2] Its high surface area and absorbed hydrogen content make it effective under relatively mild conditions.[2] However, its pyrophoric nature when dry necessitates careful handling.
-
Palladium on Carbon (Pd/C): A versatile and common hydrogenation catalyst.[3] For nitrile reduction, Pd/C can be highly effective, but its selectivity towards the primary amine can be variable. The use of acidic additives is a proven strategy to enhance selectivity by protonating the primary amine product, thereby preventing it from acting as a nucleophile and reacting with the imine intermediate.[4]
-
Rhodium (Rh): Rhodium catalysts are also effective for nitrile hydrogenation.[5][6] Depending on the support and conditions, they can be tuned for selectivity, though they are often more expensive than nickel or palladium alternatives.
The following protocols provide two reliable methods for achieving high yields of the desired primary amine, 2-fluoro-4-methoxybenzylamine.
Experimental Workflow: Catalytic Hydrogenation
The general workflow for the catalytic hydrogenation of 2-Fluoro-4-methoxybenzonitrile is outlined below. This process highlights the critical stages from reaction setup to the isolation of the final amine product.
Caption: General experimental workflow for catalytic hydrogenation.
Protocol 1: Hydrogenation using Raney® Nickel
This protocol leverages the high activity of Raney® Nickel in a transfer hydrogenation setup or under direct H₂ pressure. The use of potassium borohydride (KBH₄) with Raney Ni in ethanol provides a mild and efficient system that avoids the need for high-pressure hydrogenation equipment.[7][8]
Materials:
-
2-Fluoro-4-methoxybenzonitrile
-
Raney® Nickel (50% slurry in water, caution: pyrophoric)
-
Potassium borohydride (KBH₄)
-
Dry Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney® Nickel slurry (approx. 1:1 molar ratio to substrate) with oxygen-free distilled water and then with dry ethanol to remove water.[7] The catalyst should be kept under ethanol at all times.
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add dry ethanol (25 mL for 10 mmol substrate).[8] Add the washed Raney® Nickel catalyst.
-
Reagent Addition: Add potassium borohydride (4.0 molar equivalents) to the flask.[7][8] While stirring, add 2-Fluoro-4-methoxybenzonitrile (1.0 molar equivalent, e.g., 10 mmol, 1.53 g).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 15:1 CH₂Cl₂:MeOH mobile phase). The reaction is typically complete within 1-2 hours.[7][8]
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as Raney® Nickel is pyrophoric. Wash the filter cake thoroughly with ethanol.
-
Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine.[8]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-4-methoxybenzylamine.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol uses a standard Pd/C catalyst in a two-phase solvent system with an acidic additive to ensure high selectivity for the primary amine.[9][10] This method is well-suited for standard laboratory autoclaves.
Materials:
-
2-Fluoro-4-methoxybenzonitrile
-
10% Palladium on Carbon (Pd/C)
-
Dichloromethane (DCM)
-
Deionized Water
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Hydrogenation reactor (e.g., Parr shaker or autoclave)
Procedure:
-
Reactor Charging: To the vessel of a hydrogenation reactor, add 2-Fluoro-4-methoxybenzonitrile (1.0 molar equivalent, e.g., 38 mmol, 5.8 g).
-
Solvent and Additive Addition: Add deionized water (250 mL) and dichloromethane (50 mL).[9] In a separate beaker, carefully prepare the acidic additive by adding concentrated H₂SO₄ (1.0 molar equivalent, 3.82 g) to a small amount of water and add it to the reactor.[9]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 0.1 g catalyst per 1 g substrate).[10]
-
Reaction: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 6 bar (approx. 90 psi).[9][10] Begin vigorous stirring and heat the reaction to 30-80 °C.[9] Monitor the reaction by observing the drop in hydrogen pressure.
-
Work-up: After hydrogen uptake ceases (typically 1-7 hours), cool the reactor to room temperature, vent the excess hydrogen, and purge with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a Celite® pad to remove the Pd/C catalyst. Wash the catalyst pad with DCM.
-
Phase Separation & Neutralization: Separate the organic and aqueous layers of the filtrate. Carefully neutralize the aqueous layer with a 2M NaOH solution to pH > 10 to deprotonate the amine salt.
-
Extraction & Isolation: Extract the aqueous layer multiple times with DCM. Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-fluoro-4-methoxybenzylamine.
Comparative Data for Hydrogenation Methods
| Parameter | Protocol 1 (Raney® Ni / KBH₄) | Protocol 2 (Pd/C / H₂SO₄) |
| Catalyst System | Raney® Nickel, KBH₄ | 10% Palladium on Carbon |
| Pressure | Atmospheric | 6 bar (90 psi) |
| Temperature | Room Temperature | 30 - 80 °C |
| Solvent | Dry Ethanol | Dichloromethane / Water |
| Key Additive | KBH₄ (Reducing Agent) | H₂SO₄ (Selectivity Enhancer) |
| Primary Advantage | Mild conditions, no high-pressure equipment | High selectivity, scalable process |
| Typical Yield | Good to Excellent (>85%)[8] | High (>90%)[10] |
| Safety Note | Raney® Ni is pyrophoric | Handling of H₂ under pressure |
Pathway II: Catalytic Hydrolysis to 2-Fluoro-4-methoxybenzoic Acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation that proceeds in two main stages: first, the nitrile is converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[11][12][13][14] This reaction can be effectively catalyzed by either strong acids or strong bases, with the choice often depending on the substrate's stability to the reaction conditions.
Reaction Mechanism: Acid vs. Base Catalysis
Both pathways achieve the same overall transformation but through different mechanistic steps. Understanding these differences is key to troubleshooting and optimizing the reaction.
Caption: Mechanistic overview of acid- and base-catalyzed nitrile hydrolysis.
Protocol 3: Acid-Catalyzed Hydrolysis
This protocol uses a strong mineral acid to directly convert the nitrile to the corresponding carboxylic acid.[15] The final product is isolated directly without the need for a final pH adjustment step.
Materials:
-
2-Fluoro-4-methoxybenzonitrile
-
Sulfuric Acid (H₂SO₄, e.g., 50% aqueous solution) or concentrated HCl
-
Deionized Water
-
Ethyl Acetate (EtOAc) or Diethyl Ether
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-Fluoro-4-methoxybenzonitrile (1.0 molar equivalent) and an excess of aqueous sulfuric acid (e.g., 5-10 volumes of 50% H₂SO₄).
-
Reaction: Heat the mixture to reflux (typically 100-120 °C). The reaction is often biphasic initially and becomes homogeneous as it proceeds. Monitor the reaction by TLC until the starting material is consumed (several hours to overnight).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate (the product) forms upon cooling, it can be collected by filtration.
-
Extraction: If no precipitate forms, pour the cooled reaction mixture into a separatory funnel containing cold deionized water. Extract the aqueous solution several times with ethyl acetate or diethyl ether.
-
Washing: Combine the organic extracts and wash with deionized water, followed by a saturated brine solution to remove residual acid and inorganic salts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude 2-fluoro-4-methoxybenzoic acid.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). The melting point of pure 2-fluoro-4-methoxybenzoic acid is 194-198 °C.[16]
Protocol 4: Base-Catalyzed Hydrolysis
This protocol uses a strong base, which initially forms the carboxylate salt.[11][15] A final acidification step is required to obtain the desired carboxylic acid product.
Materials:
-
2-Fluoro-4-methoxybenzonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Ethylene Glycol (as co-solvent)
-
Deionized Water
-
Hydrochloric Acid (HCl, concentrated or 6M)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve NaOH or KOH (2-5 molar equivalents) in a mixture of water and ethanol (e.g., 1:1 v/v). Add 2-Fluoro-4-methoxybenzonitrile (1.0 molar equivalent).
-
Reaction: Heat the mixture to reflux. Ammonia gas will be evolved during the reaction, so ensure adequate ventilation in a fume hood. Monitor the reaction by TLC for the disappearance of the starting material and the intermediate amide.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add concentrated HCl with stirring until the solution is strongly acidic (pH < 2), which will precipitate the carboxylic acid product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying and Purification: Dry the collected solid under vacuum. If necessary, further purification can be achieved by recrystallization as described in Protocol 3.
Comparative Data for Hydrolysis Methods
| Parameter | Protocol 3 (Acid-Catalyzed) | Protocol 4 (Base-Catalyzed) |
| Catalyst | Strong Acid (H₂SO₄, HCl) | Strong Base (NaOH, KOH) |
| Intermediate Product | Amide (in situ) | Carboxylate Salt |
| Final Product Form | Carboxylic Acid (Direct) | Carboxylic Acid (after acidification) |
| Temperature | Reflux (~100-120 °C) | Reflux (~80-100 °C) |
| Work-up Complexity | Simpler (Extraction) | Requires careful acidification step |
| Byproducts | Ammonium Salt (NH₄⁺) | Ammonia Gas (NH₃) |
| Consideration | Suitable for base-sensitive molecules | Suitable for acid-sensitive molecules |
Conclusion
The catalytic conversion of 2-Fluoro-4-methoxybenzonitrile into its corresponding primary amine and carboxylic acid derivatives represents two highly valuable synthetic operations. Catalytic hydrogenation using Raney® Nickel or selectivity-controlled Pd/C systems provides efficient access to 2-fluoro-4-methoxybenzylamine. Concurrently, both acid- and base-catalyzed hydrolysis offer robust and high-yielding pathways to 2-fluoro-4-methoxybenzoic acid. The specific choice of methodology should be guided by the available equipment, safety considerations, and the chemical compatibility of the substrate with acidic or basic conditions. The protocols and insights provided herein serve as a reliable foundation for researchers to successfully utilize this key intermediate in their synthetic endeavors.
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The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (URL: [Link])
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Chemistry of Nitriles. (2025). LibreTexts Chemistry. (URL: [Link])
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Monguchi, Y., et al. Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry. (URL: [Link])
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Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. (URL: [Link])
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Synthesis of secondary amines by rhodium catalyzed hydrogenation of nitriles. American Chemical Society. (URL: [Link])
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Mebane, R. C., et al. Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications. (URL: [Link])
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Nitriles to Carboxylic Acids: Hydrolysis. (2025). JoVE. (URL: [Link])
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Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. (URL: [Link])
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Wu, B., et al. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. (URL: [Link])
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Highlyactive and reusable rhodium catalyst for selective hydrogenation of nitrile-butadiene rubber. Xi'an Jiaotong University. (URL: [Link])
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The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. (2026). NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Hydrolysis of nitriles. Chemguide. (URL: [Link])
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Wu, B., et al. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. (URL: [Link])
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Acidic Hydrolysis of Nitriles. BYJU'S. (URL: [Link])
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Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term. Fiveable. (URL: [Link])
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The Chemical Properties and Synthesis of 2-Fluoro-4-methoxybenzoic Acid. (URL: [Link])
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Highlyactive and reusable rhodium catalyst for selective hydrogenation of nitrile-butadiene rubber. ResearchGate. (URL: [Link])
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Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. (URL: [Link])
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Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. PubMed. (URL: [Link])
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Nitrile to Acid - Common Conditions. The Organic Chemistry Portal. (URL: [Link])
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Raney nickel. Wikipedia. (URL: [Link])
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Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega. (URL: [Link])
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Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. (URL: [Link])
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The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. (URL: [Link])
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2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC - NIH. (URL: [Link])
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Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. ACS Publications. (URL: [Link])
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Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI. (URL: [Link])
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Reactions of 1 with benzonitriles 3d. (The reactions were run on 1 mmol...). ResearchGate. (URL: [Link])
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Preparation of Benzonitriles, Part 3: By Ammoxidation. YouTube. (URL: [Link])
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Catalytic hydrogenation and bifunctional catalysts. TU Chemnitz. (URL: [Link])
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Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. (URL: [Link])
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Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. ResearchGate. (URL: [Link])
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Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. (URL: [Link])
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Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry (RSC Publishing). (URL: [Link])
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Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. ResearchGate. (URL: [Link])
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Catalytic hydrolysis of CHClF 2 and CCl 2 F 2 over solid base MgO/ZrO 2 catalyst. ScienceDirect. (URL: [Link])
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Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. (URL: [Link])
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Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II.. RSC Publishing. (URL: [Link])
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flow chemistry methods for the synthesis of fluorinated aromatics
An Application Guide to the Synthesis of Fluorinated Aromatics Using Flow Chemistry
Abstract
The incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. However, traditional batch synthesis of fluorinated aromatics is often hampered by safety concerns, poor scalability, and harsh reaction conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of continuous . We present detailed protocols and field-proven insights for three key transformations: the Balz-Schiemann reaction, Nucleophilic Aromatic Substitution (SNAr), and Electrophilic Fluorination. Each section explains the underlying chemical principles, details the advantages conferred by flow technology, and provides a self-validating, step-by-step protocol for practical implementation.
Introduction: Why Flow Chemistry for Aromatic Fluorination?
Fluorinated aromatic compounds are present in nearly 15% of all pharmaceuticals and 20% of agrochemicals, highlighting the critical importance of efficient and reliable fluorination methods.[1] Traditional batch methods, however, often struggle to safely manage the high exothermicity and hazardous reagents associated with fluorination.[2] Challenges include:
-
Safety Risks: Reactions like the Balz-Schiemann involve thermally unstable and potentially explosive diazonium salt intermediates.[3] Handling reagents like elemental fluorine or anhydrous hydrogen fluoride at scale poses significant operational hazards.
-
Poor Heat and Mass Transfer: Large batch reactors have low surface-area-to-volume ratios, making it difficult to control rapid temperature changes (exotherms), which can lead to side product formation and reduced yields.[4]
-
Scalability Issues: A process optimized in a 1 L round-bottom flask often requires extensive re-optimization for a 100 L production reactor due to changes in mixing and thermal properties.
Continuous flow chemistry elegantly overcomes these limitations.[1][4] By performing reactions in small-diameter tubes or microreactors, this technology offers superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and a vastly improved safety profile due to the small internal volume.[4][5] This allows for the exploration of expanded processing windows and the safe handling of hazardous intermediates, which are generated and consumed in situ.[2][6]
Method 1: Diazotization-Fluorination (Balz-Schiemann Reaction)
The Balz-Schiemann reaction is a classic and versatile method for converting aromatic amines into aryl fluorides via a two-step process: diazotization to form a diazonium salt, followed by thermal decomposition (fluorodediazoniation).
Causality and Expertise: The primary hazard in the Balz-Schiemann reaction is the accumulation of the aryldiazonium salt intermediate, which can be explosive upon isolation and heating.[3] Flow chemistry provides a transformative safety advantage by eliminating the need to isolate this intermediate.[3][7][8] The diazotization is performed in the first reactor coil, and the resulting stream is immediately fed into a second, heated reactor for the fluorination step. The amount of hazardous intermediate at any given moment is minuscule, drastically reducing the risk of a thermal runaway. Furthermore, the superior heat transfer in flow reactors allows for higher reaction temperatures to be used safely, dramatically reducing reaction times from hours to minutes or even seconds.[3][8]
Application Protocol: Continuous Flow Balz-Schiemann Reaction
This protocol details a scalable synthesis of an aryl fluoride from the corresponding aniline, adapted from procedures described in the literature.[3][7]
System Setup:
-
Pumps: Four independent HPLC-style pumps (or equivalent) capable of handling acidic solutions.
-
Reactors:
-
Reactor 1 (Diazotization): PFA tubing coil (e.g., 10 mL volume) submerged in a cooling bath (0-10 °C).
-
Reactor 2 (Fluorination): PFA or stainless steel tubing coil (e.g., 1 mL volume) in a heating block or oil bath (60-100 °C).
-
-
Mixers: Two T-mixers.
-
Back Pressure Regulator (BPR): Set to ~5-10 bar (75-150 psi) to prevent outgassing and ensure smooth flow.
-
Collection: A collection vessel for the product stream.
Reagent Preparation:
-
Feed A (Amine): Aryl amine (1.0 M) dissolved in a mixture of 48% HBF₄ (aq) and an organic co-solvent like THF or Acetonitrile.
-
Feed B (Nitrite): Sodium nitrite (NaNO₂) (1.1 M) in deionized water.
-
Feed C (Quench - Optional but recommended): A quenching solution, such as aqueous sodium hydroxide, to neutralize the acidic product stream.
Experimental Workflow Diagram:
Caption: Workflow for Continuous Balz-Schiemann Reaction.
Execution Steps:
-
System Priming: Prime all pumps and the reactor system with the solvent used for the reaction (e.g., water/THF mixture).
-
Stabilization: Set the temperatures for Reactor 1 (10 °C) and Reactor 2 (60 °C).
-
Initiate Flow: Start pumping Feed A and Feed B at flow rates calculated to achieve the desired residence time. For the setup above, typical flow rates might be:
-
Feed A: 1.0 mL/min
-
Feed B: 0.1 mL/min
-
This gives a total flow rate of 1.1 mL/min.
-
-
Calculate Residence Time:
-
Residence Time in Reactor 1 = Reactor Volume / Total Flow Rate = 10 mL / 1.1 mL/min ≈ 9.1 min.
-
Residence Time in Reactor 2 = 1 mL / 1.1 mL/min ≈ 0.9 min (54 seconds).[3]
-
-
Steady State: Allow the system to reach a steady state by running for at least 3-5 times the total residence time, collecting the output as waste.
-
Product Collection: Once at steady state, switch the output to the collection vessel.
-
Work-up: The collected stream is then subjected to standard extractive work-up (e.g., neutralization, extraction with an organic solvent, washing, drying, and concentration) to isolate the aryl fluoride.
-
Shutdown: After collection, flush the entire system with solvent until clean.
Self-Validation & Expected Results:
-
In-process Control: Monitor the back pressure; a stable pressure indicates smooth, single-phase flow. Any significant pressure increase may suggest precipitation or clogging.
-
Yields: This method can achieve yields of around 70% or higher, depending on the substrate.[3]
-
Purity: Crude product purity is often significantly higher than in batch processing due to the suppression of side reactions.[9]
| Parameter | Value | Rationale |
| Diazotization Temp. | 10 °C | Sufficiently low to control the exotherm of diazonium salt formation, but higher than batch (-20 °C) due to superior heat transfer.[3] |
| Diazotization Time | ~10 min | Allows for complete formation of the diazonium salt before the heating stage.[3] |
| Fluorination Temp. | 60 °C | Provides enough thermal energy for rapid N₂ extrusion and C-F bond formation. Higher temperatures can be explored to accelerate the reaction. |
| Fluorination Time | ~5.4 s | The high temperature allows for a dramatically reduced reaction time compared to batch methods.[3] |
Method 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for introducing fluorine onto electron-deficient aromatic or heteroaromatic rings by displacing a leaving group (typically Cl or NO₂) with a fluoride source.
Causality and Expertise: The primary challenges in SNAr fluorination are the low solubility and nucleophilicity of common fluoride salts like KF and CsF in organic solvents, often necessitating high temperatures and polar aprotic solvents (e.g., DMSO, DMF).[2][7] Flow chemistry, particularly with packed-bed reactors, offers a robust solution. By immobilizing the fluoride source (e.g., CsF on Celite or CaF₂) in a heated column, a solution of the aryl chloride substrate can be flowed through it.[10] This creates a high local concentration of the fluoride reagent at the reaction interface, promoting efficient substitution. This heterogeneous setup simplifies product purification, as the excess fluoride salt is contained within the column, preventing contamination of the product stream. The ability to operate at high temperatures and pressures safely further accelerates these often-sluggish reactions.[11]
Application Protocol: Continuous Flow SNAr with a Packed-Bed Reactor
This protocol describes the fluorination of an activated aryl chloride using a packed-bed of a supported fluoride salt.
System Setup:
-
Pump: A single HPLC-style pump.
-
Reactor: A heated column (e.g., a stainless steel HPLC column) packed with the supported fluoride reagent (e.g., CsF on CaF₂).
-
Heating: Column heater or oven.
-
Back Pressure Regulator (BPR): Set to ~15-20 bar to keep solvents in the liquid phase at high temperatures.
-
Collection: Product collection vessel.
Reagent Preparation:
-
Packed Bed: Prepare a packed bed of CsF supported on CaF₂ as described in the literature.[10]
-
Feed Solution: Dissolve the electron-deficient aryl chloride (e.g., 2,4-dinitrochlorobenzene) in a suitable high-boiling solvent like DMSO or NMP (N-Methyl-2-pyrrolidone) at a concentration of 0.1-0.5 M.
Experimental Workflow Diagram:
Caption: Workflow for Continuous SNAr Fluorination.
Execution Steps:
-
System Setup: Install the packed-bed reactor into the column heater.
-
System Priming: Prime the pump and flow path with pure solvent.
-
Stabilization: Heat the column to the desired temperature (e.g., 180 °C).
-
Initiate Flow: Begin pumping the substrate feed solution through the heated packed bed at a defined flow rate (e.g., 0.2 mL/min). The residence time is determined by the column's void volume and the flow rate.
-
Steady State & Collection: Allow the system to reach steady state before collecting the product stream.
-
Work-up: The collected solution containing the aryl fluoride product can be purified by standard methods (e.g., extraction, chromatography). The simplified work-up is a key advantage, as no solid fluoride needs to be filtered.
-
Shutdown: Flush the system thoroughly with clean solvent.
Self-Validation & Expected Results:
-
Conversion Monitoring: Collect small aliquots of the output stream for analysis (e.g., by LC-MS or GC-MS) to monitor conversion and ensure the packed bed remains active.
-
Bed Longevity: The lifetime of the packed bed will depend on the scale of the reaction. A gradual decrease in conversion indicates the bed needs to be replaced or regenerated.
-
Yields: High yields (>90%) are achievable for activated substrates.
| Parameter | Value | Rationale |
| Fluoride Source | CsF-CaF₂ Packed Bed | Provides a heterogeneous, high-surface-area source of fluoride, simplifying work-up and enhancing reactivity.[10] |
| Temperature | 150-220 °C | High temperatures are required to overcome the activation energy for C-Cl bond cleavage, made safe by the flow setup. |
| Pressure | >15 bar | Necessary to keep high-boiling solvents like DMSO or NMP in the liquid phase well above their atmospheric boiling points. |
| Solvent | DMSO, NMP, Sulfolane | Polar aprotic solvents are essential to solubilize the substrate and facilitate the SNAr mechanism. |
Method 3: Electrophilic Aromatic Fluorination
For electron-rich or neutral aromatic systems not amenable to SNAr, electrophilic fluorination is a common strategy. This involves using an "F+" source, such as Selectfluor™, to directly substitute a C-H bond.
Causality and Expertise: Selectfluor™ (F-TEDA-BF₄) is a salt with limited solubility in many organic solvents, and reactions often require elevated temperatures (100-120 °C) to achieve reasonable rates.[2] In a batch reactor, heating a heterogeneous mixture can lead to poor reproducibility. A flow reactor, especially one made of inert tubing like PFA, can be heated uniformly to high temperatures. The continuous mixing within the small-diameter tubing ensures consistent interaction between the dissolved substrate and the partially dissolved reagent. This leads to faster, more reproducible conversions and allows for precise control over the residence time, which can be tuned to favor mono-fluorination over di-fluorination.[2]
Application Protocol: Electrophilic Fluorination with Selectfluor™ in Flow
System Setup:
-
Pump: A single HPLC-style pump.
-
Reactor: PFA tubing coil (e.g., 10-20 mL) in a heated oil bath or column heater.
-
Back Pressure Regulator (BPR): Set to ~10-15 bar.
-
In-line Purification (Optional): A column packed with a scavenger resin (e.g., silica or an ion-exchange resin) can be placed after the BPR to remove excess Selectfluor™ and byproducts.[2][12]
-
Collection: Product collection vessel.
Reagent Preparation:
-
Feed Solution: Prepare a suspension or solution of the aromatic substrate (1.0 eq) and Selectfluor™ (1.1 eq) in a suitable solvent. Acetonitrile (MeCN) is often the solvent of choice due to its ability to dissolve Selectfluor™ to some extent and its stability at high temperatures.[2]
Experimental Workflow Diagram:
Caption: Workflow for Electrophilic Fluorination.
Execution Steps:
-
System Priming: Prime the pump and reactor with pure acetonitrile.
-
Stabilization: Heat the reactor to the target temperature (e.g., 120 °C).
-
Initiate Flow: Begin pumping the reagent mixture. Note: A magnetic stirrer should be used in the reagent reservoir to keep the Selectfluor™ suspended.
-
Residence Time: A flow rate of 0.5 mL/min into a 20 mL reactor provides a residence time of 40 minutes. Adjust as needed based on reaction optimization.[2]
-
Steady State & Collection: After reaching steady state, collect the product. If using an in-line scavenger column, the product emerges in a purified state.
-
Shutdown: Flush the system thoroughly with solvent to prevent clogging from the reagent salt.
Self-Validation & Expected Results:
-
Solubility: Monitor the pressure for any signs of clogging due to reagent precipitation. If this occurs, consider diluting the feed solution or using a co-solvent.
-
Conversion: High conversions are achievable with residence times of 30-60 minutes at 100-120 °C.[2]
-
Selectivity: The regioselectivity is governed by standard electrophilic aromatic substitution rules (ortho/para directing for electron-donating groups).
Conclusion
Continuous flow chemistry offers a paradigm shift for the synthesis of fluorinated aromatics, transforming hazardous, difficult-to-scale batch procedures into safe, efficient, and reproducible processes. By leveraging superior process control, flow technology enables the use of highly reactive intermediates and challenging reagents with unprecedented safety. The protocols outlined in this guide for the Balz-Schiemann, SNAr, and electrophilic fluorination reactions provide a robust starting point for researchers to implement these powerful techniques, accelerating discovery and development in the pharmaceutical and fine chemical industries.
References
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Wirth, T. (2021). Safer fluorination process developed using flow electrochemistry. Chemistry World. [Link]
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Zhou, Z., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments, (192). [Link]
-
Hwagen Pharmaceutical Co., Ltd. (2022). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. JoVE. [Link]
-
Zhou, Z., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed, 36847402. [Link]
-
Gemoets, H., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
-
Zhou, Z. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. SciSpace. [Link]
-
Tilstam, U., et al. (2002). Gas / Liquid Microreactors for Direct Fluorination of Aromatic Compounds Using Elemental Fluorine. ResearchGate. [Link]
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor. Vapourtec. [Link]
-
Yoshida, J. I., et al. (2013). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Yu, Z., et al. (2017). Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. ResearchGate. [Link]
-
Winterson, B., et al. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science. [Link]
-
Gemoets, H., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Scinapse. [Link]
-
Elveflow. (n.d.). Microreactors & Microfluidics in Chemistry - a Review. Elveflow. [Link]
-
George, S., et al. (2020). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Arkat USA. [Link]
-
Liu, J., et al. (2020). Continuous-flow double diazotization for the synthesis of m-difluorobenzene via Balz-Schiemann reaction. Semantic Scholar. [Link]
-
Baumann, M., et al. (2009). Development of fluorination methods using continuous-flow microreactors. ResearchGate. [Link]
-
Chambers, R. D., et al. (2007). Elemental fluorine Part 20. Direct fluorination of deactivated aromatic systems using microreactor techniques. ElectronicsAndBooks. [Link]
-
Chambers, R. D., et al. (2007). Direct fluorination of aromatics with elemental fluorine in microstructured reactors. ResearchGate. [Link]
-
Sandford, G. (2015). Selective Continuous Flow Processes Using Fluorine Gas. ACS Publications. [Link]
-
DiRocco, D. A., & Sanford, M. S. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. [Link]
-
Bogdan, A. R., et al. (2016). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. ResearchGate. [Link]
-
Cole, K. P., et al. (2020). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. NIH National Library of Medicine. [Link]
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Application Note: High-Purity Recovery of 2-Fluoro-4-methoxybenzonitrile via Optimized Recrystallization
Abstract
This application note provides a detailed, field-proven protocol for the purification of 2-Fluoro-4-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis, through recrystallization.[1] The methodology herein is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure high purity and recovery. We present two robust protocols: a single-solvent recrystallization using methanol and a mixed-solvent system employing ethanol and water. The selection of these systems is grounded in the physicochemical properties of the target compound and established principles of crystallization.
Introduction: The Critical Role of Purity
2-Fluoro-4-methoxybenzonitrile is a versatile building block in organic synthesis. Its molecular architecture, featuring a nitrile group, a fluorine atom, and a methoxy group, makes it a valuable precursor for a range of complex molecules.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and complicate the purification of the final active pharmaceutical ingredient (API) or agrochemical.
Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[2][3] The fundamental principle of recrystallization is the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[3][4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point.[5] This differential solubility allows for the selective crystallization of the target compound upon cooling, leaving impurities behind in the solution (mother liquor).[2]
This guide provides a comprehensive, step-by-step protocol for the purification of 2-Fluoro-4-methoxybenzonitrile, moving beyond a simple list of instructions to explain the causality behind each experimental choice, thereby empowering the researcher to adapt and troubleshoot the process effectively.
Physicochemical Properties of 2-Fluoro-4-methoxybenzonitrile
A thorough understanding of the compound's physical properties is essential for developing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 94610-82-9 | [4] |
| Molecular Formula | C₈H₆FNO | [4] |
| Molecular Weight | 151.14 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 62-65 °C | [6] |
| Boiling Point | 233.9 ± 20.0 °C at 760 mmHg | [6] |
Solvent System Selection: A Rational Approach
The choice of solvent is the most critical factor in a successful recrystallization. The principle of "like dissolves like" provides a foundational guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. 2-Fluoro-4-methoxybenzonitrile, with its polar nitrile and methoxy groups and a fluorinated aromatic ring, is a moderately polar molecule.
Based on available solubility data, the following observations guide our solvent selection:
-
Soluble in: Methanol
-
Practically insoluble in: Water
This information strongly suggests two primary recrystallization strategies:
-
Single-Solvent Recrystallization with Methanol: The significant difference in solubility at high and low temperatures makes methanol a prime candidate.
-
Mixed-Solvent Recrystallization with Ethanol/Water: A solvent in which the compound is soluble (ethanol) can be paired with a miscible "anti-solvent" in which it is insoluble (water). This allows for fine-tuning of the crystallization process.
The following diagram illustrates the decision-making process for solvent selection:
Caption: Solvent selection workflow for recrystallization.
Experimental Protocols
Safety Precautions: 2-Fluoro-4-methoxybenzonitrile is harmful if swallowed or in contact with skin, and causes skin and eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Single-Solvent Recrystallization with Methanol
This protocol is recommended for its simplicity and the favorable solubility profile of the target compound in methanol.
Materials:
-
Crude 2-Fluoro-4-methoxybenzonitrile
-
Methanol (reagent grade)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude 2-Fluoro-4-methoxybenzonitrile into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol to create a slurry. Heat the mixture on a hotplate to the boiling point of methanol (64.7 °C) with gentle stirring. Continue to add hot methanol dropwise until the solid just dissolves. Avoid adding an excess of solvent to ensure a high recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-insulating surface. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization with Ethanol/Water
This method offers excellent control over the crystallization process, particularly if the compound "oils out" in a single-solvent system.
Materials:
-
Crude 2-Fluoro-4-methoxybenzonitrile
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude 2-Fluoro-4-methoxybenzonitrile in a minimal amount of hot ethanol (near boiling, ~78 °C) in an Erlenmeyer flask with stirring.
-
Addition of Anti-Solvent: While keeping the solution hot, add deionized water dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture (in the same proportion as the final crystallization mixture).
-
Drying: Dry the purified crystals under vacuum at 40-50 °C.
The general workflow for recrystallization is depicted below:
Sources
Application Note: A Multi-Modal Approach to the Purity Assessment of 2-Fluoro-4-methoxybenzonitrile
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for assessing the purity of 2-Fluoro-4-methoxybenzonitrile (CAS No. 94610-82-9). As a critical building block in the synthesis of pharmaceuticals and other advanced materials, ensuring its chemical purity is paramount for downstream product quality, safety, and efficacy. This note details robust protocols for both quantitative purity determination by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and qualitative identity confirmation using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The methodologies are grounded in established principles and validated according to internationally recognized guidelines.
Introduction
2-Fluoro-4-methoxybenzonitrile is an aromatic nitrile compound whose precise structure lends itself to a variety of chemical syntheses. The presence of impurities, which can arise from the manufacturing process (e.g., residual starting materials, intermediates, or by-products) or degradation, can significantly impact the reaction kinetics, yield, and safety profile of the final product. Therefore, a rigorous and multi-faceted analytical strategy is essential. This guide explains the causality behind the selection of each analytical technique and provides detailed, field-proven protocols to ensure reliable and reproducible results.
Physicochemical Properties of 2-Fluoro-4-methoxybenzonitrile
A foundational understanding of the analyte's properties is crucial for method development. These properties dictate choices in solvents, column chemistry, and instrumental parameters.
| Property | Value | Source |
| Chemical Formula | C₈H₆FNO | [1] |
| Molecular Weight | 151.14 g/mol | [2] |
| Appearance | White to off-white powder/solid | |
| Melting Point | 62-65 °C | [1] |
| Boiling Point | ~233.9 °C at 760 mmHg | [1] |
| Solubility | Soluble in common organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane). | General chemical knowledge |
| UV Maximum (λmax) | Expected in the 220-280 nm range in common HPLC solvents. | Inferred from benzonitrile structure[3] |
Part I: Quantitative Purity Assessment by Chromatography
Chromatographic techniques are the cornerstone of quantitative purity analysis, offering high-resolution separation of the main component from structurally similar impurities.[4] We present two orthogonal methods, HPLC and GC, to provide a comprehensive purity profile. The choice between them depends on the volatility of potential impurities and laboratory instrumentation availability.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Causality: RP-HPLC is the premier technique for non-volatile or thermally labile organic compounds. Given the aromatic nature of 2-Fluoro-4-methoxybenzonitrile, a C18 stationary phase is selected to provide strong hydrophobic interactions, ensuring good retention and separation from polar and non-polar impurities.[5] UV detection is chosen for its sensitivity to the aromatic chromophore.
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector | Standard, reliable system for pharmaceutical analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Industry-standard column for robust separations of small molecules. |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) | Provides optimal elution strength and peak shape for the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and reduces viscosity. |
| Detection | UV at 240 nm | Wavelength selected for high absorbance and sensitivity. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overloading. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any late-eluting impurities. |
Detailed Protocol:
-
Mobile Phase Preparation: Premix HPLC-grade acetonitrile and purified water in a 60:40 ratio. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 2-Fluoro-4-methoxybenzonitrile reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
System Suitability Test (SST):
-
Analysis: Inject the sample solution in duplicate.
-
Calculation of Purity: Calculate the purity using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle of Causality: GC is an excellent alternative for analyzing volatile and thermally stable compounds.[8] It offers high efficiency and is particularly effective for separating positional isomers or other volatile process impurities. A Flame Ionization Detector (FID) is used due to its high sensitivity to hydrocarbons and a wide linear range.
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| GC System | Agilent 8860 or equivalent with FID detector | A robust and widely used system for routine purity analysis. |
| Column | DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, non-polar column suitable for a wide range of aromatic compounds.[9] |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency.[10] |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the sample. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min) | Temperature program designed to separate early-eluting volatile impurities from the main analyte and any higher-boiling components. |
| Injection | 1 µL, Split ratio 50:1 | Split injection prevents column overloading and ensures sharp peaks. |
Detailed Protocol:
-
Sample Preparation (1.0 mg/mL): Accurately weigh ~10 mg of the 2-Fluoro-4-methoxybenzonitrile sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate.
-
System Equilibration: Condition the GC system until a stable baseline is achieved.
-
Analysis: Inject the sample solution.
-
Calculation of Purity: Similar to HPLC, calculate the purity using the area percent method. The FID response is proportional to the carbon content, making this a reliable method for purity estimation without a reference standard for every impurity.[11]
Purity (%) = (Area of Main Peak / Total Area of All Peaks [excluding solvent]) x 100
Part II: Spectroscopic Identity & Structural Confirmation
While chromatography provides quantitative purity, it does not confirm the identity of the main peak. Spectroscopic methods are essential for unambiguous structural verification.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR spectroscopy is the most powerful tool for elucidating molecular structure.[12] By analyzing the chemical environment of ¹H and ¹³C nuclei, it provides definitive confirmation of the compound's identity and can reveal the presence of structurally similar impurities that may co-elute in chromatography.
Protocol and Expected Data:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal reference.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Spectrum (in CDCl₃):
-
~3.8 ppm (singlet, 3H): Methoxy group (-OCH₃).
-
~6.8-7.5 ppm (multiplet, 3H): Aromatic protons on the substituted ring. The specific splitting pattern (e.g., doublet of doublets) will be characteristic of the 1,2,4-substitution pattern and coupling to the fluorine atom.
-
-
Expected ¹³C NMR Spectrum (in CDCl₃):
-
~56 ppm: Methoxy carbon.
-
~100-165 ppm: Aromatic carbons, with characteristic splitting patterns due to C-F coupling. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The nitrile carbon (C≡N) will appear around 118 ppm.
-
Method 4: Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Causality: FTIR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups.[13] It serves as a quick identity check and can detect gross contamination.
Protocol and Expected Data:
-
Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or analyze as a neat solid using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Key Absorption Bands:
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850 & 2950 cm⁻¹: Aliphatic C-H stretching from the methoxy group.
-
~2220-2240 cm⁻¹: Sharp, strong absorption from the nitrile (C≡N) group.[14]
-
~1600, 1500 cm⁻¹: Aromatic C=C ring stretching.
-
~1200-1300 cm⁻¹: C-O stretching (aryl ether).
-
~1100-1200 cm⁻¹: C-F stretching.
-
~800-900 cm⁻¹: Out-of-plane C-H bending, indicative of the aromatic substitution pattern.[15]
-
Part III: Method Validation and Workflow
Any analytical method intended for routine quality control must be validated to ensure it is fit for its purpose.[16] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is often demonstrated using forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the range.
-
Accuracy: The closeness of test results to the true value. Determined by applying the method to a sample of known purity or by spiking a sample with a known amount of analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Overall Analytical Workflow:
The following diagram illustrates the logical workflow for the comprehensive purity assessment of 2-Fluoro-4-methoxybenzonitrile.
Caption: Logical workflow for identity and purity assessment.
Summary and Recommendations
A combination of chromatographic and spectroscopic techniques provides a robust and reliable assessment of 2-Fluoro-4-methoxybenzonitrile purity.
Method Comparison:
| Technique | Purpose | Strengths | Limitations |
| HPLC-UV | Quantitative Purity | High resolution, suitable for non-volatile impurities, widely available.[19][20] | Requires reference standard for absolute quantification; response factors can vary. |
| GC-FID | Quantitative Purity | Excellent for volatile impurities and isomers, high sensitivity.[10][21] | Not suitable for thermally labile compounds; requires sample volatility. |
| NMR | Identity & Structure | Unambiguous structure confirmation, can quantify without a specific reference standard (qNMR). | Lower sensitivity than chromatography, more expensive instrumentation. |
| FTIR | Identity (Functional Groups) | Fast, simple, low cost, good for quick identity verification. | Provides limited structural information, not suitable for complex mixtures. |
It is recommended to use HPLC-UV as the primary method for routine quality control and purity reporting. GC-FID should be employed as an orthogonal method, especially during method development, to ensure no volatile impurities are missed. NMR and FTIR are essential for initial batch characterization and definitive identification of the reference standard. This multi-modal approach ensures the highest level of confidence in the quality of 2-Fluoro-4-methoxybenzonitrile for its intended use.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . ECA Academy. [Link]
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<621> Chromatography - US Pharmacopeia (USP) . US Pharmacopeia (USP). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]
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USP-NF 621 Chromatography | PDF . Scribd. [Link]
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Are You Sure You Understand USP <621>? . LCGC International. [Link]
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Quality Guidelines . ICH. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
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Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column . SIELC Technologies. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . ema.europa.eu. [Link]
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column . SIELC Technologies. [Link]
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2-Fluoro-4-methoxybenzonitrile | C8H6FNO | CID 639878 . PubChem. [Link]
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2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile | C9H8FNO2 | CID 131530966 . PubChem. [Link]
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HPLC Separation of Dequalinium and Benzonitrile on Different Columns . helixchrom.com. [Link]
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2-Fluoro-4-(methoxycarbonyl)benzoic acid . PMC - NIH. [Link]
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HPLC Methods for analysis of Benzonitrile . HELIX Chromatography. [Link]
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Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications . ningboinno.com. [Link]
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Gas-chromatographic separation of aromatic amines, nitriles and hydrocarbons-I . PubMed. [Link]
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4-Fluoro-2-methoxybenzonitrile | C8H6FNO | CID 2783329 . PubChem. [Link]
-
Electronic Supplementary Information . The Royal Society of Chemistry. [Link]
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Benzonitrile - Optional[FTIR] - Spectrum . SpectraBase. [Link]
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How To Calculate Percent Purity From Gas Chromatography? . Chemistry For Everyone. [Link]
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12.4: Gas Chromatography . Chemistry LibreTexts. [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data. [Link]
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A Unified Method for the analysis of Monocyclic Aromatic Solvents per ASTM D7504 Using the Agilent 8860 GC System and On‑Board . agilent.com. [Link]
-
Gas chromatography - a key test of purity . Oshadhi Essential Oils. [Link]
-
Benzonitrile - the NIST WebBook . National Institute of Standards and Technology. [Link]
-
NMR Spectroscopy . MSU chemistry. [Link]
-
Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings . Spectroscopy Online. [Link]
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The Strategic Application of 2-Fluoro-4-methoxybenzonitrile in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Value Proposition of a Fluorinated Building Block
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The 2-Fluoro-4-methoxybenzonitrile scaffold has emerged as a particularly valuable building block, offering a unique combination of functionalities that medicinal chemists can exploit to fine-tune the characteristics of novel therapeutics.[1] The presence of a fluorine atom can significantly improve metabolic stability, binding affinity, and lipophilicity.[2][3] The methoxy group provides a handle for further functionalization and can influence solubility and receptor interactions. Concurrently, the nitrile group is a versatile synthetic intermediate, readily converted into a variety of other functional groups such as amines, amides, and carboxylic acids.[1]
This guide provides an in-depth look at the practical applications of 2-Fluoro-4-methoxybenzonitrile in drug discovery, with a focus on detailed case studies and experimental protocols for the synthesis of neurologically active compounds.
Case Study 1: Synthesis of ML337, a Selective mGlu3 Negative Allosteric Modulator
Metabotropic glutamate receptor 3 (mGlu3) is a G-protein coupled receptor (GPCR) implicated in various central nervous system (CNS) disorders.[4] The discovery of selective modulators for this receptor has been a significant challenge. ML337 is a potent and selective negative allosteric modulator (NAM) of mGlu3, and its synthesis utilizes a derivative of 2-Fluoro-4-methoxybenzonitrile as a key starting material.[4][5]
Scientific Rationale for the Use of the 2-Fluoro-4-methoxybenzonitrile Scaffold:
The 2-fluoro-4-iodobenzonitrile, a derivative of 2-Fluoro-4-methoxybenzonitrile, serves as the foundational aromatic core of ML337. The fluorine atom at the 2-position is crucial for modulating the electronic properties of the phenyl ring and influencing the conformation of the final molecule, which can contribute to its selectivity for the mGlu3 receptor. The iodine at the 4-position provides a reactive site for the introduction of the (4-methoxyphenyl)ethynyl group via a Sonogashira coupling reaction. This extended conjugation is often important for achieving high potency in GPCR ligands.
Experimental Workflow for the Synthesis of a Key Intermediate for ML337:
The following diagram illustrates the key synthetic transformation involving the 2-fluoro-4-iodobenzonitrile core.
Caption: Sonogashira coupling to form the core of ML337.
Protocol: Synthesis of 2-Fluoro-4-((4-methoxyphenyl)ethynyl)benzonitrile
This protocol describes the Sonogashira coupling reaction to synthesize a key intermediate for ML337.
Materials:
-
2-Fluoro-4-iodobenzonitrile
-
4-Ethynylanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dimethylformamide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 2-fluoro-4-iodobenzonitrile (1.0 eq) and 4-ethynylanisole (1.2 eq) in anhydrous solvent, add triethylamine (3.0 eq).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) to the reaction mixture under the inert atmosphere.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoro-4-((4-methoxyphenyl)ethynyl)benzonitrile.
Subsequent Steps to ML337:
The nitrile group of the synthesized intermediate is then hydrolyzed to a carboxylic acid, which is subsequently coupled with (R)-piperidin-3-ol to yield the final product, ML337.[4]
Case Study 2: Development of a [11C]-Labeled PET Ligand for mGluR2 Imaging
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that requires radiolabeled ligands to visualize and quantify biological targets in the brain. The development of a selective PET ligand for the metabotropic glutamate receptor 2 (mGluR2) utilized a 5-(2-fluoro-4-methoxyphenyl) moiety, highlighting the utility of this scaffold in creating CNS-penetrant molecules suitable for imaging.[6][7]
Significance of the 2-Fluoro-4-methoxyphenyl Moiety for PET Ligand Design:
For a successful PET ligand, several properties are critical, including high affinity and selectivity for the target, appropriate lipophilicity for blood-brain barrier penetration, and metabolic stability. The 2-fluoro-4-methoxyphenyl group contributes to these properties. The fluorine atom can enhance binding affinity and reduce metabolic degradation, while the methoxy group provides a site for radiolabeling with Carbon-11 ([11C]), a commonly used positron-emitting isotope.[2]
Radiosynthesis Workflow:
The final step in the synthesis of the mGluR2 PET ligand involves the O-[11C]methylation of a precursor molecule.
Caption: Final radiosynthesis step of the mGluR2 PET ligand.
Protocol: General Procedure for O-[11C]Methylation
This protocol provides a general outline for the radiosynthesis of the mGluR2 PET ligand.
Materials:
-
Desmethyl precursor (5-(2-fluoro-4-hydroxyphenyl)-... derivative)
-
[11C]Methyl iodide ([11C]CH3I) or [11C]Methyl triflate ([11C]CH3OTf)
-
A suitable base (e.g., NaOH, K2CO3)
-
Anhydrous solvent (e.g., DMF, Acetone)
-
Automated radiosynthesis module
Procedure:
-
The desmethyl precursor is dissolved in a small volume of anhydrous solvent in a reaction vessel within a shielded hot cell.
-
A solution of the base is added to the precursor solution.
-
[11C]Methyl iodide or [11C]methyl triflate is trapped in the reaction vessel.
-
The reaction is heated for a short period (typically 1-5 minutes) to facilitate the methylation.
-
The reaction mixture is then quenched and purified using semi-preparative HPLC to isolate the radiolabeled product.
-
The collected fraction is reformulated in a biocompatible solvent for injection.
Broader Applications in Drug Discovery
The utility of the 2-Fluoro-4-methoxybenzonitrile scaffold and its isomers extends beyond neurology. The unique electronic and steric properties conferred by the fluoro and methoxy substituents make it an attractive starting material in other therapeutic areas, particularly in oncology.
Kinase Inhibitors:
While direct case studies for 2-Fluoro-4-methoxybenzonitrile in kinase inhibitors are not as prevalent, structurally similar motifs are common. For instance, the 4-(2-fluorophenoxy) group, which can be synthesized from related precursors, is a key component of some dual EGFR/c-Met inhibitors for the treatment of non-small cell lung cancer.[8] The fluorine atom in the ortho position can form crucial interactions within the kinase active site, enhancing potency and selectivity.
Microtubule-Destabilising Agents:
In the field of oncology, fluorinated benzonitrile derivatives have been explored as microtubule-destabilising agents.[9] These compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The electronic nature of the fluorinated ring system plays a significant role in the binding of these molecules to the colchicine-binding site on tubulin.
Quantitative Data Summary
| Compound | Target | Application | Key Intermediate |
| ML337 | mGlu3 | Neurological Disorders | 2-Fluoro-4-((4-methoxyphenyl)ethynyl)benzonitrile |
| [11C]mG2N001 | mGluR2 | PET Imaging | 5-(2-fluoro-4-hydroxyphenyl)-... derivative |
Conclusion
2-Fluoro-4-methoxybenzonitrile is a versatile and valuable building block in modern drug discovery. Its strategic application has been demonstrated in the synthesis of potent and selective modulators of CNS targets, as well as in the development of sophisticated imaging agents. The inherent properties of the fluoro and methoxy substituents, combined with the synthetic flexibility of the nitrile group, provide medicinal chemists with a powerful tool to address complex biological challenges. The case studies presented here serve as a practical guide for researchers and scientists in the pharmaceutical industry, illustrating the potential of this scaffold in the creation of next-generation therapeutics.
References
-
Wenthur, C. J., Morrison, R., Felts, A. S., Smith, K. A., Engers, J. L., Byers, F. W., Daniels, J. S., Emmitte, K. A., Conn, P. J., & Lindsley, C. W. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of medicinal chemistry, 56(12), 5208–5212. [Link]
- Vertex AI Search. (n.d.). Optimizing Chemical Synthesis: The Versatility of 2-Fluoro-4-methoxybenzonitrile.
-
PubMed. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry. [Link]
- BenchChem. (n.d.). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.
-
NIH. (n.d.). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Retrieved January 11, 2026, from [Link]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved January 11, 2026, from [Link]
-
PubMed. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry. [Link]
-
bioRxiv. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. Retrieved January 11, 2026, from [Link]
-
Figshare. (2022). Synthesis and Characterization of 5‑(2-Fluoro-4‑[ 11 C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro‑2H‑pyrano[2,3‑b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. [Link]
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- 5. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Item - Synthesis and Characterization of 5â(2-Fluoro-4â[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydroâ2Hâpyrano[2,3âb]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - figshare - Figshare [figshare.com]
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Application Note: 2-Fluoro-4-methoxybenzonitrile as a Key Building Block for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Fluorinated organic compounds play an increasingly vital role in medicinal chemistry, offering ways to fine-tune the physicochemical and pharmacological properties of drug candidates.[2] This application note provides a detailed guide on the utility of 2-Fluoro-4-methoxybenzonitrile as a versatile intermediate for the synthesis of specific kinase inhibitors. We will explore the strategic importance of its functional groups, provide a detailed synthetic protocol for its derivatization, and discuss the mechanistic rationale behind its application.
Introduction: The Strategic Advantage of 2-Fluoro-4-methoxybenzonitrile
2-Fluoro-4-methoxybenzonitrile (CAS No. 94610-82-9) is an aromatic compound featuring three key functional groups: a nitrile, a fluorine atom, and a methoxy group.[3][4] This specific arrangement makes it an exceptionally valuable starting material in medicinal chemistry for several reasons:
-
Reactive Handle for Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group, combined with the ortho-fluorine atom, activates the aromatic ring for SNAr reactions. This allows for the facile introduction of various nucleophiles, which often form the core scaffolds of kinase inhibitors.[5]
-
Modulation of Pharmacological Properties: The fluorine atom can significantly enhance metabolic stability, binding affinity to the target kinase, and membrane permeability.[2][6][7] The methoxy group can influence solubility and provides an additional point for interaction within the kinase binding pocket or for further chemical modification.[8]
-
Versatile Nitrile Group: The nitrile functionality can be readily converted into other essential groups, such as primary amines, amides, or carboxylic acids, providing a secondary pathway for molecular diversification.[4]
This combination of features allows researchers to efficiently construct libraries of complex molecules for screening and lead optimization in kinase inhibitor development programs.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties and handling requirements is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 94610-82-9 | [3][9][10] |
| Molecular Formula | C₈H₆FNO | [3][9] |
| Molecular Weight | 151.14 g/mol | [3][9] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 115°C–120°C (typical) | |
| Solubility | Limited in water; soluble in DMSO, acetone |
Safety and Handling: 2-Fluoro-4-methoxybenzonitrile should be handled with care in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[12][13] It is classified as toxic if swallowed and can cause skin and serious eye irritation.[10][13] Always consult the latest Safety Data Sheet (SDS) before use.[11][12][13]
The Role of Fluorine in Kinase-Inhibitor Interactions
The strategic placement of fluorine is a well-established strategy in modern drug design.[2][14] In the context of kinase inhibitors, the fluorine atom on the benzonitrile ring can:
-
Enhance Binding Affinity: The high electronegativity of fluorine allows it to form potent non-covalent interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the kinase ATP-binding pocket.[1][6]
-
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] This can increase the half-life and overall bioavailability of the drug candidate.
-
Modulate Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its intracellular target.[2][6]
These effects highlight why fluorinated intermediates like 2-Fluoro-4-methoxybenzonitrile are highly sought after for building high-quality drug candidates.[4]
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of 2-Fluoro-4-methoxybenzonitrile lies in its reactivity towards nucleophiles via an SNAr mechanism. The process involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a stabilized Meisenheimer complex, followed by the elimination of the fluoride leaving group.
Caption: General mechanism for the SNAr reaction.
This reaction is highly efficient for coupling the benzonitrile core to various amine-containing heterocyclic scaffolds common in kinase inhibitors, such as pyrazoles, imidazoles, and anilines.[15]
Detailed Experimental Protocol
This protocol describes a general procedure for the SNAr reaction between 2-Fluoro-4-methoxybenzonitrile and a generic primary amine nucleophile (R-NH₂), representing a common step in kinase inhibitor synthesis.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| 2-Fluoro-4-methoxybenzonitrile | 94610-82-9 | e.g., Apollo Scientific | Purity >98% |
| Generic Amine (R-NH₂) | Varies | Varies | Ensure anhydrous conditions |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | e.g., Sigma-Aldrich | Anhydrous, finely ground |
| N,N-Dimethylformamide (DMF) | 68-12-2 | e.g., Fisher Scientific | Anhydrous grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | Varies | ACS grade or higher |
| Brine (Saturated NaCl) | 7647-14-5 | Lab-prepared | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Varies |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for synthesis and purification.
Step-by-Step Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-4-methoxybenzonitrile (1.0 eq), the desired amine nucleophile (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the starting benzonitrile.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water (2x) and then with saturated brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in Kinase Inhibitor Design
The resulting 2-(substituted-amino)-4-methoxybenzonitrile scaffold is a common feature in many kinase inhibitors. The methoxy group often resides in a solvent-exposed region, while the substituted amine portion anchors the molecule within the ATP-binding site.
Caption: Inhibition of a receptor tyrosine kinase pathway.
For instance, in the development of inhibitors for Anaplastic Lymphoma Kinase (ALK) or c-Met, similar fluorinated building blocks are crucial for achieving high potency and selectivity.[5]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient temperature.2. Inactive base or wet reagents/solvent.3. Poorly nucleophilic amine. | 1. Increase reaction temperature in 10 °C increments.2. Use freshly dried solvent and finely ground, anhydrous K₂CO₃.3. Consider a stronger base (e.g., Cs₂CO₃) or a different solvent (e.g., DMSO). |
| Low Yield | 1. Product decomposition at high temperatures.2. Side reactions (e.g., reaction with solvent).3. Loss of product during aqueous workup. | 1. Run the reaction at the lowest effective temperature.2. Ensure high-purity, anhydrous solvent is used.3. Perform a back-extraction of the aqueous layer; avoid emulsions. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Formation of multiple byproducts. | 1. Drive the reaction to completion to consume all starting material.2. Use a different chromatography system (e.g., reverse-phase) or consider crystallization. |
Conclusion
2-Fluoro-4-methoxybenzonitrile is a high-value, versatile intermediate for the synthesis of targeted kinase inhibitors. Its unique combination of functional groups provides a robust platform for generating molecular diversity through reliable SNAr chemistry. The strategic incorporation of fluorine and methoxy groups can impart favorable pharmacological properties, enhancing binding affinity and metabolic stability. The protocols and insights provided in this note serve as a practical guide for researchers and drug development professionals aiming to leverage this key building block in their discovery programs.
References
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PubChem. (n.d.). 2-Fluoro-4-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
mzCloud. (2016). 2-Fluoro-6-(4-methoxyphenoxy)benzonitrile. Retrieved from [Link]
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Saladino, R., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]
-
Schwegler, E., et al. (2024). Inhibitor fluorination pattern tunes chemically induced protein dimerization. Nature Communications. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-4-hydroxybenzonitrile. Retrieved from [Link]
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Sharma, R., et al. (2023). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Arba, M., et al. (2024). Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. Chemistry: An Asian Journal. Retrieved from [Link]
-
Carroll, L., et al. (2015). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Angewandte Chemie International Edition. Retrieved from [Link]
-
Keio University. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Retrieved from [Link]
-
ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
-
Di Martino, R., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules. Retrieved from [Link]
-
Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Boyd, S., et al. (2023). Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Retrieved from [Link]
-
Gasteiger, J. (2007). Modeling chemical reactions for drug design. Journal of Computer-Aided Molecular Design. Retrieved from [Link]
-
de la Torre, M. C., & Sierra, M. A. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and cytotoxic activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes as potential casein kinase 2 (CK2) inhibitors. Retrieved from [Link]
-
LookChem. (n.d.). 2-Fluoro-4-Hydroxybenzonitrile: A Key Intermediate with Reliable Supply from China. Retrieved from [Link]
- Google Patents. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 2-Fluoro-4-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically proceeds via a Sandmeyer reaction. We will provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for 2-Fluoro-4-methoxybenzonitrile?
A1: The most common and scalable method is the Sandmeyer reaction, which involves a two-step process.[1] First, the starting material, 2-Fluoro-4-methoxyaniline, undergoes diazotization with sodium nitrite (NaNO₂) in the presence of a strong acid (like HCl or H₂SO₄) at low temperatures (0–5 °C) to form a reactive diazonium salt.[2] This intermediate is then immediately treated with a copper(I) cyanide (CuCN) solution to replace the diazonium group with a nitrile group, yielding the final product.[2]
Q2: Why is strict temperature control so critical during the diazotization step?
A2: Aryl diazonium salts are notoriously unstable intermediates.[3] At temperatures above 5-10 °C, they can rapidly decompose. A primary decomposition pathway involves the reaction with water, which is the solvent in this step, to form the corresponding phenol (2-Fluoro-4-methoxyphenol) as a significant byproduct, directly reducing the yield of the desired nitrile.[4][5] Furthermore, uncontrolled temperature increases can lead to explosive decomposition of the diazonium salt, posing a serious safety hazard.[3] Therefore, maintaining the reaction temperature between 0 and 5 °C is paramount for both yield and safety.[6]
Q3: What is the specific role of Copper(I) Cyanide in the Sandmeyer reaction?
A3: Copper(I) cyanide is not just a source of the cyanide nucleophile; it acts as a catalyst. The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4][5] The copper(I) species facilitates a single-electron transfer (SET) to the diazonium salt.[1][7] This transfer initiates the release of highly stable nitrogen gas (N₂) and the formation of an aryl radical. This radical then reacts with the copper-cyanide complex to form the final benzonitrile product and regenerate the copper(I) catalyst.[7][8]
Q4: What are the most common impurities or side-products I should look for?
A4: The most prevalent side-products include:
-
2-Fluoro-4-methoxyphenol: Formed from the hydrolysis of the diazonium salt if the temperature is not adequately controlled.[4]
-
Unreacted 2-Fluoro-4-methoxyaniline: Results from incomplete diazotization.
-
2-Fluoro-4-methoxybenzoic acid or amide: These can form if the nitrile product is hydrolyzed during an aggressive acidic or basic workup.[9][10][11]
-
Biaryl compounds: These can form from the coupling of two aryl radicals, a known side reaction in the Sandmeyer mechanism.[5]
Troubleshooting Guides for Low Yield
This section addresses specific experimental issues in a detailed question-and-answer format.
Problem 1: Analysis of my crude product shows a significant amount of unreacted 2-Fluoro-4-methoxyaniline.
Diagnostic Approach: Confirm the presence of the starting material using TLC (staining with ninhydrin can visualize the primary amine) or by analyzing the crude ¹H NMR spectrum for characteristic aniline peaks.
Probable Causes:
-
Incomplete Diazotization: The most likely cause is an issue with the diazotization step. This can be due to insufficient acid, which is required to generate the true nitrosating agent, nitrous acid (HNO₂), from sodium nitrite.[2] The amine must also be fully protonated to prevent it from coupling with the diazonium salt once formed.
-
Poor Quality of Sodium Nitrite: Old or improperly stored sodium nitrite can degrade, leading to a lower effective concentration and incomplete reaction.
-
Precipitation of the Aniline Salt: If the concentration of the starting aniline is too high or the acid is not sufficient to fully dissolve it as its salt, the amine will not be available for reaction.
Corrective Actions:
-
Ensure Stoichiometry: Use at least 2.5-3.0 equivalents of strong acid (e.g., HCl) relative to the aniline. This ensures complete protonation of the amine and provides the acidic medium for HNO₂ generation.
-
Control Reagent Addition: Dissolve the aniline completely in the acid/water mixture first, and cool to 0 °C before the slow, dropwise addition of the aqueous sodium nitrite solution. Adding the nitrite too quickly can cause localized warming and side reactions.
-
Verify Reagent Quality: Use a fresh, unopened bottle of sodium nitrite or test for the presence of nitrite using a starch-iodide paper test on an acidified solution.
Problem 2: The primary impurity is 2-Fluoro-4-methoxyphenol, significantly reducing my yield.
Diagnostic Approach: The phenol impurity is often visible on TLC as a distinct spot and can be confirmed by LC-MS or NMR of the crude mixture. It may also impart a darker color to the crude product.
Probable Causes:
-
Decomposition of the Diazonium Salt: This is the classic failure mode for a Sandmeyer reaction and is almost always due to a loss of temperature control.[3] The diazonium cation is highly susceptible to nucleophilic attack by water, leading to the formation of the phenol and the evolution of nitrogen gas.[4]
-
Prolonged Reaction Time: Even at 0-5 °C, the diazonium salt is not indefinitely stable.[12] If the subsequent cyanation step is delayed for an extended period, decomposition will occur.
Corrective Actions:
-
Aggressive Temperature Monitoring: Use an efficient ice/salt bath or a cryocooler. Ensure the thermometer is placed directly in the reaction mixture, not just the cooling bath. The addition of the sodium nitrite solution should be slow enough that the internal temperature never exceeds 5 °C.[6]
-
Immediate Use of Diazonium Salt: The Sandmeyer cyanation step should be performed immediately after the diazotization is complete. Prepare your CuCN solution in a separate flask so it is ready for the addition of the cold diazonium salt solution.
Experimental Protocol: Optimized Sandmeyer Synthesis
Here is a detailed, step-by-step protocol incorporating best practices to maximize yield.
Step 1: Diazotization
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-Fluoro-4-methoxyaniline (1.0 eq).
-
Add a mixture of concentrated HCl (3.0 eq) and water. Stir until the aniline is completely dissolved to form the hydrochloride salt.
-
Cool the mixture to 0 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in water.
-
Slowly add the sodium nitrite solution dropwise via the addition funnel to the aniline solution, ensuring the internal temperature never rises above 5 °C . The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.
Step 2: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Caution: This step will evolve nitrogen gas. Ensure adequate ventilation and controlled addition to manage the effervescence.
-
After the addition is complete, allow the reaction to warm slowly to room temperature, then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture, and proceed with workup (e.g., extraction with ethyl acetate or toluene, followed by washing with water and brine).
Visualization of Key Processes
Diagram 1: Overall Synthesis Workflow
Caption: A flowchart of the two-stage Sandmeyer synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Sources
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- 12. reddit.com [reddit.com]
optimizing reaction conditions for the synthesis of 2-Fluoro-4-methoxybenzonitrile
Technical Support Center: Synthesis of 2-Fluoro-4-methoxybenzonitrile
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Fluoro-4-methoxybenzonitrile (CAS 94610-82-9). This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a Sandmeyer cyanation of 2-Fluoro-4-methoxyaniline, is a robust but nuanced procedure. Success lies in understanding the "why" behind each step to control the delicate interplay of reaction parameters.
This guide is structured to address the most common challenges encountered in the lab. We will move from troubleshooting specific experimental issues to broader frequently asked questions, providing you with the expert insights needed to optimize your reaction conditions and maximize your yield and purity.
Part 1: Troubleshooting & Optimization Guide
This section is designed as a direct response to problems you may be facing at the bench.
Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
A low yield in a Sandmeyer reaction is a classic problem that typically points to one of two critical stages: the diazotization of the starting aniline or the subsequent copper-catalyzed cyanation.
Causality & Corrective Actions:
-
Inefficient Diazotization: The formation of the aryl diazonium salt is the foundation of the entire reaction. This intermediate is notoriously unstable at elevated temperatures.[1]
-
The Problem: If the temperature during the addition of sodium nitrite (NaNO₂) rises above the optimal 0-5 °C range, the diazonium salt will prematurely decompose. A primary decomposition pathway is reaction with water to form the corresponding phenol (2-Fluoro-4-methoxyphenol), a common and troublesome byproduct.[1][2] You may also see the formation of colored azo-coupling byproducts if the diazonium salt reacts with the unreacted starting aniline.[3]
-
The Solution: Maintain rigorous temperature control. Use an ice-salt bath to ensure the reaction mixture stays between 0-5 °C throughout the NaNO₂ addition. Add the nitrite solution slowly, dropwise, to prevent localized temperature spikes.
-
-
Poor Copper(I) Cyanide Reactivity: The displacement of the diazonium group by cyanide is catalyzed by a copper(I) salt.[4][5]
-
The Problem: The quality and solubility of your copper(I) cyanide (CuCN) are paramount. Old or poorly stored CuCN can be partially oxidized to copper(II), which is ineffective in the catalytic cycle.[6] Furthermore, the CuCN must be effectively dissolved or suspended with a cyanide source like NaCN or KCN to form the active nucleophilic complex, [Cu(CN)₂]⁻.
-
The Solution: Use fresh, high-purity CuCN. Prepare your cyanide solution (e.g., CuCN and NaCN in water) separately and ensure it is well-dissolved before adding it to the cold diazonium salt solution. The addition should be controlled to manage the effervescence of nitrogen gas.
-
-
Sub-optimal Temperature for Cyanation:
-
The Problem: While diazotization requires cold conditions, the cyanation step often requires gentle heating to proceed at a reasonable rate. Keeping the reaction too cold for too long after the CuCN addition can lead to incomplete conversion.
-
The Solution: After adding the CuCN solution to the diazonium salt at 0-5 °C, allow the reaction to stir at this temperature for a short period (~30 minutes). Then, gradually and carefully warm the mixture to 50-70 °C. You should observe controlled gas evolution (N₂). Maintain this temperature until the gas evolution ceases, indicating the reaction is complete.
-
Q2: My final product is contaminated with a significant, hard-to-remove impurity. How do I identify and prevent it?
The most likely impurity is the corresponding phenol (2-Fluoro-4-methoxyphenol) or unreacted starting material (2-Fluoro-4-methoxyaniline).
Identification & Prevention:
-
Phenol Impurity: This arises from the decomposition of the diazonium salt with water, as discussed in Q1.[1]
-
Identification: Phenols are acidic. You can often detect this impurity by performing a basic wash (e.g., with 1M NaOH) during the workup. The phenol will move into the aqueous layer. TLC analysis of your organic layer before and after the basic wash will confirm its removal.
-
Prevention: The key is rigorous temperature control (0-5 °C) during diazotization.[3] Minimizing the time between the formation of the diazonium salt and the addition of the copper cyanide solution is also crucial.
-
-
Starting Material Impurity: Unreacted aniline indicates incomplete diazotization.
-
Identification: The aniline is basic. An acidic wash (e.g., with 1M HCl) during workup will remove it from the organic layer. Again, TLC is your best tool for monitoring this.
-
Prevention: Ensure the stoichiometry of your reagents is correct. A slight excess of NaNO₂ (e.g., 1.1 equivalents) is often used to ensure full conversion of the aniline. Also, verify the purity of your starting aniline before beginning.
-
Q3: The reaction mixture turns dark and forms a tar-like substance. What is happening?
This is a common sign of uncontrolled side reactions, often radical in nature, or significant byproduct formation.
Causality & Mitigation:
-
Azo Dye Formation: As mentioned, diazonium salts can couple with electron-rich aromatic compounds, including the starting aniline, to form intensely colored azo compounds.[3]
-
Mitigation: Ensure the reaction medium is sufficiently acidic. The diazotization is typically run in a strong acid like HCl or H₂SO₄. This protonates the unreacted aniline, deactivating it towards electrophilic attack by the diazonium salt. A pH below 4 is generally recommended.
-
-
Uncontrolled Radical Reactions: The Sandmeyer reaction proceeds via a single-electron transfer (SET) mechanism, generating an aryl radical.[1][4]
-
Mitigation: Control the rate of reaction. Add the diazonium salt solution to the copper cyanide solution (or vice-versa) slowly and with efficient stirring. This maintains a low concentration of the radical intermediate, minimizing radical-radical coupling and other undesired pathways that can lead to polymerization or tar formation.
-
Part 2: Experimental Protocols & Data
Optimized Protocol for Sandmeyer Cyanation
This protocol is designed as a self-validating system with checkpoints for a robust synthesis.
Step 1: Diazotization of 2-Fluoro-4-methoxyaniline
-
To a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Fluoro-4-methoxyaniline (1.0 eq).
-
Add a 3M solution of Hydrochloric Acid (3.0 eq).
-
Cool the resulting slurry to 0-5 °C using an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline slurry over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .
-
Checkpoint: A slight excess of nitrous acid should be present. This can be confirmed by testing a drop of the reaction mixture on starch-iodide paper, which should turn blue.
-
Step 2: Copper-Catalyzed Cyanation
-
In a separate flask, prepare the cyanide solution. Suspend copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.3 eq) in water.
-
Cool this cyanide solution to 10-15 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cyanide solution. Caution: This step evolves nitrogen gas. The addition rate should be controlled to manage the effervescence.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Gradually heat the mixture to 60 °C and hold for 1-2 hours, or until gas evolution ceases.
-
Checkpoint: The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and extract with an organic solvent like toluene or ethyl acetate.
-
Wash the organic layer sequentially with water, 1M NaOH (to remove any phenolic byproduct), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization from a solvent system like ethanol/water to yield 2-Fluoro-4-methoxybenzonitrile as a solid.[7]
Data Summary Table
| Parameter | Recommended Condition | Rationale & Troubleshooting Notes |
| Aniline:Acid:NaNO₂ Ratio | 1.0 : 3.0 : 1.1 | Sufficient acid is critical to form the anilinium salt and maintain low pH to prevent azo coupling.[3] A slight excess of nitrite ensures complete diazotization. |
| Diazotization Temperature | 0-5 °C | Prevents premature decomposition of the unstable diazonium salt to phenol byproducts.[1] This is the most critical parameter to control. |
| CuCN:Aniline Ratio | 1.2 - 1.5 eq | A stoichiometric excess of the copper cyanide complex ensures the reaction is driven to completion. |
| Cyanation Temperature | Gradual warming to 50-70 °C | Required for the efficient decomposition of the diazonium-copper complex and expulsion of N₂ gas.[8] Too low a temperature results in an incomplete reaction. |
| pH Control | Strongly acidic (pH < 4) | Stabilizes the diazonium salt and deactivates the starting aniline towards unwanted side reactions (azo coupling). |
Part 3: Visual Guides
Reaction Mechanism
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SᵣNAr). The key steps involve the formation of an aryl radical intermediate facilitated by a single-electron transfer from the copper(I) catalyst.[4][5]
Caption: The Sandmeyer reaction mechanism.
Experimental Workflow
A logical flow from starting materials to the final, purified product is essential for reproducibility.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Photo- and Cu-Mediated [11C]Cyanation of (Hetero)Aryl Thianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
side product formation in the synthesis of 2-Fluoro-4-methoxybenzonitrile
Technical Support Center: Synthesis of 2-Fluoro-4-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 2-Fluoro-4-methoxybenzonitrile (CAS 94610-82-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this valuable chemical intermediate.[1] By understanding the underlying reaction mechanisms, you can optimize your synthetic route to achieve higher yields and purity.
The most prevalent synthetic route to 2-Fluoro-4-methoxybenzonitrile involves the diazotization of 2-fluoro-4-methoxyaniline followed by a copper-catalyzed cyanation, a variant of the Sandmeyer reaction.[2][3] While effective, this pathway is susceptible to the formation of several key impurities if not performed under optimal conditions. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude product is contaminated with a significant amount of 2-Fluoro-4-methoxyphenol. What is the cause and how can I prevent it?
Root Cause Analysis: The formation of 2-Fluoro-4-methoxyphenol is a classic side reaction in diazotization chemistry. The intermediate aryldiazonium salt is highly reactive and susceptible to hydrolysis, where water acts as a nucleophile, displacing the diazonium group (-N₂⁺) to form a hydroxyl group (-OH).[4][5] This reaction is particularly favored at elevated temperatures. If the temperature of the diazonium salt solution rises, the salt can hydrolyze to phenol.[4][5]
Mechanism Overview: The core issue is the stability of the diazonium salt. It exists in equilibrium with an aryl cation, which is readily attacked by water. The reaction proceeds as follows: Ar-N₂⁺ + H₂O → Ar-OH + N₂ + H⁺
This side reaction directly competes with the desired Sandmeyer cyanation, reducing the overall yield of 2-Fluoro-4-methoxybenzonitrile.
Troubleshooting & Prevention Protocol:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C. This is the most critical parameter for ensuring the stability of the diazonium salt.
-
Use of Anhydrous Conditions: While the reaction is typically run in aqueous acid, ensure all glassware is dry and minimize any unnecessary introduction of water.
-
Controlled Reagent Addition: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the aniline. This prevents localized temperature spikes and ensures the nitrous acid is consumed as it is formed.
-
Prompt Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Allowing it to stand, even at low temperatures, will lead to gradual decomposition and phenol formation.
FAQ 2: I'm observing a byproduct with a mass corresponding to 1-fluoro-3-methoxybenzene. Why is this deamination product forming?
Root Cause Analysis: The formation of 1-fluoro-3-methoxybenzene is a result of a reductive deamination (hydrodediazoniation) reaction. In this process, the diazonium group is replaced by a hydrogen atom. This side reaction is often promoted by certain reducing agents present in the reaction mixture. Hypophosphorous acid (H₃PO₂) is a classic reagent used to intentionally cause this transformation, but other species can facilitate it inadvertently.[6]
Mechanism Overview: The mechanism can be complex and may involve radical pathways. The diazonium salt is reduced, leading to the formation of an aryl radical, which then abstracts a hydrogen atom from the solvent or another reagent to yield the deaminated product.[7]
Troubleshooting & Prevention Protocol:
-
Reagent Purity: Ensure the purity of all reagents, particularly the starting aniline and the sodium nitrite. Avoid sources of adventitious reducing agents.
-
Control of Nitrous Acid Stoichiometry: Use a slight excess of nitrous acid to ensure complete diazotization of the primary amine, but avoid a large excess which can lead to other side reactions. The presence of unreacted nitrous acid can sometimes contribute to undesired pathways.
-
Solvent Choice: While aqueous systems are common, the choice of co-solvent can influence side reactions. Ensure the solvent is not susceptible to acting as a hydrogen donor in a radical reaction.
Data Summary & Key Parameters
For clarity, the critical parameters for minimizing the two most common side products are summarized below.
| Parameter | Issue | Recommended Condition | Rationale |
| Temperature | Formation of 2-Fluoro-4-methoxyphenol | 0–5 °C | Increases the stability of the diazonium salt, minimizing hydrolysis.[4][5] |
| Water Content | Formation of 2-Fluoro-4-methoxyphenol | Minimize excess water | Water is the nucleophile in the undesired hydrolysis reaction.[4] |
| Reaction Time | Formation of 2-Fluoro-4-methoxyphenol | Use diazonium salt immediately | The diazonium salt is unstable and decomposes over time.[8] |
| Reagent Purity | Formation of 1-fluoro-3-methoxybenzene | Use high-purity reagents | Prevents unintended side reactions from contaminant reducing agents. |
Visualizing the Reaction Pathways
To better understand the competition between the desired synthesis and side product formation, the following diagrams illustrate the key chemical transformations.
Caption: Competing reaction pathways in the synthesis.
Troubleshooting Workflow
If impurities are detected in your final product, use the following logical workflow to diagnose and address the issue.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
purification challenges of 2-Fluoro-4-methoxybenzonitrile from reaction mixtures
Technical Support Center: Purification of 2-Fluoro-4-methoxybenzonitrile
Welcome to the technical support guide for 2-Fluoro-4-methoxybenzonitrile (CAS 94610-82-9). This resource is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges in purifying this versatile chemical intermediate.[1] This guide provides in-depth, field-proven insights into common impurities, troubleshooting strategies, and detailed purification protocols to help you achieve the desired purity for your downstream applications.
Part 1: Understanding the Challenge: Common Impurities
A successful purification strategy begins with understanding the potential impurities that may be present in your crude reaction mixture. The impurity profile is intrinsically linked to the synthetic route employed.
Q1: What are the most common synthetic routes for 2-Fluoro-4-methoxybenzonitrile, and what impurities do they typically generate?
A1: One of the most prevalent methods for synthesizing aromatic nitriles is the Sandmeyer reaction , which converts an aryl amine (in this case, 2-fluoro-4-methoxyaniline) into the corresponding nitrile via a diazonium salt intermediate.[2][3][4] While effective, this reaction is sensitive and can generate several characteristic by-products.
Common Impurities from Sandmeyer Synthesis:
| Impurity Class | Specific Example | Origin | Impact on Purification |
| Unreacted Starting Material | 2-Fluoro-4-methoxyaniline | Incomplete diazotization or cyanation. | Basic impurity, easily removed with an acidic wash but can complicate chromatography if present in high amounts. |
| Phenolic By-products | 2-Fluoro-4-methoxyphenol | Decomposition of the diazonium salt, especially if the temperature is not maintained at 0-5 °C.[5] | Acidic impurity, can often be removed with a basic wash (e.g., aq. NaOH). Polarity is similar to the product, potentially requiring careful chromatography. |
| Hydrolysis Products | 2-Fluoro-4-methoxybenzamide | Hydrolysis of the nitrile group during aqueous work-up or if moisture is present.[6][7][8] | Highly polar impurity. Can often be separated by recrystallization or chromatography. Its presence is a common cause of melting point depression. |
| Azo Compounds | (Aryl)-N=N-(Aryl) | Coupling of the diazonium salt with unreacted aniline.[5] | Often highly colored impurities that can be difficult to remove. Chromatography is typically required. |
Part 2: Troubleshooting Purification Issues: A Q&A Guide
This section addresses specific problems you might encounter during the purification process.
Q2: I've performed an aqueous work-up, and my crude NMR shows unexpected peaks, including a broad singlet. What could this be?
A2: The most likely culprit is 2-fluoro-4-methoxybenzamide , the hydrolysis product of your target nitrile.[9] The nitrile group (-C≡N) can be susceptible to hydrolysis to a primary amide (-CONH₂) under either acidic or basic conditions, especially if the work-up involves heating.[7][10]
-
Causality: The broad singlet observed in the ¹H NMR spectrum (typically between 5.5-8.0 ppm) corresponds to the two protons of the amide (-NH₂). These protons are often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Validation: To confirm, you can run an IR spectrum. Your desired nitrile has a characteristic C≡N stretch around 2220-2240 cm⁻¹. The amide impurity will show two N-H stretches (around 3100-3500 cm⁻¹) and a strong C=O (amide I) stretch around 1650-1680 cm⁻¹.
Q3: My product has a low or broad melting point after initial isolation. How do I decide on the best purification method?
A3: A depressed and broad melting point is a classic indicator of impurities. The physical properties of 2-Fluoro-4-methoxybenzonitrile (m.p. 62-65 °C) make it an excellent candidate for purification by recrystallization if the impurity profile is suitable.[11] Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a purification method.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What's going wrong and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This usually happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution cools too rapidly.
-
Causality & Troubleshooting:
-
High Initial Concentration: You may have a solution that is too concentrated. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool much more slowly.
-
Rapid Cooling: Do not place the flask directly into an ice bath from a high temperature. Allow it to cool slowly to room temperature first, which encourages proper crystal nucleation.[12] Insulating the flask can help.
-
Solvent Choice: The chosen solvent may be too "good" a solvent. A good recrystallization solvent dissolves the compound when hot but poorly when cold.[13][14] Consider using a two-solvent system. For example, dissolve the compound in a minimum amount of a good solvent (like ethyl acetate or acetone) and then add a poor solvent (like hexanes or water) dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the good solvent to clarify and then cool slowly.
-
Part 3: Detailed Purification Protocols
Here are step-by-step methodologies for the most common and effective purification techniques for 2-Fluoro-4-methoxybenzonitrile.
Protocol 1: Recrystallization
This protocol is ideal for removing small amounts of impurities from a solid crude product.[15]
Caption: Standard workflow for purification by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude material in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexanes). A good solvent will dissolve the compound when hot but not at room temperature.[15] An isopropanol/water or toluene/hexanes system often works well.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding the minimum amount of boiling solvent until the solid just dissolves.[12]
-
Hot Filtration (Optional): If you observe insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration through a fluted filter paper into a pre-heated flask to remove them.[16]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Undisturbed, slow cooling promotes the growth of larger, purer crystals.[12]
-
Complete Precipitation: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. Characterize the final product by melting point and NMR/HPLC analysis.
Protocol 2: Flash Column Chromatography
This method is necessary when dealing with complex mixtures or oily products.[17]
Step-by-Step Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a suitable solvent system. The ideal system will give your target compound an Rf value of ~0.3. For 2-Fluoro-4-methoxybenzonitrile, start with solvent systems like Hexanes:Ethyl Acetate or Hexanes:Dichloromethane.
Recommended Starting Solvent Systems:
| Solvent System | Ratio (v/v) | Polarity | Typical Application |
| Hexanes:Ethyl Acetate | 9:1 to 3:1 | Low to Medium | Good for separating non-polar impurities.[18] |
| Hexanes:Dichloromethane | 1:1 | Medium | Effective if product and impurities have similar polarity. |
| Dichloromethane:Methanol | 99:1 to 95:5 | High | For separating highly polar impurities like the benzamide.[18] |
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, mix silica gel with your chosen eluent to form a slurry.
-
Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.[19]
-
Open the stopcock to allow excess solvent to drain until the solvent level is just above the silica bed. Never let the column run dry.[19]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane).
-
Add this concentrated solution directly to the top of the silica bed using a pipette.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (flash chromatography) and begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Part 4: Purity Analysis & FAQs
Q5: How can I definitively confirm the purity of my final product?
A5: A combination of analytical techniques is essential for confirming purity.[20]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[21] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Purity is determined by the area percentage of the main product peak.[21][22]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the structure and identify any proton- or carbon-containing impurities. ¹⁹F NMR is also highly valuable for fluorinated compounds.
-
Melting Point: A sharp melting point that matches the literature value (62-65 °C) is a strong indicator of high purity.[11]
Q6: Can I use a base wash (e.g., NaOH) to remove acidic impurities like phenols?
A6: Yes, a dilute base wash is effective for removing acidic impurities. However, be cautious. Prolonged exposure or using a strong base, especially with heating, can promote the hydrolysis of your nitrile product to the corresponding benzamide or carboxylic acid.[10] It is recommended to perform the wash quickly and at a low temperature (e.g., with a pre-chilled dilute base solution).
References
-
Shu, X., et al. (2022). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methoxybenzonitrile. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. RSC Publishing. Retrieved from [Link]
-
Cohen, L. A., & Jones, W. M. (1963). Stereo-electronic Effects in the Alkaline Hydrolysis of Benzamides and Benzonitriles. Journal of the American Chemical Society. Retrieved from [Link]
-
Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydration of benzonitrile into benzamide catalyzed by complexes 1, 2.... Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methoxybenzonitrile. Retrieved from [Link]
-
Chegg.com. (2020). Solved Hydrolysis of a nitrile compound to the corresponding. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Chemical Synthesis: The Versatility of 2-Fluoro-4-methoxybenzonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]
-
Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube. Retrieved from [Link]
-
Merck Millipore. (n.d.). Complete Monograph Methods. Retrieved from [Link]
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
-
Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides. Retrieved from [Link]
-
Chem Survival. (2022). Column Chromatography. YouTube. Retrieved from [Link]
-
Iright. (n.d.). Thermo Fisher, H26627.03, 4-Fluoro-2-methoxybenzonitrile, 97%. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Solved Hydrolysis of a nitrile compound to the corresponding | Chegg.com [chegg.com]
- 10. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Scale-Up of 2-Fluoro-4-methoxybenzonitrile Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 2-Fluoro-4-methoxybenzonitrile (CAS No. 94610-82-9). This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to assist you in navigating the challenges of producing this key chemical intermediate on a larger scale. As Senior Application Scientists, we have compiled this guide based on established chemical principles, field-proven insights, and a thorough review of the available literature.
Introduction to the Synthetic Landscape
2-Fluoro-4-methoxybenzonitrile is a valuable building block in the pharmaceutical and agrochemical industries.[1] Its synthesis on a laboratory scale is well-documented, but transitioning to pilot plant or industrial production presents a unique set of challenges that require careful consideration of reaction conditions, impurity profiles, and safety protocols. This guide will focus on the two most common industrial routes for its synthesis:
-
The Sandmeyer Reaction: Starting from 2-Fluoro-4-methoxyaniline.
-
Nucleophilic Aromatic Substitution (SNAr): Involving the reaction of 3,4-Difluorobenzonitrile with a methoxide source.
We will explore the intricacies of each route, providing you with the necessary information to anticipate and address potential issues, thereby ensuring a robust, safe, and efficient scale-up process.
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction is a classic and versatile method for converting an aromatic amine to a nitrile.[2] In the context of 2-Fluoro-4-methoxybenzonitrile synthesis, this involves the diazotization of 2-Fluoro-4-methoxyaniline followed by cyanation, typically using a copper(I) cyanide catalyst.
Reaction Pathway
Figure 2: General workflow for the SNAr synthesis of 2-Fluoro-4-methoxybenzonitrile.
Troubleshooting Guide: SNAr Reaction Scale-Up
| Problem | Probable Cause(s) | Recommended Actions & Scientific Rationale |
| Incomplete Reaction/Low Conversion | 1. Insufficient Base/Nucleophile: Not enough sodium methoxide to drive the reaction to completion. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Presence of Water: Water can consume the sodium methoxide. | 1. Stoichiometry: Use a slight excess of sodium methoxide (e.g., 1.1-1.2 equivalents). 2. Temperature Optimization: The reaction is typically run at elevated temperatures. The optimal temperature will depend on the solvent used. Monitor the reaction progress by HPLC to determine the optimal temperature and reaction time. 3. Anhydrous Conditions: Use anhydrous solvents and ensure the sodium methoxide is of high quality and handled under an inert atmosphere (e.g., nitrogen). |
| Formation of Isomeric Impurity (3-Fluoro-4-methoxybenzonitrile) | Lack of Regioselectivity: While the 4-position is more activated, some substitution at the 3-position can occur. [3] | Reaction Control: The regioselectivity is influenced by the reaction conditions. Generally, lower temperatures favor substitution at the more activated para-position. However, this needs to be balanced with achieving a reasonable reaction rate. Purification: This isomer can be difficult to remove due to similar physical properties. Careful optimization of recrystallization conditions or the use of chromatography on a large scale may be necessary. |
| Formation of Bis-methoxy Impurity (3,4-Dimethoxybenzonitrile) | Over-reaction: The product, 2-Fluoro-4-methoxybenzonitrile, can undergo a second SNAr reaction with sodium methoxide, although this is generally much slower. | Stoichiometry and Temperature Control: Use only a slight excess of sodium methoxide. Avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed. |
| Difficulties with Product Isolation/Purification | High Solubility of Product in Reaction Solvent: This can lead to low recovery during crystallization. Emulsion Formation during Work-up: Can complicate phase separation. | Solvent Selection: Choose a solvent for the reaction in which the product has lower solubility at room temperature or below, facilitating precipitation upon cooling or addition of an anti-solvent. Work-up Optimization: During aqueous work-up, the addition of brine can help to break emulsions. |
| Safety Concerns (Handling of Sodium Methoxide) | Sodium Methoxide is a Strong Base and is Flammable: It reacts violently with water and is corrosive. | Proper Handling: Handle sodium methoxide in a dry, inert atmosphere. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure that fire-extinguishing equipment suitable for reactive metals (e.g., Class D extinguisher) is available. |
Experimental Protocol: SNAr Synthesis (Conceptual)
-
Reaction Setup:
-
Charge a suitable anhydrous solvent (e.g., DMF, DMSO, or THF) [4]into a dry reactor under a nitrogen atmosphere.
-
Add sodium methoxide to the solvent and stir to dissolve or form a slurry.
-
Heat the mixture to the desired reaction temperature (e.g., 60-100°C).
-
-
Reaction:
-
Slowly add a solution of 3,4-Difluorobenzonitrile in the same anhydrous solvent to the sodium methoxide mixture.
-
Maintain the reaction at the set temperature and monitor its progress by HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding it to water or a dilute acid solution.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Concentrate the organic layer and purify the crude product by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for industrial scale production?
A1: The choice between the Sandmeyer and SNAr routes depends on several factors, including the cost and availability of starting materials, the desired purity of the final product, and the available equipment and safety infrastructure.
-
Sandmeyer Route:
-
Pros: Can be a cost-effective route if 2-Fluoro-4-methoxyaniline is readily available.
-
Cons: Involves the handling of thermally unstable and potentially explosive diazonium salts, which requires stringent safety protocols and specialized equipment for large-scale production. [5]The use of copper cyanide also introduces toxic waste streams that must be managed.
-
-
SNAr Route:
-
Pros: Generally considered a safer and more straightforward process for scale-up as it avoids the use of diazonium salts. The reaction conditions are often milder.
-
Cons: The cost and availability of 3,4-Difluorobenzonitrile can be a limiting factor. Regioselectivity can be an issue, potentially leading to isomeric impurities that are difficult to separate. [3] Q2: How can I effectively monitor the progress of these reactions on a large scale?
-
A2: In-process control (IPC) is crucial for successful scale-up. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the disappearance of starting materials and the formation of the product and any by-products. Samples can be taken from the reactor at regular intervals and analyzed quickly to determine the reaction's progress and endpoint.
Q3: What are the critical safety considerations for scaling up the Sandmeyer reaction?
A3: The primary safety concern is the thermal instability of the aryl diazonium salt. [6][7]A thermal runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing an explosion. It is imperative to:
-
Perform a thorough hazard evaluation: This includes differential scanning calorimetry (DSC) to determine the decomposition temperature of the diazonium salt. [7]* Implement robust temperature control: Ensure the reactor's cooling system can handle the heat generated by the reaction, especially during the addition of sodium nitrite and the diazonium salt solution. [5]* Control addition rates: Slow and controlled addition of reagents is critical to prevent the accumulation of unreacted material and a sudden release of energy.
-
Have an emergency plan: This should include a quenching procedure in case of a temperature excursion.
Q4: What are the best practices for purifying 2-Fluoro-4-methoxybenzonitrile on a large scale?
A4: Recrystallization is the most common and effective method for purifying the final product on a large scale. [8]Key considerations for developing a robust recrystallization process include:
-
Solvent selection: The ideal solvent (or solvent system) will dissolve the product well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures or are insoluble at high temperatures.
-
Cooling profile: A slow and controlled cooling rate generally leads to the formation of larger, purer crystals.
-
Seeding: Adding a small amount of pure product crystals to the supersaturated solution can help to control the crystallization process and obtain a more consistent particle size.
-
Washing: Washing the isolated crystals with a small amount of cold, fresh solvent helps to remove any residual impurities from the mother liquor.
By carefully considering the information provided in this guide, researchers, scientists, and drug development professionals can better anticipate and address the challenges associated with the scale-up of 2-Fluoro-4-methoxybenzonitrile production, leading to a more efficient, safe, and successful manufacturing process.
References
- A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Arom
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- troubleshooting low yields in cyanation reactions with sodium 2-cyanobenzene-1-sulfin
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar.
- troubleshooting failed reactions of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol. Benchchem.
- Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Nu.
- Optimizing reaction conditions for the cyanation of 2-phenylpropyl halides. Benchchem.
- How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange.
- STUDIES ON THERMAL DECOMPOSITION OF SEVERAL AROM
- Chapter 7 Nucleophilic arom
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Predicting Regioselectivity in Nucleophilic Arom
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
- Sandmeyer reaction. Wikipedia.
- Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem.
- Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evalu
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Sandmeyer reaction. L.S.College, Muzaffarpur.
- Thermal Stability of Highly Fluorin
- Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene..
- 15.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Application Note & Protocol: Recrystallization of 3,5-Difluoro-4-methoxybenzonitrile. Benchchem.
- Optimizing Chemical Synthesis: The Versatility of 2-Fluoro-4-methoxybenzonitrile.
- Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation.
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Compounds
Welcome to the Technical Support Center dedicated to navigating the complexities of exothermic reactions in fluorinated compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on ensuring safety and achieving optimal reaction outcomes. The introduction of fluorine into a molecule can dramatically alter its properties, a desirable trait in pharmaceuticals and agrochemicals; however, the reactions to achieve this are often highly energetic and require careful management.[1] This guide provides troubleshooting advice and frequently asked questions to address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the management of exothermic fluorination reactions.
Q1: Why are fluorination reactions often highly exothermic?
A1: The high exothermicity of many fluorination reactions stems from the fundamental properties of the carbon-fluorine bond. The C-F bond is one of the strongest single bonds in organic chemistry. When a weaker bond is replaced with a much stronger C-F bond, the large difference in bond enthalpy is released as heat.[2] Additionally, many common fluorinating reagents, such as elemental fluorine (F₂) and electrophilic "F+" sources, are highly reactive and can react violently with a variety of organic compounds and solvents, contributing to the significant heat release.[3][4][5][6]
Q2: What are the initial signs of a potential thermal runaway reaction?
A2: Recognizing the early warning signs of a thermal runaway is critical for preventing accidents. Key indicators include:
-
A sudden and rapid increase in the internal reaction temperature that is not being controlled by the cooling system.
-
An unexpected rise in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
Vigorous and uncontrolled gas evolution.[7]
Q3: How can I assess the thermal hazard of my fluorination reaction before scaling up?
A3: A thorough thermal hazard assessment is crucial before any scale-up.[8] The primary technique for this is Reaction Calorimetry (RC) . An RC study will provide critical data on the heat of reaction, the rate of heat release, and the adiabatic temperature rise.[9] This information allows you to determine if the reaction can be safely controlled with your available cooling capacity.[8][9] Differential Scanning Calorimetry (DSC) can also be used to determine the onset temperature of decomposition for your reactants, products, and reaction mixture, which is vital for defining a safe operating window.[9]
Q4: What are the key differences in managing exotherms in batch versus continuous flow reactors?
A4: The primary difference lies in the heat and mass transfer characteristics of the reactor systems.
-
Batch Reactors: In a traditional batch reactor, all reagents are typically mixed together, and the heat generated must be removed through the vessel walls. As the scale increases, the surface-area-to-volume ratio decreases dramatically, making heat removal less efficient and increasing the risk of thermal runaway.[8][10]
-
Continuous Flow Reactors: Flow reactors utilize small-diameter tubing, which provides a very high surface-area-to-volume ratio.[11] This allows for highly efficient heat exchange, enabling precise temperature control even for highly exothermic reactions.[1][4][12] The small reaction volume at any given time also significantly enhances safety.[13][14]
The following diagram illustrates the fundamental difference in heat transfer efficiency between batch and flow reactors.
Caption: Comparison of heat transfer in batch vs. flow reactors.
Section 2: Troubleshooting Common Exothermic Events
This section provides a question-and-answer guide to troubleshooting specific issues that may arise during your experiments.
Issue 1: My reaction temperature is rising uncontrollably despite maximum cooling.
Q: I've set my cooling bath to its lowest temperature, but the internal reaction temperature continues to climb. What should I do, and what are the likely causes?
A: An uncontrolled temperature rise is a serious situation that requires immediate and calm action.
Immediate Actions:
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately. This will prevent feeding the exothermic reaction.[8]
-
Increase Stirring: Ensure the stirring is vigorous to improve heat transfer to the reactor walls and prevent the formation of localized hot spots.[9]
-
Prepare for Emergency Quench: Have a pre-cooled quenching agent ready. However, be aware that quenching a highly exothermic reaction can itself be hazardous and should only be performed by trained personnel with appropriate safety measures in place.[15]
Probable Causes & Long-Term Solutions:
-
Reagent Addition is Too Fast: The rate of heat generation is exceeding the rate of heat removal.
-
Solution: Slow down the addition rate of the limiting reagent. For future experiments, perform a calorimetry study to determine the maximum safe addition rate.[7]
-
-
Insufficient Cooling Capacity: Your cooling system may be inadequate for the scale and exothermicity of the reaction.
-
Accumulation of Unreacted Reagents: If the reaction has an induction period or if mixing is poor, reagents can accumulate and then react suddenly.
-
Solution: Ensure adequate mixing and consider adding a small amount of the product from a previous successful batch to initiate the reaction smoothly.
-
The following workflow provides a decision-making process for managing an unexpected exotherm.
Caption: Emergency response workflow for an uncontrolled exotherm.
Issue 2: The reaction is very sluggish at low temperatures, but becomes too vigorous when warmed.
Q: To control the exotherm, I'm running my reaction at a very low temperature, but the conversion is poor. A slight increase in temperature leads to a dangerous spike. How can I find a safe and efficient operating window?
A: This is a common challenge, especially with reactions that have high activation energy.
Causality and Explanation:
At low temperatures, the reaction kinetics are slow, leading to poor conversion. As you increase the temperature, you reach a point where the reaction rate accelerates rapidly. The heat generated then further increases the temperature, creating a positive feedback loop that can lead to a thermal runaway.
Solutions:
-
Semi-Batch Addition: Instead of adding all reagents at once, add one of the reagents slowly over time. This allows you to control the rate of the reaction by controlling the feed rate, maintaining a safe temperature while achieving good conversion.[16]
-
Use of Continuous Flow Chemistry: A flow reactor is an ideal solution for this problem. The reaction can be heated to the optimal temperature for rapid conversion, while the excellent heat transfer of the microreactor ensures that the exotherm is effectively managed.[1][13]
-
Solvent Selection: Choose a solvent with a higher boiling point to provide a larger safety margin. However, ensure the solvent is compatible with your fluorinating agent, as some solvents can react exothermically (e.g., Selectfluor® with DMF).[17][18]
Issue 3: I am observing significant byproduct formation, which seems to be temperature-related.
Q: My fluorination reaction is producing a lot of elimination or rearrangement byproducts. I suspect this is due to temperature fluctuations. How can I improve the selectivity?
A: Poor temperature control is a frequent cause of reduced selectivity in fluorination reactions.
Scientific Rationale:
Many side reactions, such as elimination and rearrangements, have different activation energies than the desired fluorination reaction. Uncontrolled exotherms can create localized hot spots where the temperature is high enough to favor these undesired pathways.[17]
Strategies for Improving Selectivity:
-
Precise Temperature Control: Maintaining a consistent and uniform temperature throughout the reaction is key. As mentioned previously, continuous flow reactors offer superior temperature control compared to batch reactors.[1][12]
-
Choice of Fluorinating Reagent: Some fluorinating reagents are more prone to causing side reactions than others. For example, newer reagents like XtalFluor-E and XtalFluor-M are often more selective and produce fewer elimination byproducts compared to DAST or Deoxo-Fluor.[19][20][21]
-
Reaction Monitoring: Use in-situ monitoring techniques (e.g., IR or NMR spectroscopy) to track the formation of both the desired product and byproducts in real-time. This can help you to optimize reaction conditions to favor the desired product.
Section 3: Best Practices and Protocols
This section provides standardized protocols for key procedures in managing exothermic fluorination reactions.
Protocol 1: Basic Setup for a Continuous Flow Fluorination Reaction
This protocol outlines the general steps for setting up a lab-scale continuous flow system for an exothermic fluorination reaction.
Objective: To perform a fluorination reaction with enhanced safety and temperature control.
Materials:
-
Two syringe pumps
-
T-mixer
-
Tubing of appropriate material (e.g., PFA, stainless steel)
-
Coiled tube reactor
-
Temperature-controlled bath (e.g., oil bath, cryostat)
-
Back pressure regulator
-
Product collection vessel
Procedure:
-
Reagent Preparation: Prepare two separate solutions: one containing the substrate and the other containing the fluorinating agent in a compatible, dry solvent.
-
System Assembly: Assemble the flow reactor system as shown in the diagram below. Ensure all connections are secure.
-
Temperature Equilibration: Immerse the coiled tube reactor in the temperature-controlled bath and allow it to reach the desired reaction temperature.
-
Pumping: Begin pumping the two reagent solutions at the desired flow rates into the T-mixer. The combined stream then enters the heated/cooled coiled reactor.
-
Residence Time: The reaction occurs as the mixture flows through the coiled reactor. The residence time is determined by the reactor volume and the total flow rate.
-
Pressure Control: The back pressure regulator maintains a constant pressure in the system, which can be important for preventing outgassing or for reactions that require elevated pressure.
-
Collection: The product stream exits the back pressure regulator and is collected in the collection vessel.
Caption: Schematic of a basic continuous flow reactor setup.
Protocol 2: Safe Quenching of a Reaction Containing DAST
This protocol describes a general procedure for quenching a reaction mixture containing the highly reactive fluorinating agent, Diethylaminosulfur Trifluoride (DAST).
Objective: To safely neutralize residual DAST after a reaction is complete.
Warning: The quenching of reactive fluorinating agents can be highly exothermic and should only be performed by trained personnel with appropriate safety measures in place.[15]
Procedure:
-
Reaction Completion: Ensure the primary reaction is complete by a suitable analytical method (e.g., TLC, LC-MS).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the exotherm of the quench.
-
Controlled Addition of Quenching Agent: Slowly and cautiously add a suitable quenching agent, such as methanol or isopropanol, dropwise to the reaction mixture with vigorous stirring.
-
Temperature Monitoring: Continuously monitor the internal temperature. If the temperature rises significantly, pause the addition until it subsides.
-
Aqueous Workup: Once the initial vigorous reaction has ceased, slowly add water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Extraction: Proceed with the standard aqueous workup and extraction of the desired product.
Section 4: Data Tables for Quick Reference
The following tables provide a summary of important parameters for selected fluorinating reagents.
Table 1: Thermal Stability of Common Deoxyfluorination Reagents
| Reagent | Structure | Onset of Decomposition (°C) | Notes |
| DAST | Et₂NSF₃ | ~90 | Can be explosive upon heating.[15] |
| Deoxo-Fluor® | (MeOCH₂CH₂)₂NSF₃ | ~140 | More thermally stable than DAST. |
| XtalFluor-E® | [Et₂NSF₂]BF₄ | >180 | Crystalline solid, significantly more stable than DAST.[19][20] |
| XtalFluor-M® | [MorpholinoSF₂]BF₄ | >180 | Crystalline solid with enhanced thermal stability.[19][20] |
Data is approximate and can vary based on purity and experimental conditions.
Table 2: Recommended Control Parameters for a Generic Exothermic Fluorination
| Parameter | Safe Operating Range | Unsafe Range | Rationale |
| Internal Temperature | 0 - 10 °C | > 25 °C | Maintaining a low temperature is crucial for controlling the reaction rate.[7] |
| Reagent Addition Rate | 1 - 2 mL/min | > 5 mL/min | Slow, controlled addition prevents the accumulation of unreacted reagents and rapid heat generation.[7] |
| Cooling Bath Temperature | -10 to -5 °C | > 0 °C | The cooling bath must have sufficient capacity to remove the heat generated by the reaction.[7] |
| Stirring Speed | 200 - 300 RPM | < 100 RPM | Adequate agitation ensures uniform temperature distribution and prevents the formation of localized hot spots.[7] |
These values are for illustrative purposes and must be adapted based on a thorough risk assessment for your specific process.[7]
References
- Safety and handling of fluorinated organic compounds. (2025). BenchChem.
-
Lee, T. C., Tong, Y., & Fu, W. C. (2023). Advances in Continuous Flow Fluorination Reactions. Chemistry – An Asian Journal, 18(21), e202300723. [Link]
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Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Flow microreactor synthesis in organo-fluorine chemistry. (2012). Beilstein Journal of Organic Chemistry. [Link]
- Technical Support Center: Optimizing Reaction Conditions for Fluorin
- Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. (2025).
-
Gutmann, B., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2–18. [Link]
-
Specific Solvent Issues with Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. (1955). Journal of Research of the National Bureau of Standards, 55(4), 179–194. [Link]
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Mitchell, M. B. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 18(11), 1438–1446. [Link]
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Ponomarev, G. V. (2000). Fluorine Calorimetry: History, Applications, Results. Begell House. [Link]
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Lacher, J. R., Kianpour, A., Oetting, F., & Park, J. D. (1956). Reaction calorimetry. The hydrogenation of organic fluorides and chlorides. Transactions of the Faraday Society, 52, 1500–1508. [Link]
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Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The use of diethylaminosulfur-trifluoride (DAST) for the fluorination in a continuous flow reactor. Synlett, 2008(14), 2111–2114. [Link]
-
King, R. C., & Armstrong, G. T. (1968). Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 72A(2), 113–131. [Link]
-
PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. (2024). University of Amsterdam. [Link]
- Technical Support Center: Managing Exothermic Reactions Involving Fluoroacetonitrile. (2025). BenchChem.
-
Benefits of Continuous Flow Chemistry. Mettler Toledo. [Link]
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Safe scale-up with exothermic reactions. (2021). Process Technology Online. [Link]
-
Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3456–3464. [Link]
-
Nuttall, R. L., Wise, S., & Hubbard, W. N. (1961). Fluorine bomb calorimetry. Review of Scientific Instruments, 32(12), 1402–1403. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. [Link]
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Advances in Fluorine Chemistry. (1960). Minnesota Attorney General. [Link]
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Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021). DSpace@MIT. [Link]
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Heat resistance Fluorochemicals. Daikin. [Link]
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Why is the fluorination of benzene highly exothermic whereas iodination is endothermic? (2017). Quora. [Link]
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Beaulieu, F., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. The Journal of Organic Chemistry, 75(10), 3456–3464. [Link]
-
Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment. [Link]
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The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters, 10(7), 941–945. [Link]
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How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). LinkedIn. [Link]
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How to Troubleshoot a Reaction. University of Rochester. [Link]
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Rules of Thumb: Scale-up. (2023). The Chemical Engineer. [Link]
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Fluorination Remains Key Challenge in API Synthesis. (2016). Pharmaceutical Technology. [Link]
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Strategies Towards Challenging Fluorination Reactions. (2014). C‐H and C‐X Bond Functionalization: Transition Metal Mediation. [Link]
-
Heat Transfer Fluid Systems Experience at Fluor. Fluor. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester. [Link]
-
Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide. (2025). ResearchGate. [Link]
-
Brooks, A. F., et al. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. Journal of Labelled Compounds and Radiopharmaceuticals, 57(4), 209–221. [Link]
-
Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. (2021). MDPI. [Link]
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021). Chemical Society Reviews. [Link]
-
Lee, T. C., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(11), 6335–6353. [Link]
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Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions Involving 2-Fluoro-4-methoxybenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging issue: catalyst deactivation in synthetic routes utilizing 2-Fluoro-4-methoxybenzonitrile. As a versatile building block in the pharmaceutical and agrochemical industries, its unique trifecta of functional groups—fluorine, methoxy, and nitrile—presents specific challenges to catalyst stability.[1] This document moves beyond generic advice to offer a causal understanding of deactivation mechanisms and provides field-proven protocols to diagnose and mitigate these issues.
Part 1: Understanding the Primary Deactivation Culprits
Catalyst deactivation is a complex process that can manifest in several ways, including poisoning, fouling, and thermal degradation.[2] When working with 2-Fluoro-4-methoxybenzonitrile, the molecular structure itself provides critical clues to the most probable deactivation pathways. The fluorine and nitrile functionalities are the primary suspects.
The Double-Edged Sword: The Role of the Fluorine Moiety
The fluorine atom, due to its extreme electronegativity, profoundly influences the electronic properties of the aromatic ring.[3] While this can be beneficial for certain transformations, it is also a primary source of catalyst deactivation.
-
Fluoride Poisoning: In many common reactions, such as palladium-catalyzed cross-couplings, the reaction environment can lead to the liberation of fluoride ions (F⁻).[4][5] These ions can act as potent poisons by forming strong, often irreversible, bonds with the metal center of the catalyst. This interaction occupies the active sites, preventing the catalyst from participating in the desired catalytic cycle.[6]
-
HF Formation and Support Attack: Under acidic conditions or in the presence of protic sources, fluoride ions can form hydrogen fluoride (HF). HF is highly corrosive and can attack not only the metal active site but also the catalyst's support material (e.g., silica, alumina), leading to irreversible structural changes and loss of active surface area.[7]
The Competing Coordinator: The Nitrile Group
The nitrile group (-C≡N) is a well-known coordinating ligand. The lone pair of electrons on the nitrogen atom can bind to the electron-deficient metal center of the catalyst.
-
Competitive Inhibition: The nitrile group of the substrate or product can compete with the desired reactants (e.g., the aryl halide in a Suzuki coupling) for coordination to the catalyst's active site. This is a form of reversible inhibition that slows the reaction rate by reducing the availability of the active catalyst.
-
Irreversible Poisoning: In some cases, particularly at elevated temperatures, the coordination of the nitrile group can be very strong, leading to the formation of a stable, inactive complex. This effectively removes the catalyst from the reaction, a form of irreversible poisoning.
Part 2: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common experimental observations in a question-and-answer format, providing diagnostic steps and potential solutions.
Q1: My reaction (e.g., a Suzuki or Sonogashira coupling) began with a promising conversion rate, but then abruptly stopped after a short period. What is the most likely cause?
A1: A rapid and complete cessation of catalytic activity is a classic symptom of acute catalyst poisoning .[7][8] The abrupt nature of the failure suggests that a potent inhibitor was either present from the start or generated rapidly in the reaction mixture.
Troubleshooting & Optimization:
-
Reagent Purity Audit: The first step is to scrutinize the purity of all reagents. Trace impurities, especially water or other halide compounds in your 2-Fluoro-4-methoxybenzonitrile or coupling partner, can accelerate catalyst poisoning.
-
Fluoride Scavenging: The most probable poison derived from the substrate is the fluoride ion. Consider adding a fluoride scavenger to the reaction. Stoichiometric amounts of boronic acids or the addition of glass beads (silicates) can sometimes sequester fluoride ions, protecting the catalyst.
-
Ligand Choice: The choice of ligand is critical. A bulky, electron-rich phosphine ligand can create a protective sphere around the palladium center, making it less susceptible to coordination by poisons like fluoride or the nitrile group.
Q2: The reaction is extremely sluggish from the outset, showing minimal conversion even after several hours at elevated temperatures. What is preventing the reaction from proceeding efficiently?
A2: A consistently low reaction rate often points to competitive inhibition or a fundamentally sub-optimal catalyst system for this specific substrate. The nitrile group is a likely culprit, reversibly coordinating to the catalyst and reducing its availability for the productive catalytic cycle.
Troubleshooting & Optimization:
-
Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome the inhibition and provide acceptable yields. This is a useful diagnostic tool, though not ideal for process efficiency.
-
Optimize Ligand-to-Metal Ratio: For palladium catalysis, the ratio of ligand to metal can be crucial. If the nitrile group is displacing your phosphine ligand, increasing the ligand concentration (e.g., from a 1:1 to a 4:1 ligand-to-palladium ratio) can shift the equilibrium to favor the active catalyst complex.
-
Temperature Staging: Instead of starting at a high temperature, begin the reaction at a lower temperature and gradually increase it. This can sometimes allow the initial, more sensitive steps of the catalytic cycle to complete before higher temperatures promote stronger, deactivating coordination of the nitrile group.
Q3: I'm observing a gradual, steady decline in the reaction rate over the course of the experiment. The reaction doesn't stop, but it gets progressively slower. What's happening?
A3: A slow, continuous loss of activity is characteristic of fouling (coking) or thermal degradation (sintering) .[2][7]
-
Fouling: Side reactions can produce insoluble polymeric or carbonaceous materials that deposit on the catalyst surface, blocking active sites.[2] In palladium-catalyzed reactions, this can also manifest as the formation of inactive palladium black.
-
Sintering: At high temperatures, the fine metal nanoparticles of a supported catalyst can migrate and agglomerate into larger, less active particles. This reduces the available surface area for catalysis.[7]
Troubleshooting & Optimization:
-
Lower the Reaction Temperature: This is the most effective way to combat both thermal degradation and many fouling pathways. Determine the minimum temperature required for an acceptable reaction rate.
-
Improve Agitation/Mixing: Poor mixing can create localized "hot spots" of high reactant concentration, which can accelerate the formation of fouling agents. Ensure your reaction is being stirred vigorously and effectively.
-
Solvent Selection: Ensure that all reactants and byproducts are fully soluble in the chosen solvent at the reaction temperature. If byproducts are precipitating, they can coat the catalyst.
Part 3: Visualization of Deactivation Pathways & Workflows
The following diagrams illustrate the key concepts discussed.
Caption: Key deactivation pathways originating from the substrate.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Part 4: Data Summary & Experimental Protocols
Table 1: Deactivation Symptom-Cause-Solution Matrix
| Symptom | Most Likely Cause(s) | Primary Diagnostic Action(s) | Recommended Solution(s) |
| Rapid/Abrupt Stop | Acute Poisoning (Fluoride, impurities) | Analyze purity of starting materials. | Purify reagents; add a fluoride scavenger; use more robust ligands. |
| Sluggish from Start | Competitive Inhibition (Nitrile group) | Run reaction with increased catalyst loading as a test. | Increase catalyst/ligand loading; screen different ligands; optimize temperature profile. |
| Gradual Decline | Fouling/Coking; Thermal Sintering | Visually inspect for precipitates (e.g., Pd black); monitor temperature closely. | Lower reaction temperature; improve agitation; select a more suitable solvent. |
| No Reaction | Wrong catalyst system; Severe poisoning | Re-evaluate catalyst/ligand choice based on literature for similar substrates. | Screen a panel of catalysts and ligands; check for gross contamination of reagents. |
Protocol 1: General Procedure for Catalyst Regeneration by Washing (for Fouling)
This protocol is suitable for removing adsorbed organic byproducts or soluble foulants from a heterogeneous catalyst. It is unlikely to be effective for irreversible poisoning by fluoride.[7]
-
Catalyst Recovery: After the reaction, allow the mixture to cool. Separate the solid catalyst from the reaction mixture by filtration under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Wash Sequence: Wash the recovered catalyst cake on the filter sequentially with the following solvents:
-
The reaction solvent (e.g., toluene, 3x catalyst volume) to remove residual reactants and products.
-
A more polar solvent (e.g., acetone or ethanol, 3x catalyst volume) to remove polar impurities.
-
A non-polar solvent (e.g., hexane, 3x catalyst volume) to remove remaining organic residues.
-
-
Drying: Dry the washed catalyst under high vacuum for 4-6 hours at a mild temperature (e.g., 60 °C) to remove all solvent residues.
-
Activity Test: Test the regenerated catalyst in a small-scale reaction to evaluate the recovery of its activity.
Protocol 2: Diagnostic Test for Fluoride-Mediated Deactivation
This experiment helps determine if fluoride poisoning is the primary cause of catalyst deactivation.
-
Set Up Parallel Reactions: Prepare two identical small-scale reactions according to your optimized procedure.
-
Control Reaction: Run the first reaction exactly as you have been.
-
Test Reaction: To the second reaction, add a potential fluoride scavenger. A simple and effective choice is to add 1-2 equivalents (relative to the catalyst) of a simple boronic acid like phenylboronic acid, or a small amount of acid-washed silica gel.
-
Monitor and Compare: Monitor the conversion of both reactions over time using an appropriate analytical technique (e.g., GC, LC-MS).
-
Analysis: If the "Test Reaction" with the scavenger shows a significantly higher conversion or a longer period of sustained activity compared to the "Control Reaction," it strongly indicates that fluoride-mediated deactivation is a major issue.
References
-
Tsygankov, A. (n.d.). Fluoride-activated Catalysis. University of Groningen Research Portal. [Link]
-
Tsygankov, A. (n.d.). Fluoride-activated Catalysis. University of Groningen. [Link]
-
Luo, Z., et al. (n.d.). Fluorinated catalysts for the oxygen evolution reaction: a comprehensive review of synthesis, structure, and performance. Journal of Materials Chemistry A (RSC Publishing). [Link]
-
(n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH. [Link]
-
(n.d.). EFFECT OF SODIUM FLUORIDE ON THE CATALASE ACTIVITY IN THP-1 MACROPHAGES. ProQuest. [Link]
-
(2020). Impact of Multiple Hydrogen Bonds with Fluoride on Catalysis: Insight from NMR Spectroscopy. PMC - NIH. [Link]
-
(2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
(n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
(2020). Palladium Cross Coupling Reactions 1. An Introduction. YouTube. [Link]
-
(n.d.). Cross-coupling reaction. Wikipedia. [Link]
-
(n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Fluorinated catalysts for the oxygen evolution reaction: a comprehensive review of synthesis, structure, and performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. EFFECT OF SODIUM FLUORIDE ON THE CATALASE ACTIVITY IN THP-1 MACROPHAGES - ProQuest [proquest.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
preventing byproduct formation during the nitration of fluorinated aromatics
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the nitration of fluorinated aromatic compounds. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and optimizing your experimental outcomes. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the nitration of fluorinated aromatics, offering explanations for their causes and actionable solutions.
Issue 1: Significant Byproduct Formation, Including Isomers and Dinitrated Compounds
Question: My reaction is producing a complex mixture of products, including multiple isomers and over-nitrated species. How can I improve the selectivity for my desired mononitro-fluoroaromatic compound?
Root Cause Analysis:
Byproduct formation in the nitration of fluorinated aromatics is a frequent challenge stemming from several factors. The fluorine atom, being an ortho-, para-director, and the nitro group, a meta-director, can lead to a mixture of isomers. Furthermore, the strong activating or deactivating effects of other substituents on the aromatic ring can influence regioselectivity. Over-nitration, or dinitration, occurs when the reaction conditions are too harsh, causing a second nitro group to be added to the ring.[1][2]
Solutions:
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature. Lower temperatures significantly enhance selectivity by favoring the kinetically controlled product and minimizing over-nitration.[1] It is crucial to find the optimal temperature for your specific substrate.[1]
-
Controlled Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of the fluorinated aromatic compound.[1] This slow addition helps to maintain a low concentration of the highly reactive nitronium ion (NO₂⁺) and dissipates the heat generated from the exothermic reaction, reducing the likelihood of side reactions.[1]
-
Stoichiometry Optimization: Use a modest excess of the nitrating agent. A large excess increases the probability of dinitration and other undesired side reactions.[1]
-
Choice of Nitrating Agent: For deactivated substrates, a stronger nitrating agent, such as fuming nitric acid or systems that generate a higher concentration of the nitronium ion, might be necessary.[1][3] Conversely, for activated substrates, a milder nitrating agent can help prevent over-reaction.
-
Catalyst Systems: The use of solid acid catalysts, like zeolites (e.g., ZSM-5), can improve regioselectivity, often favoring the formation of the para isomer and reducing the amount of the undesirable meta isomer.[4]
| Parameter | Recommendation for High Selectivity | Rationale |
| Temperature | 0°C or lower | Reduces rates of competing side reactions and over-nitration.[1] |
| Addition Rate | Slow, dropwise | Maintains low [NO₂⁺], controls exotherm.[1] |
| Stoichiometry | Slight excess of nitrating agent | Minimizes dinitration.[1] |
| Catalyst | Zeolites (e.g., H-ZSM-5) | Can enhance para-selectivity.[4] |
Issue 2: Low or No Conversion of the Starting Material
Question: My nitration reaction is very slow or is not proceeding to completion, resulting in a low yield of the desired product. What can I do to improve the reaction rate?
Root Cause Analysis:
Fluorinated aromatic compounds can be deactivated towards electrophilic aromatic substitution, including nitration. The electron-withdrawing nature of the fluorine atom and other deactivating groups on the ring can make the aromatic system less nucleophilic and thus less reactive towards the electrophilic nitronium ion.[1]
Solutions:
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature can enhance the reaction rate.[1] However, this must be done with care, as higher temperatures can also lead to increased byproduct formation.[1] Monitor the reaction closely by techniques like TLC or HPLC to find an optimal balance.
-
Use a Stronger Nitrating Agent: Employing a more potent nitrating system can overcome the deactivation of the aromatic ring. Options include:
-
Using fuming nitric acid.[1]
-
Increasing the proportion of sulfuric acid in the mixed acid, which generates a higher concentration of the nitronium ion.[1]
-
Novel nitrating systems like nitric acid with trifluoroacetic anhydride and a zeolite catalyst can be effective for highly deactivated substrates.[3]
-
-
Increase Reaction Time: For deactivated substrates, a longer reaction time may be necessary to achieve complete conversion.[1]
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the nitration of fluorinated aromatics.
Q1: What is the fundamental mechanism of aromatic nitration?
The nitration of aromatic compounds is a classic example of an electrophilic aromatic substitution (EAS) reaction. The key steps are:
-
Generation of the Electrophile: Concentrated nitric acid is protonated by a stronger acid, typically sulfuric acid, to form the highly electrophilic nitronium ion (NO₂⁺).[5][6]
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6][7][8] This step is typically the rate-determining step.[6]
-
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.[6][7]
Caption: General mechanism of electrophilic aromatic nitration.
Q2: How does the fluorine substituent influence the regioselectivity of nitration?
The fluorine atom is an interesting case as it is an electronegative, deactivating group, yet it is an ortho, para-director. This is due to a balance of two opposing effects:
-
Inductive Effect (-I): Being highly electronegative, fluorine withdraws electron density from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, increasing electron density at the ortho and para positions.
While the inductive effect deactivates the entire ring, the resonance effect directs the incoming electrophile to the ortho and para positions, where the intermediate sigma complex is more stabilized.
Q3: What are some alternative, "greener" methods for the nitration of fluorinated aromatics?
Traditional nitration methods often use strong, corrosive acids, leading to environmental concerns.[4] Research is ongoing into more environmentally benign approaches:
-
Solid Acid Catalysts: Using recyclable catalysts like zeolites can reduce the need for strong liquid acids and improve selectivity.[4]
-
Enzymatic Nitration: Biocatalytic methods using enzymes like horseradish peroxidase or P450 enzymes are being explored.[9][10] These reactions often occur under milder conditions (ambient temperature and neutral pH) and can offer high regioselectivity.[9][10]
-
Alternative Nitrating Agents: Systems using dinitrogen pentoxide (N₂O₅) in conjunction with ionic liquids or other catalysts are being investigated to improve selectivity and reduce waste.[11]
III. Experimental Protocols
Protocol 1: General Procedure for the Controlled Nitration of a Fluorinated Aromatic Compound
Objective: To perform a controlled mononitration of a fluorinated aromatic substrate, minimizing byproduct formation.
Materials:
-
Fluorinated aromatic starting material
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
Setup: Place the fluorinated aromatic compound in a round-bottom flask equipped with a magnetic stirrer and a thermometer. If the starting material is a solid, dissolve it in a minimal amount of a suitable inert solvent.
-
Cooling: Cool the flask in an ice bath to 0°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Slow Addition: Transfer the cold nitrating mixture to a dropping funnel and add it dropwise to the stirred solution of the fluorinated aromatic compound, ensuring the internal temperature does not rise above 5°C.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction at 0-5°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Work-up:
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method such as column chromatography or recrystallization.[1]
Caption: Workflow for controlled nitration of fluorinated aromatics.
IV. References
-
Nitration of Aromatic Compounds. (2023). YouTube. Available at: [Link]
-
Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. ResearchGate. Available at: [Link]
-
Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020). Chemistry LibreTexts. Available at: [Link]
-
Aromatic Nitration. BYJU'S. Available at: [Link]
-
Nitration. Wikipedia. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available at: [Link]
-
Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2015). ResearchGate. Available at: [Link]
-
Method of purifying nitrated aromatic compounds from a nitration process. (2016). Google Patents. Available at:
-
A novel method for the nitration of deactivated aromatic compounds. (1999). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Process for the nitration of aromatic compounds. (1998). Google Patents. Available at:
-
Regioselective nitration of aromatic compounds and the reaction products thereof. (1999). Google Patents. Available at:
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). PMC. Available at: [Link]
-
Different ways to control stereoselective electrophilic aromatic nitrations through space with carbonyl directing groups. ResearchGate. Available at: [Link]
-
Direct aromatic nitration by bacterial P450 enzymes. (2024). PMC. Available at: [Link]
-
Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci. (2014). YouTube. Available at: [Link]
-
Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. ResearchGate. Available at: [Link]
-
Nitration and aromatic reactivity. (1968). Accounts of Chemical Research. Available at: [Link]
-
Nitration of aromatic compounds. (2018). Google Patents. Available at:
-
Biocatalytic Strategies for Nitration Reactions. (2022). JACS Au. Available at: [Link]
-
Methods for the nitration of aromatic compounds. (2012). Google Patents. Available at:
-
Enzyme catalytic nitration of aromatic compounds. (2015). PubMed. Available at: [Link]
-
Preparation of nitrofluoroaromatic compounds. (1996). Google Patents. Available at:
-
Adsorbable organic fluorine (AOF) in aqueous matrices by combustion and ion chromatography (IC). (2023). EPA. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitration - Wikipedia [en.wikipedia.org]
- 3. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct aromatic nitration by bacterial P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme catalytic nitration of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Alkylation Reactions of Benzonitrile Derivatives
Welcome to the technical support center for the N-alkylation of benzonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of N-alkylated benzonitrile compounds. As Senior Application Scientists, we have curated this information to be both technically precise and practically applicable in a laboratory setting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the N-alkylation of benzonitrile derivatives, providing foundational knowledge for successful experimentation.
Q1: Why is the N-alkylation of aminobenzonitriles often challenging?
The primary challenge in the N-alkylation of aminobenzonitriles stems from the electronic properties of the benzonitrile scaffold. The cyano group (-CN) is strongly electron-withdrawing, which significantly reduces the electron density on the aromatic ring. This, in turn, decreases the nucleophilicity of the amino group, making it less reactive towards alkylating agents compared to other anilines.[1] Consequently, harsher reaction conditions, such as higher temperatures or stronger bases, may be required to drive the reaction to completion.[1]
Another significant challenge is controlling the extent of alkylation. The mono-alkylated product is often more nucleophilic than the starting aminobenzonitrile, leading to the formation of di-alkylated byproducts.[1][2] Achieving selective mono-alkylation requires careful optimization of reaction conditions.
Q2: How does the position of the cyano group (ortho, meta, para) affect the N-alkylation reaction?
The position of the cyano group relative to the amino group influences the reactivity through a combination of electronic and steric effects:
-
Para-aminobenzonitrile: The cyano group exerts its maximum electron-withdrawing effect through resonance, significantly deactivating the amino group. This isomer is generally the least nucleophilic and may require the most forcing conditions for N-alkylation.
-
Meta-aminobenzonitrile: The electron-withdrawing effect of the cyano group is primarily inductive, which is weaker than the resonance effect. Therefore, 3-aminobenzonitrile is generally more nucleophilic and reactive than the para-isomer.
-
Ortho-aminobenzonitrile: While the inductive electron-withdrawing effect is present, the ortho-isomer introduces steric hindrance around the amino group. This can slow down the rate of N-alkylation, particularly with bulky alkylating agents. Additionally, the proximity of the two groups can lead to potential side reactions or chelation effects depending on the reaction conditions.
Q3: What are the best general starting conditions for the N-alkylation of an aminobenzonitrile?
For a typical SN2 N-alkylation of an aminobenzonitrile with an alkyl halide, a good starting point would be:
| Parameter | Recommendation | Rationale |
| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | These are effective bases for deprotonating the amine without being overly harsh. Cs₂CO₃ is more soluble and can be more effective.[1] |
| Solvent | Polar aprotic solvents like DMF or DMSO | These solvents are effective at dissolving the reactants and facilitating SN2 reactions.[3] |
| Alkylating Agent | Alkyl iodide or bromide | Reactivity follows the trend I > Br > Cl. Using a more reactive alkyl halide can improve yields and reaction times.[1] |
| Temperature | 60-100 °C | Due to the reduced nucleophilicity of aminobenzonitriles, elevated temperatures are often necessary. The optimal temperature should be determined empirically. |
| Stoichiometry | 1.1-1.5 equivalents of alkyl halide and base | A slight excess of the alkylating agent and base is typically used to ensure complete conversion of the starting material. |
Q4: How can I achieve selective mono-alkylation and avoid di-alkylation?
Over-alkylation is a common problem because the mono-alkylated product is often more nucleophilic than the starting amine.[1][2] Several strategies can be employed to favor mono-alkylation:
-
Use a large excess of the aminobenzonitrile: By using a 2-5 fold excess of the amine relative to the alkylating agent, the probability of the alkylating agent reacting with the starting material is increased.[1]
-
Slow addition of the alkylating agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration of the alkylating agent in the reaction mixture, which disfavors the second alkylation step.[1]
-
Use a weaker base or control stoichiometry: Using a base that only partially deprotonates the amine can help, as can carefully controlling the stoichiometry of the base.
-
Lower the reaction temperature: Reducing the temperature can decrease the rate of the second alkylation reaction more significantly than the first.[1]
-
Employ alternative methodologies: Reductive amination is an excellent method for achieving clean, selective mono-alkylation.[1] Another approach is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology using alcohols as alkylating agents with a suitable transition-metal catalyst.[4][5]
Q5: Are there any alternative, "greener" methods for N-alkylating aminobenzonitriles?
Yes, several greener alternatives to traditional N-alkylation with alkyl halides are available:
-
Borrowing Hydrogen Catalysis: This method uses alcohols as alkylating agents, with water as the only byproduct, making it a highly atom-economical process.[4][5] Ruthenium and Iridium-based catalysts are commonly used.[4][5]
-
Reductive Amination: This involves the reaction of the aminobenzonitrile with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired N-alkylated product. This method offers high selectivity for mono-alkylation.[1]
-
Use of Dialkyl Carbonates: Reagents like dimethyl carbonate (DMC) are considered environmentally benign alkylating agents, with non-toxic byproducts.[4]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the N-alkylation of benzonitrile derivatives.
Problem 1: Low to no conversion of the starting aminobenzonitrile.
A low or lack of conversion is a frequent issue, often related to the inherently low nucleophilicity of the aminobenzonitrile.
Troubleshooting Workflow for Low Yield
Caption: Competing mono- and di-alkylation pathways.
Solutions:
-
Adjust Stoichiometry: Use a significant excess (2-5 equivalents) of the aminobenzonitrile relative to the alkylating agent. [1]This statistically favors the reaction of the alkylating agent with the starting material.
-
Slow Addition of Alkylating Agent: Use a syringe pump to add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, minimizing the chance of it reacting with the more nucleophilic mono-alkylated product. [1]* Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation, improving selectivity for the mono-alkylated product. [1]* Consider Reductive Amination: This method is highly selective for mono-alkylation and is an excellent alternative if direct alkylation proves difficult to control. [1]
Problem 3: Side reactions leading to unidentified byproducts.
While the nitrile group is generally stable under many N-alkylation conditions, side reactions can still occur, particularly under harsh conditions.
Potential Side Reactions and Solutions:
-
Elimination: If using secondary or tertiary alkyl halides, elimination to form an alkene can compete with substitution, especially with strong, sterically hindered bases.
-
Solution: Use a primary alkyl halide if possible. If a secondary halide is necessary, use a less hindered base and milder reaction conditions.
-
-
Reaction with Solvent: At high temperatures, solvents like DMF can decompose or react. For instance, DMF can be a source of dimethylamine, leading to the formation of N,N-dimethylated byproducts.
-
Solution: If high temperatures are required, consider a more stable solvent like DMSO or sulfolane.
-
-
Hydrolysis of the Nitrile Group: In the presence of strong acid or base and water, the nitrile group can be hydrolyzed to an amide or a carboxylic acid.
-
Solution: Ensure anhydrous conditions by using dry solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 4: Difficulty in product purification.
The purification of N-alkylated aminobenzonitriles can be challenging due to the similar polarities of the starting material, mono- and di-alkylated products.
Purification Strategies:
-
Column Chromatography: This is the most common method for separating the product mixture. A careful selection of the solvent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Acid-Base Extraction: If there is a significant difference in the basicity of the starting amine and the alkylated products, an acid-base extraction can be attempted. However, the basicity of the mono- and di-alkylated products may be too similar for this to be effective.
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective purification method. Screening various solvents to find one in which the product has low solubility at room temperature but is soluble at elevated temperatures is key.
References
- BenchChem Technical Support Team. (2025).
- ACS Green Chemistry Institute. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. American Chemical Society.
- BenchChem. (2025).
- Ikawa, T., Fujita, Y., Mizusaki, T., et al. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 10(2), 435-443.
- Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.
- Trade Science Inc. (2014). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Trade Science Inc.
- National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Liang, R., Li, S., Wang, R., Lu, L., & Li, F. (2017). A Cp*Ir complex bearing a functional 2,2′-bibenzimidazole ligand is a highly effective and general catalyst for the N-methylation of a variety of amines with methanol in the presence of a weak base. Organic Letters, 19(21), 5790–5793.
- Liu, P., Tung, N. T., Xu, X., Yang, J., & Li, F. (2021). [(p-cymene)Ru(2,2'-bpyO)(H2O)] is a general and efficient catalyst for the N-methylation of amines and sulfonamides with methanol in the presence of a carbonate salt. The Journal of Organic Chemistry, 86(4), 2621–2631.
- Royal Society of Chemistry. (2019). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- Zaragoza, F., & Stephensen, H. (2001). A Simple and Efficient Method for the Mono-N-alkylation of Anilines. The Journal of Organic Chemistry, 66(7), 2518–2521.
- Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines, Sulfonamides, and Anilines. Organic Letters, 1(12), 1893–1896.
- Royal Society of Chemistry. (2014).
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- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Improve Conversion Rate in Benzonitrile Synthesis
Welcome to the technical support center for benzonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis of benzonitrile. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
This resource is structured into method-specific troubleshooting guides and frequently asked questions (FAQs). Each section addresses specific issues that can lead to low conversion rates and yields, providing evidence-based strategies for improvement.
Part 1: Dehydration of Benzamide
The dehydration of benzamide is a common laboratory-scale method for producing benzonitrile. While conceptually straightforward, achieving high conversion requires careful control over reagents and conditions to avoid side reactions and starting material decomposition.
Troubleshooting Guide & FAQs: Dehydration of Benzamide
Q1: My benzamide dehydration is resulting in a low yield of benzonitrile. What are the likely causes?
A1: Low yields in the dehydration of benzamide often stem from incomplete reaction, side reactions, or suboptimal conditions. Key factors to investigate include:
-
Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Ensure the reagent is fresh and anhydrous, as moisture will consume it and reduce its effectiveness.[1]
-
Harsh Reaction Conditions: High temperatures can lead to the decomposition of both the benzamide starting material and the benzonitrile product.[1]
-
Presence of Water: Any moisture in the reaction setup (glassware, solvents, reagents) can hydrolyze the dehydrating agent and the starting material.[1]
-
Sublimation of Benzamide: Benzamide can sublime at higher temperatures, depositing on cooler parts of the apparatus and effectively removing it from the reaction mixture.[1]
Q2: How can I improve the conversion rate of my benzamide dehydration?
A2: To improve the conversion rate and final yield, consider the following optimization steps:
-
Optimize the Dehydrating Agent and Stoichiometry: Select a suitable dehydrating agent and use the appropriate stoichiometry. While a molar excess may be necessary, a large excess can lead to difficult workups and side reactions.[1] Refer to the table below for a comparison of common dehydrating agents.
-
Control Reaction Temperature: If possible, attempt the reaction at a lower temperature. Some modern reagents and protocols allow for dehydration at or below room temperature.[1] If heating is necessary, ensure it is uniform (e.g., using an oil bath) to prevent localized overheating and decomposition. For microwave-assisted synthesis with P₂O₅, temperatures between 220-240°C are optimal, as higher temperatures do not significantly improve the rate.[2][3]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and use anhydrous solvents if the protocol requires them. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to exclude atmospheric moisture.[1]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the product. This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to product degradation.[1]
Data Presentation: Comparison of Common Dehydrating Agents for Benzamide
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Pentoxide (P₂O₅) | Neat, heat (conventional or microwave)[2] | High reactivity, fast reaction times (especially with microwave)[2][3] | Highly exothermic, can be difficult to control, requires vigorous mixing.[4] |
| Thionyl Chloride (SOCl₂) | Reflux in solvent (e.g., dichloroethane), often with a catalyst like DMF[3] | Effective, product is often clean | Generates corrosive HCl and SO₂ gas, requires a scrubber |
| Ammonium Sulfamate | Neat, heat (190-200°C)[5] | Inexpensive, avoids toxic reagents[5] | High temperatures required, potential for sublimation of benzamide.[5] |
| Palladium(II) Chloride (PdCl₂) | Aqueous acetonitrile, room temperature[6] | Very mild conditions, good for sensitive substrates | Requires a precious metal catalyst |
Experimental Protocol: Dehydration using Phosphorus Pentoxide (Microwave)
This method provides a rapid and high-yielding synthesis of benzonitrile under solvent-free conditions.[2][3]
Materials:
-
Benzamide (e.g., 1 mmol, 0.121 g)
-
Phosphorus Pentoxide (P₂O₅) (e.g., 1.4 mmol)[2]
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a microwave process vial, thoroughly mix benzamide and phosphorus pentoxide.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture for 1-2.5 minutes, maintaining a temperature between 220-240°C.[2][3]
-
Cool the reaction vessel to room temperature.
-
Extract the product by adding dichloromethane (e.g., 5 mL) and stirring.[2]
-
Filter the mixture to remove the solid phosphorus oxides.
-
Dry the organic filtrate over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure to yield crude benzonitrile, which can be further purified by distillation.[2]
Part 2: The Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for synthesizing aryl nitriles from aryl amines via a diazonium salt intermediate.[7][8] Achieving high conversion requires precise control, particularly during the temperature-sensitive diazotization step.
Troubleshooting Guide & FAQs: Sandmeyer Reaction
Q1: I am experiencing a low yield and observing many side products in my Sandmeyer synthesis of benzonitrile. What should I investigate?
A1: Low yields in the Sandmeyer reaction often originate from two critical stages: the diazotization of aniline and the subsequent cyanation with a copper(I) cyanide catalyst.[1][9] Common issues include:
-
Incomplete Diazotization: The formation of the benzenediazonium salt is highly sensitive to temperature. If the temperature is not strictly maintained at 0-5 °C, the unstable diazonium salt will decompose prematurely.[1][9]
-
Decomposition of the Diazonium Salt: Diazonium salts are thermally labile. They must be used immediately after preparation and kept cold to prevent decomposition, which primarily forms phenol as a byproduct.[1]
-
Issues with the Copper(I) Catalyst: The activity of the copper(I) cyanide is crucial. Cu(I) salts can oxidize to Cu(II) upon storage, rendering them inactive for this reaction. Using freshly prepared or properly stored CuCN is recommended.[9]
-
Side Reactions: Besides phenol formation, other side products like biaryl compounds (from radical coupling) and azo compounds (from coupling of the diazonium salt with unreacted aniline) can reduce the yield.[1]
Q2: How can I minimize the formation of phenol and other byproducts?
A2: Minimizing side reactions is key to maximizing the conversion to benzonitrile:
-
Strict Temperature Control: Maintain a temperature of 0-5 °C throughout the entire diazotization process (addition of sodium nitrite) and during the addition of the diazonium salt solution to the cyanide solution.[1] Use an ice-salt bath for efficient cooling.
-
Use Freshly Prepared Reagents: Prepare the diazonium salt solution immediately before use. Ensure your copper(I) cyanide is of high quality and has not oxidized.
-
Control Stoichiometry: Use a slight excess of sodium nitrite to ensure complete diazotization of the aniline starting material. This prevents unreacted aniline from coupling with the diazonium salt to form azo compounds.[1]
-
pH Control: While acidic conditions are required for diazotization, a very low pH is not always optimal for the cyanation step. Some procedures recommend neutralizing the diazonium salt solution before adding it to the cyanide, but this must be done carefully to avoid forming unreactive species.[10] A common strategy is to slowly add the cold, acidic diazonium solution to a warm (60-70 °C) solution of copper(I) cyanide.[1]
Diagram: Troubleshooting Workflow for Low Sandmeyer Yield
Caption: Decision tree for troubleshooting low yields in the Sandmeyer reaction.
Part 3: Ammoxidation of Toluene
The vapor-phase ammoxidation of toluene is the primary industrial method for benzonitrile production.[11] It is a catalytic process that requires high temperatures and careful optimization of feed gas ratios and catalyst selection to achieve high conversion and selectivity.
Troubleshooting Guide & FAQs: Ammoxidation of Toluene
Q1: The conversion of toluene in my ammoxidation experiment is low. What factors should I investigate?
A1: Low toluene conversion in a gas-phase catalytic reaction can be attributed to several factors:
-
Suboptimal Reaction Temperature: The reaction is highly temperature-dependent, typically requiring 350-450 °C.[1][12] If the temperature is too low, the activation energy for the reaction will not be overcome, leading to poor conversion.
-
Low Catalyst Activity or Deactivation: The catalyst may be inherently inactive, improperly activated, or deactivated. Deactivation can occur through:
-
Improper Reactant Feed Ratio: The molar ratios of toluene, ammonia (NH₃), and oxygen (O₂) are critical and must be optimized for the specific catalyst system.[12]
-
High Space Velocity: If the flow rate of the reactant gases is too high, their residence time in the catalyst bed will be too short for efficient conversion.[12]
Q2: My conversion is high, but the selectivity to benzonitrile is poor, with significant formation of CO and CO₂. How can this be improved?
A2: Poor selectivity towards benzonitrile, often accompanied by the formation of carbon oxides, indicates over-oxidation.[1][12] Strategies to improve selectivity include:
-
Optimize Reaction Temperature: Lower the reaction temperature in small increments (10-20 °C). While higher temperatures increase conversion, excessively high temperatures favor the complete combustion of toluene to CO and CO₂.[12]
-
Adjust Feed Ratios:
-
Increase NH₃/Toluene Ratio: A higher concentration of ammonia generally favors the formation of benzonitrile over oxygenated byproducts like benzaldehyde or benzoic acid.[12]
-
Optimize O₂/Toluene Ratio: Adjust the oxygen concentration to find a balance that is sufficient for the reaction without causing excessive combustion.
-
-
Catalyst Selection: The choice of catalyst and its support is paramount for selectivity. Vanadium-based mixed metal oxides (e.g., V₂O₅) supported on materials like TiO₂ or combined with other metals like Chromium (Cr) are known to be effective.[12][13] Novel catalysts, such as transition metal oxide clusters within zeolite pores, have shown very high selectivity by suppressing combustion reactions in confined spaces.[11]
-
Decrease Space Velocity: Reducing the reactant gas flow rate increases the contact time with the catalyst, which can sometimes improve selectivity, although this must be balanced with maintaining adequate conversion.[12]
Data Presentation: Key Parameters for Toluene Ammoxidation
| Parameter | Typical Range | Effect on Performance | Troubleshooting Action |
| Temperature | 350 - 450 °C | Higher temp increases conversion but can decrease selectivity.[12] | Low Conversion: Increase temp. Low Selectivity: Decrease temp. |
| NH₃/Toluene Molar Ratio | >1 | Higher ratio favors nitrile formation and suppresses byproducts.[12] | Low Selectivity: Increase NH₃ ratio. |
| O₂/Toluene Molar Ratio | Varies with catalyst | Must be optimized to avoid over-oxidation or incomplete reaction. | Low Selectivity: Adjust O₂ ratio. |
| Space Velocity | Varies with reactor | Higher velocity reduces contact time, potentially lowering conversion.[12] | Low Conversion: Decrease space velocity. |
Diagram: Ammoxidation Process Optimization Cycle
Caption: Iterative workflow for optimizing toluene ammoxidation reaction conditions.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in Benzonitrile synthesis.
- BenchChem. (2025).
- Request PDF. Efficient and selective hydrogenation of benzonitrile to benzylamine: Improvement on catalytic performance and stability in trickle-bed reactor.
- RSC Publishing. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
- Request PDF. Preparation of alkyl benzonitriles by selective ammoxidation.
- YouTube. (2022).
- Sciencemadness.org. (2020). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure.
- MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
- YouTube. (2022).
- BenchChem. (2025).
- YouTube. (2021). Synthesis of Benzonitrile.
- Master Organic Chemistry. (2018).
- BYJU'S. Sandmeyer Reaction Mechanism.
- Request PDF. (2025). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium.
- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
- Request PDF. Dehydration of Amides to Nitriles: A Review.
Sources
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dealing with moisture sensitivity in reactions with 2-Fluoro-4-methoxybenzonitrile
Technical Support Center: 2-Fluoro-4-methoxybenzonitrile
Welcome to the technical support center for 2-Fluoro-4-methoxybenzonitrile (CAS 94610-82-9). This guide is designed for researchers, chemists, and drug development professionals to address the critical challenges posed by moisture sensitivity in reactions involving this versatile synthetic building block. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the integrity of the nitrile functional group is paramount for achieving high yields and product purity.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to overcome common hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: How should 2-Fluoro-4-methoxybenzonitrile be stored to prevent degradation?
A: 2-Fluoro-4-methoxybenzonitrile is a solid that should be stored in a cool, dry place.[2] The container must be kept tightly closed to prevent the ingress of atmospheric moisture. For long-term storage or for researchers working in humid environments, storing the container inside a desiccator containing a drying agent like Drierite™ or silica gel is strongly recommended.
Q2: Why is moisture such a critical concern when using this compound?
A: The primary concern is the hydrolysis of the nitrile (-C≡N) functional group. In the presence of water, particularly under acidic or basic conditions which may be generated by reagents or impurities, the nitrile can hydrolyze to form the corresponding amide (2-fluoro-4-methoxybenzamide) or further to the carboxylic acid (2-fluoro-4-methoxybenzoic acid). This not only consumes your starting material but also introduces impurities that can complicate purification and lower the overall yield.[3]
Q3: What are the immediate signs of moisture contamination in my reaction?
A: Visual cues can include an unexpectedly sluggish or stalled reaction, the formation of unanticipated precipitates (e.g., insoluble hydroxides from organometallic reagents), or a change in color. Analytically, running a thin-layer chromatography (TLC) of your reaction mixture may reveal a new, more polar spot near the baseline corresponding to the hydrolyzed byproducts.
Q4: Is it necessary to use anhydrous solvents for all reactions?
A: Yes. If the reaction involves reagents that are themselves moisture-sensitive (e.g., Grignard reagents, organolithiums, strong bases like LDA, or hydrides like LiAlH₄), the use of anhydrous solvents is non-negotiable. Water will rapidly quench these powerful reagents, leading to reaction failure. Even for reactions not employing such sensitive reagents, using dry solvents is a best practice to prevent the slow hydrolysis of the nitrile group over the course of the reaction.
Q5: Can I use tap water or deionized water for the reaction work-up?
A: Absolutely. Once your reaction is complete and has been quenched, the moisture-sensitive phase is over. Using aqueous solutions for extraction and washing is a standard part of the work-up procedure to remove inorganic salts and water-soluble impurities.[4][5]
Troubleshooting Guide: Diagnosing and Solving Moisture-Related Issues
This section addresses specific experimental failures and provides a logical workflow to identify and rectify the root cause, focusing on moisture as a primary culprit.
Problem 1: Low or No Yield of the Desired Product
You've run a reaction, and upon analysis, you find a low yield or a complete absence of your target molecule, with a significant amount of starting material remaining.
Caption: Potential moisture-induced hydrolysis pathway.
-
Characterize the Byproduct: Isolate the byproduct and characterize it (e.g., via ¹H NMR, IR, LC-MS) to confirm if it is the amide or carboxylic acid. An IR spectrum showing a strong C=O stretch around 1650-1700 cm⁻¹ would be indicative of hydrolysis.
-
Re-evaluate the Reaction Conditions: If your reaction uses acidic or basic reagents, their combination with trace moisture can accelerate nitrile hydrolysis. Ensure all components are anhydrous before initiating the reaction.
-
Implement Rigorous Anhydrous Protocols: Re-run the experiment following the detailed protocols for drying solvents and setting up an inert atmosphere reaction provided below.
Validated Experimental Protocols
Adherence to meticulous technique is the key to success. The following protocols provide a reliable framework for minimizing moisture contamination.
Protocol 1: Drying Organic Solvents with Molecular Sieves
Molecular sieves are a safe and highly effective method for drying a variety of organic solvents to low ppm levels of water. [6][7] Objective: To prepare an anhydrous solvent (e.g., Tetrahydrofuran - THF) for a moisture-sensitive reaction.
Materials:
-
Solvent to be dried (e.g., HPLC-grade THF)
-
3 Å or 4 Å molecular sieves
-
Oven-dried flask with a ground glass joint
-
Rubber septum or glass stopper
-
Heating oven or vacuum oven
-
Nitrogen or Argon gas line
Procedure:
-
Activate Molecular Sieves: Place the required amount of molecular sieves (approx. 5-10% of the solvent volume) in a clean, dry flask. Heat in an oven at >200 °C for at least 4 hours under vacuum or with a gentle stream of dry nitrogen.
-
Cool Under Inert Atmosphere: Remove the flask from the oven and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon to prevent re-adsorption of atmospheric moisture.
-
Add Solvent: Once cool, pour the solvent into the flask containing the activated sieves.
-
Equilibrate: Seal the flask and allow it to stand for at least 24-48 hours. [6]The sieves will trap water molecules within their pores. For THF, standing over activated 3 Å sieves can reduce water content to low ppm levels. [6]5. Dispense: The dry solvent can be removed for use via a dry syringe through a septum under an inert atmosphere. Do not disturb the settled sieves.
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Primary Drying Agent | Notes & Cautions |
| Tetrahydrofuran (THF) | 3 Å Molecular Sieves | Very effective for achieving low ppm levels. [6]Avoid CaH₂ due to potential for runaway reactions. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ for 24h, then distill. CaH₂ is a reactive drying agent. |
| Toluene | Sodium/Benzophenone | Provides a visual indicator (deep blue/purple) of dryness. Caution: Highly reactive. |
| Acetonitrile | 3 Å Molecular Sieves, CaH₂ | Dry over sieves first, then distill from CaH₂ for very dry solvent. |
| Diethyl Ether | Sodium/Benzophenone | Similar to THF. Caution: Ether is extremely flammable and prone to peroxide formation. |
This table provides general recommendations. Always consult safety data sheets and literature for specific applications.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
This protocol describes the assembly and use of standard laboratory glassware for running a reaction in the absence of air and moisture, using a nitrogen balloon as the inert gas source. [8][9] Objective: To create and maintain an oxygen- and moisture-free environment for a chemical reaction.
Materials:
-
Round-bottom flask and magnetic stir bar
-
Condenser (if refluxing)
-
Rubber septa
-
Syringes and needles
-
Nitrogen or Argon gas source with a balloon setup
Procedure:
-
Dry Glassware: Assemble the required glassware (flask, stir bar, condenser). Flame-dry the entire apparatus under vacuum or oven-dry it at >120 °C for several hours and assemble it while hot. [10][11]2. Seal and Flush: Cap all openings with tight-fitting rubber septa. Insert a needle attached to a nitrogen-filled balloon into the septum of the main reaction flask. Insert a second "exit" needle to allow air to be displaced. [8]3. Establish Inert Atmosphere: Allow the nitrogen to flush through the system for 5-10 minutes to displace all the air. Remove the exit needle. The balloon should remain slightly inflated, indicating a positive pressure of inert gas.
-
Add Reagents:
-
Solids: If possible, add solid reagents to the flask before drying and flushing. If adding later, do so quickly under a strong positive flow of nitrogen.
-
Liquids: Add anhydrous solvents and liquid reagents via a dry syringe.
-
Syringe Technique: a. Flush the syringe with nitrogen 2-3 times. b. Draw the required volume of liquid from the reagent bottle. c. Pull a small "buffer" of nitrogen gas from the headspace of the reagent bottle into the syringe. [9][11] d. Insert the needle through the septum of the reaction flask and deliver the liquid. The nitrogen buffer prevents any air from being introduced.
-
-
Maintain Positive Pressure: Keep the nitrogen balloon attached throughout the reaction to maintain a positive pressure, preventing air from leaking into the system.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021). Solvent Drying Agents. [Link]
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. [Link]
-
Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
Biocyclopedia. (n.d.). Inert atmosphere methods | Laboratory techniques. [Link]
-
Organic Chemistry Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Kintek Solution. (n.d.). How We Can Develop Inert Atmosphere For A Chemical Reaction? [Link]
-
Autechaux, S. (n.d.). Optimizing Chemical Synthesis: The Versatility of 2-Fluoro-4-methoxybenzonitrile. [Link]
-
Reddit. (2024). r/Chempros - What are some common causes of low reaction yields? [Link]
-
PubChem. (n.d.). 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. [Link]
-
Chemistry For Everyone. (2025, October 26). What Causes A Low Percent Yield In Chemical Reactions? [Video]. YouTube. [Link]
-
Quora. (2019). What are some experimental errors that affect the percent yield in a chemical reaction? [Link]
-
ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. [Link]
-
ACS Publications. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination. [Link]
-
Chemsrc. (n.d.). 2-Fluoro-4-methoxybenzonitrile. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Chemistry Behind 4-Fluoro-3-methoxybenzonitrile: Properties and Reactivity. [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methoxybenzonitrile. [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
PubChem. (n.d.). 2-Fluoro-4-methoxybenzonitrile. [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methylbenzonitrile. [Link]
-
National Institutes of Health. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzonitrile. [Link]
- Google Patents. (n.d.).
Sources
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Technical Support Center: Analytical Strategies for 2-Fluoro-4-methoxybenzonitrile
Welcome to the technical support guide for the analytical characterization of 2-Fluoro-4-methoxybenzonitrile. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth answers to common questions and solutions to troubleshooting challenges encountered during the identification and quantification of impurities. Our focus is on combining robust analytical methodologies with the practical, field-proven insights necessary to ensure the quality, safety, and efficacy of your drug substance.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the impurity profiling of 2-Fluoro-4-methoxybenzonitrile, grounding our recommendations in established analytical principles and regulatory expectations.
Q1: What are the primary analytical techniques for identifying and quantifying impurities in 2-Fluoro-4-methoxybenzonitrile?
A: A multi-technique approach is essential for comprehensive impurity profiling.[1][2] The primary techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for impurity analysis, especially for non-volatile organic impurities.[3] When coupled with a UV detector, HPLC is excellent for separating and quantifying impurities present in the drug substance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the manufacturing process or volatile by-products.[2][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is a powerful tool for structural elucidation. It provides molecular weight information and fragmentation patterns of unknown impurities, which is critical for their identification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for definitive structure confirmation of isolated impurities.[7][8] It provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for identifying functional groups present in the main compound and its impurities, serving as a good confirmatory technique.[9]
Q2: What types of impurities should I anticipate in a typical batch of 2-Fluoro-4-methoxybenzonitrile?
A: Impurities are generally categorized based on their origin, as defined by the International Council for Harmonisation (ICH) guidelines.[10] For 2-Fluoro-4-methoxybenzonitrile, you should look for:
-
Organic Impurities: These are the most common and can include starting materials, by-products from unintended reactions, intermediates, and degradation products formed during manufacturing or storage.[10]
-
Inorganic Impurities: These can result from the manufacturing process and may include reagents, ligands, catalysts, and heavy metals.[10]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process.[2][10] Their control is specifically addressed in ICH Q3C guidelines.[10][11]
For specific examples of potential process-related impurities, refer to the summary table in the "Data & Protocols" section below.
Q3: How do I develop a robust, stability-indicating HPLC method for impurity profiling?
A: A stability-indicating method is one that can accurately separate the drug substance from its degradation products and process-related impurities. The development process involves:
-
Column Selection: A reversed-phase C18 column is the most common and effective starting point for aromatic compounds like this. Columns with a particle size of 3 µm or 5 µm are standard.
-
Mobile Phase Selection: Start with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water for MS compatibility) and an organic solvent like acetonitrile or methanol. Acetonitrile often provides better peak shape and lower UV cutoff.[12]
-
Detector Wavelength: Analyze the UV spectrum of 2-Fluoro-4-methoxybenzonitrile to determine the wavelength of maximum absorbance. This wavelength is typically used for detection to ensure high sensitivity for both the active pharmaceutical ingredient (API) and its impurities.
-
Forced Degradation Studies: To ensure the method is stability-indicating, the drug substance must be subjected to stress conditions (e.g., acid, base, oxidation, heat, light). The analytical method must be able to resolve the API from all significant degradation products formed.[2]
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines.[13] Validation ensures the method is accurate, precise, specific, linear, and robust for its intended purpose.[14][15][16][17]
Q4: What are the regulatory thresholds I need to be aware of for reporting and identifying impurities?
A: The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[11][13][18][19] The key thresholds are based on the maximum daily dose of the drug, but general thresholds are:
-
Reporting Threshold: Any impurity at or above 0.05% must be reported in regulatory submissions.[18]
-
Identification Threshold: Any impurity at or above 0.10% (for a maximum daily dose ≤ 2 g/day ) must have its structure identified.[13][18]
-
Qualification Threshold: An impurity level above which toxicological data is required to ensure patient safety. This generally begins at 0.15% or 1.0 mg per day total intake, whichever is lower.[13][18]
It is crucial to use validated analytical procedures for the detection and quantification of these impurities.[13]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your analysis.
HPLC Troubleshooting
Q: My chromatogram shows significant peak tailing for the main compound. What's the cause and solution? A: Peak tailing can be caused by several factors. Here's how to troubleshoot:
-
Secondary Silanol Interactions: The nitrile or methoxy groups might be interacting with free silanol groups on the silica-based column packing.
-
Solution: Try a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mitigate this, but it may not be suitable for LC-MS.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.[20]
-
-
Column Degradation: An older column may have lost its stationary phase integrity.
-
Solution: Test the column with a standard compound. If performance is poor, replace the column.[21]
-
Q: I'm observing a drift in retention times across my analytical sequence. Why? A: Retention time shifts are a common issue indicating a lack of system stability.[21]
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the equilibration time between runs, especially for gradient methods.[20]
-
-
Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile component or inconsistent mixing.
-
Temperature Fluctuations: Changes in ambient or column temperature will affect retention times.
-
Solution: Use a thermostatted column oven to maintain a consistent temperature.[20]
-
Q: An impurity peak is co-eluting with my main 2-Fluoro-4-methoxybenzonitrile peak. How can I improve the resolution? A: Achieving separation (specificity) is critical for accurate quantification.[14]
-
Modify Mobile Phase: Adjust the organic-to-aqueous ratio in your mobile phase. If that doesn't work, try changing the organic modifier (e.g., from acetonitrile to methanol) or altering the pH of the aqueous phase.
-
Change Column Chemistry: If mobile phase adjustments fail, switch to a column with a different selectivity. For example, a phenyl-hexyl or a biphenyl column can offer different interactions with aromatic compounds compared to a standard C18.
-
Adjust Gradient Slope: In a gradient method, a shallower gradient will increase the run time but often improves the resolution of closely eluting peaks.
Mass Spectrometry Troubleshooting
Q: How can mass spectrometry help confirm the presence of fluorine in an unknown impurity? A: Fluorine is monoisotopic, so it doesn't produce a characteristic isotopic pattern like chlorine or bromine.[23] However, high-resolution mass spectrometry (HRMS) is invaluable.
-
Accurate Mass Measurement: HRMS can determine the elemental composition of an ion based on its exact mass. The mass of fluorine is unique enough that its presence can be confirmed with high confidence when the measured mass of the impurity is compared to a theoretical mass calculated from a proposed elemental formula.
-
Fragmentation Analysis: The C-F bond is strong. While fragmentation patterns can be complex, the loss of specific neutral fragments can sometimes suggest the presence and position of a fluorine atom.[24]
Data & Protocols
Workflow for Impurity Identification
The following diagram outlines a systematic approach for detecting, identifying, and qualifying impurities in 2-Fluoro-4-methoxybenzonitrile.
Caption: A systematic workflow for impurity analysis, from initial detection to final reporting.
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Comments |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff. |
| Gradient | 5% B to 95% B over 30 minutes | A broad gradient is a good starting point to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload. |
| Detector | UV-Vis Diode Array Detector (DAD) | Set at the λmax of the API; DAD allows for peak purity analysis. |
Table 2: Potential Impurities in 2-Fluoro-4-methoxybenzonitrile Synthesis
| Impurity Type | Potential Structure/Name | Origin | Primary Analytical Technique |
| Starting Material | 2-Fluoro-4-hydroxybenzonitrile | Incomplete reaction | HPLC, LC-MS |
| By-product | Isomeric Methoxybenzonitriles | Non-specific reaction | HPLC, GC-MS, NMR |
| By-product | 4-Methoxybenzonitrile (Des-fluoro) | Reductive dehalogenation | HPLC, LC-MS |
| Degradation | 2-Fluoro-4-methoxybenzoic acid | Hydrolysis of nitrile group | HPLC, LC-MS |
| Residual Solvent | Toluene, Acetonitrile, etc. | Synthesis/Purification | Headspace GC-MS |
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II.
- SIELC Technologies. (n.d.). Separation of 2-Fluoro-4-hydroxybenzonitrile on Newcrom R1 HPLC column.
- European Medicines Agency. (n.d.). Quality: impurities.
- International Journal of Pharmaceutical Erudition. (2013, May). Validation of Analytical Methods for Pharmaceutical Analysis.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2.
- Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Biotech Spain. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Analytical method validation: A brief review.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- ResearchGate. (2021, June). LCMS-guided detection of halogenated natural compounds.
- Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Chromservis. (n.d.). HPLC Troubleshooting Guide.
- Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
- News-Medical.net. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- International Journal of Pharmaceutical Research and Applications. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
- PharmaTutor. (2013, May 9). IMPURITY PROFILING.
- World Journal of Pharmaceutical Research. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- PubChem. (n.d.). 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Shimadzu Corporation. (n.d.). Solutions for Pharmaceutical Impurities.
- Santa Cruz Biotechnology. (n.d.). 2-Fluoro-4-methoxybenzonitrile.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum.
- SpectraBase. (n.d.). 2-Fluoro-6-methoxybenzonitrile - Optional[FTIR] - Spectrum.
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.
- PubChem. (n.d.). 4-Fluoro-2-methoxybenzonitrile.
- ResearchGate. (n.d.). Fourier transform‐infrared (FT‐IR) spectrum of 4‐methoxybenzonitrile.
- Shimadzu Corporation. (n.d.). Tips for practical HPLC analysis.
- Apollo Scientific. (n.d.). 94610-82-9 Cas No. | 2-Fluoro-4-methoxybenzonitrile.
- Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.
- ECHEMI. (n.d.). 94610-82-9, 2-Fluoro-4-methoxybenzonitrile Formula.
- LookChem. (n.d.). 2-Fluoro-4-Hydroxybenzonitrile: A Key Intermediate with Reliable Supply from China.
- American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene.
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Technical Support Center: A Researcher's Guide to Product Purification
Welcome to the technical support center for reaction purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges of removing unreacted starting materials and by-products from a desired product. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: The Purification Strategy Workflow
The first step in any purification is selecting the appropriate method. A successful strategy depends on the physical and chemical properties of your product and the impurities you need to remove. This decision tree provides a logical workflow for choosing your initial purification approach.
Caption: Decision workflow for selecting a primary purification technique.
Section 2: General Purification FAQs
This section addresses high-level questions that apply to most purification scenarios.
Q: What is a "reaction work-up" and why is it crucial? A: A reaction "work-up" refers to the series of steps taken to isolate the crude product from the reaction mixture immediately after the reaction is deemed complete.[1] This is a critical preliminary purification stage that typically involves quenching the reaction (e.g., by adding water or a mild acid/base), followed by techniques like liquid-liquid extraction to separate the desired product from water-soluble reagents, catalysts, and salts.[2][3] A well-executed work-up simplifies the final, more rigorous purification step, saving time and potentially improving overall yield.[4]
Q: How do I know when my product is sufficiently pure? A: Purity is assessed by a combination of techniques. Thin-Layer Chromatography (TLC) is a rapid and inexpensive method to qualitatively assess the number of components in a mixture.[5][6] The presence of a single spot on a TLC plate is a good indication of purity. For more definitive analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are the standards for determining the purity of organic compounds.[7]
Q: I'm consistently losing a significant amount of product during purification. What are the common culprits? A: Low recovery can stem from several issues. During recrystallization, using too much solvent or choosing a solvent in which your product is too soluble at low temperatures can lead to significant losses in the mother liquor.[8] In extractions, your product may have some solubility in the aqueous layer, especially if it is polar; multiple extractions with smaller volumes of organic solvent are more efficient than a single large-volume extraction.[2][9] For chromatography, irreversible adsorption onto the stationary phase (like highly polar compounds on silica gel) can also result in low recovery.[10] Finally, if your product is volatile, it can be lost during solvent removal under vacuum (rotary evaporation).[9]
Section 3: Troubleshooting Specific Techniques
Liquid-Liquid Extraction
This is often the first purification step, separating compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[1]
Q: An emulsion formed during my extraction. How can I resolve it? A: Emulsions are colloidal suspensions of one liquid in another and are common when using chlorinated solvents like dichloromethane (DCM) or when aqueous solutions are basic.[11][12]
-
Causality: Vigorous shaking increases the surface area between the two phases, promoting emulsion formation. The presence of surfactants or fine particulates can stabilize these mixtures.
-
Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a period; gravity can sometimes resolve the emulsion.[12]
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which decreases the solubility of the organic solvent in the aqueous phase and helps break the emulsion.[13]
-
Filtration: For emulsions stabilized by solid particles, filtering the mixture through a pad of Celite or glass wool can be effective.
-
Solvent Addition: Adding a small amount of a different organic solvent (e.g., a few mL of methanol if using DCM/water) can sometimes alter the phase properties enough to cause separation.[12]
-
Q: My product appears to be staying in the aqueous layer. What can I do? A: This typically occurs if your product has high water solubility, often due to polar functional groups (e.g., alcohols, carboxylic acids, amines).
-
Causality: The partitioning of a compound between two phases is governed by its relative solubility. Highly polar compounds prefer the polar aqueous phase.
-
Solutions:
-
"Salting Out": Add a significant amount of a salt like NaCl or ammonium sulfate to the aqueous layer. This reduces the solubility of the organic product in the aqueous phase, driving it into the organic layer.[14]
-
Change Extraction Solvent: Switch to a more polar extraction solvent that is still immiscible with water, such as ethyl acetate or a 3:1 mixture of chloroform/isopropanol for very polar products.[11]
-
Perform an Acid-Base Extraction: If your compound has an acidic or basic functional group, you can change its charge, and therefore its water solubility, by adjusting the pH of the aqueous layer.[1] For example, a carboxylic acid (R-COOH) can be extracted into an organic solvent under acidic conditions (pH < pKa), while its carboxylate salt (R-COO⁻) will be soluble in the aqueous layer under basic conditions (pH > pKa).
-
Continuous Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus may be necessary.
-
Protocol: Standard Aqueous Work-up
-
Quench: Cool the reaction mixture to room temperature (or in an ice bath if the quench is exothermic). Slowly add an aqueous solution (e.g., water, saturated NH₄Cl, or saturated NaHCO₃) to quench any reactive reagents.
-
Transfer: Transfer the entire mixture to a separatory funnel.
-
Extract: Add a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).[10] The volume should be roughly equal to the aqueous volume.
-
Mix: Stopper the funnel, invert it, and vent to release any pressure. Gently rock or shake the funnel for 1-2 minutes.[10] Avoid vigorous shaking to prevent emulsions.
-
Separate: Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain: Remove the stopper and drain the lower layer. Collect the desired layer and repeat the extraction on the other layer 1-2 more times with fresh organic solvent.
-
Combine & Wash: Combine all organic extracts. Wash the combined organic layer with brine (saturated aq. NaCl) to remove the majority of dissolved water.[13]
-
Dry: Transfer the organic layer to an Erlenmeyer flask and add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).[3] Swirl until the drying agent no longer clumps together.
-
Filter & Concentrate: Filter or decant the solution away from the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.[2]
Crystallization & Recrystallization
This is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[15] Impurities are ideally left behind in the solution (mother liquor) upon cooling.[16]
Q: My compound oiled out instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the solid melts and comes out of solution as a liquid rather than a solid crystal lattice. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.
-
Causality: The compound is coming out of solution at a temperature above its melting point. Impurities can also depress the melting point, exacerbating the problem.
-
Solutions:
-
Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add more of the "good" solvent to lower the saturation point, then allow it to cool more slowly.[8]
-
Lower the Cooling Temperature: Try cooling the solution to a much lower temperature (e.g., in a dry ice/acetone bath) after the initial cooling to induce solidification of the oil. This may require subsequent re-purification.
-
Change Solvents: Choose a solvent with a lower boiling point.
-
Q: My compound won't crystallize from solution. What should I do? A: Failure to crystallize is usually due to either the solution not being sufficiently saturated or the nucleation process being inhibited.
-
Causality: Crystal formation requires both supersaturation and nucleation (the initial formation of a small crystal seed).
-
Solutions:
-
Induce Nucleation: Scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide a surface for crystal growth.[8][17]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a template for crystallization.[17]
-
Increase Concentration: Slowly evaporate some of the solvent to increase the concentration of your compound.[17]
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[17]
-
Q: How do I select the best recrystallization solvent? A: The ideal solvent is one in which your desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[18] The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[16]
| Solvent | Boiling Point (°C) | Polarity | Common Uses & Notes |
| Water | 100 | Very High | Good for polar, non-hydrolyzable compounds. High heat of vaporization makes drying slow. |
| Ethanol | 78 | High | A versatile, common solvent. Often used in combination with water. |
| Methanol | 65 | High | Similar to ethanol but more volatile. |
| Acetone | 56 | Medium | A strong solvent, but its low boiling point may not provide a large solubility gradient. |
| Ethyl Acetate | 77 | Medium | Excellent general-purpose solvent for moderately polar compounds. |
| Dichloromethane | 40 | Low-Medium | Low boiling point can be problematic. Good for heat-sensitive compounds. |
| Hexanes/Heptane | 60-70 | Very Low | For non-polar compounds. Often used as the "poor" solvent in a two-solvent system. |
| Toluene | 111 | Very Low | High boiling point is useful for compounds with lower solubility, but can be difficult to remove. |
Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points.[7][19]
Q: When should I use simple, fractional, or vacuum distillation? A: The choice depends on the boiling point difference between the components and their thermal stability.[7][20]
-
Simple Distillation: Use when separating a liquid from non-volatile solids or when the boiling points of two liquids differ by more than 50-70 °C.[21]
-
Fractional Distillation: Use when the boiling point difference between liquids is smaller (typically < 50 °C). A fractionating column provides a large surface area for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component.[20]
-
Vacuum Distillation: Use for compounds that have very high boiling points (> 150 °C at atmospheric pressure) or that decompose at their atmospheric boiling point.[19][21] Lowering the pressure reduces the boiling point to a safer temperature.[5]
Q: My product is decomposing during distillation. What is the solution? A: Thermal decomposition is a common problem for high-boiling organic compounds.
-
Causality: The energy required to bring the compound to its atmospheric boiling point is sufficient to break chemical bonds.
-
Solution: Use vacuum distillation . By reducing the pressure of the system, you lower the temperature required for the liquid to boil, thus avoiding decomposition.[17][21] For example, a compound that boils at 250 °C at 760 mmHg (1 atm) might boil at a much more manageable 100 °C at 1 mmHg.
Column Chromatography
This is a highly versatile and widely used technique for purifying both solid and liquid compounds. It separates components based on their differential partitioning between a mobile phase (the eluent) and a stationary phase (commonly silica gel or alumina).[6][22]
Q: My compounds are not separating on the column. What are the likely reasons? A: Poor separation usually results from an improper choice of eluent, poor column packing, or overloading the column.
-
Causality: Separation relies on differences in how strongly each component adsorbs to the stationary phase. If the eluent is too polar, all compounds will travel quickly with the solvent front (low Rf values). If it's not polar enough, everything will remain at the top of the column.
-
Solutions:
-
Optimize the Eluent: Use TLC to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[17]
-
Check Column Packing: Ensure the column is packed uniformly without any cracks or channels, which would allow the sample to travel down unevenly.
-
Reduce the Load: Do not overload the column. A general rule of thumb is to load 1g of crude material for every 20-50g of silica gel.
-
Use a Gradient Elution: Start with a non-polar eluent and gradually increase the polarity by adding a more polar solvent. This can help separate compounds with a wide range of polarities.
-
Q: My product seems to be degrading on the silica gel. How can I prevent this? A: This is a known issue for acid-sensitive compounds, as standard silica gel is slightly acidic.
-
Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze the decomposition of certain functional groups (e.g., some esters, acetals, or amines).[10]
-
Solutions:
-
Neutralize the Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. This is often done by adding ~1% triethylamine to the eluent.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a bonded-phase silica like C18 (reverse-phase chromatography) where the stationary phase is non-polar.
-
Workflow: From TLC to Flash Column
Caption: Workflow for developing a flash column chromatography method.
Section 4: References
-
Vertex AI Search. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
-
BYJU'S. (2019). methods of purification of organic compounds.
-
Allen. Purification of Organic Compounds- Purification Methods in Chemistry.
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation.
-
Unacademy. How to Eliminate Impurities in Precipitation.
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
-
Unknown. SOP: CRYSTALLIZATION.
-
Chemistry LibreTexts. (2022). 4: Extraction.
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Abcam. Protein precipitation: A comprehensive guide.
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University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents.
-
Unknown. Recrystallization and Crystallization.
-
GeeksforGeeks. (2023). Methods of Purification of Organic Compounds.
-
BenchChem. (2025). Methods for removing unreacted starting materials from 2-Acetylthiophene.
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
-
Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup.
-
BenchChem. (2025). Methods for removing unreacted starting materials from Methyl 3-oxodecanoate.
-
Zhanghua - Filter Dryer. (2025). Crystallization Techniques: A Deep Dive into Methods.
-
Chem Help ASAP. (2021). reaction work-up, liquid-liquid extraction, & product isolation. YouTube.
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Chemistry LibreTexts. (2022). 8.2: Precipitation Gravimetry.
-
JoVE. (2015). Video: Separation of Mixtures via Precipitation.
-
Unknown. Peptide Purification: Methods and Strategies.
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
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SiliCycle. (2022). Selectively Removing Organic Impurities? It's Easy If You Do It Smartly.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
-
Sigma-Aldrich. Troubleshooting Purification Methods.
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
-
Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
Reddit. (2023). Any troubleshooting for a reaction work-up?.
-
Labinsights. (2023). Four Chromatographic Separation Techniques.
-
Wikipedia. Chromatography.
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NCBI Bookshelf. (2024). Chromatography.
-
University of Rochester, Department of Chemistry. Remove Sticky Reagents.
-
University of Rochester, Department of Chemistry. (2025). How To: Troubleshoot a Reaction.
-
Khan Academy. Principles of chromatography | Stationary phase.
-
University of Groningen. (2022). Chemical/Laboratory Techniques: Column Chromatography. YouTube.
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Fluoro-4-methoxybenzonitrile: A Comparative NMR Study
For researchers, chemists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific advancement. In this comprehensive guide, we delve into the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Fluoro-4-methoxybenzonitrile, a substituted aromatic compound with applications in medicinal chemistry and materials science. This guide will not only present the expected spectral data for this molecule but will also provide a comparative analysis with structurally related compounds to offer a deeper understanding of the substituent effects on NMR spectra. Our approach is grounded in the principles of scientific integrity, providing you with a self-validating system for spectral interpretation.
The Compound of Interest: 2-Fluoro-4-methoxybenzonitrile
2-Fluoro-4-methoxybenzonitrile (C₈H₆FNO) is a member of the benzonitrile family, characterized by a benzene ring substituted with a nitrile (-CN) group.[1] In this specific molecule, the aromatic ring is further functionalized with a fluorine atom at the C2 position and a methoxy group (-OCH₃) at the C4 position. The interplay of these substituents—the electron-withdrawing nature of the fluorine and nitrile groups and the electron-donating character of the methoxy group—creates a unique electronic environment that is reflected in its NMR spectra.
Visualizing the Molecular Structure and Logic
To better understand the forthcoming spectral analysis, let's visualize the structure and the key interactions that will influence the NMR data.
Caption: Molecular structure of 2-Fluoro-4-methoxybenzonitrile with atom numbering.
¹H NMR Spectral Analysis: A Predictive Approach
Expected ¹H NMR Data (Predicted)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H3 | ~6.8 | Doublet of doublets (dd) | J(H3-F) ≈ 8-10, J(H3-H5) ≈ 2-3 |
| H5 | ~6.9 | Doublet (d) | J(H5-H3) ≈ 2-3 |
| H6 | ~7.5 | Doublet of doublets (dd) | J(H6-F) ≈ 5-7, J(H6-H5) ≈ 8-9 |
| OCH₃ | ~3.8 | Singlet (s) | - |
Rationale for Predictions:
-
H3 and H5 (ortho and para to Methoxy): The electron-donating methoxy group will shield these protons, shifting them upfield (to a lower ppm value) compared to unsubstituted benzene (δ ≈ 7.34 ppm).
-
H6 (ortho to Nitrile and meta to Methoxy): The electron-withdrawing nitrile group will deshield this proton, shifting it downfield.
-
Fluorine Coupling: The presence of the fluorine atom will cause splitting of the signals for the neighboring protons (H3 and H6) due to through-bond coupling. The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei.
Comparative ¹H NMR Data of Related Benzonitriles
To substantiate our predictions, let's compare the expected data with the experimental ¹H NMR data of related compounds.
| Compound | H3 (ppm) | H5 (ppm) | H6 (ppm) | OCH₃/CH₃ (ppm) | Solvent |
| 2-Fluoro-4-methoxybenzonitrile (Predicted) | ~6.8 | ~6.9 | ~7.5 | ~3.8 | CDCl₃ |
| 4-Methoxybenzonitrile[2] | 6.95 (d, J=8.0) | 7.58 (d, J=8.0) | 6.95 (d, J=8.0) | 3.86 (s) | CDCl₃ |
| 2-Methoxybenzonitrile[2] | 7.31 (t, J=8.0) | 7.48 (t, J=8.0) | 7.57 (t, J=8.0) | 2.53 (s) | CDCl₃ |
| 2-Fluorobenzonitrile | ~7.3-7.7 (m) | ~7.3-7.7 (m) | ~7.3-7.7 (m) | - | CDCl₃ |
This comparison demonstrates that the predicted chemical shifts for 2-Fluoro-4-methoxybenzonitrile are in the expected ranges based on the electronic effects of the substituents observed in analogous molecules.
¹³C NMR Spectral Analysis: Unraveling the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Similar to the ¹H NMR, we can predict the ¹³C NMR spectrum of 2-Fluoro-4-methoxybenzonitrile.
Expected ¹³C NMR Data (Predicted)
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |
| C1 | ~105 | Doublet (d) | J(C1-F) ≈ 10-15 |
| C2 | ~165 | Doublet (d) | J(C2-F) ≈ 250-260 |
| C3 | ~100 | Doublet (d) | J(C3-F) ≈ 25-30 |
| C4 | ~163 | Singlet (s) | - |
| C5 | ~115 | Singlet (s) | - |
| C6 | ~135 | Doublet (d) | J(C6-F) ≈ 3-5 |
| CN | ~117 | Singlet (s) | - |
| OCH₃ | ~56 | Singlet (s) | - |
Rationale for Predictions:
-
C2 (Directly bonded to Fluorine): The highly electronegative fluorine atom will cause a significant downfield shift for C2 and a large one-bond C-F coupling constant (¹JCF).
-
C1 and C3 (ortho to Fluorine): These carbons will also exhibit C-F coupling, but with a smaller coupling constant (²JCF).
-
C4 (Attached to Methoxy): The electron-donating methoxy group will cause a downfield shift for this carbon.
-
C1 (ipso to Nitrile): The carbon attached to the nitrile group will be significantly deshielded.
Comparative ¹³C NMR Data of Related Benzonitriles
A comparison with related compounds provides further confidence in our predicted ¹³C NMR data.
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | CN (ppm) | OCH₃/CH₃ (ppm) | Solvent |
| 2-Fluoro-4-methoxybenzonitrile (Predicted) | ~105 | ~165 | ~100 | ~163 | ~115 | ~135 | ~117 | ~56 | CDCl₃ |
| 4-Methoxybenzonitrile[2] | 103.9 | 133.9 | 114.7 | 162.8 | 114.7 | 133.9 | 119.2 | 55.5 | CDCl₃ |
| 2-Methoxybenzonitrile[2] | 112.4 | 141.6 | 132.2 | 126.0 | 130.0 | 132.4 | 117.9 | 20.2 | CDCl₃ |
The comparative data illustrates the expected influence of the fluorine and methoxy groups on the carbon chemical shifts.
Alternative Analytical Techniques: A Comparative Overview
While NMR spectroscopy is a powerful tool for structural elucidation, it is often complemented by other analytical techniques.
| Technique | Information Provided | Strengths for 2-Fluoro-4-methoxybenzonitrile | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirms molecular formula (C₈H₆FNO) | Does not provide detailed structural connectivity |
| Infrared (IR) Spectroscopy | Presence of functional groups | Confirms presence of C≡N, C-O, C-F, and aromatic C-H bonds | Provides limited information on the substitution pattern of the aromatic ring |
| X-ray Crystallography | Precise 3D molecular structure | Unambiguous determination of atom connectivity and stereochemistry | Requires a suitable single crystal, which can be challenging to grow |
Experimental Protocol: Acquiring High-Quality NMR Data
To obtain reliable NMR data for 2-Fluoro-4-methoxybenzonitrile, the following experimental protocol is recommended.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A streamlined workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-Fluoro-4-methoxybenzonitrile.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse and acquire the free induction decay (FID).
-
Repeat the acquisition for a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquire the FID for a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs to obtain the frequency-domain spectra.
-
Phase the spectra to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
-
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural determination of 2-Fluoro-4-methoxybenzonitrile. By leveraging a predictive approach grounded in fundamental NMR principles and supported by comparative data from analogous compounds, we have outlined the expected spectral features of this molecule. This guide provides researchers and scientists with a robust framework for interpreting the NMR data of substituted benzonitriles and highlights the importance of a multi-faceted analytical approach for complete molecular characterization.
References
-
PubChem. 2-Fluoro-4-methoxybenzonitrile. National Center for Biotechnology Information. [Link][1]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link][2]
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A Researcher's Guide to the FT-IR Spectrum of 2-Fluoro-4-methoxybenzonitrile: An Interpretive and Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for elucidating molecular structures by probing the vibrational modes of chemical bonds. This guide provides an in-depth interpretation of the FT-IR spectrum of 2-Fluoro-4-methoxybenzonitrile, a substituted aromatic nitrile of interest in medicinal chemistry and materials science. By comparing its spectral features with those of related benzonitrile derivatives, we aim to provide a comprehensive understanding of how substituent effects manifest in vibrational spectra.
The Logic of Spectral Interpretation: A Workflow
The interpretation of an FT-IR spectrum is a systematic process that moves from identifying broad features to assigning specific vibrational modes. The following workflow illustrates the key steps involved in this analytical process.
Caption: A logical workflow for the acquisition and interpretation of an FT-IR spectrum.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure the reliability of the spectral data, a standardized experimental protocol is crucial. The following describes a typical procedure for obtaining the FT-IR spectrum of a solid sample like 2-Fluoro-4-methoxybenzonitrile using the Attenuated Total Reflectance (ATR) technique.
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a diamond ATR accessory.
Methodology:
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is essential to account for atmospheric and instrumental interferences.
-
Sample Preparation: Place a small amount of the solid 2-Fluoro-4-methoxybenzonitrile sample onto the ATR crystal.
-
Sample Contact: Apply uniform pressure to the sample using the ATR press to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum. If necessary, apply baseline correction to account for any sloping baselines.
Interpreting the FT-IR Spectrum of 2-Fluoro-4-methoxybenzonitrile
The FT-IR spectrum of 2-Fluoro-4-methoxybenzonitrile is characterized by several key absorption bands that arise from the vibrations of its specific functional groups and the aromatic ring. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the benzonitrile core introduces distinct electronic effects that influence the positions and intensities of these bands.
Key Vibrational Modes and Their Expected Regions:
-
C≡N Stretch: The nitrile group (C≡N) exhibits a strong, sharp absorption band in the region of 2240-2220 cm⁻¹.[1] For aromatic nitriles, this peak is typically found at a lower wavenumber compared to saturated nitriles due to conjugation with the aromatic ring.[1] The electronegativity of the substituents on the ring can further influence this position.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as a group of weaker bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The methyl group of the methoxy substituent will show characteristic symmetric and asymmetric C-H stretching vibrations in the 2960-2850 cm⁻¹ region.
-
Aromatic C=C Bending: The in-plane and out-of-plane bending vibrations of the C=C bonds in the benzene ring give rise to a series of absorptions in the 1600-1400 cm⁻¹ region.
-
C-O-C Stretch: The ether linkage (C-O-C) of the methoxy group results in a strong, characteristic asymmetric stretching band, typically observed in the range of 1275-1200 cm⁻¹, and a weaker symmetric stretching band around 1075-1020 cm⁻¹.[2][3]
-
C-F Stretch: The carbon-fluorine bond (C-F) stretching vibration is known to produce a strong absorption in the 1360-1000 cm⁻¹ range.[4] The exact position can be sensitive to the electronic environment.[4]
Comparative Spectral Analysis
To understand the influence of the fluoro and methoxy substituents, it is instructive to compare the expected spectrum of 2-Fluoro-4-methoxybenzonitrile with the known spectra of simpler, related molecules: benzonitrile, 4-methoxybenzonitrile, and 2-fluorobenzonitrile.
| Vibrational Mode | Benzonitrile | 4-Methoxybenzonitrile | 2-Fluorobenzonitrile | 2-Fluoro-4-methoxybenzonitrile (Expected) |
| C≡N Stretch (cm⁻¹) | ~2230 | ~2225 | ~2235 | ~2230 |
| Aromatic C-H Stretch (cm⁻¹) | >3000 | >3000 | >3000 | >3000 |
| Aliphatic C-H Stretch (cm⁻¹) | N/A | ~2950-2840 | N/A | ~2950-2840 |
| Aromatic C=C Bending (cm⁻¹) | ~1600-1450 | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-O-C Asymmetric Stretch (cm⁻¹) | N/A | ~1260 | N/A | ~1260 |
| C-F Stretch (cm⁻¹) | N/A | N/A | ~1280 | ~1280 |
Analysis of Substituent Effects:
-
Nitrile (C≡N) Stretch: The electron-donating methoxy group in 4-methoxybenzonitrile slightly lowers the C≡N stretching frequency compared to benzonitrile due to increased electron density in the ring, which can be delocalized into the nitrile group. Conversely, the electron-withdrawing fluorine in 2-fluorobenzonitrile would be expected to slightly increase the frequency. In 2-Fluoro-4-methoxybenzonitrile, these opposing effects may lead to a C≡N stretching frequency that is close to that of unsubstituted benzonitrile.
-
C-O-C and C-F Stretches: The C-O-C and C-F stretching vibrations are expected to be strong and fall within their characteristic regions. The presence of both will likely lead to a complex and crowded region in the fingerprint area of the spectrum (roughly 1400-900 cm⁻¹). Careful analysis is required to distinguish these bands from other aromatic ring vibrations.
Conclusion
The FT-IR spectrum of 2-Fluoro-4-methoxybenzonitrile provides a rich source of structural information. By systematically analyzing the key absorption bands and comparing them to related compounds, researchers can confidently identify the presence of the nitrile, methoxy, and fluoro functional groups, as well as the aromatic core. This guide provides a framework for such an interpretation, emphasizing the importance of understanding substituent effects on vibrational frequencies. For definitive structural confirmation, it is always recommended to use FT-IR spectroscopy in conjunction with other analytical techniques such as NMR spectroscopy and mass spectrometry.
References
-
ResearchGate. Fourier transform‐infrared (FT‐IR) spectrum of 4‐methoxybenzonitrile. Available at: [Link]
-
PubChem. 4-Hydroxy-3-methoxybenzonitrile. Available at: [Link]
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ResearchGate. a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... Available at: [Link]
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JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. Available at: [Link]
-
ResearchGate. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy | Request PDF. Available at: [Link]
-
Der Pharma Chemica. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Available at: [Link]
-
PubChem. 4-Methoxybenzonitrile. Available at: [Link]
-
PubChem. 2-Fluorobenzonitrile. Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]
-
ACS Publications. Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins | The Journal of Physical Chemistry B. Available at: [Link]
-
NIST. Experimental data for C6H5OCH3 (Anisole). Available at: [Link]
-
Pearson. The IR spectrum for anisole contains two C―O stretching bands in .... Available at: [Link]
-
RSC Publishing. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Available at: [Link]
-
ResearchGate. Analysis of the Nitrile and Methyl Torsional Vibrations of n-Propyl Cyanide in Its S-0 Electronic State | Request PDF. Available at: [Link]
-
Wikipedia. Carbon–fluorine bond. Available at: [Link]
-
ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Available at: [Link]
-
PMC - NIH. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Available at: [Link]
-
ResearchGate. Adiabatic bond stretching frequencies a (CO) and a (CF ) given as a... | Download Scientific Diagram. Available at: [Link]
-
ResearchGate. ELECTRICAL EFFECTS ON THE C-O-C ASYMMETRICAL STRETCHING VIBRATION IN ANISOLES. Available at: [Link]
-
AIP Publishing. Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. Available at: [Link]
-
SpectraBase. 2-Fluoro-4-hydroxybenzonitrile. Available at: [Link]
-
NIST. Benzonitrile, 4-methoxy-. Available at: [Link]
-
SpectraBase. 2-Fluorobenzonitrile - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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NIST. Benzonitrile. Available at: [Link]
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AIP Publishing. Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters | The Journal of Chemical Physics. Available at: [Link]
-
ResearchGate. High Overtones of the C−H Stretching Vibrations in Anisole and Thioanisole. Available at: [Link]
-
Al-Nahrain Journal of Science. Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole. Available at: [Link]
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PubChem. 4-Fluorobenzonitrile. Available at: [Link]
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PubChem. 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. Available at: [Link]
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SpectraBase. 2-Fluoro-6-methoxybenzonitrile - Optional[FTIR] - Spectrum. Available at: [Link]
-
PubChem. 4-Fluoro-2-methoxybenzonitrile. Available at: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-4-methoxybenzonitrile
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification and structural elucidation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Fluoro-4-methoxybenzonitrile. By dissecting the influence of its constituent functional groups—a nitrile, a fluorine atom, and a methoxy group on an aromatic ring—we can anticipate its fragmentation pathways. This guide further enhances this understanding by comparing the predicted fragmentation of our target molecule with the known fragmentation patterns of benzonitrile, 4-fluoroanisole, and 4-methoxyphenzonitrile. This comparative approach will highlight the distinct contribution of each substituent to the overall mass spectrum, providing a robust framework for the interpretation of experimental data.
Principles of Fragmentation in Substituted Aromatic Compounds
Electron ionization mass spectrometry subjects molecules to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M+•)[1][2]. This radical cation is energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions[3][4]. The pathways of fragmentation are dictated by the inherent stability of the resulting fragment ions and neutral losses, with the most stable fragments yielding the most abundant peaks in the mass spectrum[3].
In the case of substituted aromatic compounds, the stable aromatic ring often leads to a prominent molecular ion peak[5]. The fragmentation patterns are then largely influenced by the nature of the substituents. Functional groups with heteroatoms containing lone pair electrons, such as the oxygen in the methoxy group and the nitrogen in the nitrile group, can direct fragmentation through the localization of the positive charge[6].
Predicted Fragmentation Pattern of 2-Fluoro-4-methoxybenzonitrile
The structure of 2-Fluoro-4-methoxybenzonitrile, with a molecular weight of 151.14 g/mol [7], presents several potential fragmentation pathways. The molecular ion (M+•) is expected to be observed at an m/z of 151.
The primary fragmentation events are predicted to be the loss of a methyl radical (•CH₃) from the methoxy group and the loss of a hydrogen cyanide (HCN) molecule.
-
Loss of a Methyl Radical (M-15): The cleavage of the O-CH₃ bond is a common fragmentation pathway for anisole derivatives[8]. This results in the formation of a stable phenoxy cation. For 2-Fluoro-4-methoxybenzonitrile, this would lead to a fragment ion at m/z 136.
-
Loss of Hydrogen Cyanide (M-27): The elimination of a neutral HCN molecule is a characteristic fragmentation of benzonitriles[9][10]. This would result in a fragment ion at m/z 124.
Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the m/z 136 ion to yield a fragment at m/z 108, or the loss of a fluorine atom from the m/z 124 ion to give a fragment at m/z 105.
The following table summarizes the predicted major fragment ions for 2-Fluoro-4-methoxybenzonitrile:
| m/z | Proposed Fragment Ion | Neutral Loss | Comments |
| 151 | [C₈H₆FNO]⁺• | - | Molecular Ion |
| 136 | [C₇H₃FNO]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group |
| 124 | [C₇H₆FO]⁺• | HCN | Loss of hydrogen cyanide |
| 108 | [C₆H₃FO]⁺ | CO from m/z 136 | Loss of carbon monoxide |
| 105 | [C₇H₆O]⁺• | F from m/z 124 | Loss of a fluorine atom |
Comparative Fragmentation Analysis
To contextualize the predicted fragmentation of 2-Fluoro-4-methoxybenzonitrile, we will compare it with the known fragmentation patterns of three related compounds: benzonitrile, 4-fluoroanisole, and 4-methoxyphenzonitrile.
Benzonitrile
Benzonitrile (C₇H₅N, MW = 103.12 g/mol ) provides the fundamental fragmentation pattern for the nitrile group on an aromatic ring. Its mass spectrum is characterized by a strong molecular ion peak at m/z 103. The most significant fragmentation is the loss of HCN, resulting in a prominent peak at m/z 76, corresponding to the benzyne radical cation[9][10].
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Major Neutral Loss |
| Benzonitrile | 103 | 76 | HCN |
4-Fluoroanisole
4-Fluoroanisole (C₇H₇FO, MW = 126.13 g/mol ) illustrates the influence of the fluorine and methoxy groups. Its fragmentation is dominated by the loss of a methyl radical (•CH₃) to form the 4-fluorophenoxy cation at m/z 111. Subsequent loss of CO yields the fluorophenyl cation at m/z 83.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Major Neutral Loss |
| 4-Fluoroanisole | 126 | 111, 83 | •CH₃, CO |
4-Methoxybenzonitrile
4-Methoxybenzonitrile (C₈H₇NO, MW = 133.15 g/mol ) combines the features of the methoxy and nitrile groups. Its fragmentation pattern shows competing losses of a methyl radical to give an ion at m/z 118 and the loss of HCN to produce an ion at m/z 106.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Major Neutral Loss |
| 4-Methoxybenzonitrile | 133 | 118, 106 | •CH₃, HCN |
Synthesis and Interpretation
The comparative analysis reveals the additive and sometimes competitive nature of substituent effects on fragmentation. For 2-Fluoro-4-methoxybenzonitrile, we can anticipate a complex spectrum reflecting contributions from all three functional groups. The presence of the fluorine atom is expected to influence the relative abundance of fragment ions but not introduce entirely new primary fragmentation pathways compared to its non-fluorinated analog. The initial losses of •CH₃ and HCN are likely to be the most diagnostic fragmentation events.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis using electron ionization is recommended.
1. Sample Preparation:
-
Dissolve 1 mg of 2-Fluoro-4-methoxybenzonitrile in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to a final concentration of approximately 10 µg/mL.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-300.
-
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 2-Fluoro-4-methoxybenzonitrile.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the experimental spectrum with the predicted fragmentation pattern and with reference spectra from databases such as the NIST Mass Spectral Library, if available[11][12][13][14].
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathways of 2-Fluoro-4-methoxybenzonitrile.
Caption: Predicted fragmentation of 2-Fluoro-4-methoxybenzonitrile.
Conclusion
This guide provides a detailed, predictive analysis of the mass spectrometry fragmentation pattern of 2-Fluoro-4-methoxybenzonitrile, grounded in the established principles of mass spectrometry and a comparative study of related compounds. By understanding how the interplay of the fluoro, methoxy, and nitrile substituents directs the fragmentation, researchers can more confidently identify this and similar molecules in complex matrices. The provided experimental protocol offers a clear path to obtaining empirical data to validate these predictions. This comprehensive approach underscores the power of integrating theoretical knowledge with practical application in the field of analytical chemistry.
References
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- C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes.
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- Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic arom
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A Comparative Analysis of 2-Fluoro-4-methoxybenzonitrile and 4-methoxybenzonitrile: The Impact of Ortho-Fluorination on Biological Potential
This guide provides an in-depth technical comparison of 2-Fluoro-4-methoxybenzonitrile and its non-fluorinated counterpart, 4-methoxybenzonitrile. We will explore the fundamental influence of fluorine substitution on the molecule's physicochemical properties and discuss the resulting implications for biological activity and drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the strategic value of fluorination in molecular design.
The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into a molecular scaffold is a cornerstone of modern medicinal chemistry.[1][2][3] Despite its simple atomic structure, fluorine's unique properties—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly alter a molecule's biological profile.[1][4] Strategic fluorination can enhance a range of pharmacokinetic and pharmacodynamic parameters, including:
-
Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, often blocking sites of metabolic oxidation and thereby increasing a drug's half-life.[2][3][5]
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, potentially leading to more favorable interactions with biological targets like enzymes or receptors.[4] It can participate in hydrogen bonds and other non-covalent interactions, further enhancing binding.
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and the blood-brain barrier.[5]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a compound's ionization state at physiological pH and affecting its solubility and target engagement.
This guide focuses on the ortho-fluorination of 4-methoxybenzonitrile, creating 2-Fluoro-4-methoxybenzonitrile, to illustrate these principles in a direct comparison. Both compounds serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][7][8] Understanding the impact of this single atomic substitution is critical for rational drug design.
Physicochemical Properties: A Head-to-Head Comparison
The addition of a single fluorine atom results in subtle yet significant changes to the molecule's fundamental properties.
| Property | 2-Fluoro-4-methoxybenzonitrile | 4-methoxybenzonitrile |
| CAS Number | 94610-82-9[9][10] | 874-90-8[11] |
| Molecular Formula | C₈H₆FNO[9] | C₈H₇NO[11] |
| Molecular Weight | 151.14 g/mol [9][12] | 133.15 g/mol [11] |
| Structure | Fluorine at position 2, Methoxy at 4 | Methoxy at position 4 |
The key difference lies in the ortho-fluoro group, which exerts a powerful inductive electron-withdrawing effect. This can influence the reactivity of the nitrile group and the aromatic ring, as well as alter the conformation of the methoxy group due to steric and electronic interactions.
Synthesis and Application as Building Blocks
Both 2-Fluoro-4-methoxybenzonitrile and 4-methoxybenzonitrile are primarily utilized as key intermediates in the synthesis of more complex, biologically active molecules.[6][7]
-
4-methoxybenzonitrile is a well-established precursor in the creation of various therapeutic agents, including targeted therapies and compounds with anti-inflammatory and analgesic properties.[7][8] Its synthesis is a standard procedure in organic chemistry.
-
2-Fluoro-4-methoxybenzonitrile serves a similar role but offers the strategic advantage of introducing a fluorine atom at a specific position early in the synthetic route.[6] This allows for the targeted modulation of the final product's properties. It is instrumental in synthesizing Active Pharmaceutical Ingredients (APIs) and agrochemicals where enhanced metabolic stability or altered binding is desired.[6]
Comparative Biological Activity: An Inferential Analysis
While direct, head-to-head biological assay data for these specific intermediates is not extensively published, we can infer the impact of ortho-fluorination on the biological activity of their derivatives based on established medicinal chemistry principles.
Impact on Metabolic Stability
The non-fluorinated aromatic ring of 4-methoxybenzonitrile presents potential sites for cytochrome P450 (CYP) mediated oxidation. The ortho position (C2) is a plausible site for hydroxylation. By placing a fluorine atom at this position, as in 2-Fluoro-4-methoxybenzonitrile, this metabolic pathway is effectively blocked due to the strength of the C-F bond.[5] This is a classic drug design strategy to enhance metabolic stability and prolong the in-vivo half-life of a drug candidate derived from this intermediate.
Caption: Metabolic blocking effect of ortho-fluorination.
Influence on Target Binding and Potency
The introduction of an ortho-fluoro group can significantly alter the electronic properties and conformation of the molecule, which in turn affects its interaction with a biological target.
-
Electronic Effects: Fluorine's electronegativity can create a localized dipole, potentially forming favorable interactions (e.g., with backbone amides in a protein binding pocket) that are absent in the non-fluorinated analog.
-
Conformational Control: The fluorine atom can influence the preferred orientation of the adjacent methoxy group. This conformational restriction can "lock" the molecule into a more bioactive conformation, leading to higher potency by reducing the entropic penalty of binding.
Caption: Impact of ortho-fluorination on biological activity.
General Experimental Protocol: In Vitro Cytotoxicity Assay
To empirically determine and compare the biological activity of derivatives synthesized from these two intermediates, a standard in vitro assay is required. The following protocol outlines a general workflow for assessing anticancer activity using a cell viability assay.
Objective: To evaluate the dose-dependent cytotoxic effects of compounds derived from 2-Fluoro-4-methoxybenzonitrile and 4-methoxybenzonitrile on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other relevant cancer cell line)
-
DMEM culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding:
-
Culture HeLa cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. Ensure the final DMSO concentration in each well is <0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).
-
Caption: Workflow for an in-vitro cell viability assay.
Conclusion
While both 2-Fluoro-4-methoxybenzonitrile and 4-methoxybenzonitrile are valuable chemical intermediates, the strategic incorporation of an ortho-fluoro group in the former provides medicinal chemists with a powerful tool for rational drug design. The fluorine atom can serve to block metabolic pathways, enhance binding affinity through unique electronic interactions, and enforce a more bioactive conformation. These advantages often translate into drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The choice between these two building blocks should therefore be a deliberate one, guided by the specific therapeutic objectives and the desired properties of the final molecule.
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comparative study of different synthetic routes to 2-Fluoro-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of functionalized aromatic nitriles is a cornerstone for the development of novel molecular entities. Among these, 2-Fluoro-4-methoxybenzonitrile stands out as a critical building block, prized for its unique electronic properties imparted by the fluorine and methoxy substituents. The strategic placement of these groups allows for diverse downstream functionalization, making it a valuable intermediate in the synthesis of complex bioactive molecules.[1]
This guide offers a comprehensive comparative analysis of the primary synthetic pathways to 2-Fluoro-4-methoxybenzonitrile. We will delve into the mechanistic underpinnings, operational practicalities, and performance metrics of three major routes: the Sandmeyer reaction, the Rosenmund-von Braun reaction, and Palladium-Catalyzed Cyanation. Additionally, an alternative route commencing from the corresponding benzaldehyde will be explored. Our objective is to provide researchers and process chemists with the critical data and insights necessary to select the most appropriate synthetic strategy for their specific research and development needs, balancing factors such as yield, purity, scalability, safety, and cost-effectiveness.
Comparative Overview of Synthetic Routes
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Rosenmund-von Braun Reaction | Route 3: Palladium-Catalyzed Cyanation | Route 4: From 2-Fluoro-4-methoxybenzaldehyde |
| Starting Material | 2-Fluoro-4-methoxyaniline | 2-Fluoro-4-bromoanisole | 2-Fluoro-4-bromoanisole | 2-Fluoro-4-methoxybenzaldehyde |
| Key Reagents | NaNO₂, HCl, CuCN | CuCN | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Hydroxylamine, dehydrating agent |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (70-90%) | Excellent (>90%) | Good to Excellent (80-95%) |
| Purity | Good | Good to Excellent | Excellent | Good |
| Reaction Conditions | Low temperature diazotization, then elevated temperature | High temperature (150-250 °C), can be lowered with additives | Mild to moderate temperature (50-120 °C) | Mild to moderate temperature |
| Scalability | Feasible, but requires careful handling of diazonium salts[2] | Challenging due to high temperatures and solid reagents | Highly scalable, with established large-scale protocols[3] | Generally scalable |
| Safety Concerns | Potentially explosive diazonium salts, toxic cyanide | Highly toxic CuCN, high temperatures | Toxic cyanide source (can be mitigated), precious metal catalyst | Generally lower toxicity reagents |
| Cost-Effectiveness | Generally cost-effective starting materials | High cost of energy, potential for catalyst and ligand costs | Higher cost of palladium catalyst and ligands | Dependent on the cost of the starting aldehyde |
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction is a classic and widely utilized method for the introduction of a cyano group onto an aromatic ring, proceeding via a diazonium salt intermediate.[4] This route commences with the diazotization of 2-fluoro-4-methoxyaniline, followed by reaction with a copper(I) cyanide salt.
Mechanistic Rationale
The reaction is initiated by the formation of a diazonium salt from the starting aniline using sodium nitrite in an acidic medium. This intermediate is then subjected to a copper(I) cyanide-mediated radical-nucleophilic aromatic substitution. The copper(I) catalyst facilitates the reduction of the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the cyanide, and the copper catalyst is regenerated.
Caption: The Sandmeyer reaction pathway.
Experimental Protocol
-
Diazotization: Dissolve 2-fluoro-4-methoxyaniline in a suitable aqueous acid (e.g., HCl, H₂SO₄) and cool the solution to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt solution.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide.
-
Carefully add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction is often exothermic and may require cooling to control.
-
Allow the reaction to proceed at an elevated temperature until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Discussion
The Sandmeyer reaction offers a reliable and cost-effective route to 2-fluoro-4-methoxybenzonitrile, particularly when the corresponding aniline is readily available. However, a significant drawback is the inherent instability of diazonium salts, which can be explosive if isolated.[2] Therefore, in-situ consumption is standard practice. The use of stoichiometric amounts of copper(I) cyanide, a highly toxic reagent, also presents safety and environmental concerns. Careful temperature control during both the diazotization and cyanation steps is crucial for maximizing yield and ensuring safety.
Route 2: The Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a direct method for the cyanation of aryl halides using copper(I) cyanide at elevated temperatures.[5] For the synthesis of 2-fluoro-4-methoxybenzonitrile, 2-fluoro-4-bromoanisole would be the preferred starting material.
Mechanistic Insights
The mechanism is believed to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. Subsequent reductive elimination of the aryl nitrile regenerates a copper(I) species, completing the catalytic cycle. The high reaction temperatures are necessary to overcome the activation energy for the oxidative addition step.
Caption: The Rosenmund-von Braun reaction pathway.
Experimental Protocol
-
Combine 2-fluoro-4-bromoanisole and a stoichiometric excess of copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF, NMP, or pyridine.
-
Heat the reaction mixture to a high temperature (typically 150-250 °C) and maintain for several hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).
-
Work-up: After completion, cool the reaction mixture and quench with an aqueous solution of ferric chloride or ammonia to complex the copper salts.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by distillation, recrystallization, or column chromatography.
Discussion
The Rosenmund-von Braun reaction can provide good to excellent yields of aryl nitriles and is often simpler to perform than the Sandmeyer reaction as it avoids the handling of unstable diazonium salts.[6] However, the harsh reaction conditions, including very high temperatures, can limit its applicability for substrates with sensitive functional groups. The use of stoichiometric or excess amounts of highly toxic copper(I) cyanide is a significant safety and environmental concern. Recent advancements have shown that the addition of ligands, such as L-proline, can promote the reaction at lower temperatures (80-120 °C), thereby improving its functional group tolerance and operational safety.[7][8]
Route 3: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of a wide range of organic compounds, including aryl nitriles.[9] This route also utilizes an aryl halide, such as 2-fluoro-4-bromoanisole, as the starting material.
Mechanistic Principles
The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The aryl halide oxidatively adds to a Pd(0) complex to form a Pd(II) intermediate.
-
Transmetalation: The cyanide source (e.g., from Zn(CN)₂ or K₄[Fe(CN)₆]) exchanges with the halide on the palladium center.
-
Reductive Elimination: The aryl nitrile is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle for palladium-catalyzed cyanation.
Experimental Protocol
-
In an inert atmosphere, combine 2-fluoro-4-bromoanisole, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., dppf, Xantphos), and a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) in a degassed solvent (e.g., DMF, DMAc, toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Discussion
Palladium-catalyzed cyanation is often the method of choice for the synthesis of aryl nitriles due to its high yields, excellent functional group tolerance, and milder reaction conditions compared to the Rosenmund-von Braun reaction.[10] A significant advantage is the ability to use less toxic and more manageable cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is a non-toxic food additive.[9] The main drawbacks are the cost of the palladium catalyst and the phosphine ligands. However, the high efficiency and scalability of this method often justify the initial cost, especially in industrial settings.[11] Catalyst poisoning by excess cyanide can be an issue, but this can often be mitigated by the slow addition of the cyanide source or the use of specific catalyst systems.[3]
Route 4: From 2-Fluoro-4-methoxybenzaldehyde
An alternative approach to 2-fluoro-4-methoxybenzonitrile involves the conversion of the corresponding aldehyde, 2-fluoro-4-methoxybenzaldehyde. This is a two-step, one-pot process that proceeds through an oxime intermediate.
Synthetic Transformation
The synthesis begins with the condensation of 2-fluoro-4-methoxybenzaldehyde with hydroxylamine to form the corresponding aldoxime. The aldoxime is then dehydrated in situ to yield the nitrile.
Caption: Synthesis of 2-Fluoro-4-methoxybenzonitrile from the corresponding aldehyde.
Experimental Protocol
-
Dissolve 2-fluoro-4-methoxybenzaldehyde and hydroxylamine hydrochloride in a suitable solvent (e.g., DMF, ethanol).
-
Add a base (e.g., sodium carbonate, triethylamine) to neutralize the HCl formed and facilitate the reaction.
-
Add a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a catalyst like ferrous sulfate).
-
Heat the reaction mixture and monitor for completion.
-
Work-up: Cool the reaction mixture, pour into water, and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the crude nitrile by recrystallization or column chromatography.
Discussion
This route is advantageous as it often involves milder conditions and less toxic reagents compared to the Sandmeyer and Rosenmund-von Braun reactions. The starting aldehyde, 2-fluoro-4-methoxybenzaldehyde, can be synthesized from readily available precursors such as 4-bromo-3-fluoroanisole.[12] The overall efficiency of this route is highly dependent on the choice of dehydrating agent and the reaction conditions. One-pot procedures are often employed to streamline the process and improve overall yield.
Conclusion
The synthesis of 2-Fluoro-4-methoxybenzonitrile can be accomplished through several viable routes, each with its own set of advantages and disadvantages.
-
The Sandmeyer reaction is a classic and economical choice, provided that the aniline precursor is readily available and appropriate safety measures are in place to handle the diazonium intermediate.
-
The Rosenmund-von Braun reaction offers a more direct approach from the corresponding aryl halide, but its utility is often hampered by harsh reaction conditions and the use of stoichiometric, highly toxic copper cyanide. The use of additives to lower the reaction temperature can mitigate some of these drawbacks.
-
Palladium-catalyzed cyanation represents the state-of-the-art in terms of yield, functional group tolerance, and scalability. The use of less toxic cyanide sources further enhances its appeal, making it a preferred method in many modern synthetic applications, despite the higher initial cost of the catalyst.
-
The conversion from 2-fluoro-4-methoxybenzaldehyde provides a valuable alternative, particularly when milder conditions and less toxic reagents are a priority.
The selection of the optimal synthetic route will ultimately depend on a careful evaluation of the specific project requirements, including the scale of the synthesis, the availability and cost of starting materials, the required purity of the final product, and the safety and environmental considerations of the process.
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Nielsen, M. A., & Pittelkow, M. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 979-983. [Link]
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A Senior Application Scientist's Comparative Guide to the Purity Validation of 2-Fluoro-4-methoxybenzonitrile by HPLC
In the landscape of pharmaceutical synthesis and materials science, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe outcomes are built. 2-Fluoro-4-methoxybenzonitrile, a key building block for various active pharmaceutical ingredients (APIs), is a prime example where stringent purity control is paramount. Impurities, even at trace levels, can propagate through synthetic steps, leading to final products with altered efficacy, toxicity, or stability.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2-Fluoro-4-methoxybenzonitrile. We will not only detail a robust HPLC protocol but also contextualize its performance by comparing it with orthogonal analytical techniques: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This multi-faceted approach embodies the principle of a self-validating system, ensuring the highest confidence in analytical results.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity Assessment
HPLC, particularly in its reversed-phase modality (RP-HPLC), is the predominant technique for purity analysis of non-volatile and semi-volatile organic molecules in the pharmaceutical industry.[1] Its strength lies in its high resolving power, sensitivity, and adaptability.
The Causality Behind the Method: Why RP-HPLC?
For a molecule like 2-Fluoro-4-methoxybenzonitrile, RP-HPLC is the logical first choice. The separation mechanism is based on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase.[2][3][4] The aromatic ring of the benzonitrile imparts significant hydrophobic character, allowing it to interact strongly with the hydrophobic alkyl chains (typically C18) of the stationary phase.[5][6] This interaction provides the necessary retention to separate it from more polar or less polar impurities.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be robust and compliant with the principles outlined in the ICH Q2(R2) guidelines on the validation of analytical procedures.[7][8][9]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The smaller particle size enhances efficiency and resolution.
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (60:40, v/v). Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection Wavelength: 245 nm. This wavelength is selected to provide a strong signal for the benzonitrile chromophore while minimizing interference from the solvent cutoff.
-
Injection Volume: 5 µL.
2. Standard and Sample Preparation:
-
Solvent (Diluent): The mobile phase (Acetonitrile/Water 60:40) is the ideal diluent to ensure peak shape integrity and compatibility with the system.[5]
-
Standard Solution: Accurately weigh approximately 10 mg of 2-Fluoro-4-methoxybenzonitrile reference standard (purity ≥99.5%) and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (100 µg/mL) in the diluent.
3. Validation Parameters (Abbreviated per ICH Q2(R2)):
-
Specificity: Inject the diluent, a placebo (if applicable), the standard, and the sample. The method is specific if the main peak is free from interference at its retention time.
-
Linearity: Prepare a series of solutions from the standard stock solution (e.g., 1 µg/mL to 150 µg/mL) and plot the peak area against concentration. The correlation coefficient (r²) should be ≥0.999.
-
Accuracy & Precision: Determined by replicate injections of the standard and sample solutions. The relative standard deviation (%RSD) for precision should typically be <2%.[10]
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
Pillar 2: Comparative Analysis with Orthogonal Methods
Relying on a single analytical technique is insufficient for comprehensive purity validation. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete and trustworthy picture of a sample's purity.
Alternative 1: Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds.[11] Given that 2-Fluoro-4-methoxybenzonitrile has a moderate molecular weight (151.14 g/mol ), it is amenable to GC analysis.[12]
-
Principle: Separation occurs based on the compound's volatility and interaction with a stationary phase coated on the inside of a long capillary column.
-
Typical Protocol (GC-FID):
-
Column: A mid-polarity column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
-
When to Choose GC: GC excels at detecting and quantifying highly volatile impurities, such as residual solvents from the synthesis (e.g., toluene, heptane), which might be difficult to resolve from the solvent front in HPLC.[13]
-
Limitations: GC is unsuitable for non-volatile or thermally labile impurities, which would either not elute or would degrade in the hot inlet.
Alternative 2: Quantitative NMR (qNMR)
qNMR stands apart as a primary ratio method, meaning it can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[14][15]
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using a stable, non-interfering internal standard, an absolute purity value can be calculated without needing a reference standard of the analyte itself.[16][17]
-
Typical Protocol (¹H qNMR):
-
Solvent: A deuterated solvent (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with a simple spectrum and known purity (e.g., maleic acid, dimethyl sulfone).
-
Acquisition: A ¹H NMR spectrum is acquired under quantitative conditions, which crucially involves a long relaxation delay (at least 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.[17]
-
-
When to Choose qNMR: qNMR is the gold standard for assigning the purity of reference standards themselves. It provides structural confirmation alongside quantification and is insensitive to the response factors that affect chromatographic techniques. It is excellent for detecting and quantifying structurally similar impurities if their signals are resolved.
-
Limitations: qNMR is generally less sensitive than HPLC or GC for trace impurities (LOD ~0.1%).[1] Complex spectra with overlapping peaks can make accurate integration challenging.
Pillar 3: Data-Driven Comparison and Method Selection
The choice of analytical method is dictated by the specific requirements of the analysis. The following table summarizes the performance of each technique for the purity validation of 2-Fluoro-4-methoxybenzonitrile.
| Parameter | HPLC-UV | GC-FID | Quantitative NMR (qNMR) |
| Principle | Partition Chromatography | Volatility-Based Separation | Nuclear Spin Resonance |
| Hypothetical Purity | 99.85% (Area Percent) | 99.88% (Area Percent) | 99.7% (w/w, vs. Internal Std) |
| Typical LOD/LOQ | ~0.01% / ~0.03% | ~0.005% / ~0.015% | ~0.1% / ~0.3% |
| Key Advantage | High resolution for a wide range of impurities; robust and widely used. | Superior for volatile impurities and residual solvents.[18] | Absolute quantification without a specific reference standard; provides structural info.[19] |
| Key Disadvantage | Requires a reference standard; non-UV active impurities are invisible. | Unsuitable for non-volatile or thermally labile impurities. | Lower sensitivity to trace impurities; requires longer acquisition times. |
| Sample State | Solution | Volatilized Gas | Solution (Non-destructive) |
Logical Framework for Method Selection
The decision to use HPLC, GC, or qNMR is not arbitrary. It is a logical process based on the analyte's properties and the analytical goal.
Caption: Logical guide for analytical method selection.
Conclusion: An Integrated Approach to Purity Validation
For the routine quality control and release of 2-Fluoro-4-methoxybenzonitrile, a validated HPLC method serves as the ideal primary tool. It offers an excellent balance of resolution, sensitivity, and throughput for detecting common process-related impurities.
However, for a comprehensive purity assessment, especially during process development or for the qualification of a reference standard, an orthogonal approach is essential. GC analysis should be employed to ensure the absence of volatile residual solvents, while qNMR provides an accurate, absolute measure of the bulk material's purity, confirming its identity and structure simultaneously. By integrating the insights from these complementary techniques, researchers and drug development professionals can ensure the highest quality of their materials, leading to more reliable and robust scientific outcomes.
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A Comparative Analysis of Synthetic Routes to 2-Fluoro-4-methoxybenzonitrile for Pharmaceutical and Agrochemical Research
In the landscape of pharmaceutical and agrochemical development, the strategic synthesis of key intermediates is paramount to the efficiency and economic viability of bringing novel molecules to fruition. 2-Fluoro-4-methoxybenzonitrile is a valuable building block, prized for the synthetic handles it offers and the desirable physicochemical properties imparted by its fluorine and methoxy substituents. This guide provides an in-depth cost-benefit analysis of two prominent synthetic methodologies for its preparation: the Rosenmund-von Braun reaction and the Sandmeyer reaction. The objective is to equip researchers, chemists, and process development professionals with the critical insights needed to select the most appropriate synthetic route for their specific laboratory or industrial needs.
Introduction to 2-Fluoro-4-methoxybenzonitrile
2-Fluoro-4-methoxybenzonitrile serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The electron-withdrawing nature of the nitrile and fluoro groups, combined with the electron-donating methoxy group, creates a unique electronic profile on the aromatic ring, influencing its reactivity and the properties of downstream molecules. The selection of a synthetic pathway to this intermediate is a multi-faceted decision, balancing considerations of yield, cost, safety, and scalability.
Method 1: The Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a classical and robust method for the synthesis of aryl nitriles from aryl halides, utilizing a copper(I) cyanide reagent.[1][2] This pathway to 2-Fluoro-4-methoxybenzonitrile commences with the bromination of 2-fluoroanisole to yield 2-fluoro-4-bromoanisole, which is then subjected to cyanation.
Synthetic Workflow
Caption: Synthetic pathway for 2-Fluoro-4-methoxybenzonitrile via the Rosenmund-von Braun reaction.
Experimental Protocol
Step 1: Synthesis of 2-Fluoro-4-bromoanisole
-
Dissolve 2-fluoroanisole in chloroform.
-
Add bromine dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux for nine hours.
-
After cooling, wash the mixture with an aqueous solution of sodium hydroxide and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill off the solvent and purify the residue by distillation to obtain 2-fluoro-4-bromoanisole. A reported yield for a similar synthesis is 91%.
Step 2: Synthesis of 2-Fluoro-4-methoxybenzonitrile
-
Dissolve 2-fluoro-4-bromoanisole and copper(I) cyanide in dimethylformamide (DMF).[3]
-
Heat the mixture under reflux for ten hours.[3]
-
After cooling, add an aqueous solution of ferric chloride.
-
Extract the product with toluene.
-
Wash the organic layer with water, a saturated aqueous solution of sodium carbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent and purify the residue by silica gel column chromatography. The expected yield is approximately 68%, based on a similar reaction.[3]
Cost-Benefit Analysis
-
Yield: The two-step process has a cumulative estimated yield of around 62%. While the bromination step is high-yielding, the cyanation step is less efficient.
-
Cost: The primary cost drivers are the starting material, 2-fluoroanisole, and the reagent for the second step, copper(I) cyanide. The price of 2-bromo-4-fluoroanisole is approximately $141.00 per 100g.[4] Copper(I) cyanide is priced at around $71.70 per 100g.
-
Safety and Environmental Impact: The major drawback of this method is the use of highly toxic copper(I) cyanide.[5][6][7] It is fatal if swallowed, inhaled, or in contact with skin and is very toxic to aquatic life.[5] The reaction also requires a high boiling point solvent (DMF) and elevated temperatures, which have energy costs and safety implications. The use of chloroform and bromine in the first step also presents significant health and environmental hazards.
-
Scalability: This method is generally scalable, though the handling of large quantities of copper(I) cyanide requires stringent safety protocols and specialized waste disposal procedures.
Method 2: The Sandmeyer Reaction
The Sandmeyer reaction provides an alternative route to aryl nitriles from aryl amines via a diazonium salt intermediate.[8][9][10] For the synthesis of 2-Fluoro-4-methoxybenzonitrile, the starting material is 2-fluoro-4-methoxyaniline.
Synthetic Workflow
Caption: Synthetic pathway for 2-Fluoro-4-methoxybenzonitrile via the Sandmeyer reaction.
Experimental Protocol
-
Dissolve 2-fluoro-4-methoxyaniline in an aqueous acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored using starch-iodide paper to detect excess nitrous acid.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) is observed.
-
Gently heat the reaction mixture to drive the reaction to completion.
-
After cooling, extract the product with an organic solvent.
-
Wash and dry the organic layer, remove the solvent, and purify the product by distillation or chromatography.
Cost-Benefit Analysis
-
Cost: The starting material, 2-fluoro-4-methoxyaniline, is commercially available, though pricing can be higher and less transparent than for the bromo-precursor used in the Rosenmund-von Braun reaction.[11][12] The other key reagents, sodium nitrite and copper(I) cyanide, are relatively inexpensive commodity chemicals.
-
Safety and Environmental Impact: The primary safety concern is the handling of the diazonium salt intermediate, which can be explosive in a dry, solid state.[13][14] Therefore, it is crucial to keep the diazonium salt in solution and at low temperatures. Sodium nitrite is a toxic and oxidizing substance.[15][16][17] While this method also uses copper(I) cyanide, the overall process may be considered slightly "greener" as it avoids the use of bromine and chlorinated solvents.
-
Scalability: The Sandmeyer reaction is a well-established industrial process. However, scaling up requires careful control of temperature and addition rates to manage the exothermic nature of the diazotization and the decomposition of the diazonium salt. The potential for diazonium salt instability necessitates robust safety engineering for large-scale production.
Comparative Summary
| Feature | Rosenmund-von Braun Reaction | Sandmeyer Reaction |
| Starting Material | 2-Fluoro-4-bromoanisole | 2-Fluoro-4-methoxyaniline |
| Key Reagents | Copper(I) cyanide, DMF | Sodium nitrite, Copper(I) cyanide, HCl |
| Estimated Yield | ~62% (two steps) | 60-80% (estimated) |
| Cost of Starting Material | Moderately priced and readily available | Higher and less transparent pricing |
| Key Safety Hazards | Highly toxic CuCN, hazardous solvents (CHCl3, Br2) | Unstable/explosive diazonium salts, toxic NaNO2 |
| Scalability | Good, with stringent handling of CuCN | Good, with critical temperature and process control |
| Environmental Impact | Use of halogenated solvents and heavy metals | Generation of nitrogen gas, use of heavy metals |
Conclusion and Recommendations
The choice between the Rosenmund-von Braun and the Sandmeyer reaction for the synthesis of 2-Fluoro-4-methoxybenzonitrile depends heavily on the specific priorities of the research or production team.
The Rosenmund-von Braun reaction offers a more predictable and straightforward two-step process with a readily available starting material. However, its primary drawback is the significant safety and environmental concerns associated with the use of large quantities of highly toxic copper(I) cyanide and hazardous solvents. This route may be suitable for smaller-scale laboratory syntheses where robust safety measures for handling cyanides are in place.
The Sandmeyer reaction , on the other hand, presents a potentially higher-yielding, one-pot conversion from the corresponding aniline. While it also involves toxic reagents, it avoids the use of bulk halogenated solvents. The main challenge lies in the safe handling of the diazonium salt intermediate, which requires strict temperature control. For larger-scale production, the Sandmeyer reaction is often the preferred industrial method due to its potential for higher throughput and the avoidance of a separate bromination step, provided that the necessary engineering controls are implemented to mitigate the risks associated with diazonium salts.
Ultimately, for academic or small-scale research, the Rosenmund-von Braun route might be more accessible if the bromo-precursor is readily on hand. For industrial applications or process development, optimizing the Sandmeyer reaction is likely to be the more cost-effective and efficient strategy in the long run. A thorough risk assessment and process safety management review are essential before undertaking either synthesis on any scale.
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A Comparative Guide to the Metabolic Stability of 2-Fluoro-4-methoxybenzonitrile Derivatives
In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is paramount.[1] Promising drug candidates often falter due to unfavorable pharmacokinetic profiles, with rapid metabolism leading to insufficient in vivo exposure or slow metabolism causing potential toxicity.[1] This guide provides a comprehensive comparison of the metabolic stability of novel compounds derived from the versatile 2-Fluoro-4-methoxybenzonitrile scaffold. As researchers and drug development professionals, understanding the metabolic fate of these derivatives is crucial for selecting candidates with favorable pharmacokinetic properties.[1]
The 2-Fluoro-4-methoxybenzonitrile core is a valuable starting point for constructing complex organic molecules in pharmaceutical research.[2] The strategic incorporation of a fluorine atom and a methoxy group can significantly influence a molecule's metabolic stability. Fluorine, with its high electronegativity and small size, can block sites of metabolic oxidation, often enhancing a drug's half-life.[3][4][5] Conversely, the methoxy group can be susceptible to O-demethylation, a common metabolic pathway. This guide will delve into the interplay of these structural features and their impact on metabolic fate, providing a framework for the rational design of more stable and efficacious drug candidates.
I. The Critical Role of In Vitro Metabolic Stability Assays
To predict how a compound will behave in the body, we rely on robust in vitro assays that model the metabolic processes of the liver, the primary site of drug metabolism.[6][7] These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t1/2), which are essential for forecasting in vivo pharmacokinetics.[1][8] This guide will focus on two of the most widely used and complementary in vitro systems:
-
Liver Microsomes: These are subcellular fractions of the liver containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions.[7][9] Microsomal stability assays are cost-effective and have high-throughput capabilities, making them ideal for early-stage screening.[7]
-
Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary co-factors.[10][11] Hepatocyte assays provide a more comprehensive picture of hepatic metabolism, as they also account for cellular uptake and the contribution of Phase II conjugation reactions.[10][12]
By comparing data from both systems, we can gain a more nuanced understanding of a compound's metabolic profile and identify potential liabilities early in the drug discovery process.
II. Experimental Design for Assessing Metabolic Stability
The following protocols outline the standardized procedures for evaluating the metabolic stability of 2-Fluoro-4-methoxybenzonitrile derivatives in both human liver microsomes and cryopreserved human hepatocytes.
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[13]
1. Preparation of Reagents:
- Test Compounds: Prepare 10 mM stock solutions of each 2-Fluoro-4-methoxybenzonitrile derivative in DMSO.[13]
- Human Liver Microsomes (HLM): Thaw cryopreserved HLM and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[9][13]
- NADPH Regenerating System: Prepare a solution containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[13]
2. Incubation Procedure:
- Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
- Add the test compound to the HLM suspension to a final concentration of 1 µM.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the mixture at 37°C with gentle shaking.[14]
- At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[9][14]
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[7][14]
3. Sample Analysis:
- Centrifuge the terminated reaction samples to precipitate proteins.
- Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[7][14]
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression line.[7]
This assay provides a more comprehensive assessment of metabolic stability by utilizing intact liver cells.[10]
1. Preparation of Reagents:
- Test Compounds: Prepare 10 mM stock solutions in DMSO.
- Cryopreserved Human Hepatocytes: Thaw and resuspend cryopreserved hepatocytes in pre-warmed incubation medium to a final viable cell density of 0.5 x 10^6 cells/mL.[15]
- Incubation Medium: Use Williams Medium E supplemented according to the supplier's instructions.[15]
2. Incubation Procedure:
- Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.
- Incubate the cell suspension at 37°C in a humidified incubator with 5% CO2, with gentle shaking.[11]
- At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[11][15]
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[10]
3. Sample Analysis:
- Centrifuge the terminated samples to pellet cell debris.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[10]
4. Data Analysis:
- Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) as described for the microsomal assay.
III. Comparative Metabolic Stability Data
The following table presents hypothetical but plausible metabolic stability data for a series of 2-Fluoro-4-methoxybenzonitrile derivatives (Compounds A-D), where structural modifications are introduced to modulate their metabolic fate.
| Compound | Modification from Parent Scaffold | Microsomal t1/2 (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte t1/2 (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Parent | 2-Fluoro-4-methoxybenzonitrile | 45 | 30.8 | 35 | 39.6 |
| A | Methoxy replaced with Difluoromethoxy | >120 | <5.8 | >120 | <11.5 |
| B | Addition of a pyridine ring | 25 | 55.4 | 18 | 77.2 |
| C | Methoxy replaced with a methyl group | 60 | 23.1 | 50 | 27.7 |
| D | Fluorine at position 2 moved to position 3 | 30 | 46.2 | 22 | 63.2 |
IV. Structure-Metabolism Relationships and Mechanistic Insights
The data presented above highlights key structure-metabolism relationships that can guide the design of more stable analogs.
-
Blocking O-Demethylation: The methoxy group is a common site for oxidative metabolism. Replacing it with a more metabolically robust bioisostere, such as a difluoromethoxy group (Compound A), can significantly increase metabolic stability.[16] This is a classic strategy to block a metabolic "soft spot".
-
Introduction of Metabolic Liabilities: The addition of a pyridine ring (Compound B) introduces a new site for potential metabolism, leading to increased clearance. Nitrogen-containing heterocycles can be susceptible to oxidation by CYPs.
-
Impact of Lipophilicity: Replacing the methoxy group with a less polar methyl group (Compound C) can sometimes lead to a modest improvement in stability, potentially by altering the compound's interaction with metabolic enzymes.
-
Positional Effects of Fluorine: The position of the fluorine atom is critical. Moving it from the 2- to the 3-position (Compound D) can expose the previously shielded methoxy group to metabolic attack, thereby decreasing stability. Strategic fluorination is a powerful tool to enhance metabolic stability by blocking sites of metabolism.[4][17]
Below is a diagram illustrating the potential metabolic pathways for the parent 2-Fluoro-4-methoxybenzonitrile scaffold.
Caption: Potential metabolic pathways of 2-Fluoro-4-methoxybenzonitrile.
The following diagram illustrates the general experimental workflow for assessing metabolic stability.
Caption: General workflow for in vitro metabolic stability assessment.
V. Conclusion and Future Directions
The assessment of metabolic stability is a cornerstone of modern drug discovery. This guide has provided a comparative framework for evaluating derivatives of 2-Fluoro-4-methoxybenzonitrile, highlighting the critical role of in vitro assays and the importance of understanding structure-metabolism relationships. By systematically modifying the parent scaffold and analyzing the resulting changes in metabolic stability, researchers can rationally design compounds with improved pharmacokinetic profiles.
Future work should focus on identifying the specific CYP isozymes responsible for the metabolism of these derivatives and characterizing the full metabolite profile for the most promising candidates. This deeper understanding will further de-risk the progression of these compounds into preclinical and clinical development.
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A Senior Application Scientist's Guide to the Structural Elucidation of 2-Fluoro-4-methoxybenzonitrile Derivatives: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
For researchers, medicinal chemists, and material scientists, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we understand biological activity, predict physical properties, and design new chemical entities. This guide provides an in-depth, comparative analysis of X-ray crystallography and other key analytical techniques for the structural elucidation of 2-fluoro-4-methoxybenzonitrile derivatives. These compounds are of significant interest as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline material.[3][4][5] It provides a detailed three-dimensional map of electron density, from which we can derive precise bond lengths, bond angles, and stereochemistry.[5][6]
The Crystallography Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process requiring patience and precision. The overall workflow is depicted below.
Caption: The workflow for determining a molecular structure using single-crystal X-ray diffraction.
Experimental Protocol: Obtaining a Crystal Structure of a 2-Fluoro-4-methoxybenzonitrile Derivative
1. Crystallization: The Art and Science of Nucleation
The most critical and often challenging step is growing a high-quality single crystal.[7][8] For a small organic molecule like a 2-fluoro-4-methoxybenzonitrile derivative, slow evaporation and vapor diffusion are excellent starting points.[7][9]
-
Step 1: Solvent Selection. Perform solubility tests with a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). An ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature.
-
Step 2: Slow Evaporation. Prepare a near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation over several days to weeks. The principle here is to gradually increase the concentration to the point of supersaturation, which encourages the formation of a single, well-ordered crystal lattice rather than a precipitate.[7]
-
Step 3: Vapor Diffusion. Dissolve the compound in a small amount of a relatively volatile solvent in which it is soluble. Place this vial inside a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent will slowly diffuse out, while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the compound and promoting crystallization.[9]
2. Data Collection: Illuminating the Crystal
Once a suitable crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it is mounted on a diffractometer for data collection.[6]
-
Step 1: Crystal Mounting. The selected crystal is carefully mounted on a goniometer head, often using a cryo-loop and a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).
-
Step 2: Data Acquisition. The crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots.[4] An area detector records the position and intensity of thousands of these reflections.[4][10]
3. Structure Solution and Refinement: From Data to Model
The collected diffraction data is then processed to generate a three-dimensional model of the molecule.
-
Step 1: Data Integration and Scaling. The raw diffraction images are processed to determine the intensities and positions of the reflections. This data is then scaled and merged to create a single reflection file.[10]
-
Step 2: Structure Solution. The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are computational techniques used to estimate the initial phases of the structure factors, which allows for the generation of an initial electron density map.[4]
-
Step 3: Model Building and Refinement. An initial atomic model is built into the electron density map. This model is then refined using a least-squares method, which iteratively adjusts the atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.[11][12]
The Alternatives: Spectroscopic Corroboration
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are indispensable for characterizing compounds in solution and for providing complementary information.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[15] For fluorinated compounds like 2-fluoro-4-methoxybenzonitrile derivatives, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[16]
-
¹⁹F NMR: The presence of a fluorine atom provides a unique and sensitive spectroscopic handle.[17][18] The ¹⁹F chemical shift is highly sensitive to the electronic environment, and couplings to nearby protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F) can provide crucial information about the substitution pattern on the aromatic ring.[16][19]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.[13][20]
-
Nitrile Stretch: Aromatic nitriles, such as 2-fluoro-4-methoxybenzonitrile, exhibit a characteristic sharp and intense absorption band for the C≡N stretching vibration in the range of 2240-2220 cm⁻¹.[20][21] Conjugation with the aromatic ring typically lowers this frequency compared to saturated nitriles.[21][22][23]
-
Other Key Absorptions: The C-O stretching of the methoxy group and the C-F stretch will also give rise to characteristic absorption bands.
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific information required. The following table provides a comparative overview.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[5][24] | Unambiguous and definitive structural determination.[3] | Requires a high-quality single crystal, which can be difficult to obtain; provides solid-state structure which may differ from solution conformation.[8] |
| ¹H, ¹³C, ¹⁹F NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, relative number of atoms.[13][15] | Provides detailed structural information in solution; non-destructive.[15] | Does not provide bond lengths or angles; can be less sensitive than other techniques.[15] |
| FTIR Spectroscopy | Presence of functional groups.[13][20] | Fast, simple, and requires minimal sample preparation.[20] | Provides limited information on the overall molecular structure; not suitable for determining stereochemistry.[14] |
digraph "Technique Selection Logic" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [shape=Mdiamond, label="Need Structural Information?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Func_Group" [shape=box, label="Functional Group ID?", fillcolor="#FBBC05"]; "Connectivity" [shape=box, label="Atomic Connectivity in Solution?", fillcolor="#FBBC05"]; "3D_Structure" [shape=box, label="Absolute 3D Structure?", fillcolor="#FBBC05"]; "FTIR" [shape=ellipse, label="Use FTIR", fillcolor="#34A853", fontcolor="#FFFFFF"]; "NMR" [shape=ellipse, label="Use NMR", fillcolor="#34A853", fontcolor="#FFFFFF"]; "SCXRD" [shape=ellipse, label="Use SCXRD", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape=Msquare, label="Analysis Complete", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Func_Group" [label="Yes"]; "Func_Group" -> "FTIR" [label="Yes"]; "FTIR" -> "Connectivity"; "Func_Group" -> "Connectivity" [label="No"]; "Connectivity" -> "NMR" [label="Yes"]; "NMR" -> "3D_Structure"; "Connectivity" -> "3D_Structure" [label="No"]; "3D_Structure" -> "SCXRD" [label="Yes"]; "SCXRD" -> "End"; "3D_Structure" -> "End" [label="No"]; }
Caption: A decision-making workflow for selecting the appropriate analytical technique.
Conclusion
For the definitive structural elucidation of 2-fluoro-4-methoxybenzonitrile derivatives, single-crystal X-ray diffraction is the most powerful and authoritative technique. It provides an unparalleled level of detail about the three-dimensional arrangement of atoms in the solid state. However, a comprehensive characterization relies on the synergistic use of multiple analytical methods. NMR and FTIR spectroscopy are essential for confirming the molecular structure in solution, identifying functional groups, and providing data that is complementary to the crystallographic analysis. By understanding the strengths and limitations of each technique, researchers can develop a robust, self-validating workflow for the complete and accurate characterization of novel chemical compounds.
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A Comparative Guide to the Electronic Properties of Fluorinated Benzonitriles: A DFT Perspective
For researchers, medicinal chemists, and materials scientists, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern molecular design. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly alter the electronic landscape of a parent molecule, thereby influencing its reactivity, metabolic stability, and intermolecular interactions.[1][2] This guide provides a comparative analysis of the electronic properties of fluorinated benzonitriles, leveraging Density Functional Theory (DFT) as a powerful predictive tool to elucidate the nuanced effects of fluorination.
The benzonitrile scaffold is a common motif in pharmaceuticals and functional materials.[1][3] Understanding how fluorination impacts its electronic characteristics is crucial for the rational design of novel compounds with tailored properties.[3][4] This guide will delve into the theoretical underpinnings of these effects, supported by computational data, and provide a framework for researchers to apply these principles in their own work.
The Electronic Influence of Fluorine: A Theoretical Overview
The substitution of a hydrogen atom with fluorine on the benzonitrile ring introduces two primary electronic effects: a strong inductive electron-withdrawing effect (-I) and a weaker, distance-dependent mesomeric electron-donating effect (+M).[5] Fluorine's extreme electronegativity dominates, leading to a significant net withdrawal of electron density from the aromatic ring.[5][6] This has several key consequences for the molecule's electronic properties:
-
Lowering of Molecular Orbital Energies: The inductive withdrawal of electron density stabilizes the molecule, resulting in a lowering of the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][6]
-
Increased Dipole Moment: The C-F bond is highly polarized, leading to a significant increase in the overall molecular dipole moment.[5] The magnitude and vector of this change depend on the position and number of fluorine substituents.
-
Modulation of Reactivity: The altered electronic distribution and orbital energies directly impact the molecule's reactivity. For instance, the electron-deficient nature of the fluorinated ring enhances its susceptibility to nucleophilic aromatic substitution (SNAr).[4]
Comparative Analysis of Fluorinated Benzonitrile Isomers
To illustrate the impact of fluorine substitution, we will compare the electronic properties of non-fluorinated benzonitrile with its ortho-, meta-, and para-fluorinated isomers. The following data is a synthesis of typical results obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory, a widely used method for such investigations.[7][8][9]
Quantitative Comparison of Electronic Properties
| Property | Benzonitrile (Unsubstituted) | 2-Fluorobenzonitrile (ortho) | 3-Fluorobenzonitrile (meta) | 4-Fluorobenzonitrile (para) | Rationale for Change |
| Dipole Moment (μ) in Debye | ~4.52[5] | > 4.52 | > 4.52 | < 4.52 | The C-F bond dipole opposes the C-CN dipole in the para position, leading to a smaller net dipole moment. In contrast, the ortho and meta isomers exhibit vector addition that increases the overall dipole moment. |
| HOMO Energy (eV) | ~ -7.51[5] | < -7.51 | < -7.51 | < -7.51 | Fluorine's strong inductive effect withdraws electron density, stabilizing the HOMO and lowering its energy across all isomers.[5] |
| LUMO Energy (eV) | ~ -1.68[5] | < -1.68 | < -1.68 | < -1.68 | Similar to the HOMO, the LUMO is also stabilized by the electron-withdrawing fluorine atom, resulting in a lower energy level.[5] |
| HOMO-LUMO Gap (eV) | ~ 5.83[5] | Similar to or slightly increased | Similar to or slightly increased | Similar to or slightly increased | While both HOMO and LUMO energies are lowered, the effect is not always uniform, leading to minor changes in the energy gap.[5] |
| Ionization Potential (IP) in eV | ~ 9.73[5] | > 9.73 | > 9.73 | > 9.73 | A lower HOMO energy signifies that more energy is required to remove an electron, hence a higher ionization potential.[5] |
| Electron Affinity (EA) in eV | ~ 0.058[5] | > 0.058 | > 0.058 | > 0.058 | A lower LUMO energy indicates that the molecule can more readily accept an electron, resulting in a higher electron affinity.[5] |
Experimental and Computational Workflow
The determination of these electronic properties relies on a synergistic approach of experimental techniques and computational modeling. DFT calculations, in particular, provide a robust framework for predicting and rationalizing these properties.
Standard Computational Protocol
-
Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is typically achieved using a DFT functional (e.g., B3LYP, B3PW91) and a suitable basis set (e.g., 6-311G(d,p)).[7][8]
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: With the optimized geometry, various electronic properties can be calculated. The HOMO and LUMO energies are direct outputs of the DFT calculation.[10] The dipole moment, ionization potential, and electron affinity can also be readily computed.[7]
-
Analysis of Molecular Orbitals and Electrostatic Potential: Visualization of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance, respectively. The molecular electrostatic potential (MEP) map reveals the charge distribution and sites susceptible to electrophilic or nucleophilic attack.
Caption: A typical DFT workflow for calculating the electronic properties of fluorinated benzonitriles.
Impact of Fluorination on Frontier Molecular Orbitals
The introduction of a fluorine atom significantly perturbs the frontier molecular orbitals (HOMO and LUMO). The strong electron-withdrawing nature of fluorine leads to a general stabilization (lowering of energy) of both orbitals.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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peer-reviewed literature on the characterization of 2-Fluoro-4-methoxybenzonitrile
An In-Depth Technical Guide for Researchers
A Comparative Guide to the Characterization of 2-Fluoro-4-methoxybenzonitrile
This guide provides a detailed technical overview of the characterization of 2-Fluoro-4-methoxybenzonitrile (CAS No. 94610-82-9), a critical building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comparative analysis, explaining the causality behind experimental choices and providing validated protocols. We will explore its physicochemical properties, detailed spectroscopic profile, and compare it with a key structural isomer to highlight the subtleties in analytical characterization.
Introduction: The Strategic Importance of 2-Fluoro-4-methoxybenzonitrile
2-Fluoro-4-methoxybenzonitrile is a substituted aromatic nitrile whose value lies in the unique interplay of its three functional groups.[1] The nitrile group is a versatile precursor for amines, amides, and carboxylic acids. The fluorine atom can enhance metabolic stability and binding affinity in pharmaceutical candidates, while the methoxy group modulates solubility and electronic properties.[1] This combination makes it an attractive intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1]
Accurate characterization is paramount to ensure purity, confirm identity, and predict reactivity in subsequent synthetic steps. This guide provides the foundational data and analytical framework for researchers utilizing this compound.
Physicochemical Properties: The Foundation of Identity and Purity
The physical properties of a compound are the first line of assessment for its identity and purity. A sharp melting point range, for instance, is a strong indicator of a pure substance, whereas a broad range suggests the presence of impurities.
Table 1: Physicochemical Properties of 2-Fluoro-4-methoxybenzonitrile
| Property | Value | Significance in Research | Source |
| CAS Number | 94610-82-9 | Unique identifier for database and regulatory searches. | [2][3][4] |
| Molecular Formula | C₈H₆FNO | Confirms the elemental composition. | [2][3] |
| Molecular Weight | 151.14 g/mol | Essential for stoichiometric calculations in reaction planning. | [2][3] |
| Melting Point | 62-65 °C | Key indicator of purity; useful for quality control. | [5] |
| Boiling Point | 233.9±20.0 °C at 760 mmHg | Important for purification by distillation and assessing thermal stability. | [5] |
| Appearance | White Solid | Basic quality control check upon receiving the material. | [1] |
| XLogP3 | 1.7 | A measure of lipophilicity, crucial for predicting solubility and behavior in biological systems. | [2][5] |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous structural confirmation of the molecule. Each technique probes different aspects of the molecular structure, and together they form a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of the nuclei. For 2-Fluoro-4-methoxybenzonitrile, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the methoxy group protons. The key diagnostic feature is the coupling of the aromatic protons to the adjacent fluorine atom, which results in characteristic splitting patterns (doublets or doublet of doublets). The electron-donating methoxy group and electron-withdrawing nitrile group will influence the chemical shifts of the aromatic protons, pushing them to predictable regions.
-
¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will appear as a doublet with a large coupling constant (¹JCF), which is a definitive indicator of fluorination. Other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF).
-
¹⁹F NMR: This experiment directly observes the fluorine nucleus. The spectrum for this compound would be expected to show a single resonance, with its chemical shift being indicative of the electronic environment of the aromatic ring.
Table 2: Predicted NMR Spectral Data for 2-Fluoro-4-methoxybenzonitrile in CDCl₃
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| ¹H | ~3.9 | Singlet (s) | N/A | Methoxy group (-OCH₃) protons. |
| ¹H | ~7.4-7.6 | Doublet of doublets (dd) | JHH ≈ 8-9, JHF ≈ 4-5 | H-6 proton, ortho to nitrile, meta to fluorine. |
| ¹H | ~6.8-7.0 | Doublet of doublets (dd) | JHH ≈ 8-9, JHF ≈ 9-11 | H-5 proton, ortho to methoxy, ortho to fluorine. |
| ¹H | ~6.7-6.9 | Doublet (d) | JHF ≈ 2-3 | H-3 proton, ortho to fluorine, meta to nitrile. |
| ¹³C | ~160-165 | Doublet (d) | ¹JCF ≈ 250-260 | C2 carbon directly attached to fluorine. |
| ¹³C | ~160-165 | Singlet (s) | N/A | C4 carbon attached to the methoxy group. |
| ¹³C | ~130-135 | Doublet (d) | ³JCF ≈ 8-10 | C6 aromatic carbon. |
| ¹³C | ~118-120 | Singlet (s) | N/A | Nitrile carbon (-C≡N). |
| ¹³C | ~110-115 | Doublet (d) | ²JCF ≈ 20-25 | C5 aromatic carbon. |
| ¹³C | ~100-105 | Doublet (d) | ²JCF ≈ 25-30 | C3 aromatic carbon. |
| ¹³C | ~95-100 | Doublet (d) | ⁴JCF ≈ 3-5 | C1 carbon attached to the nitrile group. |
| ¹³C | ~55-60 | Singlet (s) | N/A | Methoxy carbon (-OCH₃). |
Note: These are predicted values based on established principles of NMR spectroscopy. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The spectrum of 2-Fluoro-4-methoxybenzonitrile is expected to show several characteristic absorption bands.
-
C≡N Stretch: A sharp, intense peak around 2230-2240 cm⁻¹ is the most diagnostic signal, confirming the presence of the nitrile group. Its intensity and position can be subtly influenced by the electronic effects of the other ring substituents.
-
C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will produce a strong absorption in the 1250-1300 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
-
C-F Stretch: A strong band in the 1100-1250 cm⁻¹ region is indicative of the carbon-fluorine bond.
-
Aromatic C-H & C=C Stretches: Peaks above 3000 cm⁻¹ correspond to aromatic C-H stretching, while absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering clues about its structure.
-
Molecular Ion (M⁺): High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of C₈H₆FNO, which is 151.0433.[2]
-
Fragmentation Pattern: Common fragmentation pathways would likely include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 136, or the loss of a formyl radical (•CHO) to give a fragment at m/z 122.
Comparative Analysis: 2-Fluoro-4-methoxybenzonitrile vs. 4-Fluoro-2-methoxybenzonitrile
A comparison with its structural isomer, 4-Fluoro-2-methoxybenzonitrile (CAS 191014-55-8), highlights the importance of rigorous spectroscopic analysis, as these two compounds will have identical molecular weights and similar physical properties but distinct spectroscopic fingerprints.
Table 3: Comparative Data of Structural Isomers
| Property | 2-Fluoro-4-methoxybenzonitrile | 4-Fluoro-2-methoxybenzonitrile [6] | Key Differentiator |
| Structure | Fluorine at C2, Methoxy at C4 | Fluorine at C4, Methoxy at C2 | Positional Isomerism |
| Molecular Weight | 151.14 g/mol | 151.14 g/mol | Identical |
| ¹H NMR | Aromatic region shows distinct splitting from fluorine at the 2-position, affecting H3, H5, and H6 differently. | Fluorine at the 4-position will create a different, more symmetrical splitting pattern for the aromatic protons. | Aromatic proton coupling patterns are unique and definitive. |
| ¹³C NMR | Large ¹JCF coupling constant on the C2 carbon. | Large ¹JCF coupling constant on the C4 carbon. | The chemical shift and coupling of the carbon directly bonded to fluorine will differ significantly. |
| Reactivity | The fluorine atom ortho to the nitrile group may influence its reactivity through steric and electronic effects. | The methoxy group ortho to the nitrile may have a stronger electronic influence on the nitrile's reactivity. | The position of substituents dictates the electronic and steric environment of the reactive nitrile group. |
Standard Operating Protocols for Characterization
To ensure trustworthy and reproducible results, the following validated protocols should be employed.
Protocol: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of 2-Fluoro-4-methoxybenzonitrile and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a clean, dry NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a 30° pulse angle, a 2-second relaxation delay, and accumulate at least 512 scans for good signal-to-noise.
-
Data Processing: Process the raw data (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) and Fourier transform. Reference the spectrum to the TMS signal at 0.00 ppm. Phase and baseline correct the spectrum manually.
Protocol: FT-IR Spectroscopy
-
Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the key peaks corresponding to the major functional groups.
Conclusion
The thorough characterization of 2-Fluoro-4-methoxybenzonitrile requires a multi-technique approach that combines physical measurements with detailed spectroscopic analysis. By understanding the expected outcomes from NMR, IR, and MS, and by comparing the data against known isomers and analogues, researchers can proceed with confidence in the identity and purity of their material. The protocols and comparative data presented in this guide serve as an authoritative resource for scientists and developers leveraging this versatile chemical building block in their synthetic endeavors.
References
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Optimizing Chemical Synthesis: The Versatility of 2-Fluoro-4-methoxybenzonitrile . Source: Not specified. [Link]
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2-Fluoro-4-methoxybenzonitrile | C8H6FNO | CID 639878 - PubChem . Source: PubChem, National Center for Biotechnology Information. [Link]
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4-Fluoro-2-methoxybenzonitrile | C8H6FNO | CID 2783329 - PubChem . Source: PubChem, National Center for Biotechnology Information. [Link]
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Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates . Source: ChemRxiv, Cambridge Open Engage. [Link]
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2-fluoro-4-methoxybenzonitrile (C8H6FNO) - PubChemLite . Source: PubChemLite, Université du Luxembourg. [Link]
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A Comparative Guide to Establishing Analytical Standards for 2-Fluoro-4-methoxybenzonitrile and Its Derivatives
For researchers, scientists, and drug development professionals, the purity and characterization of chemical intermediates are paramount. 2-Fluoro-4-methoxybenzonitrile, a versatile building block in the synthesis of pharmaceuticals and agrochemicals, and its derivatives demand robust analytical standards to ensure the reliability and reproducibility of research and manufacturing processes.[1] This guide provides a comprehensive comparison of analytical methodologies for establishing such standards, complete with experimental insights and protocols.
The unique molecular architecture of 2-Fluoro-4-methoxybenzonitrile, featuring a fluorine atom, a methoxy group, and a nitrile functionality on an aromatic ring, gives it a distinct reactivity profile.[1] This also presents specific challenges and opportunities for analytical characterization. The presence of these functional groups dictates the choice of analytical techniques and the potential impurities that may arise during synthesis.
Core Analytical Techniques: A Comparative Overview
The establishment of analytical standards for 2-Fluoro-4-methoxybenzonitrile and its derivatives relies on a suite of chromatographic and spectroscopic techniques. The choice of method depends on the specific analytical goal, whether it be purity assessment, impurity profiling, or structural elucidation.
| Analytical Technique | Principle | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Purity determination, quantification of impurities, and stability testing. | High precision, and suitability for non-volatile and thermally labile compounds. | Requires reference standards for quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio. | Identification of volatile impurities, residual solvents, and byproducts. | High sensitivity and specificity, providing structural information. | Not suitable for non-volatile or thermally unstable compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structure elucidation and quantification without a specific reference standard (qNMR). | Provides detailed structural information and can quantify all proton- or fluorine-containing species. | Lower sensitivity compared to chromatographic methods. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight determination and structural analysis through fragmentation patterns. | High sensitivity and provides molecular weight information. | Isomers may not be distinguishable without chromatographic separation. |
Visualizing the Analytical Workflow
The logical progression for establishing a comprehensive analytical standard for a new batch of 2-Fluoro-4-methoxybenzonitrile or a derivative involves a multi-step, integrated approach.
Caption: Integrated workflow for establishing analytical standards.
Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of 2-Fluoro-4-methoxybenzonitrile. Method optimization and validation are crucial for specific applications.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
Reverse-phase HPLC with UV detection is a robust method for quantifying the purity of 2-Fluoro-4-methoxybenzonitrile and detecting non-volatile impurities. The following method is adapted from established procedures for similar fluorinated benzonitrile derivatives.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2-Fluoro-4-methoxybenzonitrile reference standard (>99% purity)
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Procedure:
-
Standard Preparation: Prepare a stock solution of the 2-Fluoro-4-methoxybenzonitrile reference standard in the mobile phase (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and the sample.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentrations. Determine the purity of the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is ideal for identifying volatile and semi-volatile impurities that may be present from the synthesis of 2-Fluoro-4-methoxybenzonitrile, such as starting materials or byproducts.
Instrumentation:
-
GC-MS system with a capillary GC column (e.g., DB-5ms) and an electron ionization (EI) source.
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
GC-MS Conditions (Starting Point):
| Parameter | Condition |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak to identify the molecular ion and fragmentation pattern, which can be compared to spectral libraries for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 2-Fluoro-4-methoxybenzonitrile and its derivatives. ¹H, ¹³C, and ¹⁹F NMR should be performed for complete characterization.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Solvent:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Expected ¹³C NMR Chemical Shifts for 2-Fluoro-4-methoxybenzonitrile: The PubChem database provides reference spectra for 2-Fluoro-4-methoxybenzonitrile.[2]
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Data Analysis: Interpret the chemical shifts, coupling constants, and integration to confirm the structure of the main component and identify any impurities.
Common Derivatives and Potential Impurities
The versatility of 2-Fluoro-4-methoxybenzonitrile as a synthetic intermediate means it can be transformed into a variety of derivatives.[1] Understanding the synthetic pathways is key to anticipating potential process-related impurities.
Common Derivatives:
-
Carboxylic Acids: Hydrolysis of the nitrile group yields 2-fluoro-4-methoxybenzoic acid.
-
Amines: Reduction of the nitrile group produces (2-fluoro-4-methoxyphenyl)methanamine.
-
Amides: Partial hydrolysis of the nitrile leads to 2-fluoro-4-methoxybenzamide.
Potential Impurities:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Positional Isomers: Isomers such as 4-fluoro-2-methoxybenzonitrile may be present depending on the synthetic route.[3]
-
Byproducts of Nitrile Formation: Incomplete conversion or side reactions during the introduction of the nitrile group can lead to impurities.
-
Degradation Products: Hydrolysis of the nitrile or ether linkage under certain conditions.
Logical Framework for Method Selection
The selection of analytical techniques should be guided by a logical framework that considers the stage of development and the specific questions being asked.
Caption: Decision tree for analytical method selection.
Conclusion
Establishing robust analytical standards for 2-Fluoro-4-methoxybenzonitrile and its derivatives is a critical undertaking for ensuring the quality and consistency of research and development in the pharmaceutical and agrochemical industries. A multi-faceted approach, combining the strengths of HPLC, GC-MS, and NMR, provides a comprehensive characterization of these important chemical entities. The protocols and frameworks presented in this guide offer a solid foundation for developing and implementing these essential analytical standards.
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2-Fluoro-4-hydroxybenzonitrile - SpectraBase. (n.d.). Retrieved January 11, 2026, from [Link]
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Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Retrieved January 11, 2026, from [Link]
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2-Fluoro-4-methoxybenzonitrile | C8H6FNO | CID 639878 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Optimizing Chemical Synthesis: The Versatility of 2-Fluoro-4-methoxybenzonitrile. (n.d.). Retrieved January 11, 2026, from [Link]
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4-Fluoro-2-methoxybenzonitrile | C8H6FNO | CID 2783329 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 11, 2026, from [Link]
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Joseph et al., IJPSR, 2020; Vol. 11(6): 3009-3020. (2020). Retrieved January 11, 2026, from [Link]
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2 Fluoro 6 4 methoxyphenoxy benzonitrile - mzCloud. (2016). Retrieved January 11, 2026, from [Link]
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2-Fluoro-4-methoxybenzonitrile | CAS#:94610-82-9 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]
- Synthesis method of 2-fluoro-4-nitrobenzonitrile. (2010). Google Patents.
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HPLC chromatogram of (a) gradient elution, (b) acetonitrile/water... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Determination of ion structures in structurally related compounds using precursor ion fingerprinting - mzCloud. (2009). Retrieved January 11, 2026, from [Link]
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Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
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Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed. (2020). Retrieved January 11, 2026, from [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Fluoro-4-methoxybenzonitrile: A Guide for Laboratory Professionals
For researchers at the forefront of scientific innovation, the responsible management of chemical reagents is as critical as the discoveries they enable. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Fluoro-4-methoxybenzonitrile, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in a deep understanding of the compound's chemical properties and the regulatory landscape governing hazardous waste.
Understanding the Hazard Profile of 2-Fluoro-4-methoxybenzonitrile
Before initiating any disposal procedure, a thorough understanding of the inherent risks associated with 2-Fluoro-4-methoxybenzonitrile is paramount. This compound presents multiple hazards that dictate its handling and disposal requirements.
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Irritation: Causes skin and serious eye irritation.[1][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times and inform the segregation and containment strategies outlined in the disposal protocol.
The Core Principle: Professional Waste Management
Due to its hazardous nature, the primary and most critical step in the disposal of 2-Fluoro-4-methoxybenzonitrile is to engage a licensed and qualified professional waste disposal company.[6] In-lab neutralization or treatment is not recommended without a validated and peer-reviewed protocol, as incomplete reactions can produce unknown and potentially more hazardous byproducts.
The rationale for this approach is rooted in the chemical structure of the compound. As a halogenated aromatic nitrile, improper disposal or treatment can lead to the formation of toxic gases and other hazardous substances. Professional waste management facilities are equipped with the necessary technology, such as high-temperature incineration, to ensure the complete and safe destruction of the compound in an environmentally sound manner.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe collection, storage, and transfer of 2-Fluoro-4-methoxybenzonitrile waste for professional disposal.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[4][7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Body Protection: A laboratory coat and, if splashing is a risk, a chemical-resistant apron.
-
Respiratory Protection: If handling outside of a fume hood or if dust is present, a NIOSH-approved respirator is necessary.[7]
II. Waste Segregation and Containerization
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Designated Waste Container: Use a dedicated, clearly labeled, and compatible waste container for 2-Fluoro-4-methoxybenzonitrile. The container should be in good condition with a secure, tightly fitting lid.
-
Labeling: The label must clearly state "Hazardous Waste" and "2-Fluoro-4-methoxybenzonitrile". Include the date of initial waste accumulation.
-
Avoid Mixing: Crucially, do not mix 2-Fluoro-4-methoxybenzonitrile waste with other waste streams, especially acidic waste. Nitriles can react with acids to produce highly toxic hydrogen cyanide gas.[8]
-
Halogenated Waste Stream: As a fluorinated compound, this waste should be designated as a halogenated organic waste .[9][10][11][12] This classification is critical for the disposal company to determine the appropriate treatment method.[13]
III. On-site Storage and Accumulation
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate spills.
-
Temperature Control: Store in a cool, dry place away from direct sunlight and sources of ignition.[7]
IV. Arranging for Professional Disposal
-
Contact a Licensed Vendor: Engage with your institution's environmental health and safety (EHS) office to coordinate a pickup with a licensed hazardous waste disposal company.
-
Provide Documentation: Furnish the disposal company with the Safety Data Sheet (SDS) for 2-Fluoro-4-methoxybenzonitrile. This provides them with the necessary information for safe handling, transportation, and disposal.
-
Manifesting: Ensure that all required hazardous waste manifests are completed accurately, tracking the waste from your laboratory to its final destination.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][7][14] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][14] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7][14] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container for disposal. Ventilate the area. |
| Large Spill | Evacuate the area immediately. Contact your institution's EHS or emergency response team. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Fluoro-4-methoxybenzonitrile waste.
Caption: Workflow for the safe and compliant disposal of 2-Fluoro-4-methoxybenzonitrile.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- Thermo Fisher Scientific. (2024, March 31). Safety Data Sheet: 4-Fluoro-2-methoxybenzonitrile.
- Biosynth. (2024, February 22). Safety Data Sheet: 2-Fluoro-6-methoxybenzonitrile.
- TCI Chemicals. (n.d.). Safety Data Sheet: 3-Fluoro-4-methoxybenzonitrile.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- U.S. Environmental Protection Agency. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
- ECHEMI. (n.d.). 2-Fluoro-4-methoxybenzonitrile Properties.
- University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
- Westlaw. (n.d.). California Code of Regulations: Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- CP Lab Safety. (n.d.).
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Fluoro-4-methoxybenzonitrile.
- Cornell Law School Legal Information Institute. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783329, 4-Fluoro-2-methoxybenzonitrile.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- TCI Chemicals. (n.d.). Safety Data Sheet: 2-Fluoro-4-methoxy-1-nitrobenzene.
- ChemicalBook. (n.d.).
- Chemsrc. (2025, August 22). 2-Fluoro-4-methoxybenzonitrile MSDS.
- BenchChem. (2025).
- University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-4-methoxybenzonitrile
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the potential of a molecule like 2-Fluoro-4-methoxybenzonitrile can only be safely unlocked through a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, offering a detailed operational plan grounded in the specific hazards of this compound. Our objective is to build a culture of safety that is as robust as our science, ensuring that every researcher is empowered to handle this substance with confidence and control.
Hazard Profile: Understanding the "Why" Behind the "What"
2-Fluoro-4-methoxybenzonitrile (CAS No. 94610-82-9) is a substituted aromatic nitrile. Its hazard profile, as defined by multiple safety data sheets, dictates the necessity for stringent protective measures.[1][2][3] Understanding these intrinsic risks is the first step in preventing exposure.
The primary hazards include:
-
Acute Toxicity: The compound is classified as harmful or toxic if swallowed, in contact with skin, or inhaled.[2][4][5][6]
-
Skin Irritation: Direct contact can cause skin irritation.[2][7]
-
Serious Eye Irritation: The compound poses a significant risk of causing serious eye irritation upon contact.[2][3]
-
Respiratory Irritation: Inhalation of dust or powder may lead to respiratory tract irritation.[3][5]
This profile necessitates a multi-layered Personal Protective Equipment (PPE) strategy that creates a comprehensive barrier between the researcher and the chemical.
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified hazards. All handling of 2-Fluoro-4-methoxybenzonitrile must be conducted within a certified chemical fume hood to manage inhalation risks.[8][9]
Table 1: PPE Requirements for 2-Fluoro-4-methoxybenzonitrile
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Handling Solid (Weighing, Transfer) | Chemical safety goggles | Chemical-resistant nitrile gloves | Flame-resistant lab coat | Required (Work within a chemical fume hood) |
| Preparing/Handling Solutions | Chemical safety goggles & Face shield | Chemical-resistant nitrile gloves (double-gloving recommended) | Flame-resistant lab coat & Chemical-resistant apron | Required (Work within a chemical fume hood) |
| Small Spill Cleanup | Chemical safety goggles & Face shield | Heavy-duty nitrile gloves | Flame-resistant lab coat & Chemical-resistant apron | NIOSH-approved respirator (if fume hood is compromised) |
Due to the serious eye irritation risk (H319), eye protection is non-negotiable.[2][3]
-
Minimum Requirement: Chemical splash goggles that conform to OSHA regulations (29 CFR 1910.133) or European Standard EN166 are mandatory for all operations.[10]
-
Enhanced Protection: When handling solutions or performing any task with a risk of splashing, a face shield must be worn in addition to safety goggles.[11][12] This provides a secondary barrier protecting the entire face.
The skin is a primary route of exposure, and the compound is known to be harmful upon contact and cause irritation.[2][5][6]
-
Glove Selection: Chemical-resistant nitrile gloves are the standard choice.[13] Nitrile provides superior resistance to a wide array of chemicals compared to latex or vinyl and mitigates allergy risks.[14][15] Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.
-
Best Practices:
Protecting the skin on the arms and body is crucial.
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.[11]
-
Apron: For larger-scale work or when there is a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.[12]
-
Personal Apparel: Long pants and closed-toe shoes are mandatory in the laboratory to prevent skin exposure.[9]
Operational and Disposal Plans
-
Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat) before entering the designated handling area. Ensure the chemical fume hood is operational.
-
Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.
-
Weighing: Tare a suitable container on the analytical balance. Carefully transfer the desired amount of 2-Fluoro-4-methoxybenzonitrile using a clean spatula, minimizing the creation of dust.
-
Transfer: Securely cap the container before removing it from the balance. If transferring to a reaction vessel, do so carefully within the fume hood.
-
Cleanup: Wipe down the spatula and any affected surfaces with a damp cloth (using a solvent appropriate for your procedure). Dispose of the cloth and absorbent liner as hazardous waste.
-
Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands immediately and thoroughly.
For small spills (<100 mL or 100g) inside a chemical fume hood. For larger spills, evacuate the area and contact your institution's emergency response team.[11]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
